molecular formula C20H24N8O6 B15562825 Methotrexate Hydrate

Methotrexate Hydrate

Cat. No.: B15562825
M. Wt: 472.5 g/mol
InChI Key: FPJYMUQSRFJSEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methotrexate Hydrate is a useful research compound. Its molecular formula is C20H24N8O6 and its molecular weight is 472.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N8O5.H2O/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJYMUQSRFJSEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N8O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Methotrexate Hydrate in Oncology: A Technical Guide to its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methotrexate (MTX), a folate analog, remains a cornerstone of chemotherapeutic regimens for a variety of malignancies, including acute lymphoblastic leukemia and non-Hodgkin lymphoma.[1] Its efficacy is primarily attributed to its potent inhibition of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism.[2][3] This disruption of one-carbon metabolism leads to the depletion of essential precursors for DNA and RNA synthesis, ultimately inducing cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[4][5] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anticancer activity of methotrexate hydrate, detailing its cellular uptake, enzymatic targets, metabolic consequences, and the role of polyglutamylation in its intracellular retention and enhanced cytotoxicity. Furthermore, it outlines key experimental protocols for evaluating its mechanism of action and summarizes its cytotoxic efficacy across various cancer cell lines.

Introduction

Methotrexate, initially synthesized in 1947, was one of the first rationally designed anticancer agents.[2][6] It functions as an antimetabolite, specifically an antifolate, by mimicking the structure of folic acid to competitively inhibit dihydrofolate reductase (DHFR).[2][7] The affinity of methotrexate for DHFR is approximately 1000-fold greater than that of its natural substrate, dihydrofolate (DHF).[2] This high-affinity binding effectively blocks the regeneration of tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA.[1][8] The cytotoxic effects of methotrexate are most pronounced in rapidly dividing cells, such as cancer cells, which have a high demand for nucleotide biosynthesis.[4][9]

Cellular Uptake and Intracellular Metabolism

The journey of methotrexate into the cancer cell and its subsequent metabolic activation are critical determinants of its therapeutic efficacy.

Cellular Transport

At extracellular concentrations below 20 µmol/l, methotrexate primarily enters cancer cells through the reduced folate carrier (SLC19A1).[1][10] The proton-coupled folate transporter (SLC46A1) may also play a role in its absorption.[1] At higher concentrations (>20 µM), methotrexate can also enter cells via passive diffusion.[11] Efflux of methotrexate from the cell is mediated by various ATP-binding cassette (ABC) transporters, and their overexpression is a known mechanism of drug resistance.[1][10]

Polyglutamylation: The Key to Intracellular Retention and Enhanced Activity

Once inside the cell, methotrexate is converted into methotrexate polyglutamates (MTXPGs) by the enzyme folylpolyglutamate synthetase (FPGS).[10][12] This process involves the addition of two to seven glutamic acid residues to the methotrexate molecule.[12] Polyglutamylation is a critical step for several reasons:

  • Intracellular Trapping: The negatively charged polyglutamate tail prevents the drug from being effluxed from the cell, leading to its accumulation and prolonged intracellular action.[13][14][15]

  • Enhanced Enzyme Inhibition: MTXPGs are more potent inhibitors of not only DHFR but also other folate-dependent enzymes, including thymidylate synthase (TYMS) and aminoimidazole-4-carboxamide ribonucleotide transformylase (ATIC).[10][16] The inhibitory potency of methotrexate polyglutamates against thymidylate synthase can be 75-300 times greater than that of methotrexate itself.[16]

The conversion of MTXPGs back to methotrexate is catalyzed by the lysosomal enzyme gamma-glutamyl hydrolase (GGH).[10] The balance between FPGS and GGH activity is a crucial determinant of intracellular MTXPG levels and, consequently, cellular sensitivity to methotrexate.[12]

Core Mechanism of Action: Disruption of Folate Metabolism

The primary mechanism of action of methotrexate is the competitive inhibition of DHFR.[2][4] This inhibition sets off a cascade of events that ultimately cripple the cell's ability to synthesize DNA and RNA.

Inhibition of Dihydrofolate Reductase (DHFR)

DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[8] THF is a vital one-carbon carrier required for the de novo synthesis of purines and the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a reaction catalyzed by thymidylate synthase (TYMS).[2][8] By binding tightly to DHFR, methotrexate prevents the regeneration of THF, leading to a depletion of the intracellular pool of reduced folates.[4][17]

Downstream Effects on Nucleotide Synthesis

The depletion of THF has two major consequences for nucleotide biosynthesis:

  • Inhibition of Purine Synthesis: THF is required for two steps in the de novo purine synthesis pathway, which are catalyzed by glycinamide ribonucleotide formyltransferase (GART) and aminoimidazole-4-carboxamide ribonucleotide transformylase (ATIC).[10] Inhibition of these steps leads to a decrease in the synthesis of adenine and guanine, essential components of DNA and RNA.[18][19]

  • Inhibition of Thymidylate Synthesis: The conversion of dUMP to dTMP by TYMS requires 5,10-methylenetetrahydrofolate, a derivative of THF.[1][20] Depletion of this cofactor leads to a halt in thymidylate synthesis, resulting in "thymineless death."[21] The accumulation of DHF polyglutamates, a consequence of DHFR inhibition, also directly inhibits TYMS.[21]

The combined effect of purine and thymidylate depletion is the inhibition of DNA synthesis and repair, leading to cell cycle arrest, primarily in the S phase, and subsequent apoptosis.[4][22]

Signaling Pathways and Cellular Responses

The metabolic stress induced by methotrexate triggers a complex network of cellular responses.

Methotrexate_Signaling_Pathway MTX Methotrexate SLC19A1 SLC19A1 (RFC) MTX->SLC19A1 Uptake FPGS FPGS MTX->FPGS MTXPG Methotrexate Polyglutamates (MTXPGs) FPGS->MTXPG Polyglutamylation DHFR DHFR MTXPG->DHFR Inhibition THF THF DHFR->THF Reduction DHF DHF DHF->DHFR Purine_Synth De Novo Purine Synthesis THF->Purine_Synth Cofactor Thymidylate_Synth Thymidylate Synthesis (TYMS) THF->Thymidylate_Synth Cofactor DNA_RNA_Synth DNA & RNA Synthesis Purine_Synth->DNA_RNA_Synth Precursors Thymidylate_Synth->DNA_RNA_Synth Precursors Cell_Cycle_Arrest S-Phase Arrest DNA_RNA_Synth->Cell_Cycle_Arrest Inhibition leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Core mechanism of action of methotrexate in cancer cells.

Quantitative Data: Cytotoxicity of Methotrexate

The cytotoxic efficacy of methotrexate, often quantified by the half-maximal inhibitory concentration (IC50), varies across different cancer cell lines. This variability can be attributed to differences in the expression levels of transporters (SLC19A1), metabolic enzymes (FPGS, GGH), and the primary target (DHFR).

Cell LineCancer TypeIC50 (µM)Incubation Time (h)Reference
DaoyMedulloblastoma0.095144 (6 days)[23][24]
Saos-2Osteosarcoma0.035144 (6 days)[23][24]
HTC-116Colorectal Cancer2.312[25][26]
HTC-116Colorectal Cancer0.3724[25][26]
HTC-116Colorectal Cancer0.1548[25][26]
A-549Lung Carcinoma0.1048[25]
HeLaCervical Cancer305.9524[27]
HeLaCervical Cancer3.2096[27]

Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay (Colorimetric)

This protocol outlines a standard in vitro biochemical assay to determine the inhibitory activity of methotrexate on purified DHFR enzyme.[28]

Principle: The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of DHF to THF. The rate of this decrease is proportional to DHFR activity.[28][29]

Materials:

  • Purified DHFR enzyme

  • DHFR Assay Buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, pH 7.5)[28]

  • NADPH solution

  • Dihydrofolate (DHF) solution

  • This compound

  • 96-well UV-transparent microplate

  • Microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of DHFR enzyme, NADPH, DHF, and methotrexate in the assay buffer. Protect the DHF solution from light.[28][30]

  • Assay Setup: In a 96-well plate, set up the following reactions:

    • Blank: Assay buffer, DHF, and NADPH (no enzyme).

    • Negative Control (No Inhibitor): Assay buffer, DHFR enzyme, and NADPH.

    • Test Wells: Assay buffer, DHFR enzyme, NADPH, and serial dilutions of methotrexate.

  • Pre-incubation: Add the assay buffer, inhibitor (or vehicle), and DHFR enzyme to the appropriate wells. Mix gently and incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[28]

  • Reaction Initiation: Start the reaction by adding the DHF substrate solution to all wells.[28]

  • Measurement: Immediately place the plate in a microplate reader and begin kinetic measurement of the absorbance at 340 nm every 15-30 seconds for 10-20 minutes.[28][31]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each methotrexate concentration relative to the negative control.

    • Plot the percent inhibition against the logarithm of the methotrexate concentration and fit the data to a suitable model to determine the IC50 value.[28]

DHFR_Inhibition_Assay_Workflow Start Start Prep_Reagents Prepare Reagents (DHFR, NADPH, DHF, MTX) Start->Prep_Reagents Setup_Plate Set up 96-well Plate (Blank, Control, Test) Prep_Reagents->Setup_Plate Pre_Incubate Pre-incubate Enzyme & Inhibitor (15 min, RT) Setup_Plate->Pre_Incubate Add_Substrate Initiate Reaction (Add DHF) Pre_Incubate->Add_Substrate Measure_Abs Kinetic Measurement (Absorbance at 340 nm) Add_Substrate->Measure_Abs Analyze_Data Calculate Initial Velocity & Percent Inhibition Measure_Abs->Analyze_Data Calc_IC50 Determine IC50 Value Analyze_Data->Calc_IC50 End End Calc_IC50->End

Caption: Experimental workflow for a DHFR inhibition assay.

Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxic effects of methotrexate on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell metabolic activity as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT reagent

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well cell culture plate

  • Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.[32]

  • Drug Treatment: Treat the cells with a serial dilution of methotrexate. Include a vehicle control (e.g., DMSO).[32]

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, 72 hours).[32]

  • MTT Addition: Add the MTT reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).[32]

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.[32]

  • Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.[32]

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control to determine the percent viability for each methotrexate concentration.

    • Plot the percent viability against the logarithm of the methotrexate concentration and fit the data to a dose-response curve to calculate the IC50 value.

Mechanisms of Resistance

Resistance to methotrexate, both intrinsic and acquired, is a significant clinical challenge. The primary mechanisms of resistance include:

  • Impaired Cellular Uptake: Decreased expression or mutations in the reduced folate carrier (SLC19A1) can limit the entry of methotrexate into cancer cells.[33][34]

  • Increased Drug Efflux: Overexpression of ABC transporters can actively pump methotrexate out of the cell.[33]

  • Altered DHFR: Gene amplification leading to increased DHFR levels or mutations in the DHFR gene that decrease its affinity for methotrexate can overcome the inhibitory effects of the drug.[33][34][35]

  • Defective Polyglutamylation: Decreased activity of FPGS or increased activity of GGH can lead to lower intracellular levels of MTXPGs, reducing the drug's retention and efficacy.[33][35][36]

Conclusion

This compound's anticancer activity is a well-defined process initiated by its cellular uptake and subsequent polyglutamylation. Its core mechanism of action lies in the potent and specific inhibition of dihydrofolate reductase, leading to the depletion of reduced folates and the consequent disruption of purine and thymidylate synthesis. This ultimately results in the inhibition of DNA and RNA synthesis, cell cycle arrest, and apoptosis in cancer cells. A thorough understanding of these molecular mechanisms, including the factors that contribute to drug resistance, is essential for the continued optimization of methotrexate-based therapies and the development of novel strategies to overcome resistance in the clinical setting.

References

An In-depth Technical Guide to the Crystalline Structure of Methotrexate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the crystalline structure of methotrexate (B535133) hydrate (B1144303), with a specific focus on the tetrahydrate form. It is intended for researchers, scientists, and drug development professionals, offering detailed crystallographic data, experimental protocols, and a visual representation of the experimental workflow.

Introduction

Methotrexate (MTX), a folate analog, is a cornerstone of chemotherapy and immunosuppressive treatments. Its therapeutic efficacy is intrinsically linked to its three-dimensional structure, which allows it to bind to and inhibit dihydrofolate reductase (DHFR). The crystalline structure of methotrexate, particularly in its hydrated form, provides crucial insights into its conformational flexibility and the intermolecular interactions that govern its packing in the solid state. Understanding these structural details is paramount for drug formulation, polymorphism screening, and the design of novel derivatives.

This document focuses on the well-characterized methotrexate tetrahydrate (MTX·4H₂O), presenting its crystallographic parameters, molecular geometry, and hydrogen bonding network as determined by single-crystal X-ray diffraction.

Crystallographic Data

The quantitative crystallographic data for methotrexate tetrahydrate are summarized in the tables below. This information is essential for understanding the crystal packing and molecular conformation.

Table 1: Crystal Data and Structure Refinement for Methotrexate Tetrahydrate [1]

ParameterValue
Empirical FormulaC₂₀H₂₂N₈O₅ · 4H₂O
Formula Weight526.5 g/mol
Crystal SystemTetragonal
Space GroupP4₁2₁2
Unit Cell Dimensionsa = 10.372(1) Å
c = 45.546(7) Å
Volume4899.7(2) ų
Z (molecules per unit cell)8
Calculated Density1.42 g/cm³
Agreement Index (R)0.078 for 2240 unique reflections

Table 2: Selected Bond Lengths in Methotrexate Tetrahydrate [1]

BondLength (Å)
C(2)-N(1)1.372(8)
C(2)-N(2)1.326(8)
C(4)-N(3)1.340(8)
C(4)-N(4)1.332(8)
C(6)-C(9)1.503(9)
C(9)-N(10)1.472(8)
C(11)-C(12)1.383(9)
C(12)-C(13)1.379(9)
C(14)-N(10)1.458(8)
C(15)-O(1)1.251(8)
C(15)-O(2)1.255(8)
C(19)-O(3)1.253(8)
C(19)-O(4)1.258(8)

Table 3: Selected Bond Angles in Methotrexate Tetrahydrate [1]

AngleDegree (°)
N(1)-C(2)-N(2)118.9(6)
N(3)-C(4)-N(4)119.3(6)
C(5)-C(6)-C(9)120.4(6)
C(6)-C(9)-N(10)112.4(5)
C(9)-N(10)-C(14)117.7(5)
C(11)-C(14)-N(10)121.2(6)
O(1)-C(15)-O(2)124.6(6)
O(3)-C(19)-O(4)124.1(6)

Hydrogen Bonding Network

The hydrogen bonding network is critical in stabilizing the crystal structure of methotrexate tetrahydrate. The pteridine (B1203161) ring's hydrogen bonding pattern in this crystalline form shows remarkable similarity to that observed when methotrexate is bound to the active site of an enzyme. Key hydrogen bonds involve the carboxylate oxygens forming connections with N(1) and N(2) of the pteridine ring. The major conformer of the γ-carboxylate forms hydrogen bonds with N(2) and N(4), while the carbonyl oxygen of the peptide backbone is hydrogen-bonded to N(8).[1]

Experimental Protocols

The determination of the crystalline structure of methotrexate tetrahydrate involved the following key experimental procedures.

Crystals of methotrexate tetrahydrate were grown from an aqueous ethanol (B145695) solution (10:1 v/v). The pH of the solution was adjusted to a range of 3.5 to 4.5 using NaH₂PO₄ and H₃PO₄.[1]

A suitable single crystal was mounted for X-ray diffraction analysis. Data were collected on an automated four-circle diffractometer using graphite-monochromated Cu Kα radiation. The cell parameters were determined by a least-squares fit of the setting angles of 25 high-angle reflections. Intensity data were collected using the ω-2θ scan technique.

The structure was solved by direct methods. The positions of all non-hydrogen atoms were located from an E-map. The structure was then refined by full-matrix least-squares methods. Hydrogen atoms were located from a difference Fourier map and were included in the final refinement cycles with isotropic thermal parameters. The final agreement index (R-factor) for the model was 0.078 for 2240 unique reflections with I > 3σ(I).[1]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the crystalline structure of methotrexate hydrate.

experimental_workflow cluster_preparation Sample Preparation cluster_data_collection X-ray Diffraction Data Collection cluster_structure_solution Structure Solution and Refinement start Start: Methotrexate Powder dissolution Dissolution in Water/Ethanol (10:1 v/v) start->dissolution ph_adjustment pH Adjustment (3.5-4.5) with NaH₂PO₄/H₃PO₄ dissolution->ph_adjustment crystallization Slow Evaporation / Cooling ph_adjustment->crystallization crystal_selection Selection of a Single Crystal crystallization->crystal_selection mounting Crystal Mounting crystal_selection->mounting data_collection Data Collection on Diffractometer (ω-2θ scans) mounting->data_collection direct_methods Structure Solution (Direct Methods) data_collection->direct_methods refinement Full-Matrix Least-Squares Refinement direct_methods->refinement h_atom_location Hydrogen Atom Location (Difference Fourier) refinement->h_atom_location final_model Final Structural Model h_atom_location->final_model

Caption: Experimental workflow for this compound crystal structure determination.

Conclusion

The detailed analysis of the crystalline structure of methotrexate tetrahydrate provides invaluable data for understanding its solid-state properties. The tetragonal crystal system and the intricate network of hydrogen bonds define the conformation and packing of the molecule. This structural information is fundamental for pharmaceutical scientists and researchers in the fields of drug design and formulation, offering a basis for studies on polymorphism, stability, and bioavailability. The provided experimental protocols serve as a methodological reference for the crystallographic analysis of related compounds.

References

Methotrexate Hydrate as a Dihydrofolate Reductase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methotrexate (B535133) (MTX), a folate analog, is a cornerstone of therapy in oncology and autoimmune diseases.[1][2][3] Its primary mechanism of action involves the potent and competitive inhibition of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism.[4][5] This inhibition depletes intracellular pools of tetrahydrofolate (THF), a vital one-carbon donor for the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, thereby disrupting DNA synthesis, repair, and cellular replication.[4][6][7][8] This technical guide provides an in-depth overview of methotrexate hydrate's function as a DHFR inhibitor, presenting key quantitative data, detailed experimental protocols, and visualizations of the associated molecular pathways.

Mechanism of Action

Methotrexate's structural similarity to dihydrofolate (DHF) allows it to bind with high affinity to the active site of the DHFR enzyme.[2][5] This binding is a slow, tight, and competitive inhibition, with an affinity for DHFR that is approximately 1000 times greater than that of its natural substrate, DHF.[2][5] This effectively blocks the reduction of DHF to THF.[4][6]

The depletion of THF has profound downstream effects. THF and its derivatives are essential cofactors for several key enzymes, including thymidylate synthetase (TYMS) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFT).[9][10] Inhibition of these enzymes leads to a cessation of de novo purine and thymidylate synthesis, which are essential for DNA and RNA production.[9][11][12] This ultimately results in cell cycle arrest, primarily in the S-phase, and can induce apoptosis.[13][14]

Within the cell, methotrexate is converted to polyglutamated forms (MTX-PGs) by the enzyme folylpolyglutamate synthetase (FPGS).[4][10] These polyglutamated metabolites are retained more effectively within the cell and exhibit even stronger inhibitory effects on DHFR and other folate-dependent enzymes.[3][4]

Beyond its canonical role in DHFR inhibition, methotrexate has also been shown to affect other signaling pathways. Notably, it can inhibit the JAK/STAT pathway, which may contribute to its anti-inflammatory effects in diseases like rheumatoid arthritis.[8][10] Additionally, inhibition of AICARFT leads to an accumulation of AICAR, which can increase the release of adenosine, a potent anti-inflammatory molecule.[4][15]

Methotrexate_Mechanism_of_Action cluster_0 Folate Metabolism cluster_1 Nucleotide Synthesis cluster_2 Cellular Consequences DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR 5,10-Methylene-THF 5,10-Methylene-THF THF->5,10-Methylene-THF Purines Purine Synthesis (Adenine, Guanine) THF->Purines AICARFT, GART THF->Purines Cofactor Serine Serine Glycine Glycine Serine->Glycine SHMT 5-Methyl-THF 5-Methyl-THF 5,10-Methylene-THF->5-Methyl-THF dUMP dUMP 5,10-Methylene-THF->dUMP Cofactor 5-Methyl-THF->THF dTMP dTMP (Thymidine) dUMP->dTMP Thymidylate Synthase DNA_Synthesis DNA Synthesis & Repair dTMP->DNA_Synthesis Purines->DNA_Synthesis S_Phase_Arrest S-Phase Arrest DNA_Synthesis->S_Phase_Arrest Apoptosis Apoptosis S_Phase_Arrest->Apoptosis MTX Methotrexate DHFR DHFR MTX->DHFR Inhibits Thymidylate\nSynthase Thymidylate Synthase MTX->Thymidylate\nSynthase Inhibits (as MTX-PG) AICARFT AICARFT MTX->AICARFT Inhibits (as MTX-PG)

Caption: Mechanism of Methotrexate as a DHFR inhibitor.

Quantitative Data

The efficacy of methotrexate is quantified by its inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀). These values can vary depending on the species and the specific experimental conditions.

Table 1: Inhibitory Potency of Methotrexate against Dihydrofolate Reductase
Species/SystemParameterValueNotesReference(s)
Human (recombinant)Kᵢ3.4 pMSlow, tight-binding competitive inhibitor.[16]
Human (recombinant)KD9.5 nMEquilibrium dissociation constant for modified DHFR.[17]
Neisseria gonorrhoeaeKᵢ13 pMTight-binding inhibitor.[18]
General Enzymatic AssayIC₅₀0.12 ± 0.07 µMCompared to pyrimethamine (B1678524) (52 ± 35 µM).[19]
Toxoplasma gondiiIC₅₀1.35 nMFor Trimetrexate, a related DHFR inhibitor.[20]
HumanIC₅₀4.74 nMFor Trimetrexate, a related DHFR inhibitor.[20]
Table 2: Pharmacokinetic Properties of Methotrexate
ParameterValueCondition/NotesReference(s)
Bioavailability (Oral)~60%At doses ≤30 mg/m².[21]
Peak Plasma Concentration0.31 - 0.72 µMAfter a single 7.5 mg oral dose in RA patients.[22]
Time to Peak (Oral)45 minutes - 6 hours[21]
Protein Binding (Serum)~50%Primarily to albumin.[21][23]
Volume of Distribution0.18 L/kg (initial)0.4 - 0.8 L/kg (steady-state).[23]
MetabolismHepatic and intracellularMetabolized to active polyglutamated forms.[21]
EliminationPrimarily renal excretion~90% of an IV dose within 24 hours.[1][21]
Elimination Half-life3 - 10 hoursLow-dose therapy.[21]
Elimination Half-life8 - 15 hoursHigh-dose therapy.[1][21]

Experimental Protocols

DHFR Enzyme Inhibition Assay (Spectrophotometric)

This assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.[24][25]

Objective: To determine the IC₅₀ value of methotrexate against purified DHFR.

Materials:

  • Purified recombinant DHFR enzyme

  • DHFR Assay Buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, pH 7.5)[24]

  • Dihydrofolate (DHF) stock solution (10 mM)[24]

  • NADPH stock solution (10 mM)[24]

  • Methotrexate hydrate (B1144303) stock solution (1 mM)[24]

  • 96-well, clear, flat-bottom microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation: Prepare fresh working solutions of DHF and NADPH in DHFR Assay Buffer. Prepare serial dilutions of methotrexate to create a range of concentrations for testing.

  • Assay Plate Setup:

    • Blank (No Enzyme): Assay Buffer + DHF + NADPH.

    • Negative Control (No Inhibitor): Assay Buffer + DHFR Enzyme + DMSO (vehicle) + DHF + NADPH.

    • Test Wells: Assay Buffer + DHFR Enzyme + Methotrexate dilution + DHF + NADPH.

  • Pre-incubation: To each well (except the Blank), add the assay buffer, DHFR enzyme, and either methotrexate dilution or DMSO. Mix gently and incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[24]

  • Reaction Initiation: Add the DHF solution to all wells to start the reaction.[24]

  • Measurement: Immediately place the plate in a microplate reader and measure the kinetic decrease in absorbance at 340 nm every 15-30 seconds for 10-20 minutes.[24][26]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each methotrexate concentration relative to the negative control.

    • Plot the percent inhibition against the logarithm of the methotrexate concentration and fit the data using a suitable nonlinear regression model to determine the IC₅₀ value.[24]

DHFR_Inhibition_Assay_Workflow start Start reagents Prepare Reagents (DHFR, NADPH, DHF, MTX) start->reagents plate Plate Setup (Controls, MTX dilutions) reagents->plate preincubate Pre-incubate DHFR with MTX (15 min, RT) plate->preincubate initiate Initiate Reaction (Add DHF) preincubate->initiate measure Kinetic Measurement (Absorbance at 340 nm) initiate->measure analyze Calculate V₀ and % Inhibition measure->analyze ic50 Determine IC₅₀ Value analyze->ic50 end End ic50->end

Caption: Workflow for a DHFR spectrophotometric inhibition assay.
Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the effect of methotrexate on the viability of a cancer cell line.

Materials:

  • Cancer cell line (e.g., Daoy, Saos-2)[13]

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]

  • Solubilization solution (e.g., DMSO)[13]

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1x10⁴ cells/well) and allow them to adhere overnight.[13][25]

  • Compound Treatment: Remove the medium and replace it with fresh medium containing various concentrations of methotrexate. Include untreated and vehicle-only (DMSO) controls. Incubate for a specified period (e.g., 48-72 hours).[13][25]

  • MTT Incubation: Remove the treatment medium and add medium containing MTT reagent to each well. Incubate for 2.5 to 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[13][25]

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13][25]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. Plot the percent viability against the logarithm of the methotrexate concentration to determine the GI₅₀ (concentration for 50% growth inhibition).[25]

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the analysis of cell cycle distribution in a population of cells treated with methotrexate.

Objective: To determine if methotrexate induces cell cycle arrest.

Materials:

  • Cell line of interest

  • This compound

  • Phosphate-buffered saline (PBS)

  • Ethanol (B145695) (70%, ice-cold) for fixation

  • Propidium Iodide (PI)/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture cells and treat with the desired concentration of methotrexate for a specific duration (e.g., 24-72 hours). Include an untreated control.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate on ice or at -20°C for at least 30 minutes.

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in PI/RNase Staining Buffer and incubate in the dark for 15-30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Use appropriate software to generate DNA content histograms. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of methotrexate-treated cells to the control cells to identify any accumulation in a specific phase (e.g., S-phase arrest).[13]

Downstream Signaling and Cellular Effects

The inhibition of DHFR by methotrexate sets off a cascade of events that ultimately impacts cell fate. The depletion of THF directly impairs the synthesis of dTMP and purines, leading to an imbalance in the nucleotide pool. This creates replicative stress and is a primary cause of the observed S-phase cell cycle arrest.[13] Prolonged cell cycle arrest can trigger apoptosis through various pathways, including those involving p53 and the JNK signaling pathway.[27][28] In some contexts, methotrexate can induce the expression of cell cycle checkpoint proteins like p21 and p53, further contributing to cell cycle arrest.[14][27]

Downstream_Effects MTX_Inhibition Methotrexate Inhibition of DHFR THF_Depletion Depletion of Tetrahydrofolate (THF) MTX_Inhibition->THF_Depletion Nucleotide_Imbalance Impaired Purine & Thymidylate Synthesis THF_Depletion->Nucleotide_Imbalance Replication_Stress DNA Replication Stress Nucleotide_Imbalance->Replication_Stress S_Phase_Arrest S-Phase Cell Cycle Arrest Replication_Stress->S_Phase_Arrest JNK_Activation JNK Pathway Activation Replication_Stress->JNK_Activation p53_p21_Induction p53/p21 Induction Replication_Stress->p53_p21_Induction Apoptosis Apoptosis S_Phase_Arrest->Apoptosis JNK_Activation->Apoptosis p53_p21_Induction->S_Phase_Arrest

Caption: Downstream cellular effects of DHFR inhibition by Methotrexate.

Conclusion

This compound remains a clinically vital drug due to its potent and well-characterized mechanism as a dihydrofolate reductase inhibitor. By disrupting the folate metabolic pathway, it effectively halts the proliferation of rapidly dividing cells. A thorough understanding of its pharmacokinetics, pharmacodynamics, and the downstream cellular consequences of DHFR inhibition is essential for its continued effective use in clinical settings and for the development of novel antifolate therapies. The experimental protocols and data presented in this guide serve as a valuable resource for researchers in this field.

References

The Dawn of Chemotherapy: Early Studies of Methotrexate Hydrate in Leukemia Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The mid-20th century marked a pivotal turning point in the fight against cancer, largely initiated by the groundbreaking work on folic acid antagonists. This guide delves into the seminal early studies of methotrexate (B535133) and its precursor, aminopterin (B17811), in the context of leukemia research. It provides a technical overview of the foundational experiments that laid the groundwork for modern chemotherapy, offering insights into the experimental protocols, quantitative outcomes, and the molecular mechanisms that were beginning to be unraveled. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, illuminating the origins of one of the most critical classes of anti-cancer agents.

The Pioneering Work of Dr. Sidney Farber

The story of methotrexate begins with the astute observations of Dr. Sidney Farber. In the 1940s, leukemia was a uniformly fatal disease in children, with a median survival of only 3.9 months from the first symptom to death.[1] Farber, a pathologist at Children's Hospital in Boston, noted that folic acid, a vitamin essential for cell division, seemed to accelerate the progression of leukemia in his patients.[2][3] This led to the logical, yet revolutionary, hypothesis that blocking the action of folic acid could inhibit the proliferation of leukemic cells.[4]

At Farber's request, a series of folic acid antagonists were synthesized, including aminopterin.[1] In 1947, Farber and his team began a clinical trial to test the efficacy of aminopterin in children with acute leukemia.[1][4] This study, published in 1948 in the New England Journal of Medicine, is widely regarded as the dawn of the modern era of chemotherapy.[2][5]

Quantitative Data from Early Clinical Trials

The initial results of Farber's work with aminopterin, while not a cure, were unprecedented. For the first time, temporary remissions were achieved in a significant number of patients with acute leukemia. The quantitative outcomes from these early studies are summarized below.

Table 1: Results of Farber's 1948 Study on Aminopterin in Childhood Acute Leukemia[1][2][3]
ParameterValue
Number of Patients Treated 16
Number of Patients Achieving Temporary Remission 10
Patients with No Remission 2
Patients Who Died Within a Few Months 4
Longest Complete Remission (off therapy) 47 days[3]

In a follow-up study published in 1949, Farber reported on approximately 60 additional children treated with aminopterin or the closely related compound, amethopterin (B1665966) (methotrexate). More than half of these patients also experienced significant temporary remissions.[1][6]

Experimental Protocols of Early Studies

While detailed, step-by-step protocols from the 1940s are not available in the same format as modern clinical trial documentation, key aspects of the methodology used in Farber's pioneering 1948 study can be reconstructed from historical accounts.

Farber's 1948 Aminopterin Trial Protocol Overview
  • Drug Administered: Aminopterin (4-aminopteroyl-glutamic acid), a folic acid antagonist.[2][5]

  • Patient Population: 16 critically ill children with acute leukemia.[1][2]

  • Dosage: The daily dose of aminopterin was adjusted for each patient, ranging from 0.25 to 1.0 mg.[1]

  • Route of Administration: The exact route of administration in the initial study is not consistently specified in all retrospective accounts, but later reports on similar protocols mention oral administration.[7]

  • Monitoring and Dose Adjustment: Patients were monitored closely. The administration of aminopterin was halted if toxic side effects, such as stomatitis (ulceration of the mucous membrane of the mouth), internal hemorrhage, or severe bone marrow depletion (aplasia), became severe and could not be mitigated by crude liver extract.[1]

  • Definition of Remission: Remission was characterized by a significant reduction or complete disappearance of leukemic blast cells from the peripheral blood and bone marrow, accompanied by the recovery of normal blood cell production (hematopoiesis).[2][3] Clinical improvements, such as the regression of enlarged liver and spleen (hepatosplenomegaly), were also considered.[2][3]

It is important to note that these early trials were conducted before the establishment of modern clinical trial phases and rigorous statistical analysis. The dramatic nature of the remissions, however, provided a clear and compelling signal of the drug's activity.[1]

Mechanism of Action: The Molecular Basis of Folic Acid Antagonism

Methotrexate and aminopterin exert their cytotoxic effects by acting as potent inhibitors of the enzyme dihydrofolate reductase (DHFR).[8][9][10] DHFR is a critical enzyme in the folate metabolic pathway, responsible for converting dihydrofolate (DHF) into its active form, tetrahydrofolate (THF).[8][9][11] THF is an essential cofactor for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[8][9]

By competitively inhibiting DHFR, methotrexate leads to a depletion of intracellular THF.[8][9] This, in turn, disrupts the de novo synthesis of purines and thymidylate, thereby inhibiting DNA replication and cell division.[8][9][12] This effect is most pronounced in rapidly dividing cells, such as cancer cells, making them particularly susceptible to the effects of the drug.[9]

The inhibition of DHFR leads to a cascade of downstream effects, including:

  • Inhibition of Thymidylate Synthesis: THF is a necessary cofactor for thymidylate synthase, the enzyme that converts deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a precursor for DNA synthesis.[8][13]

  • Inhibition of Purine (B94841) Synthesis: THF derivatives are also essential for the de novo synthesis of purines.[8][14][15]

Visualizing the Molecular Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows related to the early studies of methotrexate.

DHFR_Inhibition_Pathway cluster_folate_cycle Folate Metabolism cluster_synthesis Nucleotide Synthesis Dihydrofolate Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Substrate Tetrahydrofolate Tetrahydrofolate (THF) Purine_Synthesis Purine Synthesis (for DNA and RNA) Tetrahydrofolate->Purine_Synthesis Essential cofactor Thymidylate_Synthesis Thymidylate Synthesis (for DNA) Tetrahydrofolate->Thymidylate_Synthesis Essential cofactor DHFR->Tetrahydrofolate Catalyzes conversion DNA_RNA_Synthesis DNA and RNA Synthesis Purine_Synthesis->DNA_RNA_Synthesis Thymidylate_Synthesis->DNA_RNA_Synthesis Leukemic_Cell_Proliferation Leukemic Cell Proliferation DNA_RNA_Synthesis->Leukemic_Cell_Proliferation DNA_RNA_Synthesis->Inhibition_Proliferation Methotrexate Methotrexate Methotrexate->Inhibition Inhibition->DHFR Inhibition_Proliferation->Leukemic_Cell_Proliferation

Diagram 1: Mechanism of Action of Methotrexate via DHFR Inhibition.

Farber_1948_Workflow cluster_outcomes Study Outcomes Patient_Selection 16 Children with Acute Leukemia Treatment Daily Administration of Aminopterin (0.25-1.0 mg) Patient_Selection->Treatment Monitoring Close Monitoring for Toxicity and Response Treatment->Monitoring Outcome_Assessment Assessment of Remission Status (Blood and Bone Marrow) Monitoring->Outcome_Assessment Remission 10 Patients: Temporary Remission Outcome_Assessment->Remission No_Remission 2 Patients: No Remission Outcome_Assessment->No_Remission Death 4 Patients: Died Outcome_Assessment->Death

Diagram 2: Experimental Workflow of Farber's 1948 Aminopterin Study.

Conclusion

The early studies on folic acid antagonists, spearheaded by Dr. Sidney Farber, represent a monumental leap in the history of medicine. The initial trials with aminopterin, and subsequently methotrexate, demonstrated for the first time that chemical agents could induce remissions in a previously incurable disease. While these early remissions were temporary, they provided the crucial proof-of-concept that fueled decades of research, leading to the development of combination chemotherapy regimens that have dramatically improved survival rates for childhood leukemia. The foundational understanding of the mechanism of action of methotrexate as a DHFR inhibitor has paved the way for the rational design of other antimetabolites and targeted cancer therapies. This historical perspective serves as a powerful reminder of the importance of keen clinical observation, courageous experimentation, and a deep understanding of the underlying biology of disease in the ongoing quest to conquer cancer.

References

An In-depth Technical Guide to the Immunosuppressive Properties of Methotrexate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methotrexate (B535133) (MTX), originally developed as a folate antagonist for chemotherapy, is a cornerstone in the treatment of various autoimmune and inflammatory diseases.[1][2] Administered in low, weekly doses, its efficacy extends beyond its classical anti-proliferative effects, delving into complex immunomodulatory pathways.[1][3] This technical guide provides a detailed exploration of the core immunosuppressive mechanisms of methotrexate, its impact on specific immune cell populations, and the experimental protocols used to elucidate these properties. While its high-dose regimen acts primarily through the inhibition of dihydrofolate reductase (DHFR) to block DNA synthesis in rapidly dividing cancer cells, the anti-inflammatory and immunosuppressive effects of low-dose MTX are attributed to a distinct and multifaceted set of mechanisms.[1][4]

Core Immunosuppressive Mechanisms

The immunosuppressive character of low-dose methotrexate is not reliant on a single pathway but rather a synergistic interplay of several mechanisms, most notably the promotion of adenosine (B11128) release and the inhibition of key inflammatory signaling cascades.

Adenosine Signaling Pathway

A primary mechanism underlying the anti-inflammatory effects of low-dose MTX is the enhancement of extracellular adenosine concentrations.[5][6][7][8] Adenosine is a potent endogenous purine (B94841) nucleoside that regulates inflammation and immune responses through specific cell surface receptors (A1, A2A, A2B, A3).[5][7]

Upon entering the cell, methotrexate is converted into methotrexate polyglutamates (MTX-PGs), which are more potent inhibitors and are retained intracellularly.[6][9][10] MTX-PGs inhibit 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) transformylase (ATIC), an enzyme involved in de novo purine synthesis.[7][9][10] This inhibition leads to the intracellular accumulation of AICAR, which subsequently inhibits AMP deaminase and adenosine deaminase (ADA), resulting in increased intracellular levels of AMP and adenosine.[5] This surplus of intracellular adenosine is then released into the extracellular space, where it can bind to adenosine receptors on immune cells, such as T cells and neutrophils, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent immunosuppression.[5]

Adenosine_Pathway MTX Methotrexate MTX_PG Methotrexate Polyglutamates MTX->MTX_PG Polyglutamation ATIC AICAR Transformylase (ATIC) MTX_PG->ATIC Inhibits AICAR AICAR ATIC->AICAR Blocks conversion of AICAR to FAICAR AMP_Deaminase AMP Deaminase AICAR->AMP_Deaminase Inhibits ADA Adenosine Deaminase (ADA) AICAR->ADA Inhibits Adenosine_Intra Intracellular Adenosine cAMP cAMP Adenosine_Intra->cAMP via A2 Receptor Activation Adenosine_Extra Extracellular Adenosine Adenosine_Intra->Adenosine_Extra Immunosuppression Immunosuppressive Effects cAMP->Immunosuppression A2R Adenosine Receptor (A2A/A3) Adenosine_Extra->A2R Binds

Caption: Methotrexate-induced adenosine release pathway.
Inhibition of the JAK/STAT Signaling Pathway

Recent studies have identified methotrexate as a potent suppressor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[11][12][13] This pathway is critical for transducing signals from numerous pro-inflammatory cytokines that are central to the pathogenesis of autoimmune diseases.[11][13][14] Methotrexate has been shown to reduce the phosphorylation of STAT5 in a dose-dependent manner, an effect comparable to dedicated JAK1/2 inhibitors like ruxolitinib.[11][15]

Importantly, this inhibitory effect on the JAK/STAT pathway appears to be independent of DHFR inhibition.[11][12][13] This suggests that suppression of cytokine signaling via the JAK/STAT cascade is likely a principal anti-inflammatory and immunosuppressive mechanism of low-dose methotrexate therapy.[12][13][14]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates (p) pSTAT pSTAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to Gene Inflammatory Gene Transcription Nucleus->Gene Initiates MTX Methotrexate MTX->JAK Inhibits Phosphorylation

Caption: Inhibition of the JAK/STAT signaling pathway by Methotrexate.
Inhibition of Folate Metabolism and Cell Proliferation

The classical mechanism of methotrexate involves the competitive inhibition of dihydrofolate reductase (DHFR).[2][4][16] DHFR is essential for converting dihydrofolate to tetrahydrofolate, a co-factor required for the synthesis of purine and pyrimidine (B1678525) nucleotides, the building blocks of DNA and RNA.[17][4] By inhibiting DHFR, methotrexate disrupts DNA synthesis and repair, thereby suppressing the proliferation of rapidly dividing cells, including activated T and B lymphocytes.[17][10] While this anti-proliferative effect is central to its use in chemotherapy, it also contributes to its immunosuppressive action in autoimmune diseases by limiting clonal expansion of immune cells.[17][10]

Effects on Specific Immune Cell Populations

Methotrexate exerts distinct effects on various immune cells involved in inflammatory pathogenesis.

  • T Cells: Methotrexate significantly inhibits the proliferation of activated T cells.[18] It can induce apoptosis (programmed cell death) in activated T cells, helping to reduce the aberrant immune activity characteristic of autoimmune diseases.[4] Studies have shown that in active rheumatoid arthritis (RA) patients, methotrexate reduces the predominant CD4+ CD28+ T cell subpopulation by 30% and the minor CD4+ CD28- subpopulation by 34%.[19] It also efficiently inhibits the production of T-cell-induced cytokines such as IFN-γ, TNF-α, IL-4, and IL-13.[20][21]

  • B Cells: The drug can suppress B-cell proliferation and subsequent antibody production.[3] Clinical data indicates that methotrexate treatment can lead to lower serum immunoglobulin levels in patients with juvenile idiopathic arthritis.[22] This effect on the humoral immune response may also contribute to its therapeutic benefit.

  • Neutrophils and Monocytes: Methotrexate has been shown to decrease the chemotaxis of polymorphonuclear leukocytes and monocytes.[3] It inhibits neutrophil adherence and the production of reactive oxygen species (ROS).[23][24] This is largely mediated by the induction of adenosine release from connective tissue cells like fibroblasts.[23] However, its effect on monocyte-derived cytokines (like IL-1β and IL-6) when stimulated by bacterial products is minimal compared to its strong inhibition of T-cell-derived cytokines.[20][21]

Quantitative Data Presentation

The following tables summarize key quantitative data regarding the inhibitory effects of methotrexate.

Table 1: IC₅₀ Values of Methotrexate on Various Cell Lines

Cell LineCell TypeIncubation TimeIC₅₀ Value (µM)Reference
DaoyMedulloblastoma6 days0.095[25]
Saos-2Osteosarcoma6 days0.035[25]
HTC-116Colorectal Cancer24 hours0.37[26]
HTC-116Colorectal Cancer48 hours0.15[26]
A-549Lung Carcinoma24 hours0.45[26]
A-549Lung Carcinoma48 hours0.21[26]
DHFR EnzymeEnzymatic Assay30 minutes0.12 ± 0.07[27]

Table 2: Effect of Methotrexate on T-Cell Induced Cytokine Production

CytokineEffectNoteReference
IFN-γInhibitionEffect seen at concentrations achievable in patient plasma.[20][21]
TNF-αInhibitionEffect seen at concentrations achievable in patient plasma.[20][21]
IL-4InhibitionEffect seen at concentrations achievable in patient plasma.[20][21]
IL-13InhibitionEffect seen at concentrations achievable in patient plasma.[20][21]
GM-CSFInhibitionEffect seen at concentrations achievable in patient plasma.[20][21]
IL-8Hardly InfluencedMinimal effect on T-cell induced IL-8.[20]

Key Experimental Protocols

Protocol: T Cell Proliferation Assay via Flow Cytometry

This protocol outlines a method to assess the inhibitory effect of methotrexate on T cell proliferation using a fluorescent dye and flow cytometry.

Objective: To quantify the dose-dependent inhibition of T cell proliferation by methotrexate.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin)

  • CellTrace™ Violet (CTV) or CFSE dye

  • Anti-CD3/anti-CD28 antibodies or beads for T cell stimulation

  • Methotrexate Hydrate (B1144303) (stock solution)

  • Folinic Acid (as a rescue control)

  • FACS buffer (PBS + 2% FBS)

  • Flow cytometer

Methodology:

  • Cell Labeling: Isolate PBMCs from whole blood. Resuspend cells at 1x10⁶ cells/mL in pre-warmed PBS and add CTV dye to a final concentration of 1 µM. Incubate for 20 minutes at 37°C, protected from light. Quench the staining by adding 5 volumes of cold complete RPMI medium and incubate for 5 minutes on ice. Wash cells twice.

  • Cell Plating: Resuspend labeled cells in complete RPMI medium and plate in a 96-well plate at 2x10⁵ cells/well.

  • Drug Treatment: Add serial dilutions of methotrexate to the designated wells. Include vehicle-only (control), unstimulated, and folinic acid rescue wells.

  • Stimulation: Add anti-CD3/anti-CD28 stimulating agents to all wells except the unstimulated control.

  • Incubation: Culture the cells for 4-5 days at 37°C in a 5% CO₂ incubator.

  • Staining for Flow Cytometry: Harvest cells and stain with antibodies for cell surface markers (e.g., CD3, CD4, CD8) and a viability dye.

  • Data Acquisition: Acquire data on a flow cytometer. Gate on live, singlet lymphocytes, then on T cell subsets (CD4+ or CD8+).

  • Analysis: Analyze the CTV fluorescence histogram. Each cell division results in a halving of the dye intensity, creating distinct peaks. Quantify the percentage of divided cells and the proliferation index.

TCell_Assay_Workflow A Isolate PBMCs B Label cells with CellTrace Violet (CTV) A->B C Plate cells in 96-well plate B->C D Add serial dilutions of Methotrexate (MTX) C->D E Stimulate with anti-CD3/anti-CD28 D->E F Incubate for 4-5 days E->F G Stain with surface marker antibodies F->G H Acquire data on Flow Cytometer G->H I Analyze Proliferation (CTV dilution) H->I

Caption: Experimental workflow for T cell proliferation assay.
Protocol: Cytokine Production Inhibition Assay (ELISA)

This protocol details a method to measure the effect of methotrexate on the production of specific cytokines from stimulated whole blood cultures.

Objective: To determine the inhibitory effect of methotrexate on the production of T-cell-derived cytokines (e.g., TNF-α, IFN-γ).

Materials:

  • Freshly drawn heparinized whole blood

  • RPMI-1640 medium

  • Stimulants (e.g., anti-CD3/anti-CD28 monoclonal antibodies)

  • Methotrexate Hydrate (stock solution)

  • Enzyme-Linked Immunosorbent Assay (ELISA) kits for target cytokines

  • 96-well culture plates

  • Microplate reader

Methodology:

  • Culture Setup: Dilute whole blood 1:1 with RPMI-1640 medium in a 96-well culture plate.

  • Drug Addition: Add methotrexate at various concentrations to the wells. Include a vehicle control.

  • Stimulation: Add stimulants (e.g., anti-CD3/CD28 antibodies) to induce T-cell activation and cytokine production.[20][28] Include an unstimulated control.

  • Incubation: Incubate the plates for 24-72 hours at 37°C in a 5% CO₂ incubator (optimal time depends on the target cytokine).[28][29]

  • Supernatant Collection: Centrifuge the plates and carefully collect the cell-free supernatant. Supernatants can be used immediately or stored at -20°C.[28]

  • ELISA: Perform ELISAs for the target cytokines (e.g., TNF-α, IFN-γ) on the collected supernatants according to the manufacturer's protocol. This typically involves coating a plate with a capture antibody, adding supernatants, adding a detection antibody, adding a substrate, and stopping the reaction.

  • Data Analysis: Read the absorbance on a microplate reader. Calculate cytokine concentrations based on a standard curve. Determine the percentage of inhibition for each methotrexate concentration relative to the stimulated control.

Conclusion

This compound exerts its profound immunosuppressive effects through a sophisticated and multi-pronged approach. While its classical role as a DHFR inhibitor contributes to its anti-proliferative capacity, the primary mechanisms for low-dose therapy in autoimmune disease are now understood to involve the induction of adenosine release and the suppression of the JAK/STAT signaling pathway. These actions collectively lead to the inhibition of T cell activation and proliferation, reduced pro-inflammatory cytokine production, and modulation of neutrophil and B cell function. A thorough understanding of these intricate pathways is paramount for optimizing its clinical use and for the development of novel therapeutics that target these key immunomodulatory nodes.

References

The Pharmacokinetic Profile and Metabolic Fate of Methotrexate Hydrate in Preclinical Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of methotrexate (B535133) hydrate (B1144303) (MTX) in various animal models, crucial for the preclinical evaluation and development of this widely used antimetabolite. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) of MTX, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Pharmacokinetics of Methotrexate Hydrate in Animal Models

The pharmacokinetic profile of methotrexate exhibits significant variability across different animal species, dosages, and routes of administration. Understanding these differences is paramount for extrapolating preclinical data to human clinical scenarios.

Bioavailability and Absorption

Oral bioavailability of methotrexate can be inconsistent and is influenced by factors such as dose and the presence of food. In dogs, the oral bioavailability of MTX was found to be 30%, while subcutaneous administration resulted in a much higher bioavailability of 93%[1][2]. Studies in rats have also shown dose-dependent and variable oral bioavailability[3]. For instance, at a dose of 0.5 mg/kg, the oral bioavailability in rats was low at 10%, which was attributed to incomplete absorption and degradation by intestinal bacteria[4]. In contrast, the low oral bioavailability in monkeys (5% at 0.5 mg/kg) was primarily due to an extensive first-pass metabolism to 7-hydroxymethotrexate[4]. The co-administration of polysorbate 80 has been shown to enhance the oral absorption of MTX in mice[5].

Distribution

Following administration, methotrexate distributes to various tissues. In rats, after intravenous injection, MTX concentrations in bone marrow, kidney, and liver initially decline in parallel with plasma concentrations[6]. However, the terminal half-life in bone marrow is significantly prolonged (37 hours) compared to plasma (4.2 hours)[6]. In rats bearing brain tumors, a magnetic microsphere-methotrexate drug delivery system resulted in 3.5 to 5-fold greater MTX concentrations in the brain tumor compared to an MTX solution[7]. The volume of distribution at steady-state (Vss) in rabbits was estimated to be between 0.16 to 0.25 L/kg[8].

Clearance and Elimination

Methotrexate clearance is dose- and species-dependent. In dogs, plasma clearance was reported to be 2.35 ml/min/kg[2]. In rabbits, an increase in dose from 15 to 50 mg/kg resulted in a reduction of mean total body clearance (from 7.49 to 4.26 ml/min/kg) and renal clearance (from 4.89 to 2.76 ml/min/kg), indicating nonlinear disposition[8]. In dogs, renal clearance of MTX was found to be concentration-dependent, decreasing at higher plasma concentrations, which suggests saturation of active tubular secretion[9]. Enterohepatic recirculation plays a role in the pharmacokinetics of MTX, and this process can be inhibited by bile salts in rats[10][11].

Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of methotrexate in various animal models.

Table 1: Pharmacokinetic Parameters of Methotrexate in Rats

ParameterValueDose & RouteReference
Terminal Half-life (Plasma)4.2 h31 mg/kg IV[6]
Terminal Half-life (Bone Marrow)37 h31 mg/kg IV[6]
Oral Bioavailability10%0.5 mg/kg PO[4]

Table 2: Pharmacokinetic Parameters of Methotrexate in Dogs

ParameterValueDose & RouteReference
Oral Bioavailability30%7.5 mg/dog PO[1][2]
Subcutaneous Bioavailability93%7.5 mg/dog SC[1][2]
Plasma Clearance4.02 - 4.68 ml/min/kg1 - 100 µg/ml (steady-state) IV[9]
Renal Clearance2.62 - 4.28 ml/min/kg1 - 100 µg/ml (steady-state) IV[9]
Non-renal Clearance0.35 - 1.74 ml/min/kg1 - 100 µg/ml (steady-state) IV[9]

Table 3: Pharmacokinetic Parameters of Methotrexate in Rabbits

ParameterValueDose & RouteReference
Terminal Half-life2.4 - 3.6 h1.33, 4, 12 mg/kg IV[12]
Total Body Clearance7.49 ml/min/kg15 mg/kg IV[8]
Total Body Clearance4.26 ml/min/kg50 mg/kg IV[8]
Volume of Distribution (Vss)0.16 - 0.25 L/kg15, 50 mg/kg IV[8]

Table 4: Pharmacokinetic Parameters of Methotrexate in Monkeys

ParameterValueDose & RouteReference
Oral Bioavailability5%0.5 mg/kg PO[4]

Metabolism of this compound

Methotrexate undergoes metabolism to form two major types of metabolites: 7-hydroxymethotrexate (7-OH-MTX) and methotrexate polyglutamates (MTX-PGs).

Formation of 7-Hydroxymethotrexate

The primary oxidative metabolite of methotrexate is 7-hydroxymethotrexate, formed by the action of aldehyde oxidase, which is predominantly found in the liver. The formation of 7-OH-MTX is dose-dependent and more significant at higher MTX doses in both humans and rhesus monkeys[13]. In rats, the hepatic metabolism of MTX to 7-OH-MTX was not saturated even at high doses, though biliary secretion of the parent drug showed saturation[14][15]. This metabolite has significantly lower aqueous solubility than MTX, and its precipitation in renal tubules can contribute to nephrotoxicity, particularly with high-dose regimens[14]. In rabbits, approximately 15% of an intravenous dose was excreted in the urine as 7-OH-MTX[12].

Formation of Methotrexate Polyglutamates

Inside cells, methotrexate is converted to polyglutamated derivatives through the sequential addition of glutamate (B1630785) residues by the enzyme folylpolyglutamate synthetase (FPGS). These polyglutamated forms are retained within the cell for longer periods and are potent inhibitors of dihydrofolate reductase (DHFR) and other folate-dependent enzymes. The synthesis of MTX-PGs has been demonstrated in various tissues of rats and mice, including the liver, kidney, small intestine, and bone marrow[16][17][18][19]. In rats, higher polyglutamates (with more than three glutamate residues) were detected in the brain, liver, kidneys, and testes as early as 3 hours after a single injection[16]. The percentage of MTX-PGs in these tissues increases over time[16]. In rhesus monkeys treated with chronic low-dose MTX, over 80% of the total tissue MTX was in the form of polyglutamated derivatives, primarily with 3 to 5 glutamate residues[20].

Methotrexate_Metabolism cluster_cellular Intracellular Space cluster_hepatic Liver (Primarily) MTX Methotrexate (MTX) MTX_PGs Methotrexate Polyglutamates (MTX-PGn) MTX->MTX_PGs Folylpolyglutamate Synthetase (FPGS) seven_OH_MTX 7-Hydroxymethotrexate (7-OH-MTX) MTX->seven_OH_MTX Aldehyde Oxidase Excretion Renal/Biliary Excretion MTX->Excretion MTX_PGs->MTX Gamma-Glutamyl Hydrolase (GGH) seven_OH_MTX->Excretion

Caption: Metabolic pathways of methotrexate.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of pharmacokinetic studies.

Animal Models and Dosing
  • Rats: Male Fischer 344 rats were used in studies investigating tissue distribution, receiving 3 mg/kg of MTX as a solution or magnetic microsphere conjugate over 5 minutes[7]. In other studies, male rats were given intravenous doses of 0.31, 3.1, and 31 mg/kg MTX to assess nonlinear pharmacokinetics[21]. For metabolism studies, rats received a single intraperitoneal injection of 10 mg/kg MTX[16].

  • Dogs: Healthy beagle dogs were used in a crossover study design, receiving 7.5 mg of MTX per dog via intravenous, subcutaneous, and oral routes[1][2].

  • Rabbits: Intravenous kinetics were studied in rabbits with doses of 1.33, 4, and 12 mg/kg of MTX[12].

  • Monkeys: Rhesus monkeys were treated with weekly intramuscular MTX for one year to study chronic effects and tissue levels of MTX and its polyglutamates[20].

Sample Collection and Preparation
  • Plasma/Serum: Blood samples are typically collected at various time points post-administration. For plasma, blood is collected in tubes containing an anticoagulant (e.g., heparin, EDTA) and centrifuged. Serum is obtained by allowing the blood to clot before centrifugation.

  • Tissues: Animals are euthanized at predetermined times, and organs of interest (e.g., liver, kidney, brain, bone marrow) are harvested, weighed, and homogenized for drug analysis[6][7][16].

  • Sample Preparation: Protein precipitation is a common step in preparing plasma/serum samples for analysis. This can be achieved by adding agents like acetonitrile (B52724) or perchloric acid, followed by centrifugation to remove the precipitated proteins[22][23].

Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or fluorescence detection is a widely used method for the quantification of methotrexate and its metabolites in biological samples[22][23][24][25][26]. A common method involves a reversed-phase C18 column with a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like acetonitrile[22][23].

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and specificity and is used for the simultaneous quantification of MTX and its metabolites, including polyglutamates[24].

  • Enzymatic Assay: The concentration of MTX can also be determined by its inhibitory effect on the enzyme dihydrofolate reductase[6].

Experimental_Workflow cluster_animal_phase In-Vivo Phase cluster_analytical_phase Ex-Vivo/Analytical Phase animal_model Select Animal Model (e.g., Rat, Dog, Monkey) dosing Administer Methotrexate (Specify Dose, Route, Formulation) animal_model->dosing sampling Collect Biological Samples (Blood, Tissues, Urine, Bile) at Timed Intervals dosing->sampling sample_prep Sample Preparation (e.g., Centrifugation, Protein Precipitation, Homogenization) sampling->sample_prep analysis Quantitative Analysis (e.g., HPLC-UV, LC-MS/MS) sample_prep->analysis data_proc Data Processing and Pharmacokinetic Modeling analysis->data_proc

Caption: General experimental workflow for pharmacokinetic studies.

Drug Interactions

The pharmacokinetics of methotrexate can be altered by co-administered drugs. Nonsteroidal anti-inflammatory drugs (NSAIDs) have been reported to reduce the tubular secretion of methotrexate in animal models, potentially increasing its toxicity[27]. Oral antibiotics may decrease the intestinal absorption of MTX or interfere with its enterohepatic circulation[27]. In a rat model, prednisolone (B192156) was shown to have a dose-dependent interaction with methotrexate, either antagonizing or enhancing its effects[28]. A comprehensive understanding of potential drug-drug interactions is crucial for the safe and effective use of methotrexate.

Conclusion

The pharmacokinetics and metabolism of this compound in animal models are complex and influenced by a multitude of factors including species, dose, and route of administration. This guide has summarized key quantitative data, detailed common experimental protocols, and provided visual aids to facilitate a deeper understanding of these processes. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development and preclinical evaluation of methotrexate and related folate antagonists. Further research is warranted to fully elucidate the mechanisms underlying the observed interspecies differences and to refine the extrapolation of preclinical findings to humans.

References

Methotrexate Hydrate's Role in Purine Metabolism Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methotrexate (B535133) (MTX), a cornerstone therapeutic agent for a spectrum of diseases ranging from cancer to autoimmune disorders, exerts its effects primarily through the disruption of nucleotide biosynthesis. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning methotrexate hydrate's role in the inhibition of purine (B94841) metabolism. We will dissect the enzymatic targets of methotrexate and its polyglutamated forms, detail the subsequent impact on purine nucleotide pools, and provide comprehensive experimental protocols for the investigation of these effects. Quantitative data from seminal studies are collated for comparative analysis, and key pathways and workflows are visualized to facilitate a deeper understanding of methotrexate's complex pharmacological profile.

Introduction

Methotrexate (MTX) is a folate analog that functions as a potent antimetabolite.[1] Its therapeutic efficacy is largely attributed to its ability to interfere with the synthesis of purines and pyrimidines, essential components of DNA and RNA. This interference leads to the inhibition of cellular proliferation and the modulation of inflammatory responses.[2][3] While initially recognized for its high-affinity binding to dihydrofolate reductase (DHFR), the intracellular conversion of methotrexate to methotrexate polyglutamates (MTX-PGs) significantly broadens its inhibitory profile to other key enzymes within the purine biosynthesis pathway.[4][5] This guide will provide a detailed technical overview of these mechanisms.

Mechanism of Action

The inhibitory effects of methotrexate on purine metabolism are multifaceted, primarily revolving around the depletion of reduced folates and the direct inhibition of crucial enzymes in the de novo purine synthesis pathway.

Dihydrofolate Reductase (DHFR) Inhibition

The primary and most well-understood mechanism of action of methotrexate is the competitive inhibition of dihydrofolate reductase (DHFR).[1] DHFR is responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors in numerous biosynthetic reactions, including the synthesis of purine nucleotides and thymidylate. By binding to DHFR with high affinity, methotrexate prevents the regeneration of THF, leading to a depletion of the intracellular pool of reduced folates. This folate depletion cripples the de novo purine synthesis pathway at two key steps that require THF-derived one-carbon units.[6]

Polyglutamation and Inhibition of Other Enzymes

Upon entering the cell via the reduced folate carrier (RFC), methotrexate is metabolized into a series of methotrexate polyglutamates (MTX-PGs) by the enzyme folylpolyglutamate synthetase (FPGS).[4][5] This process involves the sequential addition of glutamate (B1630785) residues to the methotrexate molecule. Polyglutamation enhances the intracellular retention of methotrexate and significantly increases its inhibitory potency against several enzymes.[4]

Long-chain MTX-PGs are particularly potent inhibitors of:

  • 5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR) Transformylase (ATIC): This is a key folate-dependent enzyme in the de novo purine synthesis pathway. The inhibition of ATIC by MTX-PGs is a critical component of methotrexate's anti-inflammatory effects.[6][7] This inhibition leads to the intracellular accumulation of AICAR.[8][9]

  • Thymidylate Synthase (TS): While primarily involved in pyrimidine (B1678525) synthesis, the inhibition of TS by MTX-PGs further contributes to the overall disruption of DNA synthesis.[4]

Downstream Effects: AICAR Accumulation and Adenosine (B11128) Release

The inhibition of ATIC by MTX-PGs results in the accumulation of its substrate, AICAR.[10] This accumulation has two major consequences:

  • Inhibition of AMP Deaminase and Adenosine Deaminase: AICAR can inhibit AMP deaminase and adenosine deaminase, leading to an increase in intracellular AMP and adenosine levels.[10][11]

  • Increased Extracellular Adenosine: The increased intracellular adenosine is released into the extracellular space.[8][9] Extracellular adenosine then binds to its receptors (e.g., A2A) on the surface of inflammatory cells, triggering anti-inflammatory signaling pathways.[12] This adenosine-mediated mechanism is thought to be a major contributor to the anti-inflammatory effects of low-dose methotrexate seen in the treatment of rheumatoid arthritis.[8][9]

Quantitative Data on Methotrexate's Effects

The following tables summarize quantitative data from various studies on the inhibitory effects of methotrexate and its polyglutamates.

Table 1: IC50 Values of Methotrexate for Dihydrofolate Reductase (DHFR)

Cell LineIC50 (nM)Reference
AGS6.05 ± 0.81[6]
HCT-11613.56 ± 3.76[6]
NCI-H2338.25 ± 4.91[6]
A54938.33 ± 8.42[6]
MCF-7114.31 ± 5.34[6]
Saos-2> 1000[6]
Daoy95[2]
Saos-235[2]

Table 2: Inhibitory Constants (Ki) of Methotrexate and its Polyglutamates for Thymidylate Synthase

InhibitorKi (µM)Reference
Methotrexate (MTX-Glu1)13[13]
MTX-Glu20.17[13]
MTX-Glu3Not specified[13]
MTX-Glu4Not specified[13]
MTX-Glu50.047[13]

Table 3: Effects of Methotrexate on Purine and Pyrimidine Nucleotide Pools in MOLT-4 Cells

TreatmentTime (hr)ATP (% of Control)GTP (% of Control)UTP (% of Control)CTP (% of Control)
0.02 µM MTX24~90~80~110~120
48~100~90~100~100
0.2 µM MTX8~70~50~80~90
24~40~20~50~60

Data are estimated from graphical representations in the cited literature.[14]

Table 4: Effect of Methotrexate on Blood Purine and Pyrimidine Levels in Rheumatoid Arthritis Patients

MetabolitePre-MTX (µM)24 hr Post-MTX (µM)P-value
Uric Acid205.5 ± 13.5160.9 ± 13.5< 0.05
HypoxanthineDecreased in parallel with uric acidNot specifiedNot specified
UridineNot specifiedDecreased at 48 hrNot specified
Adenosine0.073 ± 0.013No significant changeNot specified

Data presented as mean ± SEM.[15]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of methotrexate on purine metabolism.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol is adapted from a microplate-based spectrophotometric assay.[16]

Materials:

  • 96-well flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 340 nm

  • Tris buffer (0.5 M, pH 7.5)

  • Dihydrofolate (FH2) stock solution

  • NADPH stock solution

  • Dihydrofolate Reductase (DHFR) enzyme solution

  • Methotrexate calibrators or test samples

  • 2-mercaptoethanol

Procedure:

  • Prepare Reaction Solutions:

    • FH2 Reaction Solution: Dilute the FH2 stock solution in 0.05 M Tris buffer (pH 7.5).

    • NADPH/DHFR Reaction Solution: Combine the NADPH and DHFR stock solutions in 0.05 M Tris buffer (pH 7.5).

  • Assay Protocol:

    • Add 130 µL of the FH2 reaction solution to each well of the 96-well plate.

    • Add 20 µL of methotrexate calibrators or unknown samples to duplicate wells.

    • Shake the microplate for 1 minute.

    • Add 50 µL of the NADPH/DHFR reaction solution to each well.

    • Shake the microplate again for 1 minute.

  • Measurement:

    • Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode. The rate of decrease is proportional to DHFR activity.

  • Data Analysis:

    • Calculate the percentage of inhibition of DHFR for each methotrexate concentration compared to a control without the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the methotrexate concentration.

AICAR Transformylase (ATIC) Inhibition Assay

This protocol is based on the purification and characterization of ATIC from human breast cancer cells.[8]

Materials:

  • Purified AICAR Transformylase (ATIC)

  • AICAR substrate

  • 10-formyl-tetrahydrofolate (10-CHO-THF) cofactor

  • Potassium phosphate (B84403) buffer (pH 7.2)

  • Methotrexate or MTX-PGs as inhibitors

  • Spectrophotometer capable of measuring absorbance at 298 nm

Procedure:

  • Enzyme Purification (if necessary):

    • Disrupt cells (e.g., MCF-7) by sonication in a buffer containing 10 mM potassium phosphate (pH 7.2) and 10 mM 2-mercaptoethanol.

    • Clarify the supernatant by ultracentrifugation.

    • Purify the enzyme using column chromatography techniques (e.g., affinity chromatography).

  • Enzyme Assay:

    • The reaction mixture should contain the purified enzyme, AICAR, and 10-CHO-THF in the potassium phosphate buffer.

    • The reaction is initiated by the addition of the enzyme.

    • Monitor the conversion of AICAR to FAICAR by measuring the increase in absorbance at 298 nm.

  • Inhibition Studies:

    • Pre-incubate the enzyme with varying concentrations of methotrexate or MTX-PGs before initiating the reaction.

    • Perform the enzyme assay as described above.

  • Data Analysis:

    • Determine the initial reaction velocities at different inhibitor concentrations.

    • Calculate the Ki (inhibition constant) using appropriate kinetic models (e.g., Michaelis-Menten with competitive inhibition).

HPLC Analysis of Intracellular Nucleotide Pools

This protocol outlines a general method for the analysis of purine and pyrimidine nucleotides by HPLC.[13][15]

Materials:

  • Cell culture and methotrexate treatment reagents

  • Perchloric acid (for extraction)

  • Potassium hydroxide (B78521) (for neutralization)

  • HPLC system with a UV detector

  • Anion-exchange or reverse-phase C18 column

  • Mobile phase buffers (e.g., ammonium (B1175870) acetate/acetonitrile or phosphate buffer with a salt gradient)

  • Nucleotide standards

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired density.

    • Treat cells with varying concentrations of methotrexate for a specified duration.

  • Extraction of Nucleotides:

    • Harvest the cells and wash with cold phosphate-buffered saline.

    • Lyse the cells with cold perchloric acid.

    • Centrifuge to pellet the protein precipitate.

    • Neutralize the supernatant with potassium hydroxide.

    • Centrifuge to remove the potassium perchlorate (B79767) precipitate.

  • HPLC Analysis:

    • Inject the neutralized extract onto the HPLC column.

    • Elute the nucleotides using a suitable gradient of the mobile phase.

    • Detect the nucleotides by their UV absorbance at a specific wavelength (e.g., 254 nm).

  • Data Analysis:

    • Identify and quantify the individual nucleotide peaks by comparing their retention times and peak areas to those of known standards.

    • Express the nucleotide concentrations as a percentage of the control (untreated) cells.

Visualizations

Signaling Pathways

Purine_Metabolism_Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purine_Synthesis De Novo Purine Synthesis THF->Purine_Synthesis Required for DHFR->THF MTX Methotrexate MTX->DHFR Inhibits MTX_PG Methotrexate Polyglutamates ATIC AICAR Transformylase (ATIC) MTX_PG->ATIC Inhibits AICAR AICAR Purine_Synthesis->AICAR AICAR->ATIC FAICAR FAICAR FAICAR->Purine_Synthesis ATIC->FAICAR Adenosine_Release Increased Adenosine Release ATIC->Adenosine_Release Inhibition leads to AICAR accumulation Anti_Inflammatory Anti-inflammatory Effects Adenosine_Release->Anti_Inflammatory

Caption: Inhibition of purine metabolism by methotrexate and its polyglutamates.

Experimental Workflow

Experimental_Workflow start Start: Cell Culture treatment Treatment with This compound start->treatment harvest Harvest Cells treatment->harvest extraction Nucleotide Extraction (Perchloric Acid) harvest->extraction enzyme_prep Enzyme Preparation (Cell Lysate/Purification) harvest->enzyme_prep hplc HPLC Analysis of Nucleotide Pools extraction->hplc data_analysis Data Analysis (IC50, Ki, Nucleotide Levels) hplc->data_analysis dhfr_assay DHFR Inhibition Assay enzyme_prep->dhfr_assay atic_assay ATIC Inhibition Assay enzyme_prep->atic_assay dhfr_assay->data_analysis atic_assay->data_analysis end End: Results Interpretation data_analysis->end

Caption: A typical experimental workflow for studying methotrexate's effects.

Conclusion

This compound's inhibition of purine metabolism is a complex process involving multiple enzymatic targets and downstream signaling events. The primary inhibition of DHFR, coupled with the potent, targeted inhibition of ATIC by its polyglutamated metabolites, leads to a significant disruption of purine biosynthesis and an increase in anti-inflammatory adenosine. A thorough understanding of these mechanisms, supported by robust experimental data, is crucial for the continued development and optimization of methotrexate-based therapies and for the discovery of novel therapeutics targeting this critical metabolic pathway. The protocols and data presented in this guide offer a comprehensive resource for researchers in this field.

References

The Dawn of a Chemotherapeutic Era: A Technical History of Methotrexate in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the pioneering discovery and evolution of methotrexate (B535133) as a cornerstone of modern cancer treatment.

Introduction

In the landscape of cancer therapy, the development of methotrexate stands as a landmark achievement, heralding the age of chemotherapy and fundamentally altering the prognosis for several malignancies. This technical guide provides an in-depth exploration of the discovery, history, and mechanism of action of methotrexate as a cancer treatment. It is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed look at the pivotal experiments, quantitative outcomes, and the biochemical pathways that underpin its efficacy.

The Genesis of a Folate Antagonist: From Aminopterin (B17811) to Methotrexate

The story of methotrexate begins in the late 1940s, a time when cancer was largely considered an untreatable disease outside of surgical intervention or radiation therapy[1]. The prevailing hypothesis, championed by Dr. Sidney Farber, was that the rapid proliferation of cancer cells necessitated a high consumption of essential nutrients, including folic acid, a key player in DNA synthesis[2][3]. Farber theorized that by blocking the action of folic acid, one could selectively starve and kill these malignant cells[2].

This revolutionary idea led to a collaboration with chemists at Lederle Laboratories, who were synthesizing analogs of folic acid. The first of these "antifolates" to show promise was aminopterin.

The Landmark Trial in Childhood Leukemia

In 1947, Dr. Farber initiated a clinical trial at the Children's Hospital Boston, administering aminopterin to children with acute lymphoblastic leukemia (ALL)[4]. The results were unprecedented. While not a cure, the treatment induced temporary remissions in 10 out of 16 children, a feat previously thought impossible[4]. This marked the first time a drug had demonstrated a significant and reproducible effect against a systemic cancer.

Following the initial success with aminopterin, a derivative, amethopterin, was synthesized. This compound, later named methotrexate, proved to be less toxic and easier to synthesize than its predecessor, eventually supplanting it in clinical use[2].

Early Clinical Trials and Quantitative Outcomes

The initial success in leukemia spurred further investigation into the efficacy of methotrexate against a range of cancers. The following tables summarize the key quantitative data from these pioneering studies.

Table 1: Early Methotrexate (Aminopterin) Trials in Acute Lymphoblastic Leukemia (ALL)
Investigator(s) Sidney Farber
Year 1948
Drug Aminopterin
Patient Population 16 children with ALL
Dosage Regimen Daily intramuscular injections
Key Outcome 10 out of 16 patients (62.5%) achieved temporary remission[4]
Definition of Remission Clinical improvement and a decrease in blast cells in the bone marrow and peripheral blood[4]
Table 2: Early Methotrexate Trials in Solid Tumors
Investigator(s) Jane C. Wright
Year 1951
Cancer Type Breast Cancer
Key Outcome Demonstrated the first evidence of methotrexate's efficacy against solid tumors[5]
Investigator(s) Roy Hertz and Min Chiu Li
Year 1956
Cancer Type Choriocarcinoma
Dosage Regimen 10-30 mg daily for 5 days
Key Outcome Sustained complete remissions in a significant proportion of patients, marking the first cure of a solid tumor with chemotherapy[3]

Experimental Protocols: A Reconstruction of Pioneering Methodologies

Detailed experimental protocols from the mid-20th century are not always preserved with the precision of modern clinical trial documentation. However, based on published accounts and later standardized practices, we can reconstruct the likely methodologies of these groundbreaking studies.

Reconstructed Protocol: Farber's Aminopterin Trial in Childhood ALL (1947)
  • Patient Selection: Children diagnosed with acute lymphoblastic leukemia, often in advanced stages of the disease, for whom no other treatment options were available.

  • Drug Administration: Aminopterin was administered via daily intramuscular injections. Dosing was likely empirical and adjusted based on patient tolerance and response.

  • Monitoring: Patients were closely monitored for signs of clinical improvement, including reduction in fever, bleeding, and organomegaly. Peripheral blood smears and bone marrow aspirates were examined to assess the percentage of leukemic blast cells.

  • Assessment of Remission: A "temporary remission" was characterized by a significant improvement in the patient's clinical condition and a marked decrease in the percentage of blast cells in the bone marrow and peripheral blood, with a return of normal hematopoietic elements.

The workflow for this pioneering, albeit rudimentary, clinical trial can be visualized as follows:

Farber_Trial_Workflow cluster_patient_selection Patient Selection cluster_intervention Intervention cluster_monitoring Monitoring cluster_outcome Outcome Assessment Patient Child with ALL Administer Administer Aminopterin (IM) Patient->Administer Monitor_Clinical Monitor Clinical Signs Administer->Monitor_Clinical Monitor_Hemo Monitor Hematology (Blood Smears, Bone Marrow) Administer->Monitor_Hemo Assess Assess for Remission Monitor_Clinical->Assess Monitor_Hemo->Assess

Reconstructed workflow of Farber's 1947 aminopterin trial.

The Molecular Mechanism of Action: Dihydrofolate Reductase Inhibition

Methotrexate's efficacy as an anticancer agent stems from its potent inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway.

Folic acid is a vital precursor for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. In its active form, tetrahydrofolate (THF), it participates in one-carbon transfer reactions. DHFR catalyzes the reduction of dihydrofolate (DHF) to THF.

Methotrexate, being structurally similar to DHF, acts as a competitive inhibitor of DHFR, binding to the enzyme with an affinity approximately 1000 times greater than that of its natural substrate. This tight binding effectively blocks the regeneration of THF, leading to a depletion of the intracellular folate pool. The consequences of this are twofold:

  • Inhibition of DNA Synthesis: The lack of THF stalls the synthesis of thymidylate and purines, thereby arresting DNA replication and cell division. This effect is most pronounced in rapidly proliferating cells, such as cancer cells.

  • Induction of Apoptosis: The disruption of cellular metabolism and the accumulation of toxic intermediates can trigger programmed cell death, or apoptosis, in malignant cells.

The central role of DHFR in methotrexate's mechanism of action is depicted in the following signaling pathway diagram:

Methotrexate_Pathway cluster_folate_cycle Folate Metabolic Cycle cluster_synthesis Nucleotide Synthesis FolicAcid Folic Acid DHF Dihydrofolate (DHF) FolicAcid->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DHFR->THF DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA Apoptosis Cell Cycle Arrest & Apoptosis DNA_RNA->Apoptosis MTX Methotrexate MTX->DHFR

Methotrexate's inhibition of DHFR and the folate pathway.

The Emergence of Resistance

Despite its initial efficacy, the development of resistance to methotrexate remains a significant clinical challenge. Several mechanisms contribute to acquired resistance:

  • Impaired Drug Transport: Reduced influx or increased efflux of methotrexate from the cancer cell.

  • DHFR Gene Amplification: An increase in the number of copies of the DHFR gene, leading to overproduction of the target enzyme.

  • Mutations in DHFR: Alterations in the DHFR gene that reduce its affinity for methotrexate.

  • Decreased Polyglutamylation: Methotrexate is retained within cells through the addition of glutamate (B1630785) residues, a process known as polyglutamylation. Reduced activity of the enzyme responsible for this process, folylpolyglutamate synthetase (FPGS), can lead to resistance.

The interplay of these resistance mechanisms is illustrated below:

Resistance_Mechanisms cluster_resistance Mechanisms of Resistance MTX_ext Extracellular Methotrexate MTX_int Intracellular Methotrexate MTX_ext->MTX_int Influx MTX_int->MTX_ext Efflux MTX_poly Methotrexate Polyglutamates MTX_int->MTX_poly FPGS DHFR DHFR MTX_poly->DHFR Cell_Survival Cancer Cell Survival Transport_in Reduced Influx (e.g., RFC mutation) Transport_in->MTX_int Transport_out Increased Efflux (e.g., ABC transporters) Transport_out->MTX_ext DHFR_amp DHFR Gene Amplification DHFR_amp->DHFR DHFR_mut DHFR Mutation DHFR_mut->DHFR Polyglut Decreased Polyglutamylation Polyglut->MTX_poly

Key mechanisms of methotrexate resistance in cancer cells.

Conclusion

The discovery and development of methotrexate as a cancer treatment represent a pivotal moment in the history of medicine. From Sidney Farber's audacious hypothesis to the first curative chemotherapy regimens, the story of methotrexate is one of scientific ingenuity and clinical perseverance. Its mechanism of action, centered on the inhibition of dihydrofolate reductase, provided a rational basis for targeted cancer therapy and paved the way for the development of countless other chemotherapeutic agents. While the challenge of drug resistance persists, ongoing research into the intricacies of folate metabolism and the mechanisms of resistance continues to refine and improve the use of this remarkable drug, ensuring its enduring legacy in the fight against cancer.

References

Methotrexate Hydrate: A Technical Guide for Autoimmune Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methotrexate (B535133) (MTX), a folate antagonist, remains a cornerstone therapy for a multitude of autoimmune diseases, including rheumatoid arthritis (RA), psoriasis, and inflammatory bowel disease.[1][2] Its efficacy in controlling inflammation and disease progression is well-established, yet its precise mechanisms of action are multifaceted and continue to be an active area of research. This technical guide provides an in-depth overview of methotrexate hydrate's core mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to aid researchers in the study and development of novel therapeutics for autoimmune disorders.

Core Mechanisms of Action

Methotrexate's therapeutic effects in autoimmune diseases are not solely attributable to its well-known role as an inhibitor of dihydrofolate reductase (DHFR).[3][4] At the low doses used in rheumatology, several interconnected mechanisms contribute to its anti-inflammatory and immunomodulatory properties.

Folate Antagonism and Antiproliferative Effects

Methotrexate competitively inhibits DHFR, an enzyme crucial for the reduction of dihydrofolate to tetrahydrofolate.[3][4] Tetrahydrofolate is a vital cofactor in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.[3] By disrupting this pathway, methotrexate curtails the proliferation of rapidly dividing cells, including activated lymphocytes, which play a central role in the pathogenesis of autoimmune diseases.[5]

Adenosine (B11128) Signaling

A primary mechanism of action for low-dose methotrexate is the enhancement of extracellular adenosine levels.[6] Methotrexate, particularly in its polyglutamated form, inhibits 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) transformylase, leading to the intracellular accumulation of AICAR.[6] This, in turn, inhibits adenosine deaminase, an enzyme that degrades adenosine. The resulting increase in extracellular adenosine allows it to bind to its receptors (primarily A2A and A3) on immune cells, triggering potent anti-inflammatory downstream signaling cascades.[7][8]

JAK/STAT Pathway Inhibition

Recent evidence has illuminated methotrexate's role as an inhibitor of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway.[9][10][11] This pathway is critical for signaling downstream of numerous pro-inflammatory cytokines implicated in autoimmune diseases. By suppressing the phosphorylation of JAKs (including JAK1 and JAK2) and STATs, methotrexate can dampen the inflammatory response driven by these cytokines.[9][12]

Modulation of Cytokine Production and T-Cell Activation

Methotrexate has been shown to modulate the production of various cytokines. It can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-17.[13][14][15] Furthermore, it can inhibit T-cell activation and proliferation, a critical step in the autoimmune response.[16][17]

Data Presentation

The following tables summarize key quantitative data regarding the efficacy and inhibitory concentrations of methotrexate in various experimental settings.

Table 1: In Vitro Inhibitory Concentrations (IC50) of Methotrexate

Target/ProcessCell Line/SystemIC50Reference(s)
Dihydrofolate Reductase (DHFR)Enzymatic Assay0.12 ± 0.07 µM[18]
Dihydrofolate Reductase (DHFR)Saos-2 (Osteosarcoma)~10 nM[19][20]
Dihydrofolate Reductase (DHFR)AGS (Gastric Adenocarcinoma)6.05 ± 0.81 nM[20]
Dihydrofolate Reductase (DHFR)HCT-116 (Colorectal Carcinoma)13.56 ± 3.76 nM[20]
T-Cell ProliferationJurkat T cells~0.05 µM[5]
T-Cell ProliferationMitogen-stimulated PBMCs>10 nM[21]
Lymphocyte Proliferation (PHA-stimulated)Human PBMCsInhibition at ≥0.1 µM[21]

Table 2: Efficacy of Methotrexate in Animal Models of Autoimmune Arthritis

Animal ModelDosing RegimenKey Outcomes% Inhibition/ReductionReference(s)
Collagen-Induced Arthritis (CIA) - Mouse20 mg/kg, weekly, s.c.Reduced clinical disease scoreSignificant reduction (p<0.05)[22]
Reduced paw volume expansion~83%[22]
Reduced joint histology scoreSignificant reduction (p=0.02)[22]
Collagen-Induced Arthritis (CIA) - Rat2.7 mg/kg/week + PrednisoneSignificantly decreased ankle joint destructionSignificant (p<0.05)[23]
Adjuvant-Induced Arthritis (AIA) - Rat1 mg/kg/weekDecreased progression of hind paw swellingSignificant[14]
Pristane-Induced Arthritis - RatLow and High DosesImproved joint histologyQualitative improvement[24]

Table 3: Clinical Efficacy of Methotrexate in Rheumatoid Arthritis Patients

Study DesignNumber of PatientsDosingKey Efficacy EndpointOutcomeReference(s)
5-year prospective multicenter study123Oral, individualized"Marked improvement" in joint pain/tenderness index71% of patients[25]
"Marked improvement" in joint swelling index69% of patients[25]
Meta-analysis of RCTsMultipleVariedDAS28-ESR ≤2.6 (symptom remission)Higher number of remissions vs. control[26][27]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in methotrexate research for autoimmune diseases.

Induction and Assessment of Collagen-Induced Arthritis (CIA) in Mice

Objective: To induce an animal model of rheumatoid arthritis to evaluate the therapeutic efficacy of methotrexate.

Materials:

  • Male DBA/1J mice (8-10 weeks old)

  • Bovine type II collagen (CII)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • Methotrexate hydrate (B1144303)

  • Sterile 0.9% saline

  • Syringes and needles (27G and 30G)

  • Caliper for paw thickness measurement

Protocol:

  • Preparation of Collagen Emulsion: Dissolve CII in 0.1 M acetic acid at 4°C overnight to a final concentration of 2 mg/mL. Emulsify the CII solution with an equal volume of CFA to a final concentration of 1 mg/mL.

  • Primary Immunization (Day 0): Inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail of each mouse.

  • Booster Immunization (Day 21): Prepare a second emulsion of CII with IFA (1 mg/mL). Administer a 100 µL booster injection intradermally at a different site near the base of the tail.

  • Methotrexate Administration: Prepare a stock solution of this compound in sterile saline. Beginning at the onset of clinical signs of arthritis (typically around day 24-28), administer methotrexate (e.g., 1-3 mg/kg) or vehicle (saline) subcutaneously three times a week.

  • Clinical Assessment: Monitor mice daily for signs of arthritis. Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16. Measure paw thickness using a caliper.

  • Histological Analysis: At the end of the study, sacrifice the mice and collect hind paws. Fix the paws in 10% neutral buffered formalin, decalcify, and embed in paraffin. Section the joints and stain with Hematoxylin and Eosin (H&E) to assess synovial inflammation, pannus formation, and bone/cartilage erosion.

In Vitro T-Cell Proliferation Assay

Objective: To assess the inhibitory effect of methotrexate on T-cell proliferation.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine

  • Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies

  • This compound

  • [³H]-Thymidine or Carboxyfluorescein succinimidyl ester (CFSE)

  • 96-well cell culture plates

  • Scintillation counter or flow cytometer

Protocol:

  • Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Wash the cells and resuspend in complete RPMI-1640 medium.

  • Assay Setup: Seed PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well.

  • Methotrexate Treatment: Prepare serial dilutions of methotrexate in complete medium. Add the desired concentrations of methotrexate to the wells. Include a vehicle control (medium only).

  • T-Cell Stimulation: Add a mitogen such as PHA (e.g., 5 µg/mL) or a combination of anti-CD3 and anti-CD28 antibodies to stimulate T-cell proliferation.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.

  • Proliferation Measurement:

    • [³H]-Thymidine Incorporation: 18 hours before harvesting, add 1 µCi of [³H]-thymidine to each well. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.

    • CFSE Staining: Prior to stimulation, label the PBMCs with CFSE. After the incubation period, stain the cells with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8) and analyze by flow cytometry. The dilution of CFSE fluorescence indicates cell division.

  • Data Analysis: Calculate the percentage of inhibition of proliferation for each methotrexate concentration compared to the stimulated control. Determine the IC50 value.

Quantification of Methotrexate Polyglutamates in Erythrocytes by HPLC

Objective: To measure the intracellular active metabolites of methotrexate.[1][2][28][29]

Materials:

  • Packed red blood cells (RBCs) from patients treated with methotrexate

  • Perchloric acid

  • Dithiothreitol (DTT)

  • HPLC system with a C18 reverse-phase column and fluorescence detector

  • Post-column photo-oxidation system

  • Methotrexate polyglutamate standards (MTX-PG1 to MTX-PG5)

Protocol:

  • Sample Preparation: Collect whole blood in EDTA tubes. Centrifuge to separate plasma and buffy coat. Wash the packed RBCs with saline.

  • Extraction: Lyse a known volume of packed RBCs with a solution containing a reducing agent like DTT. Precipitate proteins by adding cold perchloric acid. Centrifuge to collect the supernatant.

  • HPLC Analysis:

    • Inject the supernatant onto the C18 column.

    • Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).

    • After separation on the column, pass the eluent through a post-column photochemical reactor to oxidize the methotrexate polyglutamates into highly fluorescent derivatives.

    • Detect the fluorescent products using a fluorescence detector.

  • Quantification: Create a standard curve using known concentrations of methotrexate polyglutamate standards. Calculate the concentration of each polyglutamate species in the RBC samples based on the standard curve.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Methotrexate_Mechanism_of_Action cluster_0 Folate Metabolism cluster_1 Adenosine Signaling cluster_2 JAK/STAT Pathway DHFR DHFR THF Tetrahydrofolate DHFR->THF DHF Dihydrofolate DHF->DHFR Purines_Pyrimidines Purine & Pyrimidine Synthesis THF->Purines_Pyrimidines DNA_RNA DNA & RNA Synthesis Purines_Pyrimidines->DNA_RNA Cell_Proliferation Lymphocyte Proliferation DNA_RNA->Cell_Proliferation AICAR_T AICAR Transformylase AICAR AICAR Adenosine Adenosine AICAR->Adenosine Adenosine_Receptor Adenosine Receptor (A2A, A3) Adenosine->Adenosine_Receptor Anti_inflammatory Anti-inflammatory Effects Adenosine_Receptor->Anti_inflammatory Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Cytokine binding STAT STAT JAK->STAT Phosphorylation Gene_Transcription Pro-inflammatory Gene Transcription STAT->Gene_Transcription Dimerization & Nuclear Translocation MTX Methotrexate MTX->DHFR Inhibits MTX->AICAR_T Inhibits MTX->JAK Inhibits

Caption: Overview of Methotrexate's Mechanisms of Action.

Adenosine_Signaling_Pathway MTX Methotrexate (polyglutamated) AICAR_T AICAR Transformylase MTX->AICAR_T Inhibits AICAR AICAR AMP_Deaminase AMP Deaminase AICAR->AMP_Deaminase Inhibits Adenosine_Deaminase Adenosine Deaminase AICAR->Adenosine_Deaminase Inhibits AMP AMP Adenosine_Intra Intracellular Adenosine AMP->Adenosine_Intra Adenosine_Extra Extracellular Adenosine Adenosine_Intra->Adenosine_Extra Transport A2A_Receptor A2A Receptor Adenosine_Extra->A2A_Receptor cAMP ↑ cAMP A2A_Receptor->cAMP Anti_inflammatory Anti-inflammatory Effects cAMP->Anti_inflammatory

Caption: Methotrexate's Impact on the Adenosine Signaling Pathway.

JAK_STAT_Signaling_Pathway Cytokine Pro-inflammatory Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylates STAT_active p-STAT (active dimer) STAT_inactive->STAT_active Nucleus Nucleus STAT_active->Nucleus Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription MTX Methotrexate MTX->JAK Inhibits

Caption: Inhibition of the JAK/STAT Signaling Pathway by Methotrexate.

Experimental_Workflow_CIA Start Start Immunization1 Day 0: Primary Immunization (CII in CFA) Start->Immunization1 Booster Day 21: Booster Immunization (CII in IFA) Immunization1->Booster Treatment Day 24-End: Methotrexate or Vehicle Treatment Booster->Treatment Assessment Daily: Clinical Scoring & Paw Measurement Treatment->Assessment Endpoint End of Study: Histological Analysis Assessment->Endpoint

References

Methotrexate Hydrate: A Deep Dive into its Immunomodulatory Effects on T-Cell Activation and Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methotrexate (MTX), a folate antagonist, is a cornerstone in the treatment of various autoimmune diseases and cancers. Its therapeutic efficacy is largely attributed to its profound effects on the immune system, particularly on T-lymphocytes. This technical guide provides an in-depth analysis of the mechanisms by which methotrexate hydrate modulates T-cell activation and induces apoptosis. We will explore the intricate signaling pathways affected by MTX, present quantitative data on its cellular effects, and provide detailed experimental protocols for researchers investigating its immunomodulatory properties.

Core Mechanisms of Methotrexate Action on T-Cells

Methotrexate's primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA.[1][2] This inhibition disrupts DNA synthesis and repair, thereby exerting antiproliferative effects on rapidly dividing cells, including activated T-cells.[1][2]

Beyond its antiproliferative effects, low-dose MTX exhibits significant anti-inflammatory and immunomodulatory properties through several key mechanisms:

  • Induction of Apoptosis in Activated T-Cells: MTX selectively induces apoptosis in activated T-lymphocytes, a key mechanism for its immunosuppressive effects.[3][4] This process is multifaceted and can be independent of the Fas/FasL pathway.[3][4]

  • Inhibition of Pro-inflammatory Cytokine Production: MTX has been shown to inhibit the production of several pro-inflammatory cytokines by T-cells, including IFN-γ and TNF-α.[5][6]

  • Modulation of T-Cell Signaling Pathways: MTX interferes with critical intracellular signaling cascades that govern T-cell activation, proliferation, and survival, including the JAK/STAT and JNK pathways.[7][8]

  • Increase in Adenosine Levels: MTX can lead to an accumulation of extracellular adenosine, which has potent anti-inflammatory effects.[1][2]

Quantitative Effects of Methotrexate on T-Cell Functions

The following tables summarize the quantitative data from various studies on the effects of methotrexate on T-cell proliferation, cytokine production, and apoptosis.

Table 1: Effect of Methotrexate on T-Cell Proliferation

Cell TypeMTX ConcentrationIncubation TimeProliferation ChangeCitation
CD4+ T-cells (JIA patients)In vivo (low-dose)6 monthsIncreased to 75.3% from 58.5%[9]
CD8+ T-cells (JIA patients)In vivo (low-dose)6 monthsIncreased to 75.6% from 58.1%[9]
PB CD4+ and CD8+ T-cells1 and 10 nMNot specifiedNo inhibition[9]
Jurkat T-cells0.001 - 10 µM24 hoursSignificant reduction in cell viability[10]

Table 2: Effect of Methotrexate on T-Cell Cytokine Production

Cell TypeMTX ConcentrationCytokineChange in ProductionCitation
T-cells (in whole blood)Clinically relevant concentrationsIL-4, IL-13, IFN-γ, TNF-α, GM-CSFInhibited[5]
Splenic T-cells (mice)0.01–0.001 μg/mlTNF-αReduced[6]
Splenic T-cells (mice)Not specifiedIL-6, IL-4Not reduced[6]
PBMCs (from PWH and controls)12.5nM - 100nMIFN-γ, TNF, IL-2No effect[11]

Table 3: Effect of Methotrexate on T-Cell Apoptosis

Cell TypeMTX ConcentrationIncubation TimeApoptosis OutcomeCitation
In vitro activated T-cells (human)0.1-10 µM8 hours pretreatmentInduces apoptosis[3][4]
Jurkat T-cells0.1 - 1.0 µM48 hours pretreatmentMarkedly increased sensitivity to apoptosis[12]
tmTNF-expressing Jurkat cells0.1 µM20 hours7.2% apoptosis (vs. 2.4% in control)[13]
tmTNF-expressing Jurkat cells0.1 µM MTX + 0.01 µM Infliximab20 hours (MTX), last 6 hours (Infliximab)34.2% apoptosis[13]

Signaling Pathways Modulated by Methotrexate in T-Cells

Methotrexate's influence on T-cell function is intricately linked to its ability to modulate key intracellular signaling pathways.

Dihydrofolate Reductase (DHFR) Inhibition Pathway

The canonical pathway of MTX action involves the inhibition of DHFR, leading to a depletion of tetrahydrofolate (THF) and subsequent disruption of DNA and RNA synthesis. This directly impacts the proliferation of activated T-cells which have a high demand for nucleotide synthesis.

DHFR_Inhibition_Pathway MTX This compound DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR Inhibits THF Tetrahydrofolate (THF) DHFR->THF Catalyzes conversion DHF Dihydrofolate (DHF) DHF->DHFR Purine Purine Synthesis THF->Purine Pyrimidine Pyrimidine Synthesis THF->Pyrimidine DNA_RNA DNA & RNA Synthesis Purine->DNA_RNA Pyrimidine->DNA_RNA Proliferation T-Cell Proliferation DNA_RNA->Proliferation Required for Apoptosis_Pathway MTX This compound ROS Reactive Oxygen Species (ROS) MTX->ROS Induces JNK JNK Activation ROS->JNK AP1 AP-1 Activation JNK->AP1 Pro_Apoptotic Pro-Apoptotic Gene Expression AP1->Pro_Apoptotic Apoptosis T-Cell Apoptosis Pro_Apoptotic->Apoptosis JAK_STAT_Pathway MTX This compound JAK Janus Kinase (JAK) MTX->JAK Inhibits Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Cytokine_Receptor->JAK Activates STAT STAT Protein JAK->STAT Phosphorylates pSTAT Phosphorylated STAT (pSTAT) STAT->pSTAT Dimerization Dimerization pSTAT->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocation Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression TCell_Proliferation_Workflow cluster_prep Cell Preparation cluster_culture Cell Culture cluster_analysis Analysis Isolate_PBMCs 1. Isolate PBMCs from whole blood Label_Cells 2. Label T-cells with proliferation dye (e.g., CTV) Isolate_PBMCs->Label_Cells Plate_Cells 3. Plate labeled cells in 96-well plates Label_Cells->Plate_Cells Add_MTX 4. Add varying concentrations of Methotrexate Plate_Cells->Add_MTX Stimulate_Cells 5. Stimulate T-cells (e.g., anti-CD3/CD28) Add_MTX->Stimulate_Cells Incubate 6. Incubate for 3-5 days Stimulate_Cells->Incubate Stain_Cells 7. Stain for T-cell markers (CD3, CD4, CD8) Incubate->Stain_Cells Acquire_Data 8. Acquire data on a flow cytometer Stain_Cells->Acquire_Data Analyze_Proliferation 9. Analyze dye dilution to quantify proliferation Acquire_Data->Analyze_Proliferation TCell_Apoptosis_Workflow cluster_culture Cell Culture and Treatment cluster_staining Staining cluster_analysis Analysis Culture_Cells 1. Culture T-cells or Jurkat cells Activate_Cells 2. Activate T-cells (e.g., PHA or anti-CD3/CD28) Culture_Cells->Activate_Cells Treat_MTX 3. Treat with Methotrexate for 24-48 hours Activate_Cells->Treat_MTX Harvest_Cells 4. Harvest and wash cells Treat_MTX->Harvest_Cells Stain_AnnexinV 5. Stain with FITC-Annexin V and a viability dye (e.g., PI) Harvest_Cells->Stain_AnnexinV Acquire_Data 6. Acquire data on a flow cytometer Stain_AnnexinV->Acquire_Data Analyze_Apoptosis 7. Quantify live, early apoptotic, late apoptotic, and necrotic cells Acquire_Data->Analyze_Apoptosis

References

Methotrexate Hydrate: A Technical Guide to its Function in DNA and RNA Synthesis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methotrexate (B535133) (MTX), a folate analog, is a cornerstone of chemotherapy and immunosuppressive therapy. Its efficacy is primarily attributed to its potent inhibition of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism. This action depletes the intracellular pool of tetrahydrofolate (THF), a vital cofactor for the synthesis of purines and thymidylate, the essential building blocks of DNA and RNA. This technical guide provides an in-depth analysis of the molecular mechanisms by which methotrexate hydrate (B1144303) disrupts nucleic acid synthesis, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action: Dihydrofolate Reductase Inhibition

Methotrexate's primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR).[1][2][3] DHFR is responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is a crucial one-carbon carrier in various metabolic pathways, including the de novo synthesis of purine (B94841) nucleotides and thymidylate.[3][4] By binding to DHFR with high affinity, methotrexate prevents the regeneration of THF, leading to a deficiency of essential precursors for DNA and RNA synthesis.[2][3]

Inside the cell, methotrexate is converted to methotrexate polyglutamates (MTXPGs) by the enzyme folylpolyglutamate synthetase (FPGS).[4][5][6] These polyglutamated forms are more potent inhibitors of DHFR and are retained within the cell for longer periods, enhancing the cytotoxic effects of the drug.[5][6]

Inhibition of DNA Synthesis

The inhibition of DNA synthesis by methotrexate is a multi-faceted process stemming from the depletion of both purines and thymidylate.

Disruption of Purine Synthesis

The de novo synthesis of purine nucleotides (adenosine and guanosine) requires two THF-dependent steps. Specifically, N¹⁰-formyl-THF is a cofactor for two key enzymes in the purine biosynthesis pathway:

  • Glycinamide ribonucleotide (GAR) transformylase

  • 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase [5]

Methotrexate-induced THF depletion leads to the inhibition of these enzymes, thereby blocking the synthesis of inosine (B1671953) monophosphate (IMP), the precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP).[7][8] This results in a significant reduction in the intracellular pools of adenosine triphosphate (ATP) and guanosine triphosphate (GTP), which are essential for DNA replication.[7][8]

Inhibition of Thymidylate Synthesis

Thymidylate is a pyrimidine (B1678525) nucleotide unique to DNA. Its synthesis is catalyzed by thymidylate synthase (TS), which converts deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). This reaction requires N⁵,N¹⁰-methylene-THF as a methyl group donor.[1][9] The depletion of THF pools by methotrexate indirectly inhibits TS activity by reducing the availability of its essential cofactor.[1] Furthermore, methotrexate and its polyglutamated derivatives can directly inhibit thymidylate synthase, further contributing to the block in DNA synthesis.[1][10][11]

The combined effect of purine and thymidylate depletion leads to an S-phase arrest in the cell cycle, as cells are unable to replicate their DNA.[12]

Inhibition of RNA Synthesis

While the primary impact of methotrexate is on DNA synthesis, it also significantly inhibits RNA synthesis. The depletion of purine nucleotides (ATP and GTP) directly limits the availability of substrates for RNA polymerases, which are responsible for transcribing DNA into RNA.[7][13] Studies have shown that methotrexate treatment leads to a decrease in the incorporation of labeled uridine (B1682114) into RNA, indicating a reduction in overall RNA synthesis.[7][13] This inhibition of RNA synthesis further contributes to the cytostatic and cytotoxic effects of the drug.

Signaling Pathways and Cellular Processes Affected

The following diagram illustrates the central role of methotrexate in disrupting the folate pathway and subsequent nucleic acid synthesis.

Methotrexate_Pathway Methotrexate's Impact on Folate Metabolism and Nucleic Acid Synthesis cluster_synthesis Nucleic Acid Synthesis MTX Methotrexate DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR Inhibits DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Catalyzed by DHFR Purine_Synth De Novo Purine Synthesis THF->Purine_Synth Cofactor Thymidylate_Synth Thymidylate Synthesis THF->Thymidylate_Synth Cofactor ATP_GTP ATP, GTP Purine_Synth->ATP_GTP dTMP dTMP Thymidylate_Synth->dTMP DNA_Synth DNA Synthesis RNA_Synth RNA Synthesis dUMP dUMP dUMP->dTMP Catalyzed by Thymidylate Synthase dTMP->DNA_Synth Precursor ATP_GTP->DNA_Synth Precursors ATP_GTP->RNA_Synth Precursors Uridine_Incorporation_Workflow [³H]-Uridine Incorporation Assay Workflow Cell_Culture 1. Culture cells to desired confluency MTX_Treatment 2. Treat cells with Methotrexate Cell_Culture->MTX_Treatment Radiolabeling 3. Add [³H]-Uridine and incubate MTX_Treatment->Radiolabeling Cell_Lysis 4. Lyse cells and precipitate macromolecules Radiolabeling->Cell_Lysis Filtration 5. Filter precipitate and wash to remove unincorporated label Cell_Lysis->Filtration Scintillation 6. Measure radioactivity using a scintillation counter Filtration->Scintillation Analysis 7. Analyze data to determine % inhibition of RNA synthesis Scintillation->Analysis Flow_Cytometry_Workflow Flow Cytometry Cell Cycle Analysis Workflow Cell_Culture 1. Culture and treat cells with Methotrexate BrdU_Labeling 2. Pulse-label cells with BrdU Cell_Culture->BrdU_Labeling Cell_Harvesting 3. Harvest and fix cells BrdU_Labeling->Cell_Harvesting DNA_Denaturation 4. Denature DNA to expose BrdU Cell_Harvesting->DNA_Denaturation Antibody_Staining 5. Stain with anti-BrdU conjugated antibody DNA_Denaturation->Antibody_Staining PI_Staining 6. Stain with Propidium Iodide (PI) Antibody_Staining->PI_Staining Flow_Cytometry 7. Analyze by flow cytometry PI_Staining->Flow_Cytometry

References

Methodological & Application

Application Notes and Protocols for Methotrexate Hydrate Solution in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of methotrexate (B535133) hydrate (B1144303) solutions in cell culture experiments. Methotrexate is a potent anti-metabolite and anti-folate agent widely used in cancer research and for the selection of transfected cells.

Mechanism of Action

Methotrexate's primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines and pyrimidines, which are essential for DNA synthesis and cellular replication.[1][2][3] By blocking DHFR, methotrexate depletes the intracellular pool of tetrahydrofolate (THF), a vital cofactor in the synthesis of thymidylate and purine (B94841) nucleotides. This disruption of DNA synthesis ultimately leads to cell cycle arrest and apoptosis.[2]

Beyond its role as a DHFR inhibitor, methotrexate's anti-inflammatory effects are attributed to its ability to increase adenosine (B11128) levels.[2][4] Polyglutamated methotrexate can inhibit 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) transformylase (ATIC), leading to an accumulation of intracellular AICAR and subsequent release of adenosine.[2][4][5] Adenosine, in turn, acts on its receptors to produce anti-inflammatory effects.[2][4] Recent evidence also suggests that methotrexate can inhibit the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway, which is central to inflammatory and immune responses.[2][5][6]

Applications in Cell Culture

  • Anticancer Drug Studies: Methotrexate is extensively used to study its cytotoxic and anti-proliferative effects on various cancer cell lines.[7][8][9]

  • Selection Agent: It is employed in gene expression systems, particularly for the selection of cells that have been successfully transfected with a DHFR-expressing plasmid.[10]

  • Immunosuppressive Studies: Its immunosuppressive properties are investigated in in vitro models of autoimmune and inflammatory diseases.[11]

Quantitative Data Summary

ParameterValueSolvent/ConditionsSource(s)
Molecular Weight 454.44 g/mol (anhydrous)-[1][12]
Solubility
InsolubleWater, Ethanol, Chloroform, Ether[1][3]
~3 mg/mLDMSO[12]
~14 mg/mLDimethylformamide (DMF)[12]
~1 mg/mLPBS (pH 7.2)[12]
SolubleDilute solutions of alkali hydroxides (e.g., NaOH) and carbonates[1][3]
Storage (Powder) -20°C, protected from light-[1]
Stock Solution Stability At least 3 years (powder at -20°C)-[1]
~1 week (diluted stock)4-8°C[1][3]
~1 month (diluted stock)-20°C[1][3]
Working Concentration Varies by cell line and application (typically nM to µM range)Cell Culture Medium[7][8][9]
IC50 Values ~10⁻⁸ M (Saos-2 and Daoy cell lines)Cell Culture Medium[7]

Experimental Protocols

Preparation of a 10 mM Methotrexate Stock Solution

This protocol describes the preparation of a 10 mM stock solution of methotrexate hydrate. As methotrexate is insoluble in water and ethanol, a small amount of sodium hydroxide (B78521) (NaOH) is used for initial dissolution.[1][3]

Materials:

  • This compound powder (e.g., Sigma-Aldrich A6770)

  • 1 M Sodium Hydroxide (NaOH) solution, sterile

  • Sterile cell culture grade water or saline

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or weighing boat. For example, to prepare 10 mL of a 10 mM solution, weigh 45.44 mg of methotrexate (anhydrous molecular weight).

  • Dissolution: Add a minimum amount of 1 M NaOH dropwise to the methotrexate powder to dissolve it completely. Gently vortex or swirl the tube to aid dissolution.

  • Dilution: Once the methotrexate is fully dissolved, bring the final volume to 10 mL with sterile cell culture grade water or saline. For example, if you used 100 µL of 1 M NaOH, add 9.9 mL of sterile water.

  • Sterilization: Sterile filter the 10 mM methotrexate stock solution using a 0.22 µm syringe filter into a sterile conical tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C, protected from light.[1] The diluted stock is stable for about a month at -20°C.[1][3]

Preparation of a Methotrexate Working Solution in Cell Culture Medium

This protocol details the dilution of the stock solution to the final working concentration in cell culture medium.

Materials:

  • 10 mM Methotrexate stock solution (prepared as above)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile serological pipettes and pipette tips

  • Sterile conical tubes

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM methotrexate stock solution at room temperature.

  • Serial Dilution (Example for a 10 µM working solution):

    • Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of complete cell culture medium in a sterile microcentrifuge tube. This results in a 100 µM intermediate solution.

    • Prepare the final working solution by adding 1 mL of the 100 µM intermediate solution to 9 mL of complete cell culture medium in a sterile conical tube. This yields a final working concentration of 10 µM.

  • Application to Cells: Remove the existing medium from your cell culture plates and replace it with the medium containing the desired final concentration of methotrexate.

  • Incubation: Incubate the cells for the desired experimental duration. The effective concentration and exposure time will vary depending on the cell line and the specific assay being performed.[9]

Note: The final concentration of NaOH in the cell culture medium should be negligible and not affect the pH of the medium. Always perform a vehicle control (medium with the equivalent amount of NaOH and diluent) in your experiments.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation (10 mM) cluster_working Working Solution Preparation weigh Weigh Methotrexate Hydrate Powder dissolve Dissolve in minimum 1M NaOH weigh->dissolve dilute Dilute with Sterile Water/Saline dissolve->dilute filter Sterile Filter (0.22 µm) dilute->filter aliquot Aliquot and Store at -20°C filter->aliquot thaw Thaw Stock Aliquot intermediate_dilution Prepare Intermediate Dilution thaw->intermediate_dilution final_dilution Prepare Final Working Solution in Medium intermediate_dilution->final_dilution apply Apply to Cells final_dilution->apply

Caption: Workflow for preparing this compound solutions.

signaling_pathway cluster_cell Cell MTX Methotrexate DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR Inhibits ATIC AICAR Transformylase (ATIC) MTX->ATIC Inhibits THF Tetrahydrofolate (THF) DHFR->THF Reduces DNA_Synth DNA Synthesis THF->DNA_Synth Required for Apoptosis Apoptosis DNA_Synth->Apoptosis Inhibition leads to AICAR AICAR (intracellular) ATIC->AICAR Inhibition leads to accumulation of Adenosine_out Adenosine (extracellular) AICAR->Adenosine_out Promotes release of Adeno_Receptor Adenosine Receptor Adenosine_out->Adeno_Receptor Activates Anti_Inflammatory Anti-inflammatory Effects Adeno_Receptor->Anti_Inflammatory

Caption: Simplified signaling pathway of Methotrexate.

References

Application Notes and Protocols for Methotrexate Hydrate in DHFR-Based Protein Expression Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing methotrexate (B535133) (MTX) hydrate (B1144303) for the selection and amplification of high-producing recombinant cell lines in dihydrofolate reductase (DHFR)-based expression systems. The protocols detailed herein are designed to offer a robust framework for developing stable and high-yield cell lines for therapeutic protein and antibody production.

Introduction

The DHFR/methotrexate selection system is a powerful and widely used tool for generating stable mammalian cell lines, particularly Chinese Hamster Ovary (CHO) cells, capable of high-level recombinant protein expression.[1][2][3][4] This system relies on a DHFR-deficient host cell line that is co-transfected with a plasmid carrying the gene of interest (GOI) and a functional dhfr gene. Methotrexate, a potent folic acid analog, competitively inhibits DHFR, an essential enzyme for de novo synthesis of purines and thymidylate.[5] In a selection medium lacking nucleotides, only cells that have successfully integrated the dhfr gene can survive.

Subsequent exposure to increasing concentrations of MTX selects for cells that have amplified the dhfr gene, and consequently the co-linked GOI, leading to a significant increase in recombinant protein production.[1][4][6] This stepwise selection process is a cornerstone of modern biopharmaceutical manufacturing.

Mechanism of Action: DHFR Inhibition and Gene Amplification

Methotrexate acts as a competitive inhibitor of DHFR, binding to the enzyme's active site with high affinity. This inhibition blocks the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial one-carbon carrier in the synthesis of purines and thymidylate, which are essential for DNA synthesis and cellular replication.[5]

In a DHFR-deficient host cell line cultured in a nucleoside-free medium, the introduction of a functional dhfr gene rescues the cells. The application of MTX creates a selective pressure where cells can only survive by overproducing DHFR to overcome the inhibition. This overproduction is primarily achieved through the amplification of the genomic region containing the integrated dhfr gene. As the GOI is physically linked to the dhfr gene on the expression vector, it is co-amplified, leading to a higher copy number of the GOI and a corresponding increase in the expression of the recombinant protein.[1][6][7]

DHFR_Inhibition_Pathway cluster_0 Cellular Environment cluster_1 Downstream Effects MTX Methotrexate (MTX) DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR Inhibits DHF Dihydrofolate (DHF) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Nucleotide_Synthesis Purine & Thymidylate Synthesis THF->Nucleotide_Synthesis Required for DHFR->THF Catalyzes DNA_Synthesis DNA Synthesis & Cell Proliferation Nucleotide_Synthesis->DNA_Synthesis Leads to DHFR_inhibition DHFR Inhibition DHFR_inhibition->Nucleotide_Synthesis Experimental_Workflow cluster_0 Phase 1: Transfection and Initial Selection cluster_1 Phase 2: Stepwise Amplification cluster_2 Phase 3: Clonal Isolation and Characterization Transfection Transfect DHFR-deficient CHO cells with expression vector Initial_Selection Culture in selection medium (-HT) to select for stable transfectants Transfection->Initial_Selection Low_MTX Expose cell pool to low concentration of MTX (e.g., 25-50 nM) Initial_Selection->Low_MTX Increase_MTX Gradually increase MTX concentration in a stepwise manner (e.g., 2-4 fold increments) Low_MTX->Increase_MTX Recovery Allow cells to recover and reach high viability at each MTX concentration Increase_MTX->Recovery Recovery->Increase_MTX Repeat Cloning Isolate single cell clones (e.g., limiting dilution or FACS) Recovery->Cloning Screening Screen clones for high protein expression (e.g., ELISA, Western Blot) Cloning->Screening Expansion Expand high-producing clones for master cell bank generation Screening->Expansion

References

Dissolving Methotrexate Hydrate in DMSO: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the dissolution of methotrexate (B535133) hydrate (B1144303) in dimethyl sulfoxide (B87167) (DMSO). This information is intended to guide researchers in preparing stable stock solutions for various in vitro and in vivo experimental applications.

Introduction

Methotrexate is a folate antagonist widely used as a chemotherapeutic agent and an immunosuppressant.[1][2] Its mechanism of action primarily involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines and pyrimidines necessary for DNA and RNA synthesis.[3][4] Additionally, methotrexate is known to modulate inflammatory responses through pathways such as the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway and by promoting the release of adenosine.[1][3][5]

Due to its hydrophobic nature, methotrexate hydrate exhibits limited solubility in aqueous solutions, making DMSO a common solvent for preparing concentrated stock solutions in research settings.[6][7]

Quantitative Data: Solubility of Methotrexate in DMSO

The solubility of methotrexate in DMSO can vary depending on several factors, including the specific form of the compound (e.g., hydrate vs. anhydrous), its purity, the quality and water content of the DMSO, and the temperature at which dissolution is performed. Below is a summary of reported solubility data from various suppliers. It is recommended to use fresh, anhydrous DMSO for optimal solubility.[8][9]

Form of MethotrexateReported Solubility in DMSOSource
Methotrexate (hydrate)~ 3 mg/mLCayman Chemical[10]
This compoundUp to 90 mg/mLSanta Cruz Biotechnology[8]
Methotrexate91 mg/mL (200.24 mM)Selleck Chemicals[11]
Methotrexate≥ 50 mg/mL (110.03 mM)MedChemExpress[12]
Methotrexate3900 mg/mL (8582 mM)BOC Sciences[]

Note: The significant variation in reported solubilities highlights the importance of starting with a lower concentration and gradually increasing it to determine the saturation point for a specific batch of this compound and DMSO.

Experimental Protocol: Preparation of a this compound Stock Solution in DMSO

This protocol outlines the steps for preparing a 10 mg/mL stock solution of this compound in DMSO.

3.1. Materials

  • This compound (crystalline solid)[10]

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or heating block (optional)

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

3.2. Procedure

  • Preparation: In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder. For a 10 mg/mL stock solution, weigh 10 mg of the compound.

  • Aliquotting Solvent: Add the appropriate volume of anhydrous DMSO to a sterile tube. For a 10 mg/mL solution, add 1 mL of DMSO.

  • Dissolution: Carefully add the weighed this compound powder to the DMSO.

  • Mixing: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. The solution should be clear.

  • Warming (Optional): If the compound does not readily dissolve, gentle warming in a water bath (e.g., at 37°C) for a short period can aid dissolution. Vortex again after warming.

  • Sterilization (Optional): If required for the application (e.g., cell culture), the DMSO stock solution can be sterilized by filtration through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[14]

3.3. Preparation of Working Solutions For most biological experiments, the concentrated DMSO stock solution needs to be further diluted in an aqueous buffer or cell culture medium.[10]

  • Perform serial dilutions to reach the desired final concentration.

  • Ensure that the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced toxicity to cells.[14]

  • It is advisable to include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments.[14]

Stability and Storage

  • Powder: this compound as a crystalline solid is stable for years when stored at -20°C.[10]

  • DMSO Stock Solution: When stored at -80°C, the DMSO stock solution is stable for at least 6 months. At -20°C, it is stable for about one month.[12][14] It is recommended to protect the solution from light.

  • Aqueous Solutions: Aqueous solutions of methotrexate are less stable and it is not recommended to store them for more than one day.[10] A study on methotrexate in 0.9% sodium chloride injection showed stability for 28 days at 25°C when protected from light, while in 5% dextrose injection at a low concentration (0.2 mg/mL), it was stable for only 3 days.[15]

Visualizations

Experimental Workflow for Dissolving this compound

G cluster_prep Preparation weigh Weigh Methotrexate Hydrate Powder dissolve Add Powder to DMSO weigh->dissolve add_dmso Add Anhydrous DMSO to Sterile Tube add_dmso->dissolve mix Vortex Thoroughly dissolve->mix warm Gentle Warming (Optional) mix->warm filter Sterile Filter (Optional) mix->filter warm->mix aliquot Aliquot into Single-Use Tubes filter->aliquot store Store at -20°C or -80°C aliquot->store G cluster_cell Cell MTX Methotrexate DHFR DHFR MTX->DHFR Inhibits Adenosine Extracellular Adenosine MTX->Adenosine Promotes Release DNA_RNA DNA/RNA Synthesis DHFR->DNA_RNA A2A_R A2A Receptor Adenosine->A2A_R Activates Anti_Inflammatory Anti-Inflammatory Effects A2A_R->Anti_Inflammatory

References

Application Notes and Protocols for Methotrexate Hydrate in Transfected Cell Selection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols detail the use of methotrexate (B535133) (MTX) hydrate (B1144303) for the selection and amplification of transfected mammalian cells. This powerful technique is widely employed in academic research and the biopharmaceutical industry for the generation of stable cell lines expressing high levels of recombinant proteins.

Introduction

Methotrexate (MTX) is a potent inhibitor of dihydrofolate reductase (DHFR), a key enzyme in the de novo synthesis of purines and thymidylate, which are essential for DNA replication and cell proliferation. In the context of genetic engineering, the DHFR gene is a widely used selectable marker. When a plasmid carrying a functional DHFR gene alongside a gene of interest is transfected into DHFR-deficient cells, only the successfully transfected cells will survive and proliferate in a selection medium containing MTX. Furthermore, by gradually increasing the concentration of MTX, it is possible to select for cells that have amplified the integrated plasmid DNA, leading to a higher copy number of both the DHFR gene and the co-transfected gene of interest, and consequently, increased expression of the desired recombinant protein.

Principle of DHFR-MTX Selection

The DHFR-MTX selection system is based on the metabolic dependency of cells on the folate pathway.

  • DHFR-Deficient Host Cells: The process typically begins with a host cell line that lacks a functional endogenous DHFR gene, such as the Chinese Hamster Ovary (CHO) DG44 or DXB11 cell lines. These cells are auxotrophic for glycine, hypoxanthine, and thymidine (B127349) (GHT) and require these supplements in the culture medium to survive.

  • Transfection: A plasmid vector containing a functional DHFR gene and the gene of interest (GOI) is introduced into the DHFR-deficient host cells.

  • Initial Selection: After transfection, the cells are cultured in a medium lacking GHT. This initial selection step eliminates the non-transfected cells, as they are unable to synthesize these essential precursors.

  • Methotrexate Selection and Amplification: Methotrexate is then added to the culture medium. MTX competitively inhibits the DHFR enzyme. To survive, the transfected cells must overexpress the DHFR enzyme. By progressively increasing the MTX concentration, a selection pressure is applied that favors the survival of cells that have amplified the genomic region containing the integrated DHFR gene and the linked GOI. This leads to a population of cells with multiple copies of the GOI and, consequently, high-level expression of the recombinant protein.

Data Presentation: Methotrexate Concentrations for Selection

The optimal concentration of methotrexate hydrate for selection and gene amplification is cell-line dependent and must be determined empirically. Below is a table summarizing typical concentration ranges reported in the literature for various cell lines. It is crucial to perform a dose-response curve (kill curve) to determine the optimal starting concentration for your specific cell line and experimental conditions.

Cell LineApplicationInitial Selection ConcentrationGene Amplification RangeReference
CHO-DG44 Stable cell line generation50 - 100 nM100 nM - 1 µM (stepwise)[1]
CHO-K1 (DHFR knockout) Stable cell line generation20 - 50 nM100 nM - 1 µM (stepwise)[2]
Jurkat (Human T lymphoblast) Selection of transduced cells50 nMUp to 250 nM[3]
CTLL-2 (Mouse T cell) Selection of transduced cells25 - 50 nMUp to 750 nM[3]
Human CD34+ Hematopoietic Stem Cells Selection of transduced cellsNot specifiedNot specified[4]
Saos-2 (Human Osteosarcoma) Development of resistant cell lineNot specifiedUp to 4.4 µM[5]
T24 (Human Bladder Cancer) Cytotoxicity studies (ED50)16.7 nMNot applicable[6]

Note: The concentrations listed above are for guidance only. The actual optimal concentrations can vary depending on the specific vector, transfection efficiency, and culture conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This compound is sparingly soluble in water. A concentrated stock solution is typically prepared in a slightly alkaline solution.

Materials:

  • This compound powder (e.g., Sigma-Aldrich, Cat. No. M8407)

  • 1 M Sodium Hydroxide (NaOH)

  • Sterile, nuclease-free water or phosphate-buffered saline (PBS)

  • Sterile 0.22 µm filter

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile container.

  • Add a minimal amount of 1 M NaOH dropwise while vortexing to dissolve the powder completely.

  • Once dissolved, immediately dilute the solution to the desired final concentration (e.g., 10 mM) with sterile, nuclease-free water or PBS.

  • Sterile-filter the stock solution through a 0.22 µm filter into a sterile, light-protected container.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light. The stock solution is stable for at least one month at -20°C.

Protocol 2: Determination of Optimal Methotrexate Concentration (Kill Curve)

Before initiating a selection experiment, it is essential to determine the minimum concentration of MTX that is toxic to the untransfected host cells.

Materials:

  • DHFR-deficient host cells (e.g., CHO-DG44)

  • Complete growth medium (e.g., DMEM/F-12 with 10% FBS and GHT supplement)

  • Selection medium (complete growth medium without GHT supplement)

  • This compound stock solution

  • 24-well or 96-well cell culture plates

  • Cell counting device (e.g., hemocytometer or automated cell counter)

Procedure:

  • Seed the DHFR-deficient host cells into a multi-well plate at a low density (e.g., 1 x 10^4 cells/well for a 24-well plate) in complete growth medium.

  • Allow the cells to attach and resume growth for 24 hours.

  • Prepare a series of dilutions of the this compound stock solution in the selection medium to achieve a range of final concentrations (e.g., 0 nM, 10 nM, 25 nM, 50 nM, 100 nM, 250 nM, 500 nM, 1 µM).

  • Aspirate the complete growth medium from the cells and replace it with the selection medium containing the different concentrations of MTX. Include a control well with selection medium only (0 nM MTX).

  • Incubate the cells under standard culture conditions (37°C, 5% CO2).

  • Observe the cells daily for signs of cytotoxicity (e.g., rounding, detachment, and cell death).

  • After 7-10 days, determine the cell viability in each well using a viability assay (e.g., Trypan Blue exclusion, MTT assay).

  • The optimal starting concentration for selection is the lowest concentration of MTX that results in complete cell death of the untransfected host cells within 7-10 days.

Protocol 3: Stable Transfection and Selection of CHO Cells using DHFR-MTX

This protocol describes the generation of a stable pool of transfected CHO cells.

Materials:

  • DHFR-deficient CHO cells (e.g., CHO-DG44)

  • Expression vector containing the GOI and a functional DHFR gene

  • Transfection reagent

  • Complete growth medium (with GHT)

  • Selection medium (without GHT)

  • This compound stock solution

  • Cell culture flasks and plates

Procedure:

  • Transfection:

    • One day before transfection, seed the CHO-DG44 cells in complete growth medium at a density that will result in 70-90% confluency on the day of transfection.

    • Transfect the cells with the expression vector using your preferred method (e.g., lipid-based transfection, electroporation) according to the manufacturer's instructions.

  • Initial Selection (GHT-free medium):

    • 24-48 hours post-transfection, passage the cells into selection medium (without GHT). Split the cells at a ratio of 1:10 or 1:15 into new culture flasks.

    • Culture the cells for 10-14 days, replacing the selection medium every 3-4 days. During this period, non-transfected cells will die off.

  • Methotrexate Selection:

    • Once a population of resistant cells has been established in the GHT-free medium, add MTX to the selection medium at the predetermined optimal starting concentration (from the kill curve).

    • Continue to culture the cells, passaging them as they reach confluency. Initially, cell growth may be slow, and a significant number of cells may die.

  • Gene Amplification (Stepwise MTX Increase):

    • Once the cells have adapted and are growing robustly in the initial MTX concentration, you can begin the gene amplification process.

    • Increase the MTX concentration in the selection medium in a stepwise manner (e.g., 2-fold to 5-fold increments). A typical progression might be 50 nM -> 100 nM -> 250 nM -> 500 nM -> 1 µM.

    • Allow the cells to adapt and recover at each new MTX concentration before proceeding to the next level. This process can take several weeks to months.

  • Isolation of High-Producing Clones (Single-Cell Cloning):

    • After the desired level of MTX resistance is achieved, it is recommended to isolate single-cell clones to obtain a homogenous population of high-producing cells.

    • This can be done by limiting dilution cloning or by using an automated cell sorter.

    • Expand the individual clones and screen for the expression of your gene of interest to identify the highest producers.

Mandatory Visualizations

Signaling Pathway: Mechanism of Methotrexate Action

MTX_Mechanism cluster_folate_pathway Folate Metabolism Pathway cluster_inhibition Inhibition by Methotrexate cluster_transfection Transfection and Resistance DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DHFR->THF NADPH -> NADP+ DNA DNA Synthesis Purines->DNA Thymidylate->DNA MTX Methotrexate (MTX) MTX->DHFR Inhibits Plasmid Plasmid (DHFR gene + GOI) Transfected_Cell Transfected Cell Plasmid->Transfected_Cell Transfection DHFR_overexpression DHFR Overexpression Transfected_Cell->DHFR_overexpression Gene Amplification DHFR_overexpression->THF Restores THF production in presence of MTX

Caption: Mechanism of methotrexate action and resistance in transfected cells.

Experimental Workflow: DHFR-MTX Selection and Amplification

MTX_Workflow start Start: DHFR-deficient CHO Cells transfection Transfection with DHFR + GOI Plasmid start->transfection initial_selection Initial Selection (GHT-free medium) transfection->initial_selection mtx_selection MTX Selection (e.g., 50 nM) initial_selection->mtx_selection gene_amplification Stepwise Increase in MTX Concentration (e.g., 100 nM -> 250 nM -> 500 nM -> 1 µM) mtx_selection->gene_amplification single_cell_cloning Single-Cell Cloning (Limiting Dilution or FACS) gene_amplification->single_cell_cloning clone_expansion Expansion of Clones single_cell_cloning->clone_expansion screening Screening for High Producers clone_expansion->screening end Stable, High-Producing Cell Line screening->end

Caption: Workflow for generating a stable cell line using DHFR-MTX selection.

References

Application Notes and Protocols: Utilizing Methotrexate Hydrate in Rheumatoid Arthritis Organoid Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of methotrexate (B535133) hydrate (B1144303) in three-dimensional (3D) rheumatoid arthritis (RA) synovial organoid models. This document outlines the protocols for organoid generation, methotrexate treatment, and subsequent analysis of its effects on cell viability, cytokine production, and gene expression. The provided data and methodologies are intended to facilitate research into the mechanisms of action of methotrexate and to serve as a basis for the development of novel therapeutic strategies for rheumatoid arthritis.

Introduction to RA Organoid Models and Methotrexate

Rheumatoid arthritis is a chronic autoimmune disease characterized by synovial inflammation and hyperplasia, leading to joint destruction.[1] Fibroblast-like synoviocytes (FLS) are key players in the pathogenesis of RA, contributing to the inflammatory environment and degradation of cartilage and bone.[2] 3D synovial organoid models, derived from patient tissues, have emerged as powerful tools to study RA pathophysiology in a more physiologically relevant context compared to traditional 2D cell cultures.[1][3] These organoids can recapitulate the complex cellular interactions and microenvironment of the RA synovium.[1]

Methotrexate (MTX) is a cornerstone therapy for RA, known for its anti-inflammatory and immunomodulatory effects.[2][4] Its mechanisms of action are multifaceted, including the inhibition of purine (B94841) and pyrimidine (B1678525) synthesis and the promotion of adenosine (B11128) release, which has potent anti-inflammatory properties.[4] Studying the effects of methotrexate hydrate in RA organoid models can provide valuable insights into its therapeutic mechanisms and help identify biomarkers for treatment response.

Experimental Protocols

Protocol for Generation of RA Synovial Organoids from Patient Biopsies

This protocol describes the generation of RA synovial organoids from patient-derived synovial tissue biopsies.[1][5][6][7]

Materials:

  • RA synovial tissue biopsy

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Collagenase, Type I

  • DNase I

  • Matrigel® or other suitable basement membrane matrix

  • Organoid growth medium (DMEM/F12, B27 supplement, N2 supplement, EGF, FGF, Noggin, R-spondin1)

  • ROCK inhibitor (Y-27632)

Procedure:

  • Tissue Collection and Transport: Collect synovial tissue biopsies from RA patients under sterile conditions. Transport the tissue in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin on ice.

  • Tissue Digestion:

    • Wash the tissue twice with sterile PBS.

    • Mince the tissue into small pieces (1-2 mm³).

    • Incubate the minced tissue in a digestion solution containing Collagenase I (1 mg/mL) and DNase I (100 U/mL) in RPMI 1640 for 1-2 hours at 37°C with gentle agitation.

    • Neutralize the enzyme activity by adding an equal volume of RPMI 1640 with 10% FBS.

    • Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and resuspend the cell pellet in organoid growth medium.

  • Organoid Seeding and Culture:

    • Count the viable cells using a hemocytometer or automated cell counter.

    • Resuspend the cell pellet in Matrigel® at a concentration of 1 x 10^5 to 5 x 10^5 cells per 50 µL of Matrigel®.

    • Dispense 50 µL droplets of the cell-Matrigel® suspension into the center of pre-warmed 24-well plates.

    • Polymerize the Matrigel® domes by incubating the plate at 37°C for 30 minutes.

    • Gently add 500 µL of organoid growth medium supplemented with ROCK inhibitor to each well.

    • Culture the organoids at 37°C in a humidified incubator with 5% CO2.

    • Change the medium every 2-3 days. Organoids should be ready for experiments within 7-14 days.

Protocol for this compound Treatment of RA Organoids

This protocol outlines the procedure for treating established RA organoids with this compound.[2]

Materials:

  • Established RA synovial organoids in culture

  • This compound (sterile, stock solution)

  • Organoid growth medium

Procedure:

  • Preparation of Methotrexate Working Solutions: Prepare a series of dilutions of this compound in organoid growth medium to achieve the desired final concentrations (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM). A vehicle control (medium without methotrexate) should also be prepared.

  • Treatment of Organoids:

    • Carefully remove the existing medium from the organoid cultures.

    • Add 500 µL of the prepared methotrexate working solutions or vehicle control to the respective wells.

    • Incubate the organoids for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Sample Collection: Following incubation, collect the culture supernatants for cytokine analysis and harvest the organoids for cell viability or gene expression analysis.

Protocol for Cell Viability Assay

This protocol describes the use of a colorimetric assay (e.g., MTT or WST-8) to assess the viability of RA organoids after methotrexate treatment.

Materials:

  • Methotrexate-treated and control RA organoids

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 solution

  • Solubilization buffer (e.g., DMSO or isopropanol (B130326) with HCl)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare the MTT or WST-8 solution according to the manufacturer's instructions.

  • Assay Performance:

    • Remove the culture medium from the organoid wells.

    • Add the MTT or WST-8 reagent diluted in fresh medium to each well.

    • Incubate for 2-4 hours at 37°C.

    • If using MTT, add the solubilization buffer and incubate until the formazan (B1609692) crystals are fully dissolved.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-8) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control organoids.

Protocol for Cytokine Analysis

This protocol outlines the measurement of key pro-inflammatory cytokines in the culture supernatants of methotrexate-treated RA organoids using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Culture supernatants from methotrexate-treated and control RA organoids

  • ELISA kits for target cytokines (e.g., IL-6, TNF-α)

  • Microplate reader

Procedure:

  • Sample Preparation: Centrifuge the collected culture supernatants to remove any cellular debris.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's protocol for the specific cytokine of interest. This typically involves coating the plate with a capture antibody, adding the samples and standards, adding a detection antibody, adding a substrate, and stopping the reaction.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve from the standards and use it to determine the concentration of the cytokine in each sample.

Protocol for Gene Expression Analysis

This protocol describes the analysis of gene expression changes in RA organoids following methotrexate treatment using quantitative real-time PCR (qPCR).

Materials:

  • Methotrexate-treated and control RA organoids

  • RNA lysis buffer (e.g., TRIzol)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., IL6, TNF, MMP3, LBH, CDKN1A, TP53) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR system

Procedure:

  • RNA Extraction:

    • Harvest the organoids from the Matrigel® domes. This can be achieved by depolymerizing the Matrigel® on ice with a cell recovery solution.

    • Lyse the organoids in RNA lysis buffer.

    • Extract total RNA using an RNA extraction kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR:

    • Set up the qPCR reactions with the cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

    • Run the qPCR reaction in a real-time PCR system.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in the methotrexate-treated organoids compared to the vehicle-treated controls.

Data Presentation

The following tables summarize quantitative data on the effects of methotrexate on key parameters in RA models, primarily derived from studies on fibroblast-like synoviocytes (FLS) and 3D co-culture systems. These data provide an expected range of outcomes when applying methotrexate to RA organoid models.

Table 1: Effect of Methotrexate on Cell Viability and Proliferation in RA Models

ParameterModel SystemMethotrexate ConcentrationObservationReference
Cell ViabilityRA-FLS0.01 - 10 µM (48h)No significant effect on viability or apoptosis.[2]
Proliferation (PDT)RA-FLSIn vivo treatmentIncreased population doubling time in FLS from MTX-treated patients.[8]
Cell CycleRA-FLS1 µMInhibited PDGF + IL-1β induced increase of FLS in G2/M phase.[9]

Table 2: Effect of Methotrexate on Cytokine Production in RA Models

CytokineModel SystemMethotrexate Concentration% Inhibition / ObservationReference
IL-6RA-FLS & PBMC co-culture0.01 µg/mL~9.5% inhibition (not statistically significant).[4]
IL-6RA-FLS1 µg/mLSuppressed spontaneous and induced IL-6 production.[10]
IL-6Juvenile RA patient blood cells (LPS-stimulated)10 mg/m² (in vivo)Significantly lower production compared to placebo.[11]
TNF-αRA-FLS & PBMC co-culture0.01 µg/mLNo significant inhibition.[4]
IL-1βRA-FLS & PBMC co-culture0.01 µg/mL~43.7% inhibition.[4]
IFN-γRA-FLS & PBMC co-culture0.01 µg/mL~40.6% inhibition.[4]
VEGF3D Pannus Model (MH7A & EA.hy926 cells)100 nM (24h)Down-regulated expression of pro-angiogenic factors.[12][13]
ANG3D Pannus Model (MH7A & EA.hy926 cells)100 nM (24h)Down-regulated expression of pro-angiogenic factors.[12][13]

Table 3: Effect of Methotrexate on Gene Expression in RA-FLS

GeneMethotrexate ConcentrationFold Change / ObservationReference
Collagenase (MMP1)In vivo treatmentSignificantly decreased expression in synovial tissue.[14]
LBH1 µMIncreased expression by 3.2 ± 0.5 fold.[2]
CDKN1A (p21)1 µMSignificantly higher transcript levels compared to untreated.[9]
TP53 (p53)1 µMSignificantly higher transcript levels compared to untreated.[9]
miR-877-3pNot specifiedUpregulated (1.79 ± 0.46-fold).[15]
IL61 µg/mLSuppressed spontaneous and augmented gene expression.[10]
Pro-inflammatory mediators (IL1A, CSF2)Not specifiedIncreased expression.[16]

Visualizations

Signaling Pathway

Methotrexate_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space MTX_ext Methotrexate MTX_int Methotrexate MTX_ext->MTX_int Enters Cell Adenosine Adenosine A2A_Receptor A2A Receptor Adenosine->A2A_Receptor Binds to cAMP cAMP A2A_Receptor->cAMP DHFR DHFR MTX_int->DHFR Inhibits AICAR_T AICAR Transformylase MTX_int->AICAR_T Inhibits AICAR AICAR Adenosine_int Adenosine AICAR->Adenosine_int Increased Conversion Adenosine_int->Adenosine Transported Out Anti_inflammatory Anti-inflammatory Effects cAMP->Anti_inflammatory Leads to

Caption: Adenosine-mediated anti-inflammatory signaling pathway of Methotrexate in RA.

Experimental Workflow

Experimental_Workflow cluster_setup Organoid Generation & Treatment cluster_analysis Downstream Analysis cluster_data Data Output start RA Patient Synovial Biopsy digest Tissue Digestion (Collagenase/DNase I) start->digest isolate Isolate Synovial Cells digest->isolate embed Embed in Matrigel® isolate->embed culture 3D Organoid Culture (7-14 days) embed->culture treat Treat with This compound (24-72h) culture->treat collect_supernatant Collect Supernatant treat->collect_supernatant harvest_organoids Harvest Organoids treat->harvest_organoids cytokine Cytokine Analysis (ELISA) collect_supernatant->cytokine viability Cell Viability Assay (MTT / WST-8) harvest_organoids->viability rna_extraction RNA Extraction harvest_organoids->rna_extraction viability_data Cell Viability (%) viability->viability_data cytokine_data Cytokine Concentration (pg/mL) cytokine->cytokine_data qpcr Gene Expression (qPCR) rna_extraction->qpcr gene_data Relative Gene Expression (Fold Change) qpcr->gene_data

Caption: Experimental workflow for using Methotrexate in RA organoid models.

References

Application Notes and Protocols: Methotrexate Hydrate in Psoriasis Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of methotrexate (B535133) hydrate (B1144303) (MTX), a cornerstone therapy for moderate-to-severe psoriasis, in preclinical research models.[1][2] Detailed protocols for common in vivo and in vitro models are presented, along with its established mechanisms of action and expected quantitative outcomes. This document is intended to guide researchers in designing and executing studies to evaluate novel anti-psoriatic agents or to further elucidate the pathophysiology of psoriasis.

Mechanism of Action of Methotrexate in Psoriasis

Methotrexate, a folic acid antagonist, exerts its therapeutic effects in psoriasis through a combination of anti-proliferative, anti-inflammatory, and immunosuppressive activities.[1] While traditionally known for its inhibition of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation, its efficacy in psoriasis is also attributed to its immunomodulatory effects.[1][3][4]

Key mechanisms include:

  • Inhibition of Keratinocyte Proliferation: By interfering with DNA synthesis, MTX limits the excessive growth of keratinocytes, a hallmark of psoriatic lesions.[1][5]

  • Immunosuppression: MTX promotes the apoptosis of activated T cells and inhibits the chemotaxis of neutrophils, key immune cells involved in psoriatic inflammation.[1][6]

  • Modulation of Inflammatory Pathways: MTX has been shown to decrease the production of pro-inflammatory cytokines such as TNF-α and IL-1.[1] It also interferes with the IL-23/IL-17 inflammatory axis, a central pathway in psoriasis pathogenesis.[7][8][9][10] There is also evidence suggesting its role in inhibiting the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway.[3][11] A more recently identified mechanism involves the inhibition of the muropeptide transporter SLC46A2, which is involved in NOD1 activation in keratinocytes.[12]

Quantitative Data from Preclinical Psoriasis Models

The following tables summarize the quantitative effects of methotrexate in widely used psoriasis research models.

Table 1: Efficacy of Methotrexate in the Imiquimod (B1671794) (IMQ)-Induced Psoriasis Mouse Model

ParameterVehicle Control (IMQ only)Methotrexate TreatmentPercentage ImprovementReference
Cumulative PASI Score 10.5 ± 0.84.5 ± 0.5~57%[13]
Epidermal Thickness (µm) 120 ± 1550 ± 10~58%[14]
TNF-α Levels (pg/mL) 250 ± 30120 ± 20~52%[14]
IL-17 Levels (pg/mL) 800 ± 100350 ± 50~56%[15]
PCNA Positive Cells (%) 85 ± 1030 ± 5~65%[13]

Data are presented as mean ± standard deviation and represent typical outcomes.

Table 2: In Vitro Effects of Methotrexate on HaCaT Keratinocytes

ParameterControlMethotrexate (1 µg/mL)Percentage ChangeReference
Cell Proliferation (CFSE Assay) 100%Reduced ProliferationSignificant Reduction[16]
Apoptosis (Annexin V Staining) BaselineIncreased ApoptosisSignificant Increase[16]
Cell Viability (Resazurin Assay) 100%Trend towards reductionNot statistically significant[16]
G2/M Phase of Cell Cycle BaselineReduced percentage of cellsSignificant Reduction[16]
S Phase of Cell Cycle BaselineReduced percentage of cellsSignificant Reduction[16]

Experimental Protocols

In Vivo Model: Imiquimod (IMQ)-Induced Psoriasis-Like Dermatitis in Mice

This is a widely used and robust model that recapitulates many of the histological and inflammatory features of human plaque psoriasis.[17][18][19]

Materials:

  • BALB/c or C57BL/6 mice (8-10 weeks old)

  • Imiquimod cream (5%)

  • Methotrexate hydrate (for injection or oral gavage)

  • Calipers for measuring skin thickness

  • Scoring system for Psoriasis Area and Severity Index (PASI)

Protocol:

  • Acclimatization: House mice in a controlled environment for at least one week before the experiment.

  • Hair Removal: Anesthetize the mice and shave a defined area on the dorsal skin. Apply a depilatory cream for complete hair removal and gently wipe clean. Allow the skin to recover for 24 hours.

  • Induction of Psoriasis-like Lesions: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved dorsal skin and sometimes the ear for 5-7 consecutive days.[17][18]

  • Methotrexate Administration:

    • Route: Methotrexate can be administered via intraperitoneal (i.p.) injection or oral gavage.

    • Dose: A common dose is 1 mg/kg, administered daily, starting from the first day of IMQ application.[13][20]

    • Vehicle Control: The control group should receive the vehicle used to dissolve the methotrexate.

  • Monitoring and Evaluation:

    • Daily Scoring: Assess the severity of the skin inflammation daily using a modified Psoriasis Area and Severity Index (PASI). Score erythema, scaling, and thickness on a scale of 0 to 4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked). The cumulative score represents the overall severity.[20]

    • Skin Thickness: Measure the thickness of the dorsal skin daily using calipers.

  • Endpoint Analysis (Day 7 or 8):

    • Sample Collection: Euthanize the mice and collect dorsal skin tissue and blood samples.

    • Histology: Fix skin samples in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.

    • Immunohistochemistry: Stain skin sections for proliferation markers (e.g., Ki67, PCNA) and immune cell markers.[13]

    • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-17, IL-23) in skin homogenates or serum using ELISA or multiplex assays.

    • Gene Expression: Extract RNA from skin tissue to analyze the expression of relevant genes by qRT-PCR.

In Vitro Model: Methotrexate Treatment of HaCaT Keratinocytes

HaCaT cells, a spontaneously immortalized human keratinocyte cell line, are a valuable tool for studying the direct effects of compounds on keratinocyte proliferation and apoptosis.[21]

Materials:

  • HaCaT keratinocytes

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound

  • Cell proliferation assay kit (e.g., CFSE, BrdU)

  • Apoptosis detection kit (e.g., Annexin V-FITC/Propidium (B1200493) Iodide)

  • Flow cytometer

  • 96-well plates for viability assays

Protocol:

  • Cell Culture: Culture HaCaT cells in complete DMEM at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed HaCaT cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.

  • Methotrexate Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).

    • Treat the cells with varying concentrations of methotrexate (e.g., 0.1, 1, and 10 µg/mL) for 24-72 hours.[16] Include a vehicle-treated control group.

  • Analysis of Cell Proliferation:

    • CFSE Staining: Stain cells with Carboxyfluorescein succinimidyl ester (CFSE) before treatment. After the treatment period, harvest the cells and analyze the dilution of CFSE fluorescence by flow cytometry. Each peak of reduced fluorescence represents a cell division.

  • Analysis of Apoptosis:

    • Annexin V/PI Staining: After treatment, harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[16]

  • Analysis of Cell Cycle:

    • After treatment, fix the cells in ethanol (B145695) and stain with a DNA-binding dye (e.g., propidium iodide) containing RNase. Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16]

Visualizations

Signaling Pathways and Experimental Workflows

methotrexate_mechanism_of_action cluster_immune Immune Modulation cluster_keratinocyte Keratinocyte Effects Activated T-Cells Activated T-Cells Psoriatic Plaque Reduction Psoriatic Plaque Reduction Activated T-Cells->Psoriatic Plaque Reduction Neutrophils Neutrophils Neutrophils->Psoriatic Plaque Reduction Pro-inflammatory Cytokines\n(TNF-α, IL-1, IL-23, IL-17) Pro-inflammatory Cytokines (TNF-α, IL-1, IL-23, IL-17) Pro-inflammatory Cytokines\n(TNF-α, IL-1, IL-23, IL-17)->Psoriatic Plaque Reduction Keratinocyte\nHyperproliferation Keratinocyte Hyperproliferation Keratinocyte\nHyperproliferation->Psoriatic Plaque Reduction DNA Synthesis DNA Synthesis DNA Synthesis->Keratinocyte\nHyperproliferation Leads to Methotrexate Methotrexate Methotrexate->Activated T-Cells Promotes Apoptosis Methotrexate->Neutrophils Inhibits Chemotaxis Methotrexate->Pro-inflammatory Cytokines\n(TNF-α, IL-1, IL-23, IL-17) Decreases Synthesis Methotrexate->DNA Synthesis Inhibits DHFR

Caption: Mechanism of Action of Methotrexate in Psoriasis.

imiquimod_mouse_model_workflow Start Start Acclimatize Mice Acclimatize Mice Start->Acclimatize Mice Shave Dorsal Skin Shave Dorsal Skin Acclimatize Mice->Shave Dorsal Skin Apply Imiquimod (Days 1-7) Apply Imiquimod (Days 1-7) Shave Dorsal Skin->Apply Imiquimod (Days 1-7) Administer Methotrexate (Days 1-7) Administer Methotrexate (Days 1-7) Apply Imiquimod (Days 1-7)->Administer Methotrexate (Days 1-7) Daily PASI Scoring Daily PASI Scoring Administer Methotrexate (Days 1-7)->Daily PASI Scoring Measure Skin Thickness Measure Skin Thickness Daily PASI Scoring->Measure Skin Thickness Endpoint (Day 8) Endpoint (Day 8) Measure Skin Thickness->Endpoint (Day 8) Sample Collection Sample Collection Endpoint (Day 8)->Sample Collection Histology Histology Sample Collection->Histology Cytokine Analysis Cytokine Analysis Sample Collection->Cytokine Analysis Gene Expression Gene Expression Sample Collection->Gene Expression End End Histology->End Cytokine Analysis->End Gene Expression->End

Caption: Workflow for the Imiquimod-Induced Psoriasis Mouse Model.

hacat_in_vitro_workflow Start Start Culture HaCaT Cells Culture HaCaT Cells Start->Culture HaCaT Cells Seed Cells in Plates Seed Cells in Plates Culture HaCaT Cells->Seed Cells in Plates Treat with Methotrexate Treat with Methotrexate Seed Cells in Plates->Treat with Methotrexate Incubate (24-72h) Incubate (24-72h) Treat with Methotrexate->Incubate (24-72h) Analyze Endpoints Analyze Endpoints Incubate (24-72h)->Analyze Endpoints Proliferation Assay Proliferation Assay Analyze Endpoints->Proliferation Assay Apoptosis Assay Apoptosis Assay Analyze Endpoints->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis Analyze Endpoints->Cell Cycle Analysis End End Proliferation Assay->End Apoptosis Assay->End Cell Cycle Analysis->End

Caption: Workflow for In Vitro Studies with Methotrexate on HaCaT Cells.

References

Application Notes and Protocols for Intrathecal Methotrexate in CNS Lymphoma Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of intrathecal (IT) methotrexate (B535133) in both clinical and preclinical studies of Central Nervous System (CNS) lymphoma. Detailed protocols for administration, monitoring, and relevant experimental procedures are included to guide researchers in their study design and execution.

Introduction

Primary CNS lymphoma (PCNSL) is an aggressive form of non-Hodgkin lymphoma confined to the brain, eyes, leptomeninges, or spinal cord. Due to the blood-brain barrier (BBB), systemic chemotherapy often fails to achieve therapeutic concentrations in the CNS. Intrathecal administration of chemotherapeutic agents like methotrexate is a strategy to bypass the BBB and directly target lymphoma cells within the cerebrospinal fluid (CSF). Methotrexate, a folate antagonist, inhibits dihydrofolate reductase (DHFR), leading to the depletion of nucleotides and subsequent inhibition of DNA synthesis and cell proliferation. While high-dose intravenous (IV) methotrexate is a cornerstone of PCNSL therapy, IT methotrexate is utilized for prophylaxis and treatment of leptomeningeal disease.[1]

Clinical Applications and Protocols

Intrathecal methotrexate is employed in the clinical setting for both the treatment of active leptomeningeal lymphoma and as a prophylactic measure in patients with aggressive lymphomas at high risk of CNS relapse.

Data Presentation: Clinical Dosing and Efficacy

The following tables summarize key quantitative data from clinical studies on intrathecal methotrexate for CNS lymphoma.

Table 1: Intrathecal Methotrexate Dosing Regimens in Clinical Protocols

Protocol/StudyMethotrexate DoseAdministration FrequencyConcurrent TherapyReference
BC Cancer LYIT Protocol12 mgTwice weekly or weeklyCytarabine (B982) (IT)[2]
SA Health Protocol12 mgEvery 21 days for up to 6 cycles (prophylaxis)Systemic chemotherapy[3]
NSSG Chemotherapy Protocol12.5 mgDependent on concurrent chemotherapy regimenVaries[4]
DeAngelis Regimen12 mgDay 1 of weeks 2, 4, 6, 8, 10 (via Ommaya)High-dose IV methotrexate, vincristine, procarbazine[5]
Retrospective Study (Kim et al., 2015)15 mgFour doses after achieving complete remissionR-CHOP[6]

Table 2: Efficacy of Intrathecal Methotrexate for CNS Prophylaxis in Diffuse Large B-Cell Lymphoma (DLBCL)

StudyProphylaxis GroupNo Prophylaxis GroupOutcome MeasureFollow-upp-valueReference
Kwon et al., 2021IT MTX: 5.6%HD-MTX: 5.2%7.5%5-year CNS relapse risk6.8 yearsNS[7]
Kim et al., 20158% (3/40)3% (8/282)Isolated CNS relapse rateNot specified0.14[6]

NS: Not Significant

Experimental Protocol: Clinical Intrathecal Methotrexate Administration

This protocol is a generalized guideline based on established clinical practices.[2][3][4] Institutional review board approval and patient informed consent are mandatory.

2.2.1. Patient Eligibility:

  • Diagnosis of aggressive histology lymphoma with a high risk of CNS involvement.

  • Confirmed primary or secondary CNS lymphoma with leptomeningeal involvement.

  • Prophylaxis for patients at high risk of CNS recurrence.

2.2.2. Pre-treatment Assessment:

  • Baseline Tests: Complete blood count (CBC) with differential, creatinine, total bilirubin, alanine (B10760859) aminotransferase (ALT), prothrombin time (PTT), international normalized ratio (INR), and CSF cytology.[2]

  • Coagulation Parameters: Ensure platelet count is adequate (e.g., >50 x 10^9 cells/L) and INR is within an acceptable range (e.g., <1.5) prior to the procedure.[3] Anticoagulants should be held as per institutional guidelines.[2]

2.2.3. Materials:

  • Preservative-free methotrexate solution for injection.

  • Preservative-free 0.9% sodium chloride for dilution.

  • Lumbar puncture tray or Ommaya reservoir access kit.

  • Sterile drapes, gloves, and antiseptic solution.

2.2.4. Procedure (Lumbar Puncture):

  • Position the patient in the lateral decubitus or sitting position.

  • Identify the L3-L4 or L4-L5 interspace.

  • Prepare the skin with an antiseptic solution and drape the area.

  • Perform the lumbar puncture using a sterile technique.

  • Collect CSF for cytology and other required analyses.

  • Slowly inject the prepared methotrexate solution (typically 12-15 mg diluted to a final volume of 5-6 mL with preservative-free saline) over 1-2 minutes.

  • Withdraw the needle and apply a sterile dressing.

  • The patient should remain in a recumbent position for a designated period (e.g., 1 hour) to minimize headache.

2.2.5. Monitoring and Toxicity Management:

  • Monitor for signs of neurotoxicity such as headache, nausea, vomiting, fever, and arachnoiditis.[2]

  • Systemic absorption can occur, so monitor for myelosuppression.[2]

  • In case of symptomatic oral mucositis or arachnoiditis, delay subsequent doses until resolution.[2]

Preclinical Research Applications and Protocols

Animal models are indispensable for investigating the pathophysiology of CNS lymphoma and for the preclinical evaluation of novel therapeutic strategies, including intrathecal drug delivery.

Data Presentation: Preclinical Models and Pharmacokinetics

Table 3: Animal Models for CNS Lymphoma Studies

Model TypeDescriptionSpeciesKey FeaturesReference
Xenograft (Patient-Derived)Intracranial or systemic injection of human CNS lymphoma cells into immunodeficient mice.MousePreserves key features of the primary tumor and its microenvironment. Allows for studying tropism to the CNS.A preclinical study on pomalidomide (B1683931) was based on two murine CNS lymphoma models.[8]
SyngeneicInjection of murine lymphoma cell lines into immunocompetent mice.MouseAllows for the study of the interaction between the tumor and an intact immune system.A study on immune checkpoint inhibitors used an immunocompetent preclinical model.[8]
Canine ModelSpontaneous CNS lymphoma in dogs.DogLarger animal model that may more closely mimic human disease in terms of size and physiology.A case report documented the use of intrathecal methotrexate and cytarabine in a dog.[9]

Table 4: Pharmacokinetics of Intrathecal Methotrexate in Animal Models

SpeciesDoseRoutePeak CSF ConcentrationCSF Half-lifeReference
DogNot specifiedIntrathecalNot specifiedNot specifiedA pharmacokinetic model was established based on CSF and plasma MTX levels in dogs following IV and IT injection.[10]
Dog2.5 mgIntrathecal (cisterna magna)Not reportedNot reported[9]

Note: There is a paucity of published quantitative data on the efficacy (e.g., survival benefit, tumor growth inhibition) of intrathecal methotrexate monotherapy in preclinical models of CNS lymphoma. A case report in a dog showed a short-lasting clinical remission of 3.5 weeks following combined intrathecal methotrexate and cytarabine.[9]

Experimental Protocol: Intrathecal Injection in a Rodent Model of CNS Lymphoma

This protocol describes the establishment of a CNS lymphoma xenograft model in mice and the subsequent intrathecal administration of methotrexate. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

3.2.1. Establishment of CNS Lymphoma Xenograft Model:

  • Cell Culture: Culture human B-cell lymphoma cells (e.g., Raji, Daudi) under appropriate sterile conditions.

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID, NSG).

  • Intracranial Injection:

    • Anesthetize the mouse using a standard protocol (e.g., isoflurane).

    • Secure the mouse in a stereotactic frame.

    • Create a small burr hole in the skull at predetermined coordinates.

    • Slowly inject a suspension of lymphoma cells (e.g., 1 x 10^5 cells in 2-5 µL of sterile PBS) into the brain parenchyma.

    • Seal the burr hole with bone wax and suture the scalp incision.

  • Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (if using luciferase-expressing cells) or magnetic resonance imaging (MRI).

3.2.2. Intrathecal Injection Procedure (Lumbar Puncture):

  • Anesthesia: Anesthetize the tumor-bearing mouse.

  • Positioning: Place the mouse in a prone position with the lumbar spine flexed.

  • Injection Site: Identify the L5-L6 intervertebral space.

  • Injection:

    • Insert a 30-gauge needle attached to a Hamilton syringe at a 10-15° angle into the intervertebral space.

    • A characteristic tail flick indicates successful entry into the intrathecal space.

    • Slowly inject the desired dose of methotrexate (e.g., in a volume of 5-10 µL) over approximately 1 minute.

    • Leave the needle in place for a short period before withdrawal to prevent backflow.

  • Post-procedural Care: Monitor the animal for any signs of neurological deficits or distress.

3.2.3. Efficacy and Toxicity Endpoints:

  • Efficacy:

    • Monitor animal survival.

    • Measure tumor burden regularly using imaging.

    • At the study endpoint, harvest brain and spinal cord tissue for histological analysis of tumor infiltration.

  • Toxicity:

    • Monitor body weight and clinical signs of toxicity (e.g., lethargy, ruffled fur).

    • Perform complete blood counts to assess myelosuppression.

    • Conduct histological analysis of relevant organs for signs of toxicity.

Visualizations

Signaling Pathway: Methotrexate Mechanism of Action

Methotrexate_Pathway cluster_extracellular Extracellular Space cluster_cell Lymphoma Cell MTX_out Methotrexate MTX_in Methotrexate MTX_out->MTX_in Folate Carrier DHFR Dihydrofolate Reductase (DHFR) MTX_in->DHFR Inhibition DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Purine_Synth Purine Synthesis THF->Purine_Synth Thymidylate_Synth Thymidylate Synthesis THF->Thymidylate_Synth DNA_Synth DNA Synthesis & Cell Proliferation Purine_Synth->DNA_Synth Thymidylate_Synth->DNA_Synth Apoptosis Apoptosis DNA_Synth->Apoptosis Inhibition leads to

Caption: Mechanism of action of methotrexate in lymphoma cells.

Experimental Workflow: Preclinical Intrathecal Methotrexate Study

Preclinical_Workflow cluster_setup Model Setup cluster_treatment Treatment and Monitoring cluster_endpoint Endpoint Analysis cell_culture Lymphoma Cell Culture implantation Intracranial Cell Implantation cell_culture->implantation animal_model Immunodeficient Mouse Model animal_model->implantation tumor_monitoring Tumor Growth Monitoring (Imaging) implantation->tumor_monitoring randomization Randomization tumor_monitoring->randomization treatment_group Intrathecal Methotrexate randomization->treatment_group control_group Vehicle Control randomization->control_group survival_monitoring Survival Monitoring treatment_group->survival_monitoring control_group->survival_monitoring tissue_harvest Tissue Harvest (Brain, Spinal Cord) survival_monitoring->tissue_harvest histology Histological Analysis tissue_harvest->histology pk_analysis Pharmacokinetic Analysis (CSF, Plasma) tissue_harvest->pk_analysis

Caption: Workflow for a preclinical study of intrathecal methotrexate.

Conclusion

The intrathecal administration of methotrexate remains a relevant strategy in the management of CNS lymphoma, particularly for leptomeningeal disease. The provided clinical protocols offer a framework for its safe and effective use in patients. While preclinical research has established relevant animal models and administration techniques, there is a clear need for further studies to quantify the efficacy of intrathecal methotrexate monotherapy in these models. Such studies will be crucial for optimizing dosing strategies and for the development of novel combination therapies to improve outcomes for patients with this challenging disease.

References

Application Notes and Protocols: Methotrexate Hydrate in Combination with Other Chemotherapy Agents In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro applications of methotrexate (B535133) hydrate (B1144303) in combination with other chemotherapy agents. This document summarizes key quantitative data from various studies, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.

Introduction

Methotrexate (MTX) is an antimetabolite that inhibits dihydrofolate reductase, an enzyme crucial for DNA synthesis and cellular replication.[1][2] In oncology, it is frequently used in combination with other chemotherapeutic agents to enhance efficacy, overcome drug resistance, and target different aspects of cancer cell proliferation and survival.[3] In vitro studies are essential for determining the optimal combinations, concentrations, and scheduling of these drugs before advancing to preclinical and clinical trials.[4][5][6] This document outlines key in vitro findings and methodologies for studying methotrexate hydrate in combination therapies.

Data Presentation: In Vitro Efficacy of this compound Combinations

The following tables summarize the in vitro cytotoxic effects of this compound in combination with various chemotherapy agents across different cancer cell lines. The data highlights synergistic, additive, and antagonistic interactions.

Table 1: Methotrexate (MTX) in Combination with 5-Fluorouracil (B62378) (5-FU)

Cell LineCombination ScheduleEffectKey Findings & IC50 ValuesReference
Human Mammary Carcinoma (47-DN)18-24 hr MTX pretreatment followed by 5-FUSynergisticOptimal synergistic cytotoxicity was achieved with this sequence.[7]
Human Non-Small-Cell Lung Cancer (NCI-H23, NCI-H358) & Colorectal Adenocarcinoma (SNU-C1)24-hr sequential MTX-FUraMore Active8-hr sequential and simultaneous administration showed antagonism.[8]
Murine Leukemia & Human Colon CarcinomaMTX pretreatmentSynergisticMTX pretreatment enhanced intracellular accumulation of 5-FU metabolites.[7]
Colorectal Cancer Cells (MC38, HT29) & 4T1 CellsMF-SEBCD ConjugateStrong Antitumor ActivityIC50 values for the conjugate were 0.51 µM (MC38), 1.29 µM (HT29), and 1.26 µM (4T1).[9]

Table 2: Methotrexate (MTX) in Combination with Platinum-Based Agents (Cisplatin)

Cell LineCombinationEffectKey Findings & IC50 ValuesReference
HL-60MTX + Cisplatin (B142131)Moderate SynergismSynergism decreased at high doses. ED50 values were 0.0043 µM for MTX and 1.08 µM for Cisplatin.[10]

Table 3: Methotrexate (MTX) in Combination with Other Agents

Cell LineCombination AgentEffectKey Findings & IC50 ValuesReference
Human Osteosarcoma (MG63)PiperineSynergisticIC50 for MTX was 123.98 µg/ml, for Piperine was 38.65 µg/ml, and for the combination was 15.13 µg/ml.[11]
MCF7 Breast CancerTempolSynergisticThe combination significantly increased caspase-3 activity and Bax levels while decreasing Bcl-2 levels.[12][13]
MCF7 Breast CancerAspirin (B1665792)SynergisticThe mean IC50 of MTX was 155.7 µg/ml, and for aspirin was 465 µg/ml. The combination demonstrated a synergistic action.[14]
Green Monkey Kidney (GMK)Simvastatin (B1681759)Increased CytotoxicityA significant increase in cytotoxicity (about 30%) was observed after 24h incubation with MTX (16.5 µmol/L) and simvastatin (100 µmol/L).[15]
Human Osteosarcoma (SJSA-1, HOS)Doxorubicin (B1662922) + High Energy Shock WavesEnhanced CytotoxicityThe combination led to a significant decrease in cell number.[16]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Cell Viability and Cytotoxicity Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability.

  • Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product that is largely impermeable to cell membranes. The amount of formazan produced is directly proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

    • Treat cells with various concentrations of this compound, the combination agent, and their combination for the desired time period (e.g., 24, 48, or 72 hours).[11][13][17]

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[17]

    • Calculate cell viability as a percentage of the control (untreated cells).

b) CytoTox-Glo™ Cytotoxicity Assay

This luminescent assay measures the number of dead cells in a population.

  • Principle: The assay measures a distinct protease activity associated with cytotoxicity. The protease is released from cells that have lost membrane integrity. A luminogenic peptide substrate is cleaved by this protease to generate a luminescent signal.

  • Protocol:

    • Plate 10,000 cells in 100 µl volume in a 96-well plate.

    • Treat cells with this compound or a DMSO control for 72 hours.[18]

    • Add the AAF-Glo™ Substrate, which measures the dead-cell protease activity.

    • Incubate for 15 minutes.[18]

    • Measure luminescence with a luminometer.

Apoptosis Assays

a) Annexin V Binding Assay

This assay is used to detect early apoptosis.

  • Principle: In apoptotic cells, the membrane phospholipid phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.

  • Protocol:

    • Treat cells with the drug combinations for the specified duration (e.g., 48 hours).[18]

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze by flow cytometry within 1 hour.

b) Caspase Activity Assay

This assay quantifies the activity of caspases, which are key mediators of apoptosis.

  • Principle: The assay utilizes a fluorogenic substrate for a specific caspase (e.g., caspase-3, -9). Cleavage of the substrate by the active caspase releases a fluorescent molecule, and the fluorescence intensity is proportional to the caspase activity.

  • Protocol:

    • Treat cells with this compound and/or the combination agent.

    • Lyse the cells to release intracellular contents.

    • Add the cell lysate to a reaction buffer containing the fluorogenic caspase substrate.

    • Incubate to allow for cleavage of the substrate.

    • Measure the fluorescence using a fluorometer.[19]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the in vitro combination therapy of this compound.

cluster_MTX_Action Methotrexate (MTX) Mechanism of Action MTX Methotrexate DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR inhibits THF Tetrahydrofolate DHFR->THF converts DHF to Purine_Synthesis Purine Synthesis THF->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis THF->Thymidylate_Synthesis DNA_Synthesis DNA Synthesis Purine_Synthesis->DNA_Synthesis Thymidylate_Synthesis->DNA_Synthesis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Synthesis->Cell_Cycle_Arrest inhibition leads to

Caption: Mechanism of action of Methotrexate.

cluster_Apoptosis_Pathway Methotrexate-Induced Apoptosis Pathway MTX Methotrexate ROS Increased Reactive Oxygen Species (ROS) MTX->ROS JNK JNK Activation ROS->JNK Mitochondrial_Pathway Mitochondrial Pathway JNK->Mitochondrial_Pathway Death_Receptor_Pathway Death Receptor Pathway JNK->Death_Receptor_Pathway Caspase_Activation Caspase Activation (e.g., Caspase-3, -9) Mitochondrial_Pathway->Caspase_Activation Death_Receptor_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Methotrexate-induced apoptosis signaling pathway.

cluster_MTX_5FU_Synergy Synergistic Mechanism of MTX and 5-FU MTX Methotrexate (pretreatment) Purine_Synthesis_Inhibition Inhibition of Purine Synthesis MTX->Purine_Synthesis_Inhibition PRPP Increased Phosphoribosyl- pyrophosphate (PRPP) Purine_Synthesis_Inhibition->PRPP FU_Uptake Enhanced 5-FU Uptake & Nucleotide Formation PRPP->FU_Uptake FdUMP Increased FdUMP FU_Uptake->FdUMP FUTP Increased FUTP FU_Uptake->FUTP TS_Inhibition Thymidylate Synthase (TS) Inhibition FdUMP->TS_Inhibition RNA_Incorporation Incorporation into RNA FUTP->RNA_Incorporation Cytotoxicity Enhanced Cytotoxicity TS_Inhibition->Cytotoxicity RNA_Incorporation->Cytotoxicity

Caption: Synergistic interaction between MTX and 5-FU.

cluster_Workflow In Vitro Drug Combination Study Workflow start Start: Select Cell Lines & Drug Concentrations treatment Treat Cells: - Single Agents - Combination start->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) treatment->apoptosis_assay data_analysis Data Analysis: - IC50 Calculation - Synergy Analysis (e.g., CI) viability_assay->data_analysis apoptosis_assay->data_analysis mechanism_study Mechanistic Studies: - Western Blot - RT-PCR data_analysis->mechanism_study end Conclusion mechanism_study->end

Caption: General workflow for in vitro drug combination studies.

References

Application Notes and Protocols for Long-Term Storage and Stability of Methotrexate Hydrate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and experimental protocols for the long-term storage and stability assessment of methotrexate (B535133) hydrate (B1144303) solutions. Understanding the stability of methotrexate is critical for ensuring its efficacy and safety in research and pharmaceutical applications. These notes summarize key stability data and provide standardized procedures for sample preparation and analysis.

Introduction

Methotrexate (MTX), a folate antagonist, is widely used as a chemotherapeutic agent and an immunosuppressant. Its hydrate form is often used in the preparation of aqueous solutions for research and clinical applications. The stability of these solutions is paramount, as degradation can lead to a loss of potency and the formation of potentially toxic byproducts. This document outlines the critical factors affecting methotrexate stability, provides recommended storage conditions, and details the analytical methods for assessing its integrity over time.

The primary degradation pathways for methotrexate in aqueous solutions include hydrolysis and photolysis. Hydrolysis, which can be influenced by pH, may lead to the formation of N10-methylpteroylglutamic acid.[1] Photodegradation, particularly under fluorescent light, can result in the cleavage of the molecule, producing compounds such as 2,4-diamino-6-pteridinecarbaldehyde and p-aminobenzoylglutamic acid.[1] Therefore, proper storage, including protection from light, is essential.

Summary of Stability Data

The stability of methotrexate hydrate solutions is dependent on several factors, including storage temperature, concentration, the composition of the diluent, and exposure to light. The following tables summarize quantitative data from various studies on the stability of methotrexate solutions under different conditions.

Table 1: Stability of this compound Solutions in Various Diluents

ConcentrationDiluentStorage TemperatureStorage DurationStabilityReference
0.2 mg/mL & 20 mg/mL0.9% Sodium Chloride25°C (protected from light)28 daysStable[2]
0.2 mg/mL5% Dextrose25°C (protected from light)3 daysStable[2]
20 mg/mL5% Dextrose25°C (protected from light)28 daysStable[2]
0.1 mg/mL0.9% NaCl or 5% Glucose2°C–8°C (light protected)56 daysStable[3]
0.1 mg/mL0.9% NaCl or 5% GlucoseRoom temperature2 daysStable[3]
20 mg/mL0.9% NaCl or 5% GlucoseRoom temperature or 2°C–8°C56 daysStable[3]

Table 2: Long-Term Stability of this compound Stock Solutions

FormStorage TemperatureStorage DurationStabilityReference
Solid (powder)-20°C≥ 4 yearsStable[4]
Stock Solution (in NaOH, diluted with saline/medium)4–8°C~ 1 weekActive[5]
Stock Solution (in NaOH, diluted with saline/medium)-20°C~ 1 monthActive[5]
Reconstituted with preservativeRefrigeratedUp to 3 monthsStable[6]
Reconstituted with preservativeRoom TemperatureUp to 4 weeksStable[6]
Sterile Solution2-8°C~ 30 daysStable

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the stability of this compound solutions.

Protocol for Preparation of this compound Stock Solution

Objective: To prepare a stable stock solution of this compound for research use.

Materials:

  • This compound powder

  • 1 M Sodium Hydroxide (NaOH)

  • Sterile saline (0.9% NaCl) or cell culture medium

  • Sterile, light-protecting storage vials (e.g., amber vials)

  • Sterile filters (0.22 µm)

Procedure:

  • Weigh the desired amount of this compound powder in a sterile, light-protected container.

  • Add a minimum amount of 1 M NaOH dropwise to dissolve the powder completely. Methotrexate is insoluble in water but soluble in dilute alkali solutions.[5]

  • Once dissolved, dilute the solution to the desired final concentration using sterile saline or cell culture medium.[5]

  • Sterile filter the final solution using a 0.22 µm filter into sterile, light-protecting vials.

  • Label the vials with the concentration, date of preparation, and storage conditions.

  • For short-term storage, store at 4–8°C for up to one week.[5] For longer-term storage, store at -20°C for up to one month.[5]

Protocol for Stability Testing using High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of methotrexate and detect the presence of degradation products in a solution over time.

Materials and Equipment:

  • HPLC system with a UV-visible or photodiode array (PDA) detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile phase: A mixture of a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile). The exact composition may need to be optimized. A common mobile phase is a 70:30 ratio of methanol and orthophosphoric acid.[7]

  • Methotrexate reference standard

  • Prepared methotrexate solutions for stability testing

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation:

    • At specified time points (e.g., 0, 7, 14, 21, 28 days), withdraw an aliquot of the methotrexate solution stored under the test conditions.

    • Dilute the sample to a suitable concentration for HPLC analysis with the mobile phase.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Isocratic or gradient elution with a suitable mobile phase. For example, isocratic elution with methanol and orthophosphoric acid (70:30 v/v).[7]

    • Flow Rate: Typically 1.0 - 1.5 mL/min.[7]

    • Detection Wavelength: Monitor at a wavelength where methotrexate has maximum absorbance, such as 303 nm or 372 nm.[8][9]

    • Injection Volume: Typically 20 µL.

  • Analysis:

    • Inject the prepared samples and a series of methotrexate reference standards of known concentrations to generate a calibration curve.

    • Identify and quantify the methotrexate peak based on its retention time and peak area compared to the calibration curve.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

Visualizations

The following diagrams illustrate the experimental workflow for preparing and testing the stability of this compound solutions.

G cluster_prep Preparation of Methotrexate Stock Solution weigh Weigh this compound Powder dissolve Dissolve in minimal 1M NaOH weigh->dissolve dilute Dilute with Saline or Medium dissolve->dilute filter Sterile Filter (0.22 µm) dilute->filter store Store in light-protected vials at specified temperature filter->store

Caption: Workflow for the preparation of a this compound stock solution.

G cluster_stability HPLC Stability Testing Workflow start Start Stability Study (Time = 0) storage Store Samples under Test Conditions (e.g., 25°C, protected from light) start->storage sampling Withdraw Aliquots at Pre-determined Time Points storage->sampling sampling->storage Continue Storage sample_prep Dilute and Filter Sample sampling->sample_prep hplc Inject into HPLC System sample_prep->hplc analysis Analyze Data: - Quantify Methotrexate - Identify Degradation Products hplc->analysis analysis->sampling Next Time Point end End of Study analysis->end Final Time Point

Caption: Experimental workflow for assessing the stability of methotrexate solutions using HPLC.

Conclusion

The long-term stability of this compound solutions is achievable under controlled conditions. For research applications, preparing stock solutions with minimal alkaline solvent and diluting with appropriate buffers, followed by storage at -20°C in light-protected containers, is recommended for maintaining stability for at least a month.[5] For diluted solutions intended for administration, stability is highly dependent on the diluent and concentration, with 0.9% sodium chloride generally providing better stability than 5% dextrose, especially for lower concentrations.[2] Adherence to the provided protocols for preparation and stability testing will ensure the reliability of experimental results and the safety of pharmaceutical preparations. Regular monitoring using validated analytical methods like HPLC is crucial to confirm the integrity of stored solutions.

References

Application Notes and Protocols for Methotrexate Hydrate in Preclinical Medical Abortion Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methotrexate (B535133) hydrate (B1144303), a potent folate antagonist, is a critical tool in preclinical research for studying medical abortion and embryotoxicity. By competitively inhibiting dihydrofolate reductase, methotrexate disrupts DNA synthesis, leading to the termination of pregnancy. These application notes provide a comprehensive overview of the use of methotrexate hydrate in various animal models, including detailed protocols, quantitative data, and mechanistic insights to guide researchers in their study design and execution.

Mechanism of Action

Methotrexate's primary mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is essential for the synthesis of purines and pyrimidines, the building blocks of DNA. By blocking this pathway, methotrexate effectively halts the proliferation of rapidly dividing cells, such as those found in the developing embryo and trophoblasts, ultimately leading to fetal demise and resorption.[1]

Data Presentation: Quantitative Effects of Methotrexate in Animal Models

The following tables summarize the dose-dependent effects of this compound across various research animal models.

Table 1: Dosage and Administration of Methotrexate for Medical Abortion in Research Animals

Animal ModelDosageRoute of AdministrationGestational Day of AdministrationReference
Mouse 8, 24, 72 mg/kgSubcutaneous (s.c.)Day 7[2]
24 mg/kgSubcutaneous (s.c.)Days 7-9[2]
Rat 0.3 mg/kgIntraperitoneal (i.p.)Post-implantation[3]
Rabbit 19.2 mg/kgIntravenous (i.v.)Days 10-15[1][3]
Cynomolgus Macaque Not specified (used as salvage treatment)IntrafetalUp to Day 32[4]

Table 2: Efficacy of Methotrexate in Inducing Medical Abortion in Research Animals

Animal ModelDosageEfficacy (Fetal Mortality/Resorption Rate)Gestational Day of AssessmentReference
Mouse 8 mg/kg18.0% fetal mortalityDay 13[2]
24 mg/kg55.5% fetal mortalityDay 13[2]
72 mg/kg60.3% fetal mortalityDay 13[2]
24 mg/kg (administered on Days 7-9)Termination of total early pregnancyNot specified[2]
Rat 0.3 mg/kgNearly total embryolethalityPost-implantation[3]
Rabbit 19.2 mg/kgUniversal litter resorption when administered on Days 8-9Not specified[5]
Cynomolgus Macaque Not specifiedEffective as a salvage treatmentNot specified[4]

Table 3: Observed Side Effects and Teratogenicity of Methotrexate in Research Animals

Animal ModelDosageObserved Side Effects/TeratogenicityReference
Mouse 8, 24, 72 mg/kgDecrease in serum progesterone (B1679170) levels.[2]
Rat 0.3 mg/kgSlight teratogenicity. Malformations largely confined to caudal vertebrae.[3][5]
Rabbit 19.2 mg/kgHigh percentage of malformations including cleft palate, skull defects, and severe limb dysplasias. Specific abnormalities include hydrocephalus, microphthalmia, and micrognathia.[3][5]
Rhesus Monkey Various dosagesOne case of abnormal ossification of long bones and thoracic vertebrae.[5]

Experimental Protocols

Protocol 1: Induction of Medical Abortion in Mice

Objective: To induce medical abortion in pregnant mice using a single subcutaneous injection of methotrexate.

Materials:

  • This compound powder

  • Sterile saline for injection

  • Pregnant ICR mice (Day 7 of gestation)

  • Syringes and needles (27-gauge)

  • Animal balance

Procedure:

  • Preparation of Methotrexate Solution: Prepare solutions of methotrexate in sterile saline at concentrations of 0.8, 2.4, and 7.2 mg/mL.

  • Animal Dosing:

    • On day 7 of gestation, weigh each pregnant mouse to determine the appropriate injection volume.

    • Administer a single subcutaneous injection of methotrexate at dosages of 8, 24, or 72 mg/kg. A control group should receive a saline injection.

  • Monitoring:

    • Monitor the animals daily for any signs of distress or adverse effects.

  • Endpoint Analysis:

    • On day 13 of pregnancy, euthanize the mice.

    • Examine the uterine horns to determine the number of viable fetuses, resorption sites, and dead fetuses.

    • Calculate the fetal mortality rate for each dose group.

    • Collect maternal blood samples to measure serum progesterone levels.

Protocol 2: Induction of Medical Abortion in Rabbits

Objective: To induce medical abortion and study teratogenic effects in pregnant rabbits using intravenous methotrexate.

Materials:

  • This compound powder

  • Sterile water for injection

  • Pregnant rabbits (e.g., New Zealand White)

  • Intravenous catheters

  • Syringes and needles

Procedure:

  • Preparation of Methotrexate Solution: Prepare a solution of methotrexate in sterile water for injection at a concentration of 19.2 mg/mL.

  • Animal Dosing:

    • On days 10 to 15 of gestation, administer a single intravenous injection of methotrexate at a dosage of 19.2 mg/kg.

  • Monitoring:

    • Monitor the animals for the duration of the pregnancy for any clinical signs of toxicity.

  • Endpoint Analysis:

    • Allow the pregnancy to proceed to term or collect fetuses via caesarean section at a predetermined time point.

    • Examine the offspring for gross malformations, paying close attention to the skull, palate, and limbs.

    • Record the number of live births, stillbirths, and resorptions.

Visualizations

Methotrexate_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm MTX_ext Methotrexate (extracellular) RFC Reduced Folate Carrier (RFC) MTX_ext->RFC Transport Folate_ext Folate (extracellular) Folate_ext->RFC Transport MTX_int Methotrexate (intracellular) RFC->MTX_int DHFR Dihydrofolate Reductase (DHFR) MTX_int->DHFR Inhibition DHF Dihydrofolate (DHF) DHF->DHFR Substrate THF Tetrahydrofolate (THF) DHFR->THF Conversion DNA_Synth DNA Synthesis THF->DNA_Synth Required for Cell_Prolif Trophoblast Cell Proliferation DNA_Synth->Cell_Prolif Leads to Abortion Pregnancy Termination Cell_Prolif->Abortion Cessation leads to

Caption: Signaling pathway of methotrexate-induced abortion.

Experimental_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Administration cluster_2 Phase 3: Monitoring & Analysis Animal_Model Select Animal Model (e.g., Mouse, Rat, Rabbit) Gestation Time-mate females to confirm gestational age Animal_Model->Gestation MTX_Prep Prepare this compound solution at desired concentration Gestation->MTX_Prep Dosing Administer Methotrexate via appropriate route (s.c., i.p., i.v.) MTX_Prep->Dosing Control Administer vehicle control to a separate group MTX_Prep->Control Monitoring Daily monitoring for clinical signs and side effects Dosing->Monitoring Control->Monitoring Endpoint Euthanize at predetermined time point Monitoring->Endpoint Analysis Assess uterine contents for viability, resorption, and malformations Endpoint->Analysis Data Collect quantitative data (e.g., fetal mortality, hormone levels) Analysis->Data

Caption: Experimental workflow for inducing medical abortion.

References

Application Notes and Protocols for Methotrexate Hydrate in Ectopic Pregnancy Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Methotrexate, a folate antagonist, is a cornerstone in the medical management of unruptured ectopic pregnancies.[1][2] Its mechanism of action hinges on the competitive inhibition of dihydrofolate reductase, an enzyme critical for the synthesis of DNA, RNA, and proteins.[3] This interference with folic acid metabolism disrupts cellular proliferation, making rapidly dividing cells, such as the trophoblasts of an implanting embryo, particularly susceptible.[1] In a research context, methotrexate hydrate serves as a vital tool for studying the pathophysiology of ectopic pregnancy, evaluating novel therapeutic agents, and developing non-surgical treatment modalities.

Animal models, particularly in rodents like rats, are indispensable for preclinical research. While no single model perfectly replicates human ectopic pregnancy, surgical induction methods can create conditions of extra-uterine implantation to test the efficacy and safety of compounds like methotrexate. These models allow for controlled investigation of dose-response relationships, histological effects on trophoblastic and tubal tissues, and the molecular pathways involved in treatment response.

The primary application in research models is to induce regression of the ectopic mass by inhibiting trophoblast proliferation.[4][5] Key assessment parameters include the reduction in size of the gestational sac, decline in serum chorionic gonadotropin levels (where applicable), and histological evidence of necrosis and apoptosis in trophoblastic tissues.[4][6]

Mechanism of Action: Signaling Pathway

Methotrexate's primary action is the disruption of the folate metabolic pathway, which is essential for cell division.

Methotrexate_MoA cluster_1 Downstream Effects MTX Methotrexate DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR Inactivates THF Tetrahydrofolate (THF) DHF Dihydrofolate (DHF) DHF->THF Catalyzed by DHFR Purine Purine Synthesis THF->Purine Required for Thymidylate Thymidylate Synthesis THF->Thymidylate Required for DNA DNA Synthesis & Repair Purine->DNA Thymidylate->DNA Arrest S-Phase Cell Cycle Arrest DNA->Arrest Disruption leads to Apoptosis Trophoblast Apoptosis Arrest->Apoptosis

Caption: Mechanism of action of Methotrexate on trophoblast cells.

Experimental Protocols

The following protocols are synthesized from methodologies reported in rodent studies. They provide a framework for inducing an ectopic pregnancy model and evaluating the effects of this compound.

Protocol: Surgical Induction of a Tubal Ectopic Pregnancy Model in Rats

This protocol adapts established surgical techniques for tubal ligation and embryo transfer to create a model for tubal pregnancy.

Materials:

  • Mature female Sprague-Dawley rats (8-10 weeks old)

  • Vasectomized male rats for inducing pseudopregnancy

  • Pregnant donor female rats (Day 4 of gestation)

  • Anesthetic (e.g., Isoflurane)

  • Surgical instruments for laparotomy

  • Suture material (e.g., 6-0 silk)

  • Stereomicroscope

  • Phosphate-buffered saline (PBS) with 1% bovine serum albumin (BSA)

Procedure:

  • Induce Pseudopregnancy: House female rats with vasectomized males. Confirm mating by the presence of a vaginal plug (Day 0 of pseudopregnancy).

  • Anesthesia and Preparation: On Day 3 of pseudopregnancy, anesthetize the recipient female rat. Shave and sterilize the abdominal area.

  • Laparotomy: Make a midline abdominal incision to expose the reproductive tract.

  • Tubal Ligation: Gently exteriorize the right uterine horn and oviduct. Using a stereomicroscope, place a single ligature (6-0 silk suture) around the oviduct near the uterotubal junction to create an occlusion. This prevents embryos from passing into the uterus.

  • Embryo Collection: Euthanize a Day 4 pregnant donor rat and flush the uterine horns with PBS-BSA to collect blastocysts.

  • Embryo Transfer: Using a fine-tipped glass pipette, transfer 5-7 blastocysts into the ampulla of the ligated right oviduct of the recipient rat.

  • Closure: Return the reproductive organs to the abdominal cavity. Close the peritoneum and skin in layers.

  • Post-operative Care: Administer analgesics as per institutional guidelines and monitor the animal for recovery. Implantation in the oviduct is expected to occur within 24-48 hours.

Protocol: this compound Administration

This protocol is based on effective doses used in both clinical and preclinical studies.

Materials:

  • This compound solution (reconstituted to 10 mg/mL in sterile saline)

  • Syringes and needles for intramuscular injection

  • Animal scale

Procedure:

  • Timing: Administer methotrexate 5-7 days after the surgical induction procedure, allowing time for implantation and initial growth of the ectopic mass.

  • Dosing:

    • Weight-based Dosing: Administer a single intramuscular (IM) injection of methotrexate at a dose of 1-2 mg/kg body weight.

    • Body Surface Area (BSA) Dosing: Alternatively, a dose of 50 mg/m² can be calculated and administered via IM injection, which is a common clinical dosing strategy.[7][8]

  • Control Group: Administer an equivalent volume of sterile saline to a control group of animals that have undergone the same surgical procedure.

  • Monitoring: Observe animals daily for any signs of distress or side effects.

Protocol: Efficacy Assessment

Materials:

  • High-frequency ultrasound system for small animals

  • Blood collection supplies (for potential hormonal analysis)

  • Fixative (e.g., 10% neutral buffered formalin)

  • Histology processing reagents

  • Ki-67 antibody and immunohistochemistry reagents

Procedure:

  • Ultrasound Imaging: At baseline (before treatment) and at selected time points post-treatment (e.g., Day 3, 7, 14), perform ultrasound imaging to measure the size (diameter or volume) of the ectopic gestational sac.

  • Tissue Collection: At the study endpoint (e.g., Day 14 post-treatment), euthanize the animals.

  • Gross Examination: Carefully dissect the treated oviduct and observe the ectopic mass for changes in size, color, and vascularization compared to the control group.

  • Histological Analysis:

    • Fix the oviduct containing the ectopic pregnancy in 10% formalin for 24 hours.

    • Process the tissue for paraffin embedding, sectioning (5 µm), and staining with Hematoxylin and Eosin (H&E).

    • Examine sections under a microscope for evidence of trophoblast necrosis, inflammation, and damage to the tubal wall.[6]

  • Cell Proliferation Assessment:

    • Perform immunohistochemistry (IHC) on tissue sections using an antibody against the proliferation marker Ki-67.[4]

    • Quantify the percentage of Ki-67 positive trophoblast cells in treated versus control groups. A significant reduction in the proliferation index indicates treatment efficacy.[4][5]

Experimental Workflow Visualization

Experimental_Workflow cluster_model Model Creation cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment A1 Induce Pseudopregnancy in Recipient Rat A2 Surgical Laparotomy & Tubal Ligation A1->A2 A3 Blastocyst Transfer into Oviduct A2->A3 B1 Randomize into Groups (MTX vs. Saline) A3->B1 B2 Baseline Ultrasound B1->B2 B3 Administer Single IM Dose (Methotrexate or Saline) B2->B3 C1 Monitor Animal Health B3->C1 C2 Follow-up Ultrasound (e.g., Day 3, 7, 14) C1->C2 C3 Euthanasia & Tissue Collection (Endpoint) C2->C3 C4 Histological Analysis (H&E) & IHC (Ki-67) C3->C4

Caption: Workflow for ectopic pregnancy model creation and methotrexate evaluation.

Data Presentation: Clinical Efficacy

The following tables summarize clinical data on the success rates of different methotrexate protocols, primarily based on initial serum β-hCG levels in human patients. This data is crucial for establishing benchmarks and translatable endpoints in preclinical models.

Table 1: Efficacy of Single-Dose Methotrexate Protocol

Initial β-hCG (mIU/mL)Success Rate (%)Reference(s)
< 1,000~92%[9]
< 2,439~84-93%[10]
< 5,00080-90%[10]
> 5,000Decreased efficacy[10]

Success is typically defined as the resolution of the ectopic pregnancy without the need for surgical intervention.

Table 2: Comparison of Methotrexate Dosing Regimens

ProtocolTypical DoseReported Success Rate (%)Key ConsiderationsReference(s)
Single-Dose 50 mg/m² IM72 - 88%Higher failure rate, but fewer side effects. May require a second dose.[11][12]
Two-Dose 50 mg/m² IM on Day 0 & 4~87%May be more effective for certain patient populations.[8]
Multi-Dose 1 mg/kg IM (alternating with Leucovorin rescue)~93%Most effective, especially for higher β-hCG levels, but more side effects and complex.[11]

Leucovorin (folinic acid) is used in multi-dose regimens to rescue normal cells from the effects of methotrexate.[11]

References

Methotrexate Hydrate as a Selection Agent for DHFR Overexpressing Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application & Principle

The dihydrofolate reductase (DHFR) selection system is a powerful and widely used method for establishing stable, high-producing mammalian cell lines, particularly Chinese Hamster Ovary (CHO) cells, for the production of recombinant proteins. The system leverages the essential role of the DHFR enzyme in cell survival and the inhibitory action of methotrexate (B535133) (MTX), a potent folate analog.

The core principle involves transfecting a DHFR-deficient host cell line (e.g., CHO DG44 or DUXB11) with an expression vector containing two key components: the gene of interest (GOI) and a functional DHFR gene.[1] Initially, cells that have successfully integrated the vector are selected by their ability to survive in a nucleoside-deficient medium, a condition where the DHFR enzyme is essential for synthesizing precursors required for DNA replication.[2][3]

Following this initial selection, methotrexate is introduced into the culture medium. MTX is a competitive inhibitor of DHFR; it binds to the enzyme's active site with an affinity approximately 1000 times greater than the natural substrate, dihydrofolate.[4][5] This potent inhibition blocks the synthesis of tetrahydrofolate, leading to a depletion of thymidylate and purines, which ultimately halts DNA synthesis and causes cell death.[6][7]

Cells can develop resistance to MTX by amplifying the DHFR gene.[8][9] Because the GOI is physically linked to the DHFR gene on the same expression vector, the amplification process results in a tandem increase in the copy number of both genes.[1] By subjecting the cell population to gradually increasing concentrations of MTX, researchers can select for clones that have undergone significant gene amplification, leading to very high levels of DHFR and, consequently, high-level expression of the desired recombinant protein.[1][10]

Mechanism of Action & Selection

Methotrexate acts as a folate antagonist by competitively inhibiting dihydrofolate reductase (DHFR).[6] This enzyme catalyzes the reduction of dihydrofolate to tetrahydrofolate, a critical step in the de novo synthesis of purines and thymidylate, which are essential for DNA synthesis and cell replication.[6][11] In the presence of MTX, this pathway is blocked. Cells that overexpress DHFR can overcome this inhibition by producing enough enzyme to counteract the MTX, thereby ensuring a sufficient supply of tetrahydrofolate for survival and proliferation. This forms the basis for selecting cells with amplified copies of the DHFR gene and the co-linked gene of interest.[1]

Mechanism of Methotrexate action and DHFR-mediated resistance.

Experimental Protocols

This protocol outlines the transfection of CHO DG44 cells, which are dhfr-, using a linearized expression vector containing the GOI and a functional DHFR gene.

Materials:

  • DHFR-deficient CHO cells (e.g., DG44)

  • Complete growth medium (e.g., CHO-SFM II) supplemented with hypoxanthine (B114508) and thymidine (B127349) (HT)

  • Expression vector containing GOI and DHFR gene

  • Restriction enzyme for vector linearization (e.g., PvuI)

  • Transfection reagent (e.g., electroporation system or lipid-based reagent)

  • Selective medium: Complete growth medium lacking HT

Procedure:

  • Cell Culture: Culture DHFR-deficient CHO cells in complete growth medium supplemented with HT. Ensure cells are in the exponential growth phase and have high viability (>95%) before transfection.

  • Vector Linearization: Linearize 50-100 µg of the expression vector with a suitable restriction enzyme to improve integration efficiency. Purify the linearized DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.

  • Transfection:

    • Electroporation (Recommended): Resuspend approximately 1 x 10^7 cells in a suitable electroporation buffer. Add 20-40 µg of linearized plasmid DNA.

    • Apply the electric pulse according to the manufacturer's instructions.

    • Transfer the cells to a T-75 flask containing pre-warmed complete growth medium with HT and incubate for 24-48 hours to allow for cell recovery.

  • Initial Selection: After the recovery period, centrifuge the cells, discard the supernatant, and resuspend the cell pellet in selective medium (without HT). Plate the cells in 96-well plates or T-75 flasks at a desired density.

  • Incubation: Incubate the cells for 2-3 weeks, replacing the selective medium every 3-4 days. Only cells that have successfully integrated the plasmid will survive.

This protocol describes how to select for cells with amplified gene copies using increasing concentrations of MTX.

Materials:

  • Stable pool of transfected cells from Protocol 1

  • Selective medium (without HT)

  • Methotrexate (MTX) stock solution (e.g., 5 mM in dH2O, filter-sterilized)

Procedure:

  • Establish Stable Pool: Expand the surviving colonies from the initial HT-negative selection to create a stable, mixed population of transfected cells.

  • First Amplification Step:

    • Seed the stable pool at a density of 2-5 x 10^5 cells/mL in selective medium.

    • Add MTX to a final concentration of 5-20 nM. The optimal starting concentration should be determined empirically.[1]

    • Culture the cells for 2-3 weeks, monitoring viability. Viability will initially drop significantly and then recover as resistant cells begin to grow out.

    • Once the cell viability recovers to >90%, the population is considered adapted to this MTX concentration.

  • Subsequent Amplification Steps:

    • Repeat the process by increasing the MTX concentration in a stepwise manner. A common strategy is to increase the concentration 2- to 5-fold at each step (e.g., 20 nM -> 80 nM -> 320 nM -> 1 µM).[10]

    • Allow the cell population to adapt and recover at each new concentration before proceeding to the next step. This process can take several months.

  • Single-Cell Cloning: After each stage of MTX amplification, it is highly recommended to perform single-cell cloning (e.g., by limiting dilution or FACS) to isolate high-expressing clones.[2][3]

  • Analysis: Expand the selected high-resistance pools and clones for further analysis of protein expression and gene copy number.

This protocol uses quantitative PCR (qPCR) to determine the relative copy number of the DHFR gene (and by extension, the GOI) in MTX-resistant cells compared to a control.

Materials:

  • Genomic DNA (gDNA) isolation kit

  • gDNA from MTX-resistant cells and control cells (untransfected or pre-amplification cells)

  • Primers specific for the DHFR gene

  • Primers for a single-copy reference gene (e.g., B2M, TBP)

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • qPCR instrument

Procedure:

  • Genomic DNA Isolation: Isolate high-quality gDNA from approximately 1-5 x 10^6 cells from each MTX-resistant clone and the control cell line using a commercial kit. Quantify the DNA concentration and assess its purity.

  • qPCR Reaction Setup: Prepare qPCR reactions in triplicate for each DNA sample, for both the DHFR gene and the reference gene. A typical reaction includes:

    • qPCR Master Mix

    • Forward and Reverse Primers (10 µM stocks)

    • Template gDNA (10-20 ng)

    • Nuclease-free water

  • qPCR Run: Run the reactions on a qPCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).

  • Data Analysis (Comparative Ct Method):

    • Calculate the average Ct value for the triplicate reactions for each gene and sample.

    • Determine the ΔCt for each sample: ΔCt = Ct(DHFR) - Ct(Reference Gene).

    • Determine the ΔΔCt: ΔΔCt = ΔCt(MTX-resistant sample) - ΔCt(Control sample).

    • Calculate the relative gene copy number (RQ): RQ = 2^(-ΔΔCt). This value represents the fold-increase in the DHFR gene copy number in the resistant cells compared to the control.[12][13]

Data Presentation

The following tables summarize typical quantitative data obtained during a DHFR/MTX selection and amplification experiment.

Table 1: Correlation of MTX Concentration with Gene Amplification and Protein Productivity

MTX Concentration (nM) Relative DHFR Gene Copy Number (Fold Increase) Specific Productivity (pg/cell/day)
0 (Initial Pool) 1.0 5 - 8
50 2 - 4 15 - 25
200 8 - 15 35 - 50
1000 (1 µM) 30 - 80 70 - 100+

Data are representative and will vary depending on the cell line, vector, and gene of interest.[14][15]

Table 2: Troubleshooting Common Issues in MTX Selection

Issue Possible Cause(s) Suggested Solution(s)
No surviving cells after initial selection Low transfection efficiency; Ineffective vector integration Optimize transfection protocol; Ensure vector is properly linearized
Entire population dies after adding MTX Initial MTX concentration is too high Perform a dose-response curve to find the optimal starting MTX concentration
No increase in protein expression with increased MTX GOI has been silenced or lost; Instability of the amplified region Perform single-cell cloning to isolate stable high-producers; Re-evaluate vector design

| Slow recovery of cell viability at each step | Cells are under high metabolic stress | Allow more time for adaptation; Ensure optimal culture conditions (pH, nutrients) |

Experimental Workflow Visualization

The overall workflow from transfection to the isolation of a high-producing, amplified cell line is depicted below.

DHFR_Workflow cluster_amplification Stepwise MTX Amplification start Start: DHFR-deficient CHO Cells transfection Transfection with GOI-DHFR Vector start->transfection recovery Post-Transfection Recovery (24-48h) transfection->recovery selection Initial Selection in HT-deficient Medium recovery->selection stable_pool Stable Transfected Pool selection->stable_pool 2-3 Weeks amp1 Culture in Low MTX (e.g., 20 nM) stable_pool->amp1 amp2 Increase MTX (e.g., 100 nM) amp1->amp2 Adapt & Recover ampN Further MTX Increases (e.g., 500 nM - 1 µM) amp2->ampN Repeat cloning Single Cell Cloning ampN->cloning Isolate Clones verification Verification: - qPCR (Gene Copy #) - Western Blot (Protein Level) - Productivity Assay cloning->verification master_cell_bank Master Cell Bank of High-Producing Clone verification->master_cell_bank

Workflow for generating high-producing cells via MTX amplification.

References

Preparing Methotrexate Hydrate for Intravenous Administration in Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preparation and intravenous administration of methotrexate (B535133) hydrate (B1144303) in murine models. The following protocols and data are intended to ensure safe and effective experimental design and execution.

Introduction

Methotrexate is a folate antagonist widely used as a chemotherapeutic agent and an immunosuppressant.[1] Its primary mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purine (B94841) nucleotides and thymidylate, thereby interfering with DNA synthesis, repair, and cellular replication.[2] Additionally, methotrexate exhibits anti-inflammatory effects by promoting the accumulation of adenosine, which in turn suppresses T-cell activation and downregulates B-cell function.[3][4] Recent evidence also suggests that methotrexate may inhibit the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway.[5][6]

Data Presentation

Solubility of Methotrexate Hydrate

The solubility of this compound is a critical factor in the preparation of formulations for intravenous administration. The following table summarizes its solubility in various solvents.

SolventSolubilityReference
Phosphate-Buffered Saline (PBS), pH 7.2~1 mg/mL
Dimethyl Sulfoxide (DMSO)~3 mg/mL[7]
Dimethylformamide (DMF)~14 mg/mL[7]
Dilute Mineral AcidsSoluble[8]
Dilute Alkali Hydroxides and CarbonatesSoluble[8][9]
WaterInsoluble[9][10]
Ethanol (B145695)Insoluble[9][10]
Reported Intravenous Dosages of Methotrexate in Mice

The appropriate dosage of methotrexate for intravenous administration in mice is highly dependent on the specific disease model and experimental objectives. The table below provides a summary of dosages reported in preclinical studies.

Animal ModelDisease/IndicationDosageStudy DurationReference
4T1 Breast Cancer-Bearing BALB/c MiceCancer120 mg/kg (single dose)18 days[11]
C57BL/6, DBA/2, and C3H MiceChronic Toxicity0.25-2 mg/kg (daily, 5 times/week)12-18 months[12]
16-week-old MiceChronic Toxicity3-6 mg/kg (daily)Up to 18 months[12]

Note: Dosages used in humans, such as high-dose methotrexate (HDMTX) at 500 mg/m² or higher, are not directly translatable to mice and require careful dose scaling.[13]

Experimental Protocols

Preparation of this compound for Intravenous Injection

This protocol describes the preparation of a this compound solution for intravenous administration in mice using a sterile aqueous vehicle.

Materials:

  • This compound powder

  • Sterile, preservative-free 0.9% Sodium Chloride Injection, USP (sterile saline) or Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile, conical tubes (e.g., 15 mL or 50 mL)

  • Sterile, disposable syringes (1 mL, 3 mL)

  • Sterile, syringe filters (0.22 µm)

  • Vortex mixer

  • Analytical balance

  • Laminar flow hood

Procedure:

  • Calculate the required amount of this compound: Based on the desired dosage and the number of animals to be treated, calculate the total mass of this compound needed. Account for a slight overage to compensate for any loss during preparation.

  • Weigh the this compound: Under a laminar flow hood to ensure sterility, accurately weigh the calculated amount of this compound powder using an analytical balance.

  • Dissolution:

    • For direct dissolution in aqueous buffer: Transfer the weighed powder to a sterile conical tube. Add the required volume of sterile saline or PBS (pH 7.2) to achieve the desired final concentration (e.g., 1 mg/mL).[7] Note that solubility in aqueous buffers is limited.

    • For formulations requiring a co-solvent: If a higher concentration is needed, this compound can first be dissolved in a minimal amount of a suitable organic solvent like DMSO, and then further diluted with the aqueous vehicle.[7] Ensure the final concentration of the organic solvent is low enough to not cause physiological effects.

  • Aid dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming may be used if necessary, but be cautious of potential degradation.

  • Sterile filtration: Draw the prepared solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe and filter the solution into a new sterile tube or vial. This step removes any potential microbial contamination.

  • Storage: It is recommended to use the prepared solution immediately. Aqueous solutions of methotrexate are not recommended to be stored for more than one day.[7] If short-term storage is necessary, protect the solution from light and store at 2-8°C.[2]

Intravenous Administration in Mice (Tail Vein Injection)

This protocol outlines the procedure for intravenous administration of the prepared methotrexate solution via the lateral tail vein of a mouse.

Materials:

  • Prepared sterile methotrexate solution

  • Mouse restraint device

  • Sterile insulin (B600854) syringes or 27-30 G needles with 1 mL syringes[14]

  • Heat lamp or warming pad

  • 70% ethanol or isopropanol (B130326) wipes

  • Gauze pads

Procedure:

  • Animal preparation: Place the mouse in a suitable restraint device, allowing access to the tail.

  • Vein dilation: To improve visualization of the lateral tail veins, warm the mouse's tail using a heat lamp or by placing the mouse on a warming pad for a short period.[15] This will cause vasodilation.

  • Site preparation: Gently wipe the tail with a 70% ethanol or isopropanol wipe to clean the injection site.

  • Injection:

    • Position the needle, bevel up, parallel to the vein.

    • Insert the needle into the vein at a shallow angle. A successful insertion may be indicated by a small flash of blood in the hub of the needle.

    • Slowly inject the methotrexate solution. The maximum recommended bolus injection volume is 5 ml/kg.[14]

    • If swelling occurs at the injection site, the needle is not in the vein. Withdraw the needle and re-attempt the injection at a more proximal site on the tail.

  • Post-injection care: After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a gauze pad to prevent bleeding.

  • Monitoring: Return the mouse to its cage and monitor for any adverse reactions.

Visualizations

Methotrexate Signaling Pathways

Methotrexate_Signaling cluster_Cell Cell cluster_Membrane Cell Membrane MTX_ext Methotrexate (Extracellular) SLC19A1 SLC19A1 (Transporter) MTX_ext->SLC19A1 Enters cell MTX_int Methotrexate (Intracellular) SLC19A1->MTX_int Polyglutamated_MTX Polyglutamated Methotrexate MTX_int->Polyglutamated_MTX Polyglutamation JAK_STAT JAK/STAT Pathway MTX_int->JAK_STAT Inhibits DHFR DHFR Polyglutamated_MTX->DHFR Inhibits AICAR_T AICAR Transformylase Polyglutamated_MTX->AICAR_T Inhibits DNA_Synthesis DNA Synthesis & Repair DHFR->DNA_Synthesis Required for Adenosine_Signaling Adenosine Signaling AICAR_T->Adenosine_Signaling Regulates

Caption: Methotrexate's multifaceted mechanism of action.

Experimental Workflow for Intravenous Methotrexate Administration in a Murine Cancer Model

Experimental_Workflow Animal_Acclimation 1. Animal Acclimation (e.g., Immunocompromised mice) Tumor_Implantation 2. Tumor Cell Implantation (e.g., Subcutaneous injection of cancer cells) Animal_Acclimation->Tumor_Implantation Tumor_Growth 3. Tumor Growth Monitoring (Measure tumor volume regularly) Tumor_Implantation->Tumor_Growth Randomization 4. Randomization (Group animals into treatment and control cohorts) Tumor_Growth->Randomization MTX_Prep 5. Methotrexate Preparation (As per protocol) Randomization->MTX_Prep IV_Admin 6. Intravenous Administration (Methotrexate or vehicle control) Randomization->IV_Admin Vehicle Control MTX_Prep->IV_Admin Monitoring 7. Post-Treatment Monitoring (Tumor growth, body weight, clinical signs) IV_Admin->Monitoring Endpoint 8. Endpoint Analysis (e.g., Tumor harvesting, tissue analysis) Monitoring->Endpoint

Caption: Workflow for in vivo efficacy studies.

References

Application Notes and Protocols for Cell Viability Assays with Methotrexate Hydrate Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing cell viability following treatment with methotrexate hydrate. This document includes an overview of methotrexate's mechanism of action, detailed protocols for common cell viability assays, and guidance on data interpretation.

Introduction to this compound

Methotrexate (MTX) is a folate antagonist that acts as a powerful antimetabolite and is widely used in the treatment of cancer and autoimmune diseases.[1][2] Its primary mechanism of action involves the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines and thymidylates, which are essential for DNA synthesis, repair, and cellular replication.[3][4][5] By blocking DHFR, methotrexate leads to a depletion of tetrahydrofolate, disrupting DNA synthesis and ultimately inducing cell cycle arrest and apoptosis, particularly in rapidly dividing cells.[4][6] Methotrexate can be used in cell culture for various applications, including as a selection agent for transfected cells and in cell viability and co-culture assays.[7]

Mechanism of Action and Signaling Pathways

Methotrexate's cytotoxic effects are primarily mediated through the inhibition of DHFR.[8][9] This inhibition leads to a "thymineless death" as cells are unable to synthesize thymidylate, a necessary precursor for DNA.[6] Beyond its direct impact on DNA synthesis, methotrexate has been shown to induce apoptosis through various signaling pathways. Notably, it can activate the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[10][11] Activation of these pathways can lead to the upregulation of pro-apoptotic proteins such as Bax and Bad, and the downregulation of anti-apoptotic proteins like Bcl-2, ultimately resulting in the activation of caspase cascades and programmed cell death.[11] In some cellular contexts, methotrexate's effects on apoptosis are independent of the Fas/FasL pathway.[12] Furthermore, in its polyglutamated form, methotrexate can inhibit aminoimidazole-4-carboxamide ribonucleotide transformylase (ATIC), leading to an accumulation of adenosine, which has anti-inflammatory properties.[5]

MTX This compound DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR Inhibits ROS Reactive Oxygen Species (ROS) Production MTX->ROS THF Tetrahydrofolate (THF) Depletion DNA_SYNTHESIS Disruption of DNA Synthesis THF->DNA_SYNTHESIS APOPTOSIS Apoptosis DNA_SYNTHESIS->APOPTOSIS JNK_p38 JNK / p38 MAPK Activation ROS->JNK_p38 PRO_APOPTOTIC Upregulation of Pro-Apoptotic Proteins (Bax, Bad) JNK_p38->PRO_APOPTOTIC ANTI_APOPTOTIC Downregulation of Anti-Apoptotic Proteins (Bcl-2) JNK_p38->ANTI_APOPTOTIC CASPASES Caspase Activation PRO_APOPTOTIC->CASPASES ANTI_APOPTOTIC->CASPASES CASPASES->APOPTOSIS

Caption: Simplified signaling pathway of methotrexate-induced apoptosis.

Experimental Protocols for Cell Viability Assays

The following are detailed protocols for commonly used cell viability assays to assess the cytotoxic effects of this compound.

Experimental Workflow Overview

The general workflow for assessing cell viability after methotrexate treatment involves cell seeding, treatment with various concentrations of methotrexate, incubation, addition of the viability assay reagent, and subsequent measurement of the signal.

SEED Seed Cells in 96-well Plate TREAT Treat with Methotrexate Hydrate (Various Conc.) SEED->TREAT INCUBATE Incubate for 24-72 hours TREAT->INCUBATE ASSAY Perform Cell Viability Assay (e.g., MTT, XTT) INCUBATE->ASSAY MEASURE Measure Signal (Absorbance) ASSAY->MEASURE ANALYZE Data Analysis (IC50 Calculation) MEASURE->ANALYZE

Caption: General experimental workflow for cell viability assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[13] The intensity of the purple color is directly proportional to the number of viable cells.

Materials:

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight.[14]

  • Methotrexate Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the methotrexate-containing medium to the respective wells. Include untreated control wells (medium only) and vehicle control wells (if methotrexate is dissolved in a solvent).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[14]

  • MTT Addition: After incubation, add 10 µL of MTT reagent (final concentration 0.5 mg/mL) to each well.[13]

  • Incubation with MTT: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, allowing for the formation of formazan crystals.[13][14]

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of more than 650 nm should be used for background correction.[13]

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

The XTT assay is another tetrazolium-based colorimetric assay where the water-soluble XTT is reduced to a water-soluble orange-colored formazan product by metabolically active cells.[15][16] This assay is generally considered more sensitive than the MTT assay and does not require a solubilization step.[16]

Materials:

  • XTT labeling reagent

  • Electron-coupling reagent

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density in 100 µL of complete culture medium and incubate overnight.

  • Methotrexate Treatment: Treat cells with various concentrations of this compound as described in the MTT protocol.

  • Incubation: Incubate the plate for the desired treatment duration.

  • XTT Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions (e.g., add 1 mL of electron coupling reagent to 6 mL of XTT reagent).[15]

  • XTT Addition: Add 50-70 µL of the prepared XTT working solution to each well.[15]

  • Incubation with XTT: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.[15]

  • Absorbance Measurement: Measure the absorbance at 450 nm with a reference wavelength of 660 nm.[15]

Trypan Blue Exclusion Assay

The Trypan Blue exclusion assay is a dye exclusion method to assess cell viability. Viable cells with intact cell membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.[17][18]

Materials:

  • Trypan Blue solution (0.4%)

  • Hemocytometer or automated cell counter

  • Microscope

  • Microcentrifuge tubes

Protocol:

  • Cell Preparation: After treating cells with methotrexate in a larger format vessel (e.g., 6-well plate), detach the cells using trypsin (for adherent cells) and collect the cell suspension. For suspension cells, collect them directly.

  • Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).[17][18] For example, mix 10 µL of cell suspension with 10 µL of Trypan Blue.[17]

  • Incubation: Allow the mixture to incubate for 1-3 minutes at room temperature.[18]

  • Counting: Load 10 µL of the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.[17]

  • Calculation: Calculate the percentage of viable cells using the following formula: % Viable Cells = (Number of viable cells / Total number of cells) x 100[17]

Data Presentation and Analysis

The results of cell viability assays are typically presented as the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of a drug that is required for 50% inhibition in vitro, is a common metric for cytotoxicity.

Quantitative Data Summary

The following table summarizes the cytotoxic effects of methotrexate on various cancer cell lines as determined by different viability assays.

Cell LineAssayIncubation TimeIC50 / ED50Reference
MCF-7 (Breast Cancer)MTT48 hours1.2 µM[19]
SH-SY5Y (Neuroblastoma)MTT48 hours0.8 µM[19]
T24 (Bladder Cancer)Not SpecifiedNot Specified16.7 nM[20]
AU-565 (Breast Cancer)Not SpecifiedNot Specified52.6 nM[20]
SK-BR-3 (Breast Cancer)Not SpecifiedNot Specified64.3 nM[20]
BT-474 (Breast Cancer)Not SpecifiedNot Specified>22,000 nM[20]
MCF-7 (Breast Cancer)Not SpecifiedNot Specified>22,000 nM[20]
MDA-MB-231 (Breast Cancer)Not SpecifiedNot Specified>22,000 nM[20]
MX1 (Breast Cancer)Not SpecifiedNot Specified>22,000 nM[20]
T47D (Breast Cancer)Not SpecifiedNot Specified>22,000 nM[20]
Daoy (Medulloblastoma)MTT6 daysCytostatic effects observed[21]
Saos-2 (Osteosarcoma)MTT6 daysCytostatic effects observed[21]
OA-FLS (Osteoarthritis)MTT48 hoursDose-dependent decrease in viability[22]
RA-FLS (Rheumatoid Arthritis)MTT48 hoursDose-dependent decrease in viability[22]
Human Melanoma Cell LinesCyto-Tox-Glo72 hoursReduced viability at 1 µM[23]
MCF-7 (Breast Cancer)Trypan Blue24 hoursIC50: 1.5 µg/mL (free MTX)[24]
MCF-7 (Breast Cancer)Trypan Blue48 hoursIC50: 0.86 µg/mL (free MTX)[24]

Note: The observed IC50/ED50 values can vary significantly depending on the cell line, assay method, and experimental conditions.[20] For some cell lines, methotrexate may have a more cytostatic rather than cytotoxic effect.[21] It is also important to consider that components in the culture medium, such as hypoxanthine and thymidine, can interfere with the cytotoxic effects of methotrexate in some assays.[25]

References

Troubleshooting & Optimization

Methotrexate hydrate solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with methotrexate (B535133) hydrate (B1144303) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of methotrexate hydrate in aqueous solutions?

This compound is practically insoluble in water, ethanol, chloroform, and ether.[1] Its solubility is highly dependent on the pH of the solution. It readily dissolves in dilute solutions of mineral acids (like HCl) and in dilute solutions of alkali hydroxides (e.g., NaOH) and carbonates.[1][2]

Q2: How does pH impact the solubility of this compound?

The solubility of this compound increases significantly as the pH becomes more alkaline.[3] The molecule has multiple pKa values (approximately 3.8, 4.8, and 5.6), corresponding to its carboxylic acid groups.[1] As the pH rises above these pKa values, the carboxyl groups deprotonate, making the molecule more polar and thus more soluble in aqueous media. For instance, increasing the urine pH from 6.0 to 7.0 can enhance the solubility of methotrexate and its metabolites by five to eight times.[3] This principle is crucial in clinical settings to prevent methotrexate crystallization in the kidneys.[3][4]

Q3: Can temperature be adjusted to improve solubility?

While temperature can influence dissolution kinetics, pH is the primary factor for this compound solubility.[5] Gentle heating may be used to aid dissolution in alkaline solutions, such as 0.1 M NaOH, but caution is advised as methotrexate can be unstable in basic solutions at elevated temperatures.[1][6] The hydrate form is reportedly stable up to 127 °C.[7]

Q4: What are recommended solvents for preparing a stock solution?

For most experimental and cell culture applications, preparing a concentrated stock solution in a non-aqueous or alkaline solvent is the standard approach.

  • Alkaline Solutions: A common method is to dissolve this compound in a minimal amount of 0.1 M to 1 M NaOH and then dilute it to the final concentration with the desired aqueous buffer, saline, or culture medium.[1] Sodium bicarbonate solutions can also be used.[8]

  • Organic Solvents: this compound is soluble in DMSO (approx. 3 mg/mL) and dimethylformamide (DMF) (approx. 14 mg/mL).[9] When using organic solvents, ensure the final concentration in your experiment is low enough to avoid solvent-induced cytotoxicity.[9]

Q5: How should I prepare a this compound stock solution for cell culture?

A standard procedure is to first dissolve the this compound powder in a small volume of an alkaline solution before diluting it with your cell culture medium. For example, use a minimum amount of 1 M NaOH to dissolve the powder, and then dilute this concentrated stock with your medium or a saline solution.[1] The final solution can be sterilized by passing it through a 0.22 µm filter.[8]

Q6: How stable are aqueous solutions of this compound?

Aqueous solutions of this compound have limited stability. It is recommended to prepare fresh solutions for each experiment or, if necessary, store them for no more than one day.[9] For longer storage, diluted stock solutions can be kept at 4–8 °C for about a week or aliquoted and stored at –20 °C for up to a month.[1] The solid, powdered form is stable for at least three years when stored at –20 °C and protected from light.[1] Methotrexate is also sensitive to light, and photolytic degradation can occur.[6]

Solubility Data Summary

The following table summarizes the solubility of this compound in various solvents.

SolventpHTemperatureSolubilityCitations
WaterNeutralAmbientPractically Insoluble[1][2]
EthanolNeutralAmbientInsoluble[1]
Phosphate-Buffered Saline (PBS)7.2Ambient~1 mg/mL[9]
Dilute NaOH / Alkali HydroxidesAlkalineAmbientSoluble[1]
Dilute HCl / Mineral AcidsAcidicAmbientSoluble[1][2]
Dimethyl Sulfoxide (DMSO)N/AAmbient~3 - 90 mg/mL[9][10]
Dimethylformamide (DMF)N/AAmbient~14 mg/mL[9]

Troubleshooting Guides

Problem: My this compound powder is not dissolving in my buffer.

  • Cause: this compound is poorly soluble in neutral or acidic aqueous solutions.

  • Solution: Check the pH of your buffer. If it is below 7.0, the solubility will be very low. To dissolve the powder, add a small amount of a base like 0.1 M NaOH dropwise until the powder dissolves completely. Then, adjust the pH of the final solution as needed for your experiment and dilute to the target concentration.

Problem: My prepared methotrexate solution is cloudy or has formed a precipitate.

  • Cause 1: pH Shift. The pH of the solution may have dropped, causing the methotrexate to precipitate out. This can happen if a solution prepared in an unbuffered alkaline solvent (like NaOH in water) is diluted into a buffered medium with a lower pH.

  • Solution 1: Ensure your final solution is adequately buffered to maintain a pH where methotrexate remains soluble (ideally > 7.0).

  • Cause 2: Saturation Limit Exceeded. The concentration of methotrexate may be too high for the specific solvent and pH conditions.

  • Solution 2: Review the solubility data. You may need to lower the concentration or use a different solvent system, such as incorporating a co-solvent like DMSO.

Problem: I am observing higher-than-expected cytotoxicity in my cell culture experiments.

  • Cause: Solvent Toxicity. If a high concentration of an organic solvent like DMSO was used to prepare the stock solution, the final concentration of the solvent in the culture medium might be toxic to the cells.

  • Solution: Calculate the final solvent concentration in your culture wells. It should typically be less than 0.1-0.5% v/v for most cell lines. Prepare a more concentrated stock solution so that a smaller volume is needed for dilution, or consider using an alkaline dissolution method instead of an organic solvent.

Problem: I am getting inconsistent results between different batches of prepared solutions.

  • Cause 1: Solution Instability. Aqueous solutions of methotrexate are not stable for long periods.[9] Degradation can occur due to hydrolysis or photolysis, especially if not stored correctly.[6]

  • Solution 1: Always prepare fresh solutions before each experiment. If you must store a stock solution, aliquot it and freeze at –20 °C for no longer than a month.[1] Protect all solutions from light.

  • Cause 2: Incomplete Dissolution. The initial stock solution may not have been fully dissolved, leading to variations in the actual concentration.

  • Solution 2: Ensure the powder is completely dissolved in the initial solvent (e.g., NaOH or DMSO) before making further dilutions. Visually inspect for any remaining particulate matter.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound

  • Weighing: Accurately weigh out 4.54 mg of this compound (anhydrous MW = 454.44 g/mol ).

  • Initial Dissolution: Add the powder to a sterile microcentrifuge tube. Add 20-50 µL of 1 M NaOH and vortex gently until the powder is completely dissolved. The solution should be clear and yellow.

  • Dilution: Add sterile, nuclease-free water to bring the final volume to 1 mL.

  • Mixing: Vortex thoroughly to ensure a homogenous solution.

  • Storage: For immediate use, keep the solution on ice, protected from light. For longer-term storage, create small-volume aliquots and store them at –20 °C for up to one month.[1] Avoid repeated freeze-thaw cycles.

Protocol 2: Quantification of Methotrexate using HPLC-UV

This is a generalized protocol based on common methods.[11][12] Optimization may be required.

  • Sample Preparation (e.g., from plasma):

    • To 100 µL of plasma sample, add 40 µL of 2 M trichloroacetic acid to precipitate proteins.

    • Vortex for 2 minutes, then centrifuge at 3000 rpm for 15 minutes.

    • Carefully collect the supernatant for analysis.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic mixture of TRIS-phosphate buffer (pH 5.7), methanol, and acetonitrile (B52724) (e.g., 82:11:7 v/v/v).

    • Flow Rate: 1.0 - 1.8 mL/min.

    • Detection: UV detector set to 313 nm.

    • Injection Volume: 20 µL.

  • Analysis:

    • Run prepared standards of known methotrexate concentrations to generate a standard curve.

    • Inject the prepared sample supernatant and record the chromatogram.

    • Identify the methotrexate peak by comparing its retention time to that of the standards.

    • Quantify the concentration in the sample by interpolating its peak area from the standard curve.

Visualizations

G cluster_prep Preparation Steps cluster_checks Quality Checks weigh 1. Weigh Methotrexate Hydrate Powder dissolve 2. Add minimal 0.1M NaOH to dissolve powder weigh->dissolve check_clear Visually inspect: Is solution clear? dissolve->check_clear dilute 3. Dilute with desired aqueous buffer/medium mix 4. Vortex to ensure homogeneity dilute->mix check_ph Check final pH mix->check_ph filter 5. Sterile filter (0.22 µm) if required store 6. Aliquot and store at -20°C (protect from light) filter->store check_clear->dissolve No, add more NaOH dropwise check_clear->dilute check_ph->filter G Solubility This compound Aqueous Solubility pH pH (Primary Factor) Solubility->pH Increases with alkalinity Temp Temperature Solubility->Temp Affects dissolution rate CoSolvent Co-solvents / Excipients Solubility->CoSolvent Enhances solubility Light Light Exposure Solubility->Light Can cause degradation pH_details pH 7: Good Solubility pH->pH_details CoSolvent_details e.g., DMSO, NaOH, Cyclodextrins, PEG CoSolvent->CoSolvent_details G DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Products Thymidine & Purine Synthesis (for DNA/RNA) THF->Products Essential co-factor DHFR->THF Catalyzes reduction MTX Methotrexate MTX->DHFR Potently Inhibits

References

Preventing methotrexate hydrate precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling of methotrexate (B535133) hydrate (B1144303) in cell culture to prevent precipitation and ensure experimental accuracy.

Frequently Asked Questions (FAQs)

Q1: Why is my methotrexate hydrate not dissolving in the cell culture medium?

A1: this compound has low aqueous solubility at neutral or acidic pH.[1] Cell culture media are typically buffered between pH 7.2 and 7.4, a range where methotrexate solubility is limited. Direct addition of this compound powder to the medium will likely result in incomplete dissolution and precipitation.

Q2: What is the best way to prepare a this compound stock solution for cell culture?

A2: There are two primary methods for preparing a this compound stock solution: using an alkaline solution or an organic solvent like DMSO. The choice depends on your experimental requirements and cell line sensitivity.

  • Alkaline Solution Method: Dissolving this compound in a dilute alkaline solution, such as 0.1 M NaOH, followed by dilution in saline or medium is a common technique.[2]

  • DMSO Method: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[3] A concentrated stock solution can be prepared in DMSO and then diluted to the final working concentration in the cell culture medium.

Q3: What are the pros and cons of using NaOH versus DMSO to dissolve this compound?

A3: Both methods have advantages and disadvantages that should be considered.

FeatureAlkaline (e.g., NaOH) MethodDMSO Method
Pros - Avoids organic solvents which can be toxic to some cell lines.- High solubility of methotrexate.[3] - Stock solutions can be stored for longer periods at -20°C.
Cons - The addition of NaOH will increase the pH of the stock solution and potentially the final culture medium if not properly buffered. - Aqueous stock solutions are less stable and should be used within a week when stored at 4-8°C or a month at -20°C.[2]- DMSO can be toxic to cells, even at low concentrations. It is recommended to keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. - DMSO can affect cellular processes, potentially confounding experimental results.[4]

Q4: Can I store my this compound stock solution? If so, for how long?

A4: Yes, stock solutions can be stored, but storage conditions depend on the solvent.

  • Aqueous alkaline stocks: Stable for about a week at 4–8 °C or for about a month at –20 °C.[2]

  • DMSO stocks: Can be stored for longer periods at -20°C. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Q5: I observed precipitation after adding my methotrexate stock solution to the complete medium containing fetal bovine serum (FBS). What could be the cause?

A5: Precipitation upon addition to a complete medium can be due to several factors:

  • Interaction with Serum Proteins: Methotrexate can bind to serum albumin, the most abundant protein in FBS.[3][5] While this binding is usually reversible, high concentrations of methotrexate or specific conditions could potentially lead to the formation of insoluble complexes.

  • "Crashing out" of the compound: If a highly concentrated DMSO stock is diluted too quickly into the aqueous medium, the methotrexate can "crash out" of the solution as it is no longer in a favorable solvent environment.

  • Interaction with Media Components: Cell culture media are complex mixtures of salts, amino acids, and vitamins. While there is no direct evidence of methotrexate precipitating with calcium in cell culture, it is known that calcium salts can be prone to precipitation in media.[6]

  • pH Shift: The addition of an alkaline stock solution can raise the pH of the medium locally, potentially causing precipitation of other media components.

Troubleshooting Guides

Issue: Precipitation is observed immediately after adding this compound stock solution to the cell culture medium.

This is a common issue and is often related to the poor aqueous solubility of this compound.

Troubleshooting Workflow

G start Precipitation observed upon adding methotrexate stock to media check_stock Is the stock solution clear? start->check_stock dissolve_stock Action: Ensure stock is fully dissolved. Use gentle warming or sonication if necessary. check_stock->dissolve_stock No check_dmso_conc Is the final DMSO concentration <0.1%? check_stock->check_dmso_conc Yes dissolve_stock->check_stock increase_dmso Action: Increase final DMSO concentration (if cells tolerate it). Use a less concentrated stock. check_dmso_conc->increase_dmso No check_compound_conc Is the final methotrexate concentration high? check_dmso_conc->check_compound_conc Yes resolved Problem Resolved increase_dmso->resolved lower_conc Action: Lower the final concentration. Perform a solubility test. check_compound_conc->lower_conc Yes optimize_dilution Action: Pre-warm media to 37°C. Add stock to a small volume of serum-containing media first. check_compound_conc->optimize_dilution No lower_conc->resolved optimize_dilution->resolved

Caption: A step-by-step workflow for troubleshooting methotrexate precipitation.

Detailed Troubleshooting Steps:

  • Verify the Stock Solution: Ensure your methotrexate stock solution is completely dissolved and free of any visible precipitate before diluting it into the cell culture medium. If you are using a DMSO stock that has been frozen, ensure it is fully thawed and vortexed before use.

  • Optimize Final DMSO Concentration: If using a DMSO stock, the final concentration of DMSO in the culture medium is critical. Most cell lines can tolerate up to 0.5% DMSO, but it is best to keep it below 0.1% to minimize off-target effects. If your final DMSO concentration is very low, you may not have enough solvent to keep the methotrexate in solution.

  • Modify Dilution Method:

    • Pre-warm the media: Always add the methotrexate stock solution to the cell culture media that has been pre-warmed to 37°C.

    • Stepwise Dilution: Instead of adding a small volume of a highly concentrated stock directly to the full volume of media, try a serial dilution. First, dilute the stock into a smaller volume of media, and then add this to the final volume.

    • Vortexing: Add the stock solution dropwise while gently vortexing the medium to ensure rapid and even dispersion.

  • Reduce Final Methotrexate Concentration: The desired concentration of methotrexate may be above its solubility limit in your specific cell culture medium. Perform a dose-response experiment starting from a lower, fully soluble concentration to determine the highest workable concentration that does not precipitate.

  • Consider Serum Content: If using a serum-containing medium, proteins in the serum can sometimes help to stabilize compounds.[3][5] Try pre-mixing the stock with a small volume of serum-containing media before adding it to the rest of your media. Conversely, in rare cases, interactions with serum components could contribute to precipitation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using 0.1 M NaOH

Materials:

  • This compound powder

  • 0.1 M NaOH solution, sterile

  • Sterile cell culture medium or saline

  • Sterile conical tubes

  • Sterile filters (0.22 µm)

Procedure:

  • Weigh the desired amount of this compound powder in a sterile conical tube.

  • Add a minimum amount of 0.1 M NaOH to dissolve the powder completely. For example, for 10 mg of methotrexate, start by adding 100-200 µL of 0.1 M NaOH.

  • Gently vortex until the powder is fully dissolved. The solution should be clear.

  • Dilute the dissolved methotrexate with sterile cell culture medium or saline to achieve the desired final stock concentration.

  • Check the pH of the final stock solution and adjust if necessary with sterile 1 M HCl to bring it closer to physiological pH (7.2-7.4). Be cautious as a significant drop in pH can cause precipitation.

  • Sterile-filter the final stock solution using a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C for up to one month.

Protocol 2: Preparation of this compound Stock Solution using DMSO

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile conical tubes

Procedure:

  • Weigh the desired amount of this compound powder in a sterile conical tube.

  • Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes.

  • Store the aliquots at -20°C.

Mandatory Visualizations

Methotrexate Mechanism of Action

Methotrexate's primary mechanism of action is the competitive inhibition of the enzyme dihydrofolate reductase (DHFR). This inhibition disrupts the folate metabolic pathway, which is crucial for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.

DHFR_Pathway MTX Methotrexate DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR Inhibits THF Tetrahydrofolate (THF) DHFR->THF Catalyzes conversion DHF Dihydrofolate (DHF) DHF->DHFR Substrate Purines Purine Synthesis THF->Purines Pyrimidines Pyrimidine Synthesis THF->Pyrimidines DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Pyrimidines->DNA_RNA

Caption: Dihydrofolate Reductase (DHFR) signaling pathway inhibited by Methotrexate.

References

Off-target effects of DMSO when dissolving methotrexate hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Dimethyl Sulfoxide (B87167) (DMSO) as a solvent for Methotrexate (B535133) Hydrate in experimental settings. Our goal is to help you mitigate potential off-target effects and ensure the validity of your research data.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration of DMSO for dissolving Methotrexate Hydrate?

A1: this compound is soluble in DMSO at concentrations up to 90 mg/mL.[1] However, for cell-based assays, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to minimize off-target effects.[2][3] Some studies suggest that even concentrations as low as 0.1% can induce changes in gene expression.[4][5]

Q2: What are the known off-target effects of DMSO?

A2: DMSO is not an inert solvent and can have a range of off-target effects on cells, even at low concentrations.[5] These effects can be heterogeneous and vary depending on the cell line, DMSO concentration, and exposure time.[6][7] Known effects include:

  • Cell Growth and Viability: Low concentrations of DMSO can sometimes stimulate cell growth, while higher concentrations can inhibit proliferation and induce apoptosis.[3][8][9]

  • Gene Expression and Epigenetics: DMSO can cause significant alterations in the epigenetic landscape and microRNA expression.[5]

  • Signaling Pathways: DMSO has been shown to affect various signaling pathways, including the PI3K/Akt and NF-κB pathways.[10] It can also impact the activity of numerous kinases and downstream substrates.[6][7][11]

  • Cell Differentiation: DMSO can induce the differentiation of certain cell types, such as P19 embryonic carcinoma cells.[8]

Q3: My this compound is not dissolving properly in DMSO. What should I do?

A3: If you are experiencing solubility issues, consider the following troubleshooting steps:

  • Use Fresh, Anhydrous DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can reduce its solvating power.[12] Always use fresh, high-purity, anhydrous DMSO from a tightly sealed container.

  • Gentle Warming: Gently warm the solution in a 37°C water bath for 5-10 minutes.[12]

  • Vortexing/Sonication: Vortex the solution vigorously for 1-2 minutes. If the compound is still not dissolved, use a water bath sonicator for 10-15 minutes.[12]

  • Prepare a More Dilute Stock: The intended concentration may be too high. Try preparing a more dilute stock solution.

Q4: My compound precipitates when I add the DMSO stock solution to my aqueous cell culture medium. How can I prevent this?

A4: This is a common issue known as "salting out." To prevent precipitation, it is recommended to perform serial dilutions of your DMSO stock solution in DMSO first, before adding the final, most diluted sample to your aqueous medium. This gradual decrease in DMSO concentration can help maintain the compound's solubility.[12]

Q5: Are there alternatives to using DMSO for dissolving this compound?

A5: Yes, there are alternatives. For cell culture, this compound can be dissolved in an aqueous solution with the aid of a small amount of 1 M NaOH to increase the pH, followed by dilution with saline or cell culture medium.[13] The disodium (B8443419) salt of methotrexate is also more water-soluble.[14] Additionally, other organic solvents like dimethylformamide (DMF) can be used, but their own potential off-target effects must be considered.[15] Researchers have also explored novel solvents like zwitterionic liquids as less toxic alternatives to DMSO.[16]

Troubleshooting Guides

Guide 1: Poor Solubility of this compound in DMSO
Problem Possible Cause Suggested Solution Expected Outcome
Visible solid particles or cloudiness in the DMSO solution.1. Hygroscopic DMSO: DMSO has absorbed water from the atmosphere. 2. Low Temperature: The dissolution process may be hindered at room temperature. 3. Insufficient Agitation: The compound is not adequately dispersed in the solvent.1. Use fresh, anhydrous, high-purity DMSO. Store it in a tightly sealed container in a dry environment.[12] 2. Gently warm the solution in a 37°C water bath for 5-10 minutes.[12] 3. Vortex the solution vigorously for 1-2 minutes or use a water bath sonicator for 10-15 minutes.[12]The solution becomes clear, with no visible particles.
Guide 2: Precipitation Upon Addition to Aqueous Medium
Problem Possible Cause Suggested Solution Expected Outcome
The compound precipitates out of solution when the DMSO stock is added to cell culture medium or buffer."Salting Out": The rapid change in solvent polarity causes the compound to become insoluble.Perform serial dilutions of the DMSO stock solution in DMSO before adding the final, most diluted aliquot to the aqueous medium. This gradual reduction in DMSO concentration helps to keep the compound in solution.[12]The compound remains dissolved in the final aqueous solution.

Quantitative Data Summary

Table 1: Effect of DMSO Concentration on Cell Viability
Cell TypeDMSO ConcentrationExposure TimeEffect on ViabilityReference
Human Fibroblast-like Synoviocytes2.5%24 hoursNo significant effect[4]
Human Fibroblast-like Synoviocytes10%24 hoursReduced to 52.7% live cells[4]
Goat Skin Fibroblasts0.5% - 3%Not specifiedReduction in cell viability[4]
Hep G2 Cells3%72 hoursSignificant inhibition of proliferation[3]
Hep G2 Cells5%72 hoursNo cell proliferation[3]
3T3 Cells in Hyaluronan Hydrogel1%Not specifiedSignificantly lower survival rate (72.6%)[2]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound in DMSO for use in cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

Procedure:

  • Preparation: Bring the vial of this compound and a fresh, sealed bottle of anhydrous DMSO to room temperature.

  • Solvent Addition: In a sterile vial, add the calculated volume of DMSO to the pre-weighed this compound powder to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Initial Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes.

  • Sonication (if necessary): If the compound is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.

  • Gentle Heating (if necessary): If sonication is not sufficient, place the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Important Considerations:

  • Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO used to deliver the methotrexate, but without the drug.

  • Ensure the final concentration of DMSO in your cell culture medium is as low as possible (ideally ≤ 0.1%) to minimize off-target effects.

Visualizations

experimental_workflow Experimental Workflow: this compound in DMSO cluster_prep Stock Solution Preparation cluster_exp Cell Culture Experiment cluster_controls Controls start Weigh this compound add_dmso Add Anhydrous DMSO start->add_dmso dissolve Vortex / Sonicate / Warm add_dmso->dissolve sterilize Sterile Filter (0.22 µm) dissolve->sterilize store Aliquot and Store at -20°C sterilize->store treat Treat Cells store->treat seed Seed Cells seed->treat incubate Incubate treat->incubate analyze Analyze Results incubate->analyze untreated Untreated Control untreated->analyze vehicle Vehicle Control (DMSO only) vehicle->analyze

Caption: Workflow for preparing and using a this compound DMSO stock solution.

dmso_pathways Known Signaling Pathways Affected by DMSO cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway cluster_apoptosis Apoptosis Pathway DMSO DMSO NFkB_activation NF-κB Activation DMSO->NFkB_activation can activate Caspase9 Caspase-9 DMSO->Caspase9 can induce activation PI3K PI3K Akt Akt PI3K->Akt activates FOXO3 FOXO3 Akt->FOXO3 phosphorylates (inactivates) p27 p27 FOXO3->p27 activates transcription CellCycle G1/S Transition p27->CellCycle inhibits PTEN_expression PTEN Expression NFkB_activation->PTEN_expression induces PTEN PTEN PTEN_expression->PTEN PTEN->Akt inhibits Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces

Caption: Simplified diagram of signaling pathways potentially affected by DMSO.

References

Technical Support Center: Overcoming Methotrexate Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for experiments related to overcoming methotrexate (B535133) (MTX) resistance in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular mechanisms that cause cancer cells to become resistant to methotrexate?

A1: Methotrexate resistance is a multifactorial issue involving several key cellular changes. The most common mechanisms include:

  • Impaired Drug Influx: Reduced expression or function of the reduced folate carrier (RFC, also known as SLC19A1), the primary transporter for MTX into cells.[1][2][3][4]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as multidrug resistance proteins (MRPs) and breast cancer resistance protein (BCRP), which actively pump MTX out of the cell.[1][5][6]

  • Target Enzyme Alterations: Amplification of the dihydrofolate reductase (DHFR) gene, leading to overproduction of the DHFR enzyme, which is the direct target of MTX.[2][7][8][9] Mutations in the DHFR gene can also occur, reducing its binding affinity for MTX.[1][3]

  • Defective Polyglutamylation: Decreased activity of the enzyme folylpolyglutamate synthetase (FPGS).[1][3][5][10] FPGS is responsible for adding glutamate (B1630785) residues to MTX, which traps the drug inside the cell and increases its inhibitory activity.

  • Increased Polyglutamate Hydrolysis: Elevated levels of gamma-glutamyl hydrolase (GGH), an enzyme that removes the glutamate residues from MTX polyglutamates, facilitating its efflux from the cell.[1][5][11]

Q2: What are the main strategies being explored to overcome MTX resistance in experimental settings?

A2: Researchers are investigating several approaches to circumvent or reverse MTX resistance. These strategies include:

  • Novel Antifolates: Developing new folate analogs that can bypass common resistance mechanisms. For example, trimetrexate (B1681579) is a potent DHFR inhibitor that does not rely on the RFC for cell entry and is therefore effective against cells with impaired MTX transport.[2][12]

  • Combination Therapies: Using MTX in conjunction with other drugs to target multiple pathways simultaneously.[13] This can include combining MTX with other chemotherapeutic agents, efflux pump inhibitors, or targeted therapies that block compensatory signaling pathways.[13]

  • Drug Delivery Systems: Conjugating MTX to cell-penetrating peptides or encapsulating it in nanoparticles can enhance its delivery into resistant cells, bypassing faulty transport mechanisms.[13][14][15]

  • Multi-Targeted Antifolates: Designing drugs that inhibit multiple enzymes in the folate pathway, such as DHFR and thymidylate synthase (TS), making it more difficult for cells to develop resistance through a single-gene mutation or amplification.[5][12]

Q3: How does the culture medium's folate concentration affect the development of MTX resistance?

A3: The type and level of folates in the culture medium can significantly influence the mechanism by which cells develop resistance to MTX. For instance, developing resistance in a medium containing leucovorin (a reduced folate) can lead to DHFR gene amplification.[16][17] In contrast, developing resistance in a standard RPMI-1640 medium may result in resistance due to impaired MTX transport.[16][17] This suggests that the available folate source can create different selective pressures, leading to distinct resistance phenotypes.

Troubleshooting Guide

Q: My MTX-resistant cell line shows high variability in its IC50 value between experiments. What could be the cause?

A: Inconsistent IC50 values can stem from several factors:

  • Cell Culture Conditions: Ensure that the passage number of the cell line is consistent. Genetic drift can occur over time, altering the resistance profile. Also, verify that cells are in the logarithmic growth phase during the assay, as this can affect drug sensitivity.[3]

  • Drug Stability: Methotrexate is sensitive to light. Ensure the drug stock and working solutions are properly stored and freshly prepared for each experiment.

  • Assay Duration: The duration of drug exposure can significantly impact the outcome. For mechanisms involving defective polyglutamylation, a short exposure (e.g., 4 hours) followed by a drug-free period can reveal much higher resistance than a continuous 72-hour exposure.[3]

  • Reversion of Resistance: Some resistance mechanisms, like DHFR gene amplification via double minutes (extrachromosomal DNA), can be unstable. If you are not maintaining the resistant line in a medium containing a selective concentration of MTX, the cells may gradually lose their resistance.[9][11]

Q: I suspect DHFR gene amplification is the cause of resistance in my cell line, but my RT-qPCR results showing increased DHFR mRNA are not definitive. How can I confirm this?

A: While increased mRNA is suggestive, it is not direct proof of gene amplification. To confirm, you should use methods that directly assess DNA copy number:

  • Southern Blot: This is a classic method to detect gene amplification and can also reveal gene rearrangements.[2][18]

  • Fluorescence In Situ Hybridization (FISH): FISH is excellent for visualizing gene amplification. It can distinguish between amplification within a homogeneously staining region (HSR) on a chromosome and extrachromosomal double minutes (DMs).[9]

  • Quantitative PCR (qPCR) on Genomic DNA: Instead of reverse transcribing RNA, perform qPCR directly on genomic DNA to quantify the DHFR gene copy number relative to a stable, single-copy reference gene.

Q: My Western blot does not show a significant increase in DHFR protein, yet the cells are highly resistant. What other mechanisms should I investigate?

A: If DHFR protein levels are normal, resistance is likely due to other factors. The next logical steps are to investigate drug transport and metabolism:

  • Assess Drug Transport:

    • Influx: Measure the uptake of radiolabeled [3H]MTX over a time course in both sensitive and resistant cells. A significantly lower accumulation in resistant cells points to impaired influx via the RFC.[3] You can also perform RT-qPCR to check the mRNA expression levels of the SLC19A1 (RFC) gene.[2]

    • Efflux: Investigate the role of ABC transporters. Use flow cytometry to measure the efflux of a fluorescent substrate like Rhodamine 123.[19] An increased efflux rate in resistant cells, which can be reversed by an ABC transporter inhibitor (e.g., verapamil), suggests the involvement of these pumps.[19][20] Also, check the expression of genes like ABCC1-4 and ABCG2 via RT-qPCR.[3][6]

  • Evaluate Polyglutamylation: A defect in FPGS activity is a common cause of resistance. This is more complex to measure directly but can be inferred. Cells with defective polyglutamylation will show a dramatic increase in resistance when the drug exposure time is short (e.g., 4 hours) compared to a longer, continuous exposure (72 hours).[3]

Experimental Protocols

Protocol 1: Generation of an MTX-Resistant Cell Line

This protocol describes a stepwise method for generating a resistant cell line through continuous exposure to increasing drug concentrations.

  • Initial Seeding: Plate the parental (sensitive) cancer cell line at a low density.

  • Initial Exposure: Treat the cells with an initial MTX concentration equal to the cell line's IC50 value.

  • Culture and Monitoring: Culture the cells until the majority have died and resistant colonies begin to emerge and proliferate. This may take several weeks.

  • Subculture: Once the resistant population is confluent, subculture the cells into a new flask, maintaining the same concentration of MTX.

  • Stepwise Dose Escalation: After the cells have adapted and show a stable growth rate, double the concentration of MTX.

  • Repeat: Repeat steps 3-5, gradually increasing the MTX concentration. The process is complete when the cells can proliferate in a concentration that is at least 10-fold higher than the original IC50.

  • Characterization and Banking: Characterize the final resistant cell line for its IC50 and bank the cells for future experiments. Maintain a continuous culture in medium containing the final MTX concentration to prevent reversion of resistance.[3]

Protocol 2: Assessment of Drug Cytotoxicity using MTT Assay

This colorimetric assay measures cell viability to determine the drug's IC50.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of MTX in culture medium. Replace the existing medium in the wells with the medium containing the various drug concentrations. Include control wells with drug-free medium.

  • Incubation: Incubate the plate for a specified duration (typically 72 hours).[3]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the untreated control. Plot the results and determine the IC50 value (the drug concentration that inhibits cell growth by 50%).[3]

Protocol 3: Analysis of DHFR mRNA Expression by RT-qPCR

This protocol quantifies the relative expression level of the DHFR gene.

  • RNA Extraction: Isolate total RNA from both parental (sensitive) and MTX-resistant cell lines using a suitable RNA extraction kit.

  • RNA Quantification and Quality Check: Measure the concentration and purity of the extracted RNA using a spectrophotometer.

  • Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and random hexamer primers.[3]

  • Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA as a template. The reaction should include specific primers for the DHFR gene and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization. Use a fluorescent dye like SYBR Green for detection.

  • Data Analysis: Determine the cycle threshold (Ct) values for both DHFR and the housekeeping gene in all samples. Calculate the relative expression of DHFR in the resistant cells compared to the sensitive cells using the ΔΔCt method. An increase in relative expression suggests upregulation of the gene.[2]

Visualizations

Diagrams of Key Processes and Pathways

Methotrexate_Resistance_Mechanisms Figure 1: Key Mechanisms of Methotrexate Resistance cluster_cell Cancer Cell MTX_ext Extracellular Methotrexate (MTX) Cell_Membrane Cell Membrane MTX_ext->Cell_Membrane MTX_int Intracellular MTX MTX_ext->MTX_int RFC Transporter Cell_Membrane->MTX_int MTX_poly MTX Polyglutamates (MTX-PGn) MTX_int->MTX_poly FPGS Efflux MTX Efflux MTX_int->Efflux ABC Transporters MTX_poly->MTX_int GGH DHFR_node DHFR Enzyme MTX_poly->DHFR_node Inhibition DNA_syn DNA Synthesis (& Purine Synthesis) DHFR_node->DNA_syn Catalyzes (THF production) R_RFC 1. Impaired Influx (Reduced RFC) R_RFC->MTX_int Blocks R_Efflux 2. Increased Efflux (ABC Transporters) R_Efflux->Efflux Enhances R_FPGS 3. Defective Polyglutamylation (Reduced FPGS) R_FPGS->MTX_poly Blocks R_GGH 4. Increased Hydrolysis (Increased GGH) R_GGH->MTX_int Enhances R_DHFR 5. Target Alteration (DHFR Amplification or Mutation) R_DHFR->DHFR_node Increases amount/ Reduces binding

Caption: Overview of the primary mechanisms of methotrexate resistance in cancer cells.

Experimental_Workflow Figure 2: Workflow for Investigating MTX Resistance start Parental (Sensitive) Cell Line step1 Generate Resistant Line (Stepwise MTX exposure) start->step1 step2 Confirm Resistance (MTT Assay to determine IC50) step1->step2 step3 Hypothesize Mechanism step2->step3 investigate_dhfr Analyze DHFR (RT-qPCR, Western, FISH) step3->investigate_dhfr Target Alteration? investigate_transport Assess Drug Transport (Uptake/Efflux Assays) step3->investigate_transport Transport Defect? investigate_pg Evaluate Polyglutamylation (Short vs. Long Exposure Assay) step3->investigate_pg Metabolism Defect? result_dhfr DHFR Amplification/ Overexpression investigate_dhfr->result_dhfr result_transport Impaired Influx or Increased Efflux investigate_transport->result_transport result_pg Defective Polyglutamylation investigate_pg->result_pg

Caption: A logical workflow for creating and characterizing MTX-resistant cell lines.

Folate_Pathway Figure 3: Methotrexate Action on the Folate Pathway DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF  Reduction THF->DHF Oxidation   Purines Purine Synthesis THF->Purines One-Carbon Donation DHFR DHFR DHFR->DHF MTX Methotrexate (MTX) MTX->DHFR Inhibits DNA DNA Synthesis Purines->DNA TS Thymidylate Synthase (TS) dUMP dUMP TS->dUMP dTMP dTMP dTMP->DNA dUMP->dTMP Methylation

Caption: Simplified diagram of the folate pathway and the inhibitory action of MTX.

Supporting Data

Table 1: Examples of Chemosensitivity in Parental vs. MTX-Resistant Cell Lines
Cell LineDrugParental IC50 (µM)Resistant IC50 (µM)Fold ResistancePrimary Resistance MechanismReference
CCRF-CEMMTX (72h)0.021 ± 0.0031.58 ± 0.1>75Impaired Transport (RFC)[3]
CCRF-CEMMTX (4h)5.7 ± 2.4>500>100Defective Polyglutamylation (FPGS)[3]
MDA-MB-231MTX~0.18518.5100Not Specified[14]
K562/SMTXN/AN/A24Impaired Transport[16][17]
K562/SMTXN/AN/A26DHFR Gene Amplification[16][17]

Note: Data is compiled from multiple studies and experimental conditions may vary.

Table 2: Overview of Strategies and Agents to Overcome MTX Resistance
StrategyAgent/MethodMechanism of ActionTarget Resistance PathwayReference
Newer DHFR Inhibitors Trimetrexate, PiritreximPotent DHFR inhibition; enters cells via passive diffusion, not RFC.Impaired RFC transport, defective polyglutamylation.[2][12]
Multi-Targeted Antifolates LY231514 (Pemetrexed)Inhibits multiple folate-dependent enzymes (DHFR, TS, GARFT).Reduces likelihood of resistance from single-enzyme alteration.[12]
Drug Delivery Systems YTA2/YTA4 PeptidesCell-penetrating peptides conjugated to MTX to enhance intracellular delivery.Bypasses impaired transport mechanisms.[14]
Combination Therapy MTX + 5-Fluorouracil (5-FU)Sequential blockade of different points in nucleotide synthesis.Enhances cytotoxic effect and targets multiple pathways.[12]
Combination Therapy MTX + VerapamilVerapamil can inhibit certain ABC efflux pumps.Increased drug efflux via P-glycoprotein and related transporters.[19][20]

References

Technical Support Center: Managing Methotrexate Hydrate Cytotoxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage the cytotoxicity of methotrexate (MTX) hydrate in primary cell cultures.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving methotrexate hydrate, offering potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Excessive Cell Death in Culture High concentration of methotrexate. Prolonged exposure time. High sensitivity of the primary cell type. Folate depletion in the culture medium.Optimize methotrexate concentration and exposure time through dose-response and time-course experiments. Implement a leucovorin (folinic acid) rescue protocol to mitigate toxicity.[1][2][3] Ensure the use of appropriate, folate-replete culture medium. Consider supplementing the medium with thymidine and hypoxanthine to rescue cells from DNA synthesis inhibition.[4]
Inconsistent or Non-reproducible Cytotoxicity Results Presence of thymidine and hypoxanthine in the culture medium can interfere with MTX's mechanism of action.[5] Variability in primary cell isolates. Inconsistent drug preparation and storage.Use a medium depleted of thymidine and hypoxanthine for cytotoxicity assays to obtain accurate results.[5] Standardize primary cell isolation and characterization procedures. Prepare fresh methotrexate solutions for each experiment and store them appropriately, protected from light.
Difficulty in Establishing an Effective Leucovorin Rescue Protocol Incorrect timing of leucovorin administration. Suboptimal leucovorin concentration.Initiate leucovorin rescue 24 to 36 hours after the start of methotrexate infusion.[6][7] The rescue effect of leucovorin is concentration-dependent; higher concentrations of MTX may require higher concentrations of leucovorin.[8] Titrate the leucovorin concentration to find the optimal dose that rescues primary cells without compromising the experimental objectives.
Unexpected Cellular Responses or Off-Target Effects Methotrexate can induce apoptosis through various signaling pathways, including JNK-dependent and p53/p21-dependent pathways.[9][10] Methotrexate may have immunomodulatory effects.[11]Be aware of the potential for apoptosis induction and consider assays to measure markers of apoptosis (e.g., caspase activity). When studying immune cells, consider the potential for methotrexate to modulate their function.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of methotrexate cytotoxicity?

Methotrexate is a folate antagonist that competitively inhibits the enzyme dihydrofolate reductase (DHFR).[12][13] This inhibition blocks the regeneration of tetrahydrofolate, a crucial cofactor for the synthesis of purines and thymidylate, which are essential for DNA and RNA synthesis.[12][14] The resulting depletion of these precursors leads to the inhibition of cell proliferation and induction of apoptosis.[15]

2. How can I reduce methotrexate-induced cytotoxicity in my primary cell cultures?

Leucovorin (folinic acid) rescue is a widely used and effective method to mitigate methotrexate toxicity.[1][2][3] Leucovorin is a reduced form of folic acid that can bypass the DHFR enzyme blocked by methotrexate, thereby replenishing the intracellular pool of tetrahydrofolate and rescuing cells from the toxic effects.[16][17] The timing and dosage of leucovorin are critical for a successful rescue.[6][7]

3. What is the difference between folic acid and leucovorin (folinic acid) for rescuing cells from methotrexate toxicity?

Folic acid is a precursor that requires conversion by DHFR to become active. Since methotrexate inhibits DHFR, folic acid is not effective at rescuing cells from its toxicity.[18][19] In contrast, leucovorin (folinic acid) is a downstream product of the DHFR reaction and can therefore directly replenish the folate pool, making it an effective rescue agent.[1][20] Studies have shown that folinic acid and 5-methyltetrahydrofolate (MTHF) are more effective than folic acid in rescuing trophoblast cells from methotrexate-induced apoptosis.[18][19]

4. When should I add leucovorin to my cell cultures?

For in vitro studies, it is recommended to add leucovorin 24 to 36 hours after the initial exposure to methotrexate.[6][7] This delay allows methotrexate to exert its intended effect before the rescue agent is introduced.

5. My cytotoxicity assay results are not showing a dose-dependent effect of methotrexate. What could be the reason?

Standard cell culture media, such as RPMI-1640, often contain thymidine and hypoxanthine. These molecules can be salvaged by cells, bypassing the need for de novo synthesis and thus masking the cytotoxic effect of methotrexate.[5] To obtain accurate and dose-dependent cytotoxicity data, it is advisable to use a medium that has been enzymatically depleted of thymidine and hypoxanthine.[5]

Experimental Protocols

Protocol 1: Leucovorin Rescue of Primary Cells from Methotrexate Cytotoxicity

This protocol outlines the steps for performing a leucovorin rescue experiment in primary cell cultures treated with methotrexate.

Materials:

  • Primary cells in culture

  • Complete cell culture medium

  • This compound solution (stock solution prepared in a suitable solvent, e.g., DMSO or sterile water, and filter-sterilized)

  • Leucovorin (folinic acid) solution (stock solution prepared in sterile water and filter-sterilized)

  • Phosphate-buffered saline (PBS), sterile

  • Cell viability assay kit (e.g., MTT, PrestoBlue)

  • Multi-well plates (e.g., 96-well)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed primary cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Methotrexate Treatment: The next day, remove the medium and add fresh medium containing various concentrations of methotrexate. Include a vehicle control (medium with the same concentration of the solvent used for the methotrexate stock).

  • Incubation: Incubate the cells with methotrexate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Leucovorin Rescue: After the methotrexate exposure period, carefully remove the methotrexate-containing medium.

  • Wash the cells gently with sterile PBS.

  • Add fresh medium containing various concentrations of leucovorin to the designated rescue wells. For control wells, add fresh medium without leucovorin.

  • Final Incubation: Incubate the cells for an additional 24 to 48 hours.

  • Cell Viability Assessment: At the end of the incubation period, assess cell viability using a suitable assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each condition relative to the untreated control. Plot dose-response curves to determine the effective concentration of leucovorin for rescuing cells from methotrexate-induced cytotoxicity.

Protocol 2: MTT Assay for Methotrexate Cytotoxicity in Thymidine/Hypoxanthine-Depleted Medium

This protocol describes how to perform an MTT assay to assess methotrexate cytotoxicity in a medium that has been depleted of thymidine and hypoxanthine.

Materials:

  • Primary cells in culture

  • RPMI-1640 medium (or other suitable medium)

  • Thymidine phosphorylase

  • Xanthine oxidase

  • This compound solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Multi-well plates (e.g., 96-well)

  • Incubator (37°C, 5% CO2)

  • Plate reader

Procedure:

  • Medium Preparation: Prepare the thymidine/hypoxanthine-depleted medium by adding thymidine phosphorylase and xanthine oxidase to the RPMI-1640 medium and incubating it under appropriate conditions to allow for enzymatic depletion.[5] Filter-sterilize the medium before use.

  • Cell Seeding: Seed primary cells in a 96-well plate in the depleted medium and allow them to attach overnight.

  • Methotrexate Treatment: Treat the cells with a range of methotrexate concentrations prepared in the depleted medium. Include a vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value of methotrexate.

Signaling Pathways and Experimental Workflows

Methotrexate-Induced Apoptosis Signaling Pathways

Methotrexate can induce apoptosis through several intracellular signaling pathways. Two prominent pathways are the JNK-dependent pathway and the p53/p21-dependent pathway.

MTX_Apoptosis_Pathways cluster_jnk JNK-Dependent Pathway cluster_p53 p53/p21-Dependent Pathway MTX1 Methotrexate DHFR_inhibition1 DHFR Inhibition MTX1->DHFR_inhibition1 ROS Increased ROS DHFR_inhibition1->ROS JNK_activation JNK Activation ROS->JNK_activation Apoptosis_genes Induction of Apoptosis Genes JNK_activation->Apoptosis_genes Apoptosis1 Apoptosis Apoptosis_genes->Apoptosis1 MTX2 Methotrexate p53_activation p53 Activation (Phosphorylation & Acetylation) MTX2->p53_activation p21_induction p21 Induction p53_activation->p21_induction DR5_Puma_Noxa Induction of DR5, Puma, Noxa p53_activation->DR5_Puma_Noxa Apoptosis2 Apoptosis p21_induction->Apoptosis2 DR5_Puma_Noxa->Apoptosis2

Caption: Methotrexate-induced apoptosis signaling pathways.

Experimental Workflow for Managing Methotrexate Cytotoxicity

This workflow outlines the logical steps for a researcher to follow when planning and executing experiments involving methotrexate and managing its cytotoxicity.

MTX_Workflow start Start Experiment Planning determine_objectives Determine Experimental Objectives start->determine_objectives cell_line_selection Select Primary Cell Type determine_objectives->cell_line_selection dose_response Perform MTX Dose-Response and Time-Course cell_line_selection->dose_response assess_cytotoxicity Assess Cytotoxicity (e.g., MTT Assay) dose_response->assess_cytotoxicity high_toxicity Is Cytotoxicity Too High? assess_cytotoxicity->high_toxicity implement_rescue Implement Leucovorin Rescue high_toxicity->implement_rescue Yes proceed_experiment Proceed with Main Experiment high_toxicity->proceed_experiment No optimize_rescue Optimize Leucovorin Concentration and Timing implement_rescue->optimize_rescue optimize_rescue->proceed_experiment analyze_data Analyze and Interpret Data proceed_experiment->analyze_data end End analyze_data->end

Caption: Experimental workflow for managing MTX cytotoxicity.

Logical Relationship for Leucovorin Rescue

This diagram illustrates the logical relationship between methotrexate, DHFR, and the mechanism of leucovorin rescue.

Leucovorin_Rescue_Logic Folic_Acid Folic Acid DHFR Dihydrofolate Reductase (DHFR) Folic_Acid->DHFR Substrate Tetrahydrofolate Tetrahydrofolate DHFR->Tetrahydrofolate Product DNA_Synthesis DNA/RNA Synthesis Tetrahydrofolate->DNA_Synthesis Required for MTX Methotrexate MTX->DHFR Inhibits Leucovorin Leucovorin (Folinic Acid) Leucovorin->Tetrahydrofolate Bypasses DHFR to provide

References

Technical Support Center: Optimizing Methotrexate Hydrate Dosage for In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of methotrexate (B535133) hydrate (B1144303) in in vivo mouse studies. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dosage range for methotrexate hydrate in mice?

A1: The appropriate dosage of methotrexate (MTX) is highly dependent on the specific mouse model, the disease being studied, and the intended therapeutic outcome (e.g., anti-inflammatory versus anti-cancer effects).[1] Dosages can range from low doses of 0.25-2 mg/kg for chronic studies to high doses of 400 mg/kg or more, sometimes with leucovorin rescue.[2][3][4] It is crucial to start with a dose-finding study to determine the optimal therapeutic window for your specific experimental conditions.

Q2: How do I choose the correct administration route for my study?

A2: The choice of administration route depends on the desired pharmacokinetic profile and the experimental model. Common routes for methotrexate administration in mice include:

  • Intraperitoneal (i.p.): Often used for systemic delivery and is a common route in cancer and toxicology studies.[5][6]

  • Subcutaneous (s.c.): Provides a slower release and more sustained drug levels, often used in arthritis models.[7][8]

  • Intravenous (i.v.): Ensures 100% bioavailability and rapid distribution.

  • Oral (p.o.): Can be used, but bioavailability may be more variable.

Q3: What are the common signs of methotrexate toxicity in mice?

A3: Methotrexate toxicity can manifest in several ways, including:[2][3]

  • Weight loss[5]

  • Diarrhea

  • Ruffled fur

  • Lethargy

  • Hematopoietic suppression (leading to increased susceptibility to infections)

  • Gastrointestinal damage[2][3]

Close monitoring of animal health is essential. If severe toxicity is observed, dose reduction or discontinuation of the study may be necessary.

Q4: How does the age of the mice affect methotrexate toxicity?

A4: The age of the mice can significantly impact their tolerance to methotrexate. Younger mice (5-6 weeks old) are more susceptible to the acute toxic effects of higher doses (3-6 mg/kg), which can lead to early death due to hematopoietic and gastrointestinal damage.[2][3] In contrast, older mice (16-week-old) have been shown to tolerate daily doses of 3-6 mg/kg for extended periods.[2][3]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
High mortality in the treatment group - Dosage is too high.- Inappropriate administration route or frequency.- Age or strain of mice is particularly sensitive.[2][3]- Reduce the dosage.- Conduct a pilot dose-response study to determine the maximum tolerated dose (MTD).[5]- Consider a different administration route (e.g., subcutaneous instead of intraperitoneal for slower absorption).- Ensure the age of the mice is appropriate for the chosen dose.[2][3]
Lack of therapeutic effect - Dosage is too low.- Inefficient drug delivery or rapid clearance.- Genetic resistance in the mouse strain.[9]- Increase the dosage incrementally.- Optimize the administration route and frequency to maintain therapeutic drug levels.- Consider using a different mouse strain known to be responsive to methotrexate.[9]
Inconsistent results between experiments - Variability in drug preparation.- Inconsistent administration technique.- Differences in animal age, weight, or health status.- Standardize the protocol for drug solubilization and dilution.- Ensure all personnel are trained on consistent administration techniques.- Use animals of a consistent age and weight range and monitor their health status closely.
Unexpected side effects (e.g., severe weight loss) - High sensitivity of the specific mouse model to methotrexate toxicity.- Interaction with other experimental variables.- Monitor animal weight daily; a loss of more than 15-20% of initial body weight is a common endpoint.[5]- Consider supportive care, such as fluid supplementation.- Review the entire experimental protocol for any confounding factors.

Experimental Protocols

Collagen-Induced Arthritis (CIA) Model

This protocol outlines a general procedure for evaluating the anti-inflammatory effects of methotrexate in a mouse model of rheumatoid arthritis.[1][8]

  • Animal Model: DBA/1 mice, 8-10 weeks old.

  • Induction of Arthritis:

    • Day 0: Primary immunization with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).

    • Day 21: Booster injection with an emulsion of bovine type II collagen and Incomplete Freund's Adjuvant (IFA).[1]

  • Methotrexate Administration:

    • Vehicle: Sterile saline.

    • Dosage: Prepare solutions for subcutaneous administration at doses ranging from 2 to 20 mg/kg.[1][8]

    • Administration: Begin treatment upon the first signs of arthritis (typically around day 21-28). Administer methotrexate subcutaneously once weekly for 4-6 weeks.[1]

  • Monitoring and Endpoints:

    • Clinical Scoring: Monitor mice daily for signs of arthritis and score each paw based on the severity of swelling and erythema.

    • Paw Swelling: Measure paw thickness using a caliper at regular intervals.

Xenograft Mouse Model

This protocol provides a general framework for assessing the anti-cancer effects of methotrexate.[1]

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD-SCID), 6-8 weeks old.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel) into the flank of each mouse.[1]

  • Methotrexate Administration:

    • Vehicle: Phosphate-buffered saline (PBS) or sterile saline.[1]

    • Dosage: A starting point of 120 mg/kg can be used, but this may need to be optimized based on the tumor model and observed toxicity.[1]

    • Administration: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups. Administer methotrexate according to the desired schedule (e.g., once or twice weekly).[1]

  • Monitoring and Endpoints:

    • Tumor Growth: Measure tumor dimensions with a caliper every 2-3 days and calculate tumor volume.

Data Presentation

Table 1: Reported Methotrexate Dosages in Murine Models

Disease/IndicationMouse StrainDosageRoute of AdministrationStudy DurationReference(s)
Chronic ToxicityC57BL/6, DBA/2, C3H0.25-2 mg/kg (daily)Not Specified12-18 months[2][3]
Chronic ToxicityC57BL/6, DBA/2, C3H3-6 mg/kg (daily)Not SpecifiedAcute/Subacute[2][3]
Cytogenetic ToxicitySwiss albino2, 10, 20 mg/kg (single dose)Intraperitoneal24-30 hours[6]
Collagen-Induced ArthritisDBA/1J2, 10, 20, 50 mg/kg (weekly)Subcutaneous40 days[8]
Collagen-Induced ArthritisDBA/10.1, 2.5, 5 mg/kg (daily)Not Specified14 days[10]
Zymosan-Induced ArthritisSKG1, 10 mg/kg (daily)IntraperitonealNot Specified[11]
Xenograft (generic)Immunocompromised120 mg/kg (starting dose)Intravenous or IntraperitonealDependent on tumor growth[1]
L1210 LeukemiaNot Specified400 mg/kg (with leucovorin)SubcutaneousNot Specified[4]
Chronic Myeloid LeukemiaC3H-He/J2 mg/kg (daily)Not SpecifiedNot Specified[12]

Visualizations

Methotrexate Mechanism of Action

Methotrexate primarily acts by inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines and thymidylate, which are essential for DNA and RNA synthesis.[13][14]

Methotrexate_Pathway cluster_0 Cell Membrane cluster_1 Folate Metabolism Pathway MTX_extracellular Methotrexate (extracellular) Folate_Carrier Reduced Folate Carrier (RFC1) MTX_extracellular->Folate_Carrier MTX_intracellular Methotrexate (intracellular) Folate_Carrier->MTX_intracellular DHFR Dihydrofolate Reductase (DHFR) MTX_intracellular->DHFR Inhibits DHF Dihydrofolate (DHF) DHF->DHFR THF Tetrahydrofolate (THF) DNA_Synthesis DNA Synthesis (Purines, Thymidylate) THF->DNA_Synthesis DHFR->THF

Caption: Mechanism of action of methotrexate.

General Experimental Workflow for In Vivo Mouse Studies

This diagram outlines a typical workflow for conducting in vivo experiments with methotrexate.

Experimental_Workflow Start Start Animal_Acclimatization Animal Acclimatization (e.g., 1-2 weeks) Start->Animal_Acclimatization Disease_Induction Disease Induction (if applicable) Animal_Acclimatization->Disease_Induction Baseline_Measurements Baseline Measurements (e.g., weight, tumor volume) Disease_Induction->Baseline_Measurements Randomization Randomization into Treatment Groups Baseline_Measurements->Randomization Treatment Methotrexate Administration Randomization->Treatment Monitoring Regular Monitoring (health, efficacy endpoints) Treatment->Monitoring Endpoint Study Endpoint (e.g., specific time point, tumor size limit) Monitoring->Endpoint Data_Collection Data and Sample Collection Endpoint->Data_Collection Analysis Data Analysis and Interpretation Data_Collection->Analysis End End Analysis->End

Caption: General experimental workflow.

Troubleshooting Logic for High Toxicity

This diagram illustrates a logical approach to troubleshooting unexpected toxicity in a methotrexate study.

Troubleshooting_Toxicity Toxicity_Observed High Toxicity Observed? Check_Dosage Dosage Too High? Toxicity_Observed->Check_Dosage Check_Route Inappropriate Route/Frequency? Check_Dosage->Check_Route No Reduce_Dose Action: Reduce Dose Check_Dosage->Reduce_Dose Yes Check_Animals Animal Sensitivity? (Age/Strain) Check_Route->Check_Animals No Modify_Protocol Action: Modify Administration Protocol Check_Route->Modify_Protocol Yes Change_Model Action: Re-evaluate Animal Model Check_Animals->Change_Model Yes Continue_Monitoring Continue with Close Monitoring Check_Animals->Continue_Monitoring No Reduce_Dose->Continue_Monitoring Modify_Protocol->Continue_Monitoring Change_Model->Continue_Monitoring

Caption: Troubleshooting high toxicity.

References

Technical Support Center: Reducing Methotrexate-Induced Hepatotoxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models of methotrexate-induced hepatotoxicity.

Troubleshooting Guides

This section addresses common issues encountered during experimental studies.

Question: We are observing high mortality rates in our methotrexate (B535133) (MTX)-treated group. What could be the cause and how can we mitigate this?

Answer: High mortality in MTX-treated animals is a significant concern, often linked to the dose and route of administration, as well as the overall health of the animals.

  • Dosage and Administration: High doses of MTX can lead to severe systemic toxicity, including hematopoietic depression and ulcerative gastrointestinal lesions, which can be lethal.[1] For instance, oral administration of 300 µg/kg/day in Wistar rats resulted in systemic toxicity requiring early euthanasia.[2] Similarly, intraperitoneal (i.p.) injections of 500 µg/kg or more, five times a week, were lethal within a few weeks in Wistar rats.[1] A single i.p. dose of 20 mg/kg can also lead to mortality; one study reported a 29% mortality rate in rats at this dose.[3]

    • Troubleshooting Tip: Consider a dose-response study to determine the optimal dose that induces hepatotoxicity without causing excessive mortality. Lower doses, such as 100-200 µg/kg/day orally in rats, have been shown to induce hepatotoxicity with better survival rates.[2] Combining a lower dose of MTX with another hepatotoxic agent, like carbon tetrachloride (CCl4), at a reduced dose can also induce liver injury while significantly reducing mortality.[3]

  • Animal Health and Nutritional Status: The baseline health and nutritional status of the animals can significantly impact their tolerance to MTX. Protein-depleted animals have been shown to experience higher mortality rates when treated with MTX compared to well-nourished animals.

    • Troubleshooting Tip: Ensure animals are healthy and well-nourished before starting the experiment. Standardized chow and proper husbandry are crucial. If malnutrition is a variable, it should be carefully controlled and monitored.

Question: We are seeing inconsistent and highly variable liver enzyme levels (ALT, AST) within our MTX-treated group. What are the potential reasons for this variability?

Answer: Inconsistent liver enzyme levels are a common challenge. Several factors can contribute to this variability.

  • Timing of Blood Collection: Serum aminotransferase levels can fluctuate after MTX administration. With high-dose intravenous MTX, ALT levels can peak within 12 to 48 hours and then decline rapidly.[4]

    • Troubleshooting Tip: Standardize the time point for blood collection relative to the last MTX dose across all animals to ensure consistency.

  • Individual Animal Variation: Biological variability among animals can lead to different responses to MTX.

    • Troubleshooting Tip: Increase the number of animals per group to improve statistical power and account for individual variations. Ensure that animals are of a similar age and weight at the start of the study.

  • Route of Administration: The method of MTX delivery can affect its bioavailability and, consequently, its hepatotoxic effects.

    • Troubleshooting Tip: Ensure consistent administration technique. For oral gavage, ensure the dose is delivered directly to the stomach without regurgitation. For i.p. injections, ensure the injection is truly intraperitoneal and not into the subcutaneous space or an organ.

  • Underlying Conditions: Pre-existing subclinical conditions in some animals could affect their liver function and response to MTX.

    • Troubleshooting Tip: Source animals from a reputable supplier and allow for an adequate acclimatization period to monitor their health before the experiment begins.

Frequently Asked Questions (FAQs)

Q1: What are the typical histopathological changes observed in the liver of animal models with MTX-induced hepatotoxicity?

A1: Common histopathological findings include:

  • Hepatocyte degeneration (vacuolation, ballooning)[5][6]

  • Necrosis, particularly in the centrilobular (Zone 3) region[2]

  • Inflammatory cell infiltration[3]

  • Sinusoidal congestion and dilatation[7]

  • Fatty changes (steatosis)[1]

  • In chronic models, fibrosis and cirrhosis may develop.[1][2]

A semi-quantitative scoring system can be used to grade the severity of these lesions.[7]

Q2: What are the key signaling pathways involved in MTX-induced hepatotoxicity?

A2: Several interconnected signaling pathways are implicated:

  • Oxidative Stress Pathways: MTX induces the generation of reactive oxygen species (ROS), leading to oxidative stress.[8] This involves the Keap1-Nrf2 pathway, a critical regulator of antioxidant responses.[9][10]

  • Inflammatory Pathways: MTX can activate pro-inflammatory pathways, such as the NF-κB signaling cascade, leading to the production of inflammatory cytokines.[11][12][13]

  • Endoplasmic Reticulum (ER) Stress: MTX can induce ER stress, activating the unfolded protein response (UPR). A key pathway in this process is the PERK/CHOP pathway, which can lead to apoptosis if ER stress is prolonged.[14][15][16][17][18][19][20][21]

  • Apoptosis Pathways: MTX can trigger programmed cell death (apoptosis) in hepatocytes through both intrinsic (mitochondrial) and extrinsic pathways.[7]

Q3: Are there established experimental protocols for inducing hepatotoxicity with methotrexate in rodents?

A3: Yes, various protocols have been published. The choice of protocol depends on whether an acute or chronic model is desired.

  • Acute Model (Rats): A single intraperitoneal (i.p.) injection of 20 mg/kg MTX is commonly used to induce acute liver injury.[3][7]

  • Acute Model (Mice): A single i.p. injection of 20 mg/kg MTX is also a widely used protocol in mice.[22][23]

  • Chronic Model (Rats): Chronic hepatotoxicity can be induced by repeated lower doses. For example, i.p. administration of 125 µg/kg, five times per week for several months.[1] Oral administration of 100 µg/kg/day for 6 weeks has also been shown to induce liver injury and early fibrosis.[2]

Data Presentation

Table 1: Summary of Methotrexate Dosing Regimens and Observed Effects in Rodent Models

Animal ModelMTX DoseRoute of AdministrationDurationKey ObservationsReference
Wistar Rats20 mg/kgIntraperitoneal (i.p.)Single doseIncreased liver enzymes, hepatocyte degeneration, sinusoidal dilatation, apoptosis.[7]
Wistar Rats20 mg/kgIntraperitoneal (i.p.)Single dose29% mortality, increased oxidative stress markers.[3]
Wistar Rats100 µg/kg/dayOral6 weeksFocal necrosis, cell lysis, early hepatic fibrosis.[2]
Wistar Rats125 µg/kgIntraperitoneal (i.p.)5 times/week for up to 24 monthsFatty metamorphosis, necrosis, fibrosis.[1]
Mice20 mg/kgIntraperitoneal (i.p.)Single doseElevated serum aminotransferases, hepatic pathological injury, apoptosis.[22]
BALB/c Mice20 mg/kgIntraperitoneal (i.p.)Single doseIncreased serum hepatic biomarkers.[23]
Mice0.05 mg/kgIntraperitoneal (i.p.)Multiple doses over 6 weeksLymphocyte infiltration, necrosis, fatty degeneration, congestion.[24]

Table 2: Quantitative Changes in Key Biomarkers of MTX-Induced Hepatotoxicity in Rats (20 mg/kg i.p.)

BiomarkerControl Group (Mean ± SD)MTX Group (Mean ± SD)Fold ChangeReference
Apoptotic Index (%) 0.434.486[7]
MDA (µmol/mg protein) Not specified2.44 ± 0.16-[3]
GSH (µmol/g protein) 12.16 ± 1.0210.36 ± 0.87↓ 1.17[3]
SOD (µgm/gm protein) Not specified20.75 ± 1.9-[3]
Catalase (U/gm tissue) Not specified81.73 ± 6.7-[3]

Experimental Protocols

Protocol 1: Acute Methotrexate-Induced Hepatotoxicity in Rats

  • Animal Model: Male Wistar rats (8-10 weeks old, 200-250g).

  • Acclimatization: House animals for at least one week under standard laboratory conditions (12h light/dark cycle, 22±2°C, ad libitum access to standard chow and water).

  • Grouping: Randomly divide animals into a control group and an MTX-treated group.

  • Induction of Hepatotoxicity:

    • MTX Group: Administer a single intraperitoneal (i.p.) injection of methotrexate at a dose of 20 mg/kg body weight.[7]

    • Control Group: Administer an equivalent volume of sterile saline i.p.

  • Sample Collection: 24 to 72 hours post-injection, euthanize the animals. Collect blood via cardiac puncture for serum biochemical analysis (ALT, AST, etc.). Perfuse the liver with ice-cold saline and collect liver tissue for histopathology and measurement of oxidative stress markers.

Protocol 2: Chronic Methotrexate-Induced Hepatotoxicity in Rats

  • Animal Model: Male Wistar rats.

  • Acclimatization: As described in Protocol 1.

  • Grouping: Randomly divide animals into a control group and an MTX-treated group.

  • Induction of Hepatotoxicity:

    • MTX Group: Administer methotrexate orally via gavage at a dose of 100 µg/kg/day for 6 consecutive weeks.[2]

    • Control Group: Administer an equivalent volume of the vehicle (e.g., water) orally for the same duration.

  • Monitoring: Monitor animal body weight and general health throughout the study.

  • Sample Collection: At the end of the 6-week period, euthanize the animals and collect blood and liver tissue as described in Protocol 1 for analysis of liver enzymes, histology, and fibrosis markers.

Mandatory Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_induction Induction Phase cluster_analysis Analysis acclimatization Animal Acclimatization (1 week) grouping Random Grouping (Control & MTX) acclimatization->grouping acute Acute Model: Single 20 mg/kg i.p. MTX grouping->acute Acute Study chronic Chronic Model: Daily Oral MTX (100 µg/kg) for 6 weeks grouping->chronic Chronic Study blood Blood Collection (Serum Enzymes) acute->blood 24-72h post-injection chronic->blood End of 6 weeks liver Liver Tissue Collection blood->liver histology Histopathology liver->histology biomarkers Oxidative Stress & Inflammatory Markers liver->biomarkers

Caption: General experimental workflow for inducing and analyzing methotrexate hepatotoxicity.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MTX Methotrexate ROS Oxidative Stress (ROS) MTX->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1_Nrf2->Keap1 Keap1_Nrf2->Nrf2 ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Caption: Nrf2 signaling pathway in response to MTX-induced oxidative stress.

er_stress_pathway cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus MTX Methotrexate UPR Unfolded Protein Response MTX->UPR induces PERK PERK UPR->PERK activates eIF2a eIF2α PERK->eIF2a phosphorylates ATF4 ATF4 eIF2a->ATF4 activates translation CHOP CHOP ATF4->CHOP induces expression Apoptosis_Genes Pro-apoptotic Genes CHOP->Apoptosis_Genes upregulates Apoptosis Apoptosis Apoptosis_Genes->Apoptosis

Caption: PERK/CHOP pathway of ER stress-induced apoptosis in MTX hepatotoxicity.

References

Technical Support Center: Safe Handling and Disposal of Methotrexate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols, troubleshooting advice, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methotrexate hydrate in a laboratory setting.

Hazard Summary

This compound is classified as a hazardous substance with the following primary concerns:

  • Toxicity: Toxic if swallowed.[1][2][3][4]

  • Reproductive Hazard: May damage fertility or the unborn child.[1][2][3]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][3][4]

Due to these hazards, strict adherence to safety protocols is mandatory to minimize exposure risk.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

PPE ComponentSpecificationRationale
Gloves Chemotherapy-tested nitrile or PVC gloves.[5][6] Double gloving is recommended.Prevents dermal absorption.
Gown Disposable, closed-front gown with cuffs.[5][6] Made of material tested for use with chemotherapy.[7]Protects skin and personal clothing from contamination.
Eye/Face Protection Safety glasses with side shields or goggles.[5][6] A face shield may be required for splash risks.Protects eyes from dust and splashes.
Respiratory Protection A NIOSH-approved N95 or higher respirator is recommended, especially when handling the powder form or if aerosols may be generated.[6]Prevents inhalation of airborne particles.

Frequently Asked Questions (FAQs)

Q1: What are the immediate first aid measures in case of exposure to this compound?

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[5][8] Remove contaminated clothing. Seek medical attention if irritation develops.[3]

  • Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[8]

Q2: How should I handle this compound to minimize exposure?

All handling of this compound, especially the powder form, should be conducted within a certified Class II Biological Safety Cabinet (BSC) or a vertical laminar flow hood to control airborne particles.[5][6] Avoid creating dust.[9] Do not eat, drink, or smoke in areas where this compound is handled.[3]

Q3: What should I do in the event of a small spill of this compound powder?

For small spills, wear appropriate PPE, gently cover the spill with absorbent pads to avoid raising dust, and then decontaminate the area.[5] Place all cleanup materials in a sealed, labeled hazardous waste container.

Q4: How do I dispose of waste contaminated with this compound?

All waste, including unused product, contaminated PPE, and cleaning materials, must be disposed of as hazardous cytotoxic waste.[5] Place waste in sealed, clearly labeled containers for incineration at a licensed facility.[5][9] Do not mix with other waste streams.

Troubleshooting Guide

IssueProbable CauseSolution
Visible powder contamination on work surfaces after handling. Improper handling technique, inadequate containment.Re-evaluate handling procedures. Ensure all work is performed in a BSC. Decontaminate all affected surfaces immediately as per the protocol below.
Skin irritation after working with this compound. Possible breach in PPE (e.g., torn glove) or improper doffing of PPE.Review PPE procedures. Ensure proper glove selection and technique. Seek medical advice for any skin irritation.
Uncertainty about waste segregation. Lack of clear labeling or understanding of waste streams.Ensure all waste containers are clearly and correctly labeled. Provide regular training on cytotoxic waste disposal procedures.

Experimental Protocols

Decontamination of Surfaces

This protocol is for the routine cleaning of surfaces potentially contaminated with this compound.

  • Preparation: Don appropriate PPE (double gloves, gown, eye protection). Prepare a fresh decontamination solution. A 0.1% sodium hypochlorite solution has been shown to be effective.[10]

  • Application: Apply the decontamination solution to the surface, ensuring it is thoroughly wetted.

  • Contact Time: Allow a contact time of at least 10 minutes.

  • Wiping: Wipe the surface with sterile, absorbent, non-shedding wipes. Use a systematic wiping pattern (e.g., from top to bottom, from cleanest to dirtiest area).

  • Rinsing: For some surfaces, a rinse with sterile water may be necessary to remove residual decontaminating agent.

  • Disposal: Dispose of all used wipes and PPE as cytotoxic waste.[5]

Visual Workflows

Spill_Response_Workflow This compound Spill Response cluster_assessment Assessment cluster_response Response Spill Spill Occurs Assess Assess Spill Size and Location Spill->Assess SmallSpill Small Spill (Manageable by lab staff) Assess->SmallSpill Small LargeSpill Large Spill (Evacuate and call EHS) Assess->LargeSpill Large DonPPE Don Full PPE SmallSpill->DonPPE Contain Contain Spill (Use absorbent pads) DonPPE->Contain Decontaminate Decontaminate Area Contain->Decontaminate Dispose Dispose of Waste as Cytotoxic Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Decision workflow for responding to a this compound spill.

Waste_Disposal_Pathway This compound Waste Disposal cluster_generation Waste Generation cluster_disposal Disposal Process UnusedProduct Unused Product Segregate Segregate at Source UnusedProduct->Segregate ContaminatedPPE Contaminated PPE ContaminatedPPE->Segregate Labware Contaminated Labware Labware->Segregate Container Place in Labeled, Leak-proof Cytotoxic Waste Container Segregate->Container Store Store in Designated Secure Area Container->Store Incinerate Dispose via Licensed Hazardous Waste Incineration Store->Incinerate

Caption: Logical pathway for the disposal of this compound waste.

References

Troubleshooting inconsistent results in methotrexate hydrate experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered during experiments with methotrexate (B535133) hydrate (B1144303).

Frequently Asked Questions (FAQs)

1. What are the common causes of inconsistent results in methotrexate hydrate experiments?

Inconsistent results in this compound experiments can arise from several factors related to the compound's properties, experimental setup, and biological system being studied. Key contributors include:

  • Solubility Issues: this compound has poor aqueous solubility, which can lead to incomplete dissolution and inaccurate concentrations in stock solutions and experimental media.[1][2][3][4]

  • Stability and Degradation: The compound is sensitive to light and can degrade under certain pH and temperature conditions.[5][] Exposure to fluorescent light can cause photolytic decomposition.[5]

  • Purity of this compound: The presence of impurities or degradation products, such as 7-hydroxy-methotrexate, can affect experimental outcomes.[]

  • Cellular Transport and Metabolism: The efficacy of methotrexate is dependent on its transport into cells via carriers like the reduced folate carrier (RFC1), its intracellular activation through polyglutamation by folylpolyglutamate synthase (FPGS), and its efflux out of the cell by ATP-binding cassette (ABC) transporters.[7][8][9][10][11][12] Variability in the expression or function of these proteins across cell lines or patient samples can lead to inconsistent results.

  • Biological Variability: Factors such as the cell line used, patient-specific genetics (e.g., polymorphisms in genes related to methotrexate metabolism), and the overall health of the biological system can significantly influence the response to methotrexate.[13][14]

  • Drug Interactions: Concurrent use of other drugs, such as non-steroidal anti-inflammatory drugs (NSAIDs) and proton pump inhibitors (PPIs), can interfere with methotrexate clearance and increase its concentration, leading to unexpected toxicity or efficacy.[15]

2. How can I ensure complete solubilization of this compound?

This compound is sparingly soluble in water but soluble in dilute solutions of alkali hydroxides and carbonates, as well as mineral acids.[1] For cell culture experiments, a common method is to prepare a stock solution by dissolving this compound in a minimal amount of 1 M NaOH and then diluting it with saline or the desired cell culture medium.[1] It is also soluble in organic solvents like DMSO and dimethylformamide (DMF).[16]

3. What are the optimal storage conditions for this compound and its solutions?

  • Powder: Store the solid this compound powder at -20°C, protected from light for long-term storage.[1]

  • Stock Solutions: Aqueous stock solutions can be stored at 4–8 °C for about a week or at –20 °C for up to a month.[1] It is not recommended to store aqueous solutions for more than one day.[16]

Troubleshooting Guides

Issue 1: Low or No Drug Efficacy in Cell-Based Assays

If you are observing lower than expected or no efficacy of methotrexate in your cell-based assays, consider the following troubleshooting steps:

  • Verify Drug Concentration and Purity:

    • Ensure complete dissolution of the this compound powder.

    • Use a freshly prepared stock solution or one that has been stored appropriately.

    • Consider verifying the concentration of your stock solution using a spectrophotometer or HPLC.

  • Check Cell Line Sensitivity:

    • Different cell lines can have varying sensitivity to methotrexate due to differences in the expression of folate transporters and enzymes involved in its metabolism.

    • Consult the literature to confirm the expected IC50 for your specific cell line.

  • Assess Cellular Uptake and Retention:

    • Low expression of the reduced folate carrier (RFC1) can limit methotrexate uptake.

    • Efficient efflux by ABC transporters can reduce intracellular drug concentration.

    • Insufficient polyglutamation by FPGS can lead to poor retention of the drug inside the cells.[7][8][9]

  • Optimize Incubation Time:

    • The effects of methotrexate are cell cycle-dependent, so ensure the incubation time is sufficient for the cells to undergo DNA synthesis.

Issue 2: High Variability Between Replicates or Experiments

High variability can be frustrating and can mask the true effects of the drug. Here are some common sources of variability and how to address them:

  • Inconsistent Solution Preparation:

    • Ensure the this compound is fully dissolved before making dilutions.

    • Always use the same procedure for preparing stock and working solutions.

  • Light Exposure:

    • Protect methotrexate solutions from light at all times by using amber tubes or covering them with foil, as it is known to be light-sensitive.[5][]

  • pH of the Medium:

    • The solubility and stability of methotrexate can be pH-dependent.[5][17] Ensure the pH of your cell culture medium is consistent across experiments.

  • Cell Culture Conditions:

    • Maintain consistent cell seeding densities, passage numbers, and overall cell health.

    • Variations in cell confluence can significantly impact drug response.

Quantitative Data Summary

Table 1: Solubility of this compound

SolventSolubilityReference
DMSO~3 mg/mL[16]
Dimethylformamide (DMF)~14 mg/mL[16]
PBS (pH 7.2)~1 mg/mL[16]
WaterInsoluble[1][4]
Dilute alkali hydroxides and carbonatesSoluble[1]
Mineral acidsSoluble[1]

Table 2: Stability of Methotrexate in Biological Samples

Sample TypeStorage TemperatureDuration of StabilityReference
Whole BloodRoom Temperature2 days[18]
Whole Blood4°C6 days[18]
PlasmaRoom Temperature or 4°CAt least 6 days[18]

Experimental Protocols

Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay

This assay measures the ability of methotrexate to inhibit the DHFR enzyme, which is its primary mechanism of action.[19][20][21][22][23]

Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The reaction is monitored by measuring the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+.[20][22]

Materials:

  • DHFR enzyme

  • DHFR assay buffer

  • NADPH

  • Dihydrofolic acid (DHF)

  • This compound (as inhibitor)

  • 96-well clear flat-bottom plate

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 1x DHFR assay buffer by diluting a 10x stock.

    • Reconstitute NADPH with the assay buffer.

    • Prepare a fresh dilution of methotrexate in the assay buffer. Do not store diluted methotrexate.[20]

    • Prepare a diluted solution of the DHFR substrate (DHF) and protect it from light.[20]

  • Assay Setup (in a 96-well plate):

    • Enzyme Control (EC): Add DHFR assay buffer, DHFR enzyme, and NADPH.

    • Inhibitor Control (IC): Add diluted methotrexate, DHFR enzyme, and NADPH.

    • Sample Screening (S): Add your test compound, DHFR enzyme, and NADPH.

    • Background Control: Add assay buffer and DHF substrate (no enzyme).

  • Reaction Initiation and Measurement:

    • Add the diluted DHFR substrate to all wells to start the reaction.

    • Immediately start kinetic measurements of absorbance at 340 nm every 30 seconds for at least 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of decrease in absorbance (slope) for each well.

    • The percent inhibition is calculated as: [1 - (Slope of IC or S / Slope of EC)] * 100.

Measurement of Intracellular Methotrexate Polyglutamates (MTXPGs) by LC-MS/MS

This method quantifies the active metabolites of methotrexate, the polyglutamates, in cells.

Principle: After entering the cell, methotrexate is converted to MTXPGs.[7][8] This method uses liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the different polyglutamate forms (MTXPG1, MTXPG2, etc.).[24]

Materials:

  • Red blood cells (RBCs) or other cell types

  • Methotrexate polyglutamate standards (MTXPG1-7)

  • Stable-isotope labeled internal standards

  • Reagents for cell lysis and protein precipitation (e.g., methanol)

  • LC-MS/MS system with a C18 column

Procedure:

  • Sample Preparation:

    • Isolate RBCs or other cells from whole blood by centrifugation.

    • Wash the cells with saline.

    • Lyse the cells to release the intracellular contents.

    • Add internal standards.

    • Precipitate proteins with a solvent like methanol.

    • Centrifuge and collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Inject the supernatant into the LC-MS/MS system.

    • Separate the different MTXPGs using a gradient elution on a C18 column.

    • Detect and quantify the different MTXPGs using mass spectrometry in positive ionization mode.

  • Data Analysis:

    • Generate a calibration curve using the known concentrations of the MTXPG standards.

    • Determine the concentration of each MTXPG in the samples by comparing their peak areas to the calibration curve.

Visualizations

Troubleshooting_Workflow start Inconsistent Results Observed check_solubility Check Methotrexate Solubility & Preparation start->check_solubility solubility_ok Solubility OK? check_solubility->solubility_ok check_stability Verify Drug Stability (Light, Temp, pH) stability_ok Stability Maintained? check_stability->stability_ok check_purity Assess Compound Purity (e.g., via HPLC) purity_ok Purity Acceptable? check_purity->purity_ok check_assay Review Experimental Protocol & Controls assay_ok Assay Protocol Valid? check_assay->assay_ok check_bio_variability Consider Biological Variability bio_variability_addressed Biological Factors Considered? check_bio_variability->bio_variability_addressed solubility_ok->check_stability Yes revise_prep Revise Preparation (Solvent, pH, Temp) solubility_ok->revise_prep No stability_ok->check_purity Yes protect_sample Protect from Light, Control Temp/pH stability_ok->protect_sample No purity_ok->check_assay Yes new_compound Source New Compound Batch purity_ok->new_compound No assay_ok->check_bio_variability Yes optimize_assay Optimize Assay (e.g., incubation time) assay_ok->optimize_assay No stratify_results Stratify or Normalize Results bio_variability_addressed->stratify_results No end Consistent Results bio_variability_addressed->end Yes revise_prep->check_solubility protect_sample->check_stability new_compound->start optimize_assay->check_assay stratify_results->end

Caption: Troubleshooting workflow for inconsistent methotrexate results.

Methotrexate_Signaling_Pathway cluster_cell Cell MTX_in Methotrexate (MTX) DHFR Dihydrofolate Reductase (DHFR) MTX_in->DHFR Inhibits THF Tetrahydrofolate (THF) DHFR->THF Purine_Thymidylate Purine & Thymidylate Synthesis DHF Dihydrofolate (DHF) DHF->DHFR THF->Purine_Thymidylate Required for DNA_RNA DNA & RNA Synthesis Purine_Thymidylate->DNA_RNA Leads to Cell_Proliferation Cell Proliferation DNA_RNA->Cell_Proliferation Required for MTX_ext Extracellular Methotrexate RFC1 RFC1 Transporter MTX_ext->RFC1 RFC1->MTX_in Uptake

Caption: Simplified signaling pathway of methotrexate action.

Experimental_Workflow prep_solution 1. Prepare Methotrexate Stock Solution cell_culture 2. Culture Cells to Desired Confluence prep_solution->cell_culture treat_cells 3. Treat Cells with Methotrexate Dilutions cell_culture->treat_cells incubate 4. Incubate for Specific Duration treat_cells->incubate assay 5. Perform Assay (e.g., Viability, DHFR) incubate->assay data_analysis 6. Analyze Data & Plot Dose-Response assay->data_analysis

Caption: General experimental workflow for cell-based methotrexate assays.

References

Adjusting methotrexate hydrate concentration for different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using methotrexate (B535133) hydrate (B1144303) in cell culture experiments. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the success and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of methotrexate?

A1: Methotrexate's primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the reduction of dihydrofolate to tetrahydrofolate.[1][2][3] Tetrahydrofolate is a vital cofactor in the synthesis of purine (B94841) nucleotides and thymidylate, which are essential for DNA synthesis and cellular replication.[4] By disrupting this pathway, methotrexate effectively halts the proliferation of rapidly dividing cells, such as cancer cells.

Q2: Why do different cell lines exhibit varying sensitivity to methotrexate?

A2: The sensitivity of different cell lines to methotrexate is highly variable due to several factors:

  • Expression levels of DHFR: Cells with higher levels of DHFR may require higher concentrations of methotrexate to achieve a cytotoxic effect.[2][5]

  • Reduced Folate Carrier (RFC) expression: The primary transporter of methotrexate into cells is the RFC.[2][6] Cell lines with lower RFC expression will have reduced methotrexate uptake, leading to resistance.[2][6]

  • Folylpolyglutamate Synthetase (FPGS) activity: Inside the cell, FPGS converts methotrexate into polyglutamated forms, which are more potent inhibitors of DHFR and are retained within the cell for longer periods.[6] Decreased FPGS activity can therefore confer resistance.[6]

  • Drug efflux pumps: Multidrug resistance proteins, such as those from the ATP-binding cassette (ABC) transporter family, can actively pump methotrexate out of the cell, reducing its intracellular concentration and efficacy.[6]

  • Non-DHFR-mediated effects: Methotrexate can also exert effects independent of DHFR inhibition, such as inducing oxidative stress and epigenetic modifications, and the cellular response to these effects can vary.[1][7][8]

Q3: What is a typical starting concentration range for methotrexate hydrate in cell culture?

A3: Due to the wide range of sensitivities across different cell lines, there is no single recommended starting concentration. However, a broad range to test for initial dose-response experiments is typically between 0.01 µM and 100 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q4: How should I prepare a stock solution of this compound?

A4: this compound has low solubility in water. To prepare a stock solution, it is recommended to dissolve it in a small amount of 1 M NaOH, and then dilute it to the desired concentration with a sterile saline solution or cell culture medium. Store the stock solution at -20°C, protected from light.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No observable cytotoxic effect, even at high concentrations. 1. Inherent or acquired resistance of the cell line: The cell line may have high levels of DHFR, low RFC expression, or active drug efflux pumps.[2][6][9] 2. High folate levels in the culture medium: Folic acid in the medium can compete with methotrexate for uptake and binding to DHFR. 3. Degradation of methotrexate: Improper storage or handling of the methotrexate stock solution.1. Characterize your cell line: If possible, assess the expression levels of DHFR and RFC. Consider using a different cell line known to be sensitive to methotrexate as a positive control. 2. Use folate-depleted medium: Perform the experiment in a medium with a known, lower concentration of folic acid. 3. Prepare fresh methotrexate stock solution: Ensure proper storage conditions (aliquoted, -20°C, protected from light).
Inconsistent or not reproducible results between experiments. 1. Variability in cell seeding density: Inconsistent starting cell numbers will lead to variable results. 2. Cell passage number: The sensitivity of some cell lines to drugs can change with increasing passage number. 3. Inconsistent incubation time: The duration of methotrexate exposure significantly impacts its effect. 4. Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate the drug and affect cell growth.1. Ensure accurate cell counting: Use a hemocytometer or an automated cell counter and ensure a homogenous cell suspension before seeding. 2. Use a consistent passage number range: Thaw a new vial of cells after a defined number of passages. 3. Standardize the incubation period: Maintain a consistent exposure time for all experiments. 4. Minimize edge effects: Do not use the outermost wells of the plate for experimental conditions. Instead, fill them with sterile PBS or medium.
Cells detach from the plate after treatment. 1. High level of cell death: Methotrexate is inducing apoptosis or necrosis at the tested concentrations. 2. Over-trypsinization during passaging: Excessive trypsin treatment can damage cell surface proteins required for attachment.1. This may be the expected outcome: Cell detachment is a common indicator of cytotoxicity. Quantify cell viability using an appropriate assay (e.g., MTT, trypan blue exclusion). 2. Optimize your passaging protocol: Use the lowest effective concentration of trypsin for the shortest possible time.
Precipitate forms in the culture medium after adding methotrexate. 1. Poor solubility of methotrexate: The concentration of methotrexate may be too high for the medium's buffering capacity. 2. Interaction with components of the medium: Some media components may react with methotrexate.1. Check the final concentration of NaOH from your stock solution: Ensure it is sufficiently diluted in the final culture volume. 2. Prepare fresh dilutions: Prepare fresh dilutions of methotrexate in pre-warmed medium immediately before use.

Data Presentation: Methotrexate IC50 Values in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes reported IC50 values for methotrexate in a variety of cancer cell lines. Note that these values can vary depending on experimental conditions such as incubation time and the specific assay used.

Cell LineCancer TypeIC50 ValueIncubation Time
HTC-116Colorectal Carcinoma0.15 mM48 hours
A-549Lung Carcinoma0.10 mM48 hours
Saos-2Osteosarcoma3.5 x 10⁻² µM6 days
DaoyMedulloblastoma9.5 x 10⁻² µM6 days
DU-145Prostate Cancer23 nMNot Specified
Colon 26Mouse Colorectal Carcinoma31 nMNot Specified
DAN-GPancreatic Cancer0.077 µM96 hours
EKVXNon-Small Cell Lung Cancer> 1000 nMNot Specified

This table is a compilation of data from multiple sources and is intended for comparative purposes. Researchers should determine the IC50 for their specific cell line and experimental conditions.[10][11][12][13]

Experimental Protocols

Determining the IC50 of this compound using an MTT Assay

This protocol outlines the steps to determine the concentration of this compound that inhibits the growth of a chosen cell line by 50%.

Materials:

  • Adherent cell line of interest

  • Complete cell culture medium

  • This compound

  • 1 M NaOH

  • Sterile PBS

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Preparation of Methotrexate Dilutions:

    • Prepare a high-concentration stock solution of this compound in a minimal amount of 1 M NaOH and dilute with sterile PBS or medium.

    • Perform a serial dilution of the methotrexate stock solution in complete medium to create a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • Include a vehicle control (medium with the same concentration of NaOH as the highest methotrexate concentration) and a no-cell control (medium only).

  • Cell Treatment:

    • After 24 hours of cell attachment, carefully remove the medium from the wells.

    • Add 100 µL of the prepared methotrexate dilutions or control solutions to the respective wells. Each concentration should be tested in triplicate.

  • Incubation:

    • Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. Viable cells will metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each methotrexate concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the methotrexate concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Methotrexate Signaling Pathway

Methotrexate_Pathway cluster_extracellular Extracellular Space cluster_cell Cell MTX_ext Methotrexate MTX_int Methotrexate MTX_ext->MTX_int Uptake RFC RFC MTX_int->MTX_ext Efflux MTX_poly Methotrexate Polyglutamates MTX_int->MTX_poly Polyglutamylation DHFR DHFR MTX_int->DHFR Inhibition ABC ABC Transporters MTX_poly->DHFR Inhibition THF Tetrahydrofolate (THF) DHFR->THF Reduction DHF Dihydrofolate (DHF) DHF->DHFR Purine_Synth Purine Synthesis THF->Purine_Synth Thymidylate_Synth Thymidylate Synthesis THF->Thymidylate_Synth DNA_Synth DNA Synthesis & Repair Purine_Synth->DNA_Synth Thymidylate_Synth->DNA_Synth Apoptosis Apoptosis DNA_Synth->Apoptosis Inhibition leads to FPGS FPGS

Caption: Methotrexate's mechanism of action and resistance pathways.

Experimental Workflow for IC50 Determination

IC50_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24 hours seed_cells->incubate_24h treat_cells Treat Cells with Methotrexate incubate_24h->treat_cells prepare_mtx Prepare Serial Dilutions of Methotrexate prepare_mtx->treat_cells incubate_48_72h Incubate 48-72 hours treat_cells->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_2_4h Incubate 2-4 hours add_mtt->incubate_2_4h dissolve_formazan Dissolve Formazan with DMSO incubate_2_4h->dissolve_formazan read_absorbance Read Absorbance dissolve_formazan->read_absorbance analyze_data Analyze Data & Calculate IC50 read_absorbance->analyze_data end End analyze_data->end Troubleshooting_Logic start Experiment Shows Unexpected Results no_effect No Cytotoxic Effect? start->no_effect inconsistent_results Inconsistent Results? start->inconsistent_results no_effect->inconsistent_results No check_resistance Check for Cell Line Resistance (e.g., DHFR, RFC) no_effect->check_resistance Yes check_seeding Standardize Cell Seeding Density inconsistent_results->check_seeding Yes check_medium Use Folate-Depleted Medium check_resistance->check_medium check_drug Prepare Fresh Methotrexate Stock check_medium->check_drug check_passage Use Consistent Passage Number check_seeding->check_passage check_incubation Standardize Incubation Time check_passage->check_incubation

References

Technical Support Center: Minimizing Methotrexate Hydrate Side Effects in Long-Term Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing methotrexate (B535133) hydrate (B1144303) in long-term animal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you anticipate, manage, and minimize side effects, ensuring the welfare of your animal subjects and the integrity of your research data.

Frequently Asked Questions (FAQs)

Q1: What are the most common long-term side effects of methotrexate (MTX) in animal studies?

A1: Long-term administration of methotrexate can induce a range of dose-dependent toxicities affecting various organ systems. The most commonly reported side effects in animal models include:

  • Hepatotoxicity: Elevated liver enzymes, fatty liver, necrosis, and fibrosis are consistently observed.[1][2][3][4][5]

  • Nephrotoxicity: Kidney damage is a frequent complication, particularly with high-dose MTX.[4][6][7][8][9][10] This can lead to impaired MTX clearance, exacerbating other toxicities.[8]

  • Gastrointestinal Toxicity: Severe enterotoxicosis, including diarrhea, vomiting, intestinal mucositis, and ulcerative gastrointestinal lesions, is common.[1][11][12][13]

  • Myelosuppression: MTX can suppress bone marrow, leading to leucopenia and thrombocytopenia.[4][14]

  • Pulmonary Lesions: Emphysema and fibrosis in the lungs have been reported, although less consistently than other side effects.[1]

  • Reproductive Toxicity: Long-term MTX administration can lead to testicular damage and may impact fertility.[15][16]

Q2: How can I mitigate methotrexate-induced organ damage in my animal model?

A2: Several strategies can be employed to minimize MTX-induced toxicity:

  • Leucovorin Rescue: The administration of leucovorin (folinic acid) is a cornerstone for mitigating MTX toxicity, particularly with high-dose regimens.[8][14][17][18] Leucovorin bypasses the metabolic block induced by MTX, protecting healthy cells.[18]

  • Folic Acid Supplementation: Co-administration of folic acid can reduce the incidence and severity of MTX-related side effects, particularly hepatotoxicity and gastrointestinal issues.[19][20][21]

  • Nutritional Support: Ensuring a good nutritional status in study animals can significantly reduce morbidity and mortality associated with MTX.[12][22]

  • Antioxidant and Anti-inflammatory Co-therapy: The use of agents with antioxidant and anti-inflammatory properties has shown promise in protecting against MTX-induced organ damage. Examples include Vitamin E, Naringenin, Rosmarinic Acid, and Quercetin.[2][23][24][25]

  • Hydration and Urinary Alkalinization: Maintaining adequate hydration and increasing urine pH can help prevent the precipitation of MTX and its metabolites in the renal tubules, thus reducing nephrotoxicity.[8]

Q3: Are there species-specific differences in methotrexate toxicity that I should be aware of?

A3: Yes, species-specific differences in response to methotrexate have been reported. For instance, one study found that while both rabbits and mice developed hepatotoxicity, nephrotoxicity was only observed in mice, suggesting rabbits may be more resistant to MTX-induced kidney damage.[6] It is crucial to consult literature specific to your chosen animal model to understand potential species-specific toxicities.

Q4: What is the mechanism behind methotrexate-induced hepatotoxicity?

A4: The exact mechanism is not fully understood, but it is thought to involve the generation of reactive oxygen species (ROS) and lipid peroxidation.[3] MTX can lead to oxidative stress, which damages hepatocytes and triggers inflammatory responses, potentially leading to steatosis, fibrosis, and necrosis.[2][3][5]

Troubleshooting Guides

Issue 1: Elevated Liver Enzymes and/or Histopathological Evidence of Liver Damage

Possible Cause: Methotrexate-induced hepatotoxicity.

Troubleshooting Steps:

  • Review Dosing Regimen: Ensure the MTX dose is appropriate for the animal model and study duration. High doses are more likely to cause acute liver damage.[1][5]

  • Implement Folic Acid Supplementation: If not already part of the protocol, consider adding folic acid supplementation to the regimen.[20][21]

  • Consider Antioxidant Co-administration: Pre-treatment with antioxidants like Vitamin E or Naringenin has been shown to ameliorate MTX-induced liver damage.[2][23]

  • Monitor Nutritional Status: Ensure animals are well-nourished, as poor nutritional status can exacerbate MTX toxicity.[22]

Issue 2: Increased Serum Creatinine and Urea Levels, Indicating Renal Dysfunction

Possible Cause: Methotrexate-induced nephrotoxicity.

Troubleshooting Steps:

  • Ensure Adequate Hydration: Provide ad libitum access to water. In some protocols, intravenous hydration may be necessary, especially with high-dose MTX.[8]

  • Urinary Alkalinization: Consider adding sodium bicarbonate to the drinking water or administering it parenterally to increase urine pH and prevent MTX crystallization in the kidneys.[8]

  • Leucovorin Rescue: For high-dose MTX protocols, a leucovorin rescue schedule is critical to prevent severe nephrotoxicity.[8][17]

  • Investigate Nephroprotective Agents: Co-administration of agents like garlic extract has demonstrated a protective effect against MTX-induced kidney damage in rats.[7]

Issue 3: Severe Diarrhea, Weight Loss, and Dehydration

Possible Cause: Methotrexate-induced gastrointestinal toxicity.

Troubleshooting Steps:

  • Dietary Modification: A complex diet with intact protein has been shown to abrogate MTX-induced enteritis in cats compared to a purified, amino acid-based diet.[12]

  • Leucovorin Rescue: Leucovorin is effective in preventing gastrointestinal toxicity.[8]

  • Probiotic and Gut Microbiota Considerations: MTX can alter the gut microbiota, contributing to gastrointestinal toxicity. While still an emerging area of research, modulation of the gut microbiota could be a future strategy.[11]

  • Symptomatic Support: Provide supportive care, including fluid and electrolyte replacement, to manage dehydration.

Data Presentation

Table 1: Summary of Methotrexate-Induced Organ Toxicity in Different Animal Models

Animal ModelPrimary Organ(s) AffectedKey FindingsReference(s)
Rats Liver, Kidney, Gastrointestinal Tract, Lungs, TestesHepatotoxicity (fatty metamorphosis, necrosis, fibrosis), Nephrotoxicity, Ulcerative gastrointestinal lesions, Pulmonary emphysema and fibrosis, Testicular damage.[1][4][7][15]
Mice Liver, KidneyHepatotoxicity and nephrotoxicity observed.[6]
Rabbits LiverHepatotoxicity observed, but appeared resistant to nephrotoxicity in one study.[6]
Cats Gastrointestinal TractSevere enterotoxicosis, particularly with purified diets.[12]
Dogs Gastrointestinal Tract, Bone MarrowGastrointestinal signs (vomiting, diarrhea), myelosuppression (leukopenia).[13]

Table 2: Examples of Mitigation Strategies and Their Effects in Animal Studies

Mitigation StrategyAnimal ModelMTX DoseProtective Agent DoseOutcomeReference(s)
Leucovorin Rescue Mice400 mg/kg s.c.12 mg/kg s.c. (multiple doses)Highly effective in preventing toxicity and enhancing antitumor effect.[17]
Folic Acid Supplementation RatsNot specifiedNot specifiedReduced incidence of elevated liver enzymes.[20]
Vitamin E RatsNot specifiedNot specifiedAmeliorated MTX-induced liver damage.[2]
Garlic Extract Rats20 mg/kg i.p. (single dose)1 mL/100 g b.w. orallySignificantly improved renal function and reduced oxidative stress.[7]
Nutritional Support Rats20 mg/kg i.m.Standard chow vs. protein-depleted chow0% mortality in well-nourished vs. 100% in protein-depleted animals.[22]
Naringenin Rats20 mg/kg i.p. (single dose)50 mg/kg/day orallyRemarkably improved MTX-induced alteration of biochemical markers of hepatotoxicity.[23]
Rosmarinic Acid Rats20 mg/kg100 and 200 mg/kgDecreased MTX-induced nephrotoxicity and hepatotoxicity.[24]
Quercetin Rats0.250 mg/kg500 mg/kgSignificantly inhibited MTX-induced toxicity in the liver and kidneys.[25]

Experimental Protocols

Protocol 1: Leucovorin Rescue for High-Dose Methotrexate in a Murine Model

This protocol is adapted from a study optimizing high-dose methotrexate with leucovorin rescue in murine tumor models.[17]

  • Animal Model: L1210 leukemia or Sarcoma 180 murine tumor models.

  • Methotrexate Administration: Administer methotrexate at a dose of 400 mg/kg subcutaneously (s.c.).

  • Leucovorin Rescue Schedule:

    • Begin leucovorin rescue 16 to 20 hours after methotrexate administration.

    • Administer calcium leucovorin at a dose of 12 mg/kg s.c.

    • Repeat the leucovorin dose every 2 hours for a total of 5 doses.

  • Monitoring: Monitor animals for signs of toxicity and tumor progression.

  • Rationale: This delayed, low-dose leucovorin rescue schedule was found to be highly effective in preventing toxicity while achieving a pronounced antitumor effect.[17] Progressive increases in the leucovorin dosage reduced both toxicity and the antitumor effect.[17]

Protocol 2: Induction of Methotrexate-Induced Nephrotoxicity in Rats for Protective Agent Screening

This protocol is based on a study investigating the protective effect of garlic extract against MTX-induced nephrotoxicity.[7]

  • Animal Model: Wistar rats.

  • Protective Agent Administration (if applicable): Administer the test agent (e.g., garlic extract at 1 mL/100 g body weight, orally) for 7 days prior to and following MTX administration.

  • Induction of Nephrotoxicity: Administer a single intraperitoneal (i.p.) injection of methotrexate at a dose of 20 mg/kg.

  • Sample Collection and Analysis:

    • Collect serum samples to evaluate urea, creatinine, and electrolyte levels.

    • Harvest renal tissue to measure markers of oxidative stress (e.g., malondialdehyde, glutathione) and antioxidant enzyme activities (e.g., catalase).

    • Perform histopathological examination of the kidneys to evaluate tubular injury.

  • Rationale: This model reliably induces nephrotoxicity, allowing for the evaluation of the efficacy of potential nephroprotective agents.[7]

Visualizations

MTX_Hepatotoxicity_Pathway MTX Methotrexate ROS Reactive Oxygen Species (ROS) Generation MTX->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Inflammation Inflammatory Response ROS->Inflammation Hepatocyte_Damage Hepatocyte Damage (Steatosis, Necrosis, Fibrosis) Lipid_Peroxidation->Hepatocyte_Damage Inflammation->Hepatocyte_Damage Antioxidants Antioxidants (e.g., Vitamin E, Naringenin) Antioxidants->ROS Inhibit

Caption: Proposed pathway of methotrexate-induced hepatotoxicity and the inhibitory role of antioxidants.

Leucovorin_Rescue_Workflow Start Start of Experiment MTX_Admin Administer High-Dose Methotrexate Start->MTX_Admin Wait Wait 16-20 Hours MTX_Admin->Wait Leucovorin_Admin Administer Leucovorin Wait->Leucovorin_Admin Repeat Repeat Leucovorin Dose (Total 5 doses) Leucovorin_Admin->Repeat Repeat->Leucovorin_Admin < 5 doses Monitor Monitor for Toxicity and Efficacy Repeat->Monitor 5 doses complete End End of Study Monitor->End

Caption: Experimental workflow for leucovorin rescue following high-dose methotrexate administration.

MTX_Nephrotoxicity_Mitigation MTX High-Dose Methotrexate Renal_Tubules Precipitation in Renal Tubules MTX->Renal_Tubules Nephrotoxicity Nephrotoxicity Renal_Tubules->Nephrotoxicity Hydration Hydration Hydration->Renal_Tubules Prevents Alkalinization Urinary Alkalinization Alkalinization->Renal_Tubules Prevents

Caption: Logical relationship of strategies to mitigate methotrexate-induced nephrotoxicity.

References

Folinic acid rescue protocol optimization after methotrexate hydrate treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing Folinic acid (leucovorin) rescue protocols following methotrexate (B535133) hydrate (B1144303) treatment.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Folinic acid rescue after high-dose methotrexate (HDMTX) treatment?

A1: Folinic acid rescue works through several key mechanisms to mitigate methotrexate toxicity. Methotrexate inhibits the enzyme dihydrofolate reductase (DHFR), which is crucial for converting dihydrofolate to tetrahydrofolate, a key component in DNA synthesis. Folinic acid, a reduced form of folate, bypasses this blocked enzyme, directly replenishing the intracellular folate pool necessary for DNA synthesis and cell division in normal cells.[1] Additionally, at appropriate doses, Folinic acid can competitively displace methotrexate from its binding sites on folate-dependent enzymes.[1] Normal cells have a more active transport system for Folinic acid compared to many cancer cells, leading to a selective rescue of healthy tissues while maintaining the cytotoxic effect of methotrexate on malignant cells.[1]

Q2: When should Folinic acid rescue be initiated after methotrexate administration?

A2: The timing of Folinic acid rescue is critical to its effectiveness. For high-dose methotrexate therapy, Folinic acid rescue is typically initiated 24 to 42 hours after the start of the methotrexate infusion.[1][2][3] Delaying the rescue beyond this window can lead to increased toxicity.[3][4] The effectiveness of Folinic acid in counteracting the hematologic toxicity of methotrexate decreases as the time between methotrexate administration and rescue initiation increases.[5]

Q3: What are the standard dosing recommendations for Folinic acid rescue?

A3: Dosing regimens for Folinic acid can vary depending on the methotrexate dose and institutional protocols.[6][7] For high-dose methotrexate rescue, a common dosage is 15 mg (approximately 10 mg/m²) given orally, intramuscularly, or intravenously every 6 hours for 10 doses, starting 24 hours after the initiation of methotrexate.[2][5][8] The dose must be adjusted based on serum methotrexate level monitoring.[1]

Q4: What is "Folinic acid over-rescue" and what are its potential consequences?

A4: Folinic acid over-rescue refers to the administration of excessive doses of Folinic acid, which could potentially compromise the anticancer efficacy of methotrexate.[9][10][11][12] While adequate rescue is crucial to prevent toxicity, there is a concern that excessive Folinic acid might also "rescue" malignant cells.[13][14] However, some studies suggest that there is no evidence that higher doses of Folinic acid rescue leukemia cells.[13] A potential adverse effect of excessive calcium folinate dosing, especially in patients with acute kidney injury, is hypercalcemia.[9][10][11]

Q5: What are the common side effects of Folinic acid?

A5: Folinic acid is generally well-tolerated. However, some potential side effects include gastrointestinal discomfort such as nausea, vomiting, and diarrhea.[15][16] Allergic reactions, though rare, can occur and may manifest as rash, itching, or swelling.[15][17] Central nervous system effects like insomnia and irritability have also been reported.[15]

Troubleshooting Guides

Issue 1: Delayed Methotrexate Clearance

  • Problem: Higher than expected serum methotrexate levels at 24, 48, or 72 hours post-infusion, indicating delayed clearance and increased risk of toxicity.

  • Possible Causes:

    • Renal impairment.[6]

    • Drug interactions that interfere with methotrexate elimination (e.g., NSAIDs, proton pump inhibitors).[18]

    • Dehydration.[3]

  • Troubleshooting Steps:

    • Intensify Monitoring: Increase the frequency of serum methotrexate and creatinine (B1669602) level monitoring.[19]

    • Adjust Folinic Acid Dose: The Folinic acid dose should be adjusted based on the measured methotrexate levels. A formula that can be used is: Leucovorin (mg) = 10 × MTX (mg/L) × 0.76 × body weight (kg).[2] For severe toxicity with significantly elevated methotrexate levels, the dose may need to be increased to 100 mg/m² intravenously every 3 hours.[19]

    • Enhance Hydration and Urinary Alkalinization: Ensure aggressive intravenous hydration and maintain urinary pH > 7.0 to promote methotrexate excretion.[3][19]

    • Consider Glucarpidase: In cases of severe methotrexate toxicity with renal dysfunction, the use of glucarpidase can be considered to rapidly lower methotrexate levels.[6][20]

Issue 2: Signs of Methotrexate Toxicity Despite Folinic Acid Rescue

  • Problem: Development of mucositis, myelosuppression, nephrotoxicity, or neurotoxicity despite the administration of a standard Folinic acid rescue protocol.[8]

  • Possible Causes:

    • Inadequate Folinic acid dosage for the given methotrexate level.[13][21]

    • Delayed initiation of Folinic acid rescue.[4]

    • Individual patient variability in methotrexate metabolism and clearance.

  • Troubleshooting Steps:

    • Immediate Re-evaluation: Immediately measure serum methotrexate and creatinine levels.

    • Dose Escalation: Increase the Folinic acid dosage based on the current methotrexate levels.

    • Supportive Care: Implement aggressive supportive care measures, including hydration and management of specific toxicities (e.g., pain management for mucositis).[5]

    • Review Concomitant Medications: Re-evaluate all concomitant medications for potential interactions that could exacerbate methotrexate toxicity.[18]

Issue 3: In Vitro Experiment - Unexpected Cell Death in Control (Folinic Acid Only) Group

  • Problem: In a cell culture experiment, the control group treated with Folinic acid alone shows unexpected levels of cell death.

  • Possible Causes:

    • High Concentration: The concentration of Folinic acid may be too high, leading to off-target effects or nutrient imbalance in the culture medium.

    • Contamination: The Folinic acid solution or cell culture medium may be contaminated.

    • Cell Line Sensitivity: The specific cell line being used might have an unusual sensitivity to high concentrations of folates.

  • Troubleshooting Steps:

    • Dose-Response Curve: Perform a dose-response experiment with Folinic acid alone to determine a non-toxic concentration range for your specific cell line.

    • Check for Contamination: Test the Folinic acid stock solution and culture medium for microbial contamination.

    • Use Fresh Reagents: Prepare fresh Folinic acid solutions from a reliable source.

    • Literature Review: Search for literature on the specific cell line to see if any sensitivities to folate supplementation have been reported.

Data Presentation

Table 1: Standard Folinic Acid Rescue Dosing Based on Methotrexate Levels

Time Point Post-MTX InfusionSerum Methotrexate LevelRecommended Folinic Acid Dosage
24 hours~10 micromolar15 mg every 6 hours
48 hours~1 micromolarContinue 15 mg every 6 hours
72 hours<0.2 micromolarContinue 15 mg every 6 hours
Delayed Early Elimination / Acute Renal Injury> 1 micromolar at 48 hours150 mg IV every 3 hours until MTX level is < 1 micromolar, then 15 mg IV every 3 hours until MTX level is < 0.05 micromolar[5]
Delayed Late Elimination> 0.05 micromolar15 mg every 6 hours until MTX level is < 0.05 micromolar[5]

Table 2: Monitoring Parameters for Methotrexate Treatment and Folinic Acid Rescue

ParameterBaselineDuring TreatmentPost-TreatmentFrequency
Complete Blood Count (CBC) with differentialYesYesYesBefore each cycle and as clinically indicated[18]
Liver Function Tests (ALT, AST, Bilirubin, Albumin)YesYesYesBefore each cycle and as clinically indicated[18][22]
Renal Function Tests (BUN, Creatinine)YesYesYesBefore each cycle and at 24, 48, 72 hours post-MTX[18][23]
Serum Methotrexate LevelsNoYesYesAt 24, 48, and 72 hours post-infusion, and more frequently if delayed clearance is suspected[20][24]
Urine pHNoYesNoEvery voiding during and after MTX infusion[25]

Experimental Protocols

Protocol 1: In Vitro Assessment of Folinic Acid Rescue Efficacy

  • Cell Culture: Culture the chosen cancer cell line (e.g., HTR-8/SVneo) and a non-malignant control cell line in appropriate media.[26][27]

  • Methotrexate Treatment: Seed cells in 96-well plates and treat with a range of methotrexate concentrations to determine the IC50 (half-maximal inhibitory concentration).

  • Folinic Acid Rescue: Treat cells with the IC50 concentration of methotrexate, followed by the addition of varying concentrations of Folinic acid at different time points (e.g., 0, 6, 12, 24 hours) after methotrexate administration.

  • Cell Viability Assay: After a predetermined incubation period (e.g., 72 hours), assess cell viability using a standard method such as the MTT assay.[26][27]

  • Apoptosis Assay: To confirm the mechanism of cell death, perform an apoptosis assay (e.g., Annexin V/Propidium Iodide staining followed by flow cytometry) on cells treated with methotrexate with and without Folinic acid rescue.[26][27]

  • Data Analysis: Calculate the percentage of cell viability and apoptosis in each treatment group. A successful rescue will show a significant increase in viability and a decrease in apoptosis in the cells treated with both methotrexate and Folinic acid compared to those treated with methotrexate alone.

Mandatory Visualizations

Methotrexate_FolinicAcid_Pathway cluster_folate_cycle Folate Metabolism cluster_drugs Drug Action DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR dTMP dTMP (Thymidylate) THF->dTMP Thymidylate Synthase dUMP dUMP dUMP->dTMP DNA Synthesis DNA Synthesis dTMP->DNA Synthesis MTX Methotrexate MTX->DHF Inhibits FA Folinic Acid (Leucovorin) FA->THF Bypasses DHFR Block

Caption: Methotrexate and Folinic Acid interaction in the folate metabolic pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_rescue Rescue Protocol cluster_analysis Data Analysis A Seed Cells (Cancer & Control Lines) B Treat with Methotrexate (IC50) A->B C Add Folinic Acid (Varying Concentrations & Times) B->C D Incubate (e.g., 72h) C->D E Assess Cell Viability (MTT Assay) D->E F Measure Apoptosis (Flow Cytometry) D->F G Analyze & Compare Results E->G F->G

Caption: Workflow for in vitro assessment of Folinic acid rescue efficacy.

References

Technical Support Center: High-Dose Methotrexate Hydrate and Renal Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the risk of renal toxicity when working with high-dose methotrexate (B535133) (HDMTX) hydrate (B1144303) in a research setting.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving high-dose methotrexate, providing actionable steps to resolve them.

Issue 1: Elevated Serum Creatinine (B1669602) Levels Post-HDMTX Administration

  • Question: We observed a significant increase in serum creatinine in our animal models 24 hours after administering a high dose of methotrexate. What could be the cause and how should we proceed?

  • Answer: An increase in serum creatinine is a primary indicator of acute kidney injury (AKI), a known complication of HDMTX.[1][2][3] The most common cause is the precipitation of methotrexate and its metabolites in the renal tubules, leading to crystal nephropathy and tubular obstruction.[1][4]

    Immediate Actions:

    • Confirm Renal Dysfunction: Re-measure serum creatinine and monitor urine output. A rising creatinine level or decreased urine output confirms renal impairment.[1]

    • Assess Methotrexate Clearance: If possible, measure plasma methotrexate concentrations. Elevated levels alongside rising creatinine are indicative of delayed clearance due to renal dysfunction.[5][6]

    • Enhance Hydration and Alkalinization: Increase the rate of intravenous fluid administration to promote high urinary flow.[1] Ensure the urine pH is maintained at or above 7.0 to increase the solubility of methotrexate and its metabolites.[1][7][8]

    • Administer Leucovorin Rescue: Leucovorin (folinic acid) is crucial to counteract the systemic toxic effects of methotrexate on normal cells.[2][9] The dosage of leucovorin should be adjusted based on the measured methotrexate levels.[10][11]

    • Consider Glucarpidase: In cases of severe AKI and significantly delayed methotrexate clearance (plasma levels >1 µmol/L), the use of glucarpidase should be considered.[12][13][14][15] Glucarpidase is a recombinant enzyme that rapidly hydrolyzes methotrexate into inactive metabolites, providing a non-renal pathway for its elimination.[12][16]

Issue 2: Difficulty in Achieving and Maintaining Target Urine pH

  • Question: Our experimental protocol requires a urine pH of ≥7.0 before and during HDMTX administration, but we are struggling to achieve this consistently. What are the potential reasons and solutions?

  • Answer: Maintaining adequate urinary alkalinization is critical for preventing methotrexate precipitation in the renal tubules.[1] An increase in urine pH from 6.0 to 7.0 can increase methotrexate solubility by five to eightfold.[1]

    Potential Causes and Solutions:

    • Inadequate Bicarbonate Administration: The amount of sodium bicarbonate in the hydration fluid may be insufficient. Standard protocols often recommend 40 mEq/L of sodium bicarbonate in the intravenous fluids.[1]

    • Metabolic Acidosis: The underlying condition of the experimental animal or concurrent medications might be contributing to a lower systemic pH.

    • Monitoring Frequency: Urine pH should be checked with each void during the infusion to ensure there are no extended periods of acidic urine.[1]

    Troubleshooting Steps:

    • Verify Bicarbonate Concentration: Double-check the concentration of sodium bicarbonate in the intravenous fluids.

    • Increase Bicarbonate Infusion: If the urine pH remains below 7.0, the rate of bicarbonate-containing fluid infusion can be increased, or a bolus of sodium bicarbonate may be administered.

    • Oral Supplementation (if applicable): In some research settings, oral sodium bicarbonate can be used as an alternative or supplement to intravenous administration.[17][18]

    • Rule out Confounding Factors: Assess for any other experimental variables that might be influencing systemic pH.

Issue 3: Unexpectedly High Methotrexate Plasma Concentrations

  • Question: We are observing methotrexate plasma concentrations that are significantly higher than anticipated based on the administered dose. What factors could be contributing to this?

  • Answer: Higher-than-expected methotrexate levels can be a sign of impaired clearance, which significantly increases the risk of both renal and systemic toxicities.[1][2]

    Potential Causes:

    • Pre-existing Renal Dysfunction: Even mild, pre-existing renal impairment can significantly delay methotrexate excretion.[19] It is crucial to assess baseline renal function before HDMTX administration.

    • Drug Interactions: Concomitant administration of drugs that inhibit renal elimination of methotrexate can lead to elevated levels. Common examples include non-steroidal anti-inflammatory drugs (NSAIDs), salicylates, and certain antibiotics like sulfa drugs.[7][20] Proton pump inhibitors have also been reported to potentially interact with methotrexate.[7]

    • Dehydration: Inadequate hydration leading to low urine output can concentrate methotrexate in the renal tubules and impair its clearance.[1]

    • "Third Spacing" of Fluids: Conditions like ascites or pleural effusions can act as a reservoir for methotrexate, leading to its slow release back into the circulation and prolonged elevated levels.[11]

    Troubleshooting and Prevention:

    • Thorough Pre-treatment Screening: Always assess baseline renal function (e.g., serum creatinine, GFR) before initiating HDMTX experiments.[21]

    • Review Concomitant Medications: Carefully review all medications being administered to the experimental animals to avoid drugs known to interfere with methotrexate clearance.

    • Ensure Adequate Hydration: Implement a rigorous hydration protocol before, during, and after HDMTX administration.[1]

    • Intensified Monitoring: For animals with risk factors, more frequent monitoring of methotrexate levels and renal function is warranted.[5]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of high-dose methotrexate-induced renal toxicity?

A1: The primary mechanism is crystal nephropathy.[1] Methotrexate and its less soluble metabolite, 7-hydroxymethotrexate, can precipitate in the acidic environment of the distal renal tubules. This crystallization leads to the formation of obstructive casts, causing intratubular obstruction, direct tubular cell injury, and an inflammatory response, ultimately resulting in acute kidney injury (AKI).[1][4]

Q2: What are the key preventative strategies to avoid renal toxicity in our research models?

A2: The cornerstone of prevention involves a multi-faceted approach:

  • Vigorous Hydration: Maintaining a high urine output dilutes methotrexate in the tubular fluid, reducing the likelihood of precipitation. Hyperhydration should begin before, continue during, and be maintained after HDMTX infusion.[1]

  • Urinary Alkalinization: Keeping the urine pH at or above 7.0 significantly increases the solubility of methotrexate and its metabolites, preventing crystal formation.[1][8] This is typically achieved by adding sodium bicarbonate to the intravenous fluids.

  • Leucovorin Rescue: Leucovorin (folinic acid) is administered to rescue normal cells from the cytotoxic effects of methotrexate.[9] It does not prevent renal toxicity directly but is essential for managing systemic toxicity that can be exacerbated by renal impairment.

  • Avoidance of Nephrotoxic Co-medications: Drugs that can impair renal function or interfere with methotrexate excretion should be avoided.[2][7]

Q3: What are the critical parameters to monitor during and after high-dose methotrexate administration?

A3: Close monitoring is essential for early detection of renal dysfunction and delayed methotrexate clearance.

  • Serum Creatinine: Should be measured at baseline and at least daily after HDMTX administration. An increase of more than 50% from baseline is a strong indicator of renal injury.[2]

  • Urine Output: Should be monitored continuously to ensure adequate hydration and renal perfusion.

  • Urine pH: Must be checked frequently, ideally with each void, to ensure it remains ≥7.0.[1]

  • Plasma Methotrexate Levels: Serial monitoring of methotrexate concentrations is crucial to assess clearance.[5] Delayed clearance indicates a high risk for both renal and systemic toxicity and guides the dosing of leucovorin rescue.[6]

Q4: When is the use of glucarpidase indicated in a research setting?

A4: Glucarpidase is a therapeutic intervention for cases of severe methotrexate toxicity characterized by delayed clearance due to renal impairment.[12][13] In a research context, its use would be indicated in experimental models where there is a toxic plasma methotrexate concentration (typically >1 µmol/L) in the presence of acute kidney injury.[14][15] It provides a rapid, alternative, non-renal pathway for methotrexate elimination.[16] It is important to note that leucovorin rescue must be continued after glucarpidase administration, as glucarpidase does not penetrate cells and therefore does not counteract intracellular methotrexate.[15]

Q5: Are there established animal models for studying methotrexate-induced nephrotoxicity?

A5: Yes, rodent models, particularly rats and mice, are commonly used to study methotrexate-induced nephrotoxicity.[1][22][23] These models allow for the investigation of the mechanisms of injury and the evaluation of potential protective agents.[24][25] It's important to be aware of species differences; for instance, some research suggests that rabbits may be more resistant to methotrexate-induced nephrotoxicity compared to mice.[22][26]

Data Presentation

Table 1: Key Monitoring Parameters and Target Values

ParameterBaselineDuring/Post-HDMTXRationale
Serum CreatinineEstablish BaselineMonitor daily; >50% increase from baseline indicates AKI[2]Primary indicator of renal function
Urine OutputEstablish BaselineMaintain high flow (e.g., >100-150 mL/m²/hr in pediatric protocols)[1]Ensures adequate hydration and MTX dilution
Urine pH< 7.0Maintain ≥ 7.0[1][7]Increases MTX solubility, prevents crystallization
Plasma MTX LevelsN/AMonitor at 24, 48, 72 hours post-infusionAssesses MTX clearance and guides leucovorin rescue

Table 2: Leucovorin Rescue Dosing Guidelines Based on Methotrexate Levels (Illustrative Example)

Time Post-HDMTXMethotrexate LevelLeucovorin Dose Adjustment
24 hours> 5 µmol/L (short infusion)Increase leucovorin dose (e.g., to 100 mg/m²)[11]
48 hours> 1 µmol/LContinue or increase leucovorin dose
72 hours> 0.1 µmol/LContinue leucovorin until levels are safe (<0.05-0.1 µmol/L)[2][27]
Note: These are generalized guidelines. Specific protocols may vary. Consult detailed institutional or published protocols for precise dosing.

Experimental Protocols

Protocol: Induction and Monitoring of Methotrexate-Induced Nephrotoxicity in a Rat Model

This protocol provides a general framework. Doses and time points should be optimized for specific experimental goals.

  • Animal Model: Male Wistar or Sprague-Dawley rats (200-250g).

  • Acclimatization: House animals in standard conditions for at least one week before the experiment.

  • Baseline Measurements:

    • Collect blood samples via tail vein for baseline serum creatinine and blood urea (B33335) nitrogen (BUN) analysis.

    • Record baseline body weight.

  • Induction of Nephrotoxicity:

    • Administer a single intraperitoneal (i.p.) injection of methotrexate hydrate at a dose known to induce nephrotoxicity (e.g., 20 mg/kg).[23]

    • The control group receives an equivalent volume of saline i.p.

  • Post-Induction Monitoring:

    • 24, 48, and 72 hours post-MTX injection:

      • Record body weight.

      • Collect blood samples for serum creatinine and BUN analysis.

    • At 72 hours (or desired endpoint):

      • Anesthetize the animals.

      • Collect a final blood sample via cardiac puncture.

      • Euthanize the animals and harvest the kidneys.

  • Kidney Tissue Analysis:

    • One kidney can be fixed in 10% neutral buffered formalin for histopathological examination (H&E staining) to assess tubular necrosis, cast formation, and inflammation.

    • The other kidney can be snap-frozen in liquid nitrogen and stored at -80°C for molecular analyses, such as measuring levels of oxidative stress markers (e.g., malondialdehyde, glutathione) or inflammatory markers.[23]

Visualizations

Methotrexate_Nephrotoxicity_Pathway cluster_blood Bloodstream cluster_kidney Kidney cluster_glomerulus Glomerulus cluster_tubule Renal Tubule cluster_systemic Systemic Circulation HDMTX High-Dose Methotrexate (HDMTX) GlomerularFiltration Glomerular Filtration HDMTX->GlomerularFiltration Enters Kidney TubularSecretion Tubular Secretion HDMTX->TubularSecretion MTX_in_Tubule High MTX Concentration in Tubular Fluid GlomerularFiltration->MTX_in_Tubule TubularSecretion->MTX_in_Tubule Precipitation MTX & Metabolite Precipitation (Crystal Formation) MTX_in_Tubule->Precipitation Acidic_Urine Acidic Urine (pH < 7.0) Acidic_Urine->Precipitation Obstruction Tubular Obstruction & Direct Injury Precipitation->Obstruction AKI Acute Kidney Injury (AKI) Obstruction->AKI Delayed_Clearance Delayed MTX Clearance AKI->Delayed_Clearance Delayed_Clearance->HDMTX Elevates Plasma MTX Levels Increased_Toxicity Increased Systemic Toxicity Delayed_Clearance->Increased_Toxicity

Caption: Mechanism of Methotrexate-Induced Renal Toxicity.

HDMTX_Monitoring_Workflow decision decision action action stop_node stop_node start_node Start HDMTX Infusion monitor_24h Monitor at 24h: - Plasma MTX Level - Serum Creatinine start_node->monitor_24h check_mtx_24h MTX Level Elevated? monitor_24h->check_mtx_24h increase_leucovorin Increase Leucovorin Dose check_mtx_24h->increase_leucovorin Yes monitor_48h Monitor at 48h: - Plasma MTX Level - Serum Creatinine check_mtx_24h->monitor_48h No increase_leucovorin->monitor_48h check_aki Signs of AKI? (Rising Creatinine) monitor_48h->check_aki intensify_support Intensify Hydration & Alkalinization check_aki->intensify_support Yes continue_monitoring Continue Daily Monitoring check_aki->continue_monitoring No check_glucarpidase MTX > 1µM + AKI? intensify_support->check_glucarpidase admin_glucarpidase Administer Glucarpidase check_glucarpidase->admin_glucarpidase Yes check_glucarpidase->continue_monitoring No admin_glucarpidase->continue_monitoring check_clearance MTX Cleared? (<0.1µM) continue_monitoring->check_clearance check_clearance->continue_monitoring No stop_monitoring End Monitoring check_clearance->stop_monitoring Yes

Caption: Clinical Monitoring and Intervention Workflow.

References

Validation & Comparative

Methotrexate Hydrate vs. Anhydrous Methotrexate: A Physicochemical Comparison and Efficacy Implications

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers an objective comparison based on available data, focusing on the physicochemical characteristics that influence bioavailability and, by extension, therapeutic effect.

Physicochemical Properties: A Comparative Analysis

The fundamental difference between methotrexate (B535133) hydrate (B1144303) and anhydrous methotrexate lies in the presence of water molecules within the crystal lattice of the hydrate form. This variation in molecular structure can lead to differences in key physical properties such as solubility and stability.

PropertyMethotrexate HydrateAnhydrous Methotrexate
Molecular Formula C20H22N8O5 • xH2O[1][2][3]C20H22N8O5[4]
Molecular Weight 454.44 g/mol (anhydrous basis)[2][3]454.44 g/mol [4]
Appearance Yellow crystalline powder[1][5]Yellow to orange-brown crystalline powder[4]
Solubility - Water: Insoluble[2] - PBS (pH 7.2): ~1 mg/mL[1] - DMSO: ~3 mg/mL[1] - Dimethylformamide: ~14 mg/mL[1] - Dilute HCl & Alkaline Solutions: Soluble[5]- Water: Practically insoluble[6] - Ethanol (95%), Acetonitrile, Diethyl Ether: Practically insoluble[6] - Dilute Sodium Hydroxide & Sodium Carbonate solutions: Dissolves[6]
Stability (Solid) Stable for ≥4 years at -20°C[1]Data not readily available in a directly comparable format. Generally stable when protected from light.[6]
Stability (Aqueous Solution) Not recommended for storage for more than one day.[1]Gradually affected by light.[6] Unstable in acidic solutions.[7]

Note: The solubility and stability of the anhydrous form are often reported without direct comparison to the hydrate form under identical experimental conditions, making a precise head-to-head comparison challenging. Generally, anhydrates tend to have higher aqueous solubility and faster dissolution rates than their corresponding hydrates because the water molecules in the hydrate's crystal lattice must first be overcome.[8]

Experimental Protocols

Detailed experimental protocols for direct comparison are scarce. However, based on product datasheets and stability studies, the following methodologies are typically employed:

Solubility Determination

A standard method for determining solubility involves adding an excess amount of the methotrexate solid (either hydrate or anhydrous) to a known volume of the solvent of interest (e.g., water, PBS, DMSO). The suspension is then agitated at a constant temperature for a sufficient period to ensure equilibrium is reached. After equilibration, the undissolved solid is removed by filtration or centrifugation. The concentration of methotrexate in the clear supernatant is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability Assessment

For solid-state stability, samples of this compound and anhydrous methotrexate would be stored under controlled conditions of temperature and humidity. At specified time points, the samples would be analyzed for degradation products and changes in physical form using techniques like HPLC and X-ray powder diffraction (XRPD).

For solution stability, a known concentration of each form is dissolved in the desired aqueous vehicle (e.g., 0.9% sodium chloride or 5% dextrose injection).[9] These solutions are then stored under specific temperature and light conditions.[9] Aliquots are withdrawn at various intervals and assayed by HPLC to determine the remaining concentration of the parent drug and to quantify any degradation products that may have formed.[9]

Mandatory Visualizations

To illustrate the relationships between the physical form of methotrexate and its potential therapeutic efficacy, as well as a typical experimental workflow for comparing bioequivalence, the following diagrams are provided.

logical_relationship cluster_form Physical Form cluster_properties Physicochemical Properties cluster_biopharm Biopharmaceutical Performance cluster_outcome Therapeutic Outcome Hydrate This compound Solubility Solubility Hydrate->Solubility Anhydrous Anhydrous Methotrexate Anhydrous->Solubility Dissolution Dissolution Rate Solubility->Dissolution Bioavailability Bioavailability Dissolution->Bioavailability Stability Stability Stability->Bioavailability Efficacy Therapeutic Efficacy Bioavailability->Efficacy

Caption: Logical pathway from physical form to therapeutic efficacy.

experimental_workflow start Start: Healthy Volunteers randomization Randomization start->randomization groupA Group A: Receives Test Formulation randomization->groupA groupB Group B: Receives Reference Formulation randomization->groupB dosing1 Single Dose Administration groupA->dosing1 groupB->dosing1 sampling1 Serial Blood Sampling dosing1->sampling1 washout Washout Period sampling1->washout crossover Crossover washout->crossover groupA2 Group A: Receives Reference Formulation crossover->groupA2 groupB2 Group B: Receives Test Formulation crossover->groupB2 dosing2 Single Dose Administration groupA2->dosing2 groupB2->dosing2 sampling2 Serial Blood Sampling dosing2->sampling2 analysis Pharmacokinetic Analysis (AUC, Cmax) sampling2->analysis bioequivalence Statistical Analysis for Bioequivalence analysis->bioequivalence end End bioequivalence->end

Caption: Workflow for a typical bioequivalence study.

Conclusion

While direct comparative efficacy data between this compound and anhydrous methotrexate is lacking, an analysis of their physicochemical properties provides a foundation for informed decision-making in research and formulation. The presence of water in the crystal lattice of this compound can influence its solubility and stability, which are critical parameters affecting bioavailability. As a general principle, the anhydrous form of a drug often exhibits higher solubility and a faster dissolution rate than its hydrate counterpart.[8] This could theoretically translate to improved oral bioavailability, a known challenge with methotrexate.

For researchers and drug development professionals, the choice between this compound and anhydrous methotrexate should be guided by the intended application, the desired formulation characteristics, and the route of administration. Further studies directly comparing the dissolution profiles and in vivo bioavailability of well-characterized hydrate and anhydrous forms of methotrexate would be invaluable to the scientific community. Until such data is available, a thorough understanding of the fundamental physicochemical differences is paramount for optimizing the delivery and therapeutic potential of this vital medication.

References

Methotrexate Hydrate vs. Aminopterin: A Comparative Guide for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methotrexate (B535133) hydrate (B1144303) and aminopterin (B17811), two closely related antifolate agents that have played pivotal roles in the history of cancer chemotherapy. By examining their mechanisms of action, preclinical and clinical efficacy, and toxicity profiles, this document aims to equip researchers with the necessary information to make informed decisions in their cancer research endeavors.

At a Glance: Key Differences and Historical Context

Aminopterin was the first antifolate to demonstrate clinical activity, inducing temporary remissions in children with acute lymphoblastic leukemia (ALL) in the late 1940s.[1][2] However, due to its unpredictable and sometimes severe toxicity, it was largely replaced by methotrexate in the 1950s.[2][3][4] Methotrexate, a derivative of aminopterin, was found to have a better therapeutic index in preclinical models and has since become a cornerstone in the treatment of various cancers, including ALL, lymphoma, and certain solid tumors.[3][5][6]

Despite its historical replacement, recent research has revisited aminopterin, suggesting potential advantages in specific contexts due to its greater potency and more efficient cellular uptake in some cancer cells.[7][8][9] This has sparked renewed interest in directly comparing these two foundational chemotherapeutic agents.

Mechanism of Action: Targeting Folate Metabolism

Both methotrexate and aminopterin are folic acid antagonists that competitively inhibit the enzyme dihydrofolate reductase (DHFR).[3][5][10] This inhibition blocks the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA.[5][10][11] The depletion of these precursors ultimately leads to the inhibition of cell division and induction of apoptosis in rapidly proliferating cancer cells.[1][12]

While their primary target is the same, subtle structural differences may influence their binding affinity to DHFR and other folate-dependent enzymes. Both drugs are transported into cells via the reduced folate carrier (RFC) and are retained intracellularly through polyglutamylation, a process that adds glutamate (B1630785) residues and enhances their inhibitory activity.[2][10]

Antifolate Mechanism of Action cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space MTX_AMT_ext Methotrexate / Aminopterin RFC Reduced Folate Carrier (RFC) MTX_AMT_ext->RFC Transport MTX_AMT_int Methotrexate / Aminopterin RFC->MTX_AMT_int DHFR Dihydrofolate Reductase (DHFR) MTX_AMT_int->DHFR Inhibits MTX_AMT_int->DHFR Inhibition X THF Tetrahydrofolate (THF) DHFR->THF DHF Dihydrofolate (DHF) DHF->DHFR Purine_Synth Purine Synthesis THF->Purine_Synth Thymidylate_Synth Thymidylate Synthesis THF->Thymidylate_Synth DNA_RNA_Protein DNA, RNA, Protein Synthesis Purine_Synth->DNA_RNA_Protein Thymidylate_Synth->DNA_RNA_Protein Block Block

Fig 1. Mechanism of action for Methotrexate and Aminopterin.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies comparing methotrexate hydrate and aminopterin.

Table 1: In Vitro Cytotoxicity (IC50) in Pediatric Leukemia and Lymphoma Cell Lines
Cell LineMethotrexate (nM)Aminopterin (nM)
NALM-610020
NALM-168015
JURKAT7817
CEM9025
RAMOS7010
NAMALWA5018
Median 78 17

Data adapted from a study comparing the in vitro cytotoxicity after a 120-hour drug exposure.[13]

Table 2: Cellular Accumulation in Acute Lymphoblastic Leukemia (ALL) Cells
Drug (1 µM)Mean Accumulation (pmol/10⁶ cells)
Methotrexate0.7 ± 0.7
Aminopterin1.47 ± 0.9

Data from an in vitro study incubating radiolabeled drugs with ALL cells.[3][7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of methotrexate and aminopterin.

In Vitro Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay

This protocol is designed to compare the growth-inhibitory effects of methotrexate and aminopterin on adherent cancer cell lines.

Materials:

  • Pediatric leukemia and lymphoma cell lines (e.g., NALM-6, JURKAT)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound and Aminopterin stock solutions (in DMSO)

  • 96-well microtiter plates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Drug Treatment: Prepare serial dilutions of methotrexate and aminopterin in complete culture medium. Add 100 µL of the drug solutions to the respective wells to achieve final concentrations ranging from 0.001 µM to 10 µM. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plates for 120 hours at 37°C in a 5% CO₂ incubator.[13]

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[10]

  • Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[10]

  • Washing: Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.[10]

  • Solubilization and Absorbance Reading: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Measure the optical density (OD) at 540 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell growth inhibition for each drug concentration compared to the untreated control. Determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) for both methotrexate and aminopterin.

SRB Assay Workflow Start Start Plating 1. Seed cells in 96-well plate Start->Plating Incubate1 2. Incubate for 24h Plating->Incubate1 Treatment 3. Add Methotrexate or Aminopterin Incubate1->Treatment Incubate2 4. Incubate for 120h Treatment->Incubate2 Fixation 5. Fix cells with 10% TCA Incubate2->Fixation Staining 6. Stain with 0.4% SRB Fixation->Staining Washing 7. Wash with 1% Acetic Acid Staining->Washing Solubilization 8. Solubilize with Tris Base Washing->Solubilization Read 9. Read absorbance at 540 nm Solubilization->Read Analysis 10. Calculate IC50 values Read->Analysis End End Analysis->End

Fig 2. Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
In Vivo Xenograft Model for Efficacy Assessment

This protocol outlines a general procedure for comparing the in vivo efficacy of methotrexate and aminopterin in a leukemia xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • Human acute lymphoblastic leukemia (ALL) cell line (e.g., REH)

  • This compound and Aminopterin for injection

  • Phosphate-buffered saline (PBS)

  • Calipers for tumor measurement (if applicable for solid tumors)

  • Flow cytometry reagents for monitoring human cell engraftment

Procedure:

  • Cell Preparation and Injection: Culture the ALL cells and resuspend them in sterile PBS at a concentration of 5 x 10⁶ cells/100 µL. Inject 100 µL of the cell suspension intravenously into each mouse.

  • Monitoring Engraftment: Starting 10-14 days post-injection, monitor the engraftment of human leukemia cells in the peripheral blood of the mice using flow cytometry for human CD45 or other relevant markers.

  • Treatment Initiation: Once engraftment reaches a predetermined level (e.g., >1% human CD45+ cells in peripheral blood), randomize the mice into treatment and control groups.

  • Drug Administration: Administer methotrexate or aminopterin via an appropriate route (e.g., intraperitoneal or oral) at clinically relevant doses and schedules. A control group should receive a vehicle control. For example, aminopterin could be given orally at 4 mg/m² in two divided doses 12 hours apart, while methotrexate could be administered at 100 mg/m² in four divided doses.[14]

  • Monitoring and Efficacy Endpoints: Monitor the mice for signs of toxicity (e.g., weight loss, changes in behavior). Periodically assess the leukemia burden in the peripheral blood. The primary efficacy endpoint is typically overall survival.

  • Data Analysis: Compare the survival curves of the different treatment groups using Kaplan-Meier analysis. Analyze the changes in leukemia burden over time.

Xenograft Model Workflow Start Start Injection 1. Inject ALL cells into mice Start->Injection Engraftment 2. Monitor human cell engraftment Injection->Engraftment Randomization 3. Randomize mice into groups Engraftment->Randomization Treatment 4. Administer Methotrexate, Aminopterin, or Vehicle Randomization->Treatment Monitoring 5. Monitor toxicity and leukemia burden Treatment->Monitoring Endpoint 6. Assess overall survival Monitoring->Endpoint End End Endpoint->End

Fig 3. General workflow for an in vivo leukemia xenograft study.

Toxicity and Clinical Considerations

Historically, the primary reason for the shift from aminopterin to methotrexate was the latter's perceived better therapeutic index and more predictable toxicity profile.[2][3][4] Both drugs can cause significant side effects, including myelosuppression, mucositis, and gastrointestinal toxicity.[7][15] Leucovorin (folinic acid) rescue can be used to mitigate the toxic effects of both agents by bypassing the DHFR-inhibited step.[3][10]

Recent clinical trials have re-evaluated aminopterin, suggesting that at appropriate doses and with careful monitoring, it can be safely administered and may offer advantages in patients with methotrexate resistance.[7][14][15] Aminopterin has been shown to have greater bioavailability and more consistent accumulation in leukemic blasts compared to methotrexate.[7][9]

Conclusion and Future Directions

While methotrexate remains the standard of care in many cancer regimens, the historical and recent data on aminopterin suggest that it may be a more potent antifolate with potential clinical utility, particularly in the context of methotrexate resistance. The higher cellular uptake of aminopterin in some cancer cells is a significant advantage that warrants further investigation.

Future research should focus on:

  • Direct, head-to-head clinical trials comparing the efficacy and toxicity of methotrexate and aminopterin in well-defined patient populations.

  • Studies to identify biomarkers that can predict which patients are more likely to respond to aminopterin.

  • Further elucidation of the mechanisms of resistance to both drugs to develop strategies to overcome them.

By leveraging modern pharmacological tools and a deeper understanding of folate metabolism, the full potential of both methotrexate and its parent compound, aminopterin, can be harnessed for the benefit of cancer patients.

References

A Comparative Analysis of Methotrexate Hydrate and Other DMARDs in Preclinical Arthritis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic efficacy of methotrexate (B535133) hydrate (B1144303) against other prominent Disease-Modifying Antirheumatic Drugs (DMARDs), specifically leflunomide (B1674699) and tofacitinib (B832), in established preclinical models of arthritis. The data presented is derived from various experimental studies, offering insights into the differential effects of these agents on inflammatory and destructive aspects of arthritic disease.

Executive Summary

Methotrexate remains a cornerstone therapy for rheumatoid arthritis, and its efficacy is well-replicated in animal models. This guide synthesizes experimental data from collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA) models, demonstrating the comparative performance of methotrexate, the pyrimidine (B1678525) synthesis inhibitor leflunomide, and the Janus kinase (JAK) inhibitor tofacitinib. The presented data highlights variations in their impact on clinical signs of arthritis, joint inflammation, and systemic inflammatory markers.

Comparative Efficacy in Arthritis Models

The following tables summarize quantitative data from studies evaluating the effects of methotrexate, leflunomide, and tofacitinib on key outcome measures in rodent models of arthritis. It is important to note that direct head-to-head comparisons across all three drugs in a single study are limited; therefore, data is compiled from separate, though methodologically similar, experiments.

Table 1: Comparison of Methotrexate and Leflunomide in Adjuvant-Induced Arthritis (AIA) in Rats

ParameterControl (AIA)Methotrexate (1 mg/kg)Leflunomide (10 mg/kg)
Paw Thickness (mm) 4.8 ± 0.32.9 ± 0.23.1 ± 0.2
Arthritic Index (0-4) 3.5 ± 0.41.5 ± 0.31.8 ± 0.3
Serum TNF-α (pg/mL) 112 ± 1565 ± 1072 ± 12
Histopathological Score (0-5) 4.1 ± 0.52.2 ± 0.42.5 ± 0.4

Data are presented as mean ± standard deviation. Data is synthesized from a comparative study in a rat model of adjuvant-induced arthritis.[1]

Table 2: Efficacy of Tofacitinib in Collagen-Induced Arthritis (CIA) in Mice

ParameterVehicle (CIA)Tofacitinib (15 mg/kg)
Clinical Arthritis Score (0-16) 10.2 ± 1.54.5 ± 1.1
Hind Paw Edema (mm) 1.2 ± 0.20.5 ± 0.1
Histological Score (Inflammation) 3.8 ± 0.61.7 ± 0.4

Data are presented as mean ± standard deviation. Data is derived from studies evaluating tofacitinib in a murine collagen-induced arthritis model.[2][3]

Table 3: Methotrexate Efficacy in Collagen-Induced Arthritis (CIA) in Rats

ParameterVehicle (CIA)Methotrexate (1.5 mg/kg)
Bone Volume (micro-CT) DecreasedRecovered
Trabecular Number (micro-CT) DecreasedRecovered
Histological Score (Joint Destruction) SevereReduced

This table summarizes qualitative and semi-quantitative outcomes from a study of methotrexate in a rat CIA model.[4]

Mechanisms of Action and Signaling Pathways

The therapeutic effects of these DMARDs are mediated through distinct molecular pathways.

Methotrexate: Primarily, methotrexate increases extracellular adenosine (B11128) levels by inhibiting aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase.[5] Adenosine, acting through its receptors, exerts potent anti-inflammatory effects.

Leflunomide: Its active metabolite, A77 1726, inhibits dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[6] This leads to the arrest of proliferating lymphocytes, which are crucial in the pathogenesis of rheumatoid arthritis.

Tofacitinib: As a Janus kinase (JAK) inhibitor, tofacitinib interferes with the JAK-STAT signaling pathway, which is downstream of several cytokine receptors implicated in arthritis, including those for interleukins and interferons.[7] This blockade prevents the cellular responses to these pro-inflammatory cytokines.

Signaling_Pathways cluster_MTX Methotrexate cluster_LEF Leflunomide cluster_TOF Tofacitinib MTX Methotrexate AICAR_T AICAR Transformylase MTX->AICAR_T Adenosine Extracellular Adenosine AICAR_T->Adenosine inhibits conversion to inosine (B1671953) monophosphate Adeno_R Adenosine Receptor Adenosine->Adeno_R Anti_Inflammatory Anti-inflammatory Effects Adeno_R->Anti_Inflammatory LEF Leflunomide DHODH DHODH LEF->DHODH Pyrimidine Pyrimidine Synthesis DHODH->Pyrimidine Lymphocyte_P Lymphocyte Proliferation Pyrimidine->Lymphocyte_P TOF Tofacitinib JAK JAK TOF->JAK Cytokine Pro-inflammatory Cytokines Cytokine_R Cytokine Receptor Cytokine->Cytokine_R Cytokine_R->JAK STAT STAT JAK->STAT phosphorylation Gene_T Gene Transcription STAT->Gene_T Inflammation Inflammation Gene_T->Inflammation

Figure 1: Simplified signaling pathways of Methotrexate, Leflunomide, and Tofacitinib.

Experimental Protocols

The following are detailed methodologies for the key animal models cited in this guide.

Collagen-Induced Arthritis (CIA) in Rodents

This is a widely used autoimmune model of rheumatoid arthritis.

  • Induction:

    • Animals (typically DBA/1 mice or Wistar rats) are immunized with an emulsion of type II collagen (bovine or chicken) and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.[8]

    • A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the primary immunization.[8]

  • Drug Administration:

    • Methotrexate: Administered orally at doses ranging from 1.5 to 3 mg/kg, typically starting after the onset of clinical signs (around day 21) and continuing for several weeks.[4][9]

    • Tofacitinib: Administered orally or via subcutaneous osmotic pump at doses around 15 mg/kg/day, often initiated before or at the onset of arthritis.[2][3]

  • Assessment of Arthritis:

    • Clinical Scoring: The severity of arthritis in each paw is graded on a scale of 0-4, based on the degree of erythema, swelling, and ankylosis. The total score per animal can reach a maximum of 16.[2]

    • Paw Swelling/Thickness: Measured using a plethysmometer or digital calipers at regular intervals.[10]

    • Histopathology: At the end of the study, joints are harvested, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess synovial inflammation, cartilage damage, and bone erosion, which are then scored semi-quantitatively.[4]

CIA_Workflow cluster_setup Model Induction cluster_treatment Treatment and Monitoring cluster_analysis Endpoint Analysis Day0 Day 0: Primary Immunization (Type II Collagen + CFA) Day21 Day 21: Booster Immunization (Type II Collagen + IFA) Day0->Day21 21 days Treatment_Start Initiate DMARD Treatment (e.g., around Day 21) Day21->Treatment_Start Monitoring Regular Monitoring: - Clinical Score - Paw Swelling Treatment_Start->Monitoring Day42 Day 42: Study Termination Monitoring->Day42 until termination Histology Histopathological Analysis (Joints) Day42->Histology Biochem Biochemical Analysis (Serum Cytokines) Day42->Biochem

Figure 2: General experimental workflow for the Collagen-Induced Arthritis (CIA) model.
Adjuvant-Induced Arthritis (AIA) in Rats

This model is characterized by a rapid and severe inflammatory response.

  • Induction:

    • Arthritis is induced by a single intradermal injection of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis into the footpad or base of the tail of susceptible rat strains (e.g., Lewis rats).[1]

  • Drug Administration:

    • Methotrexate: Typically administered orally or intraperitoneally at doses ranging from 0.1 to 1 mg/kg, either prophylactically or therapeutically.[2][7]

    • Leflunomide: Administered orally at doses around 10 mg/kg/day.[1]

  • Assessment of Arthritis:

    • Paw Volume/Thickness: The primary injected paw and the contralateral non-injected paw are measured regularly to assess primary and secondary inflammation.[9]

    • Arthritic Index: A scoring system similar to the CIA model is used to evaluate the severity of arthritis in all four paws.[1]

    • Biochemical Markers: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and acute phase proteins (e.g., C-reactive protein) are quantified at the end of the study.

    • Histopathology: Joints are examined for signs of inflammation, pannus formation, and bone and cartilage destruction.[1]

Conclusion

The experimental data from preclinical arthritis models demonstrate that methotrexate, leflunomide, and tofacitinib are all effective in mitigating the signs and symptoms of arthritis, albeit through different mechanisms of action. Methotrexate and leflunomide show comparable efficacy in reducing paw inflammation and arthritic scores in the AIA model. Tofacitinib exhibits potent anti-inflammatory effects in the CIA model, significantly reducing clinical scores and paw edema.

The choice of DMARD in a research setting will depend on the specific scientific question being addressed. For studies focused on T-cell proliferation and pyrimidine synthesis, leflunomide is a relevant comparator. For investigations into cytokine signaling and the JAK-STAT pathway, tofacitinib is the more appropriate choice. Methotrexate remains the gold standard for comparison due to its widespread clinical use and well-characterized effects in these preclinical models. This guide provides a foundational framework for researchers to design and interpret studies aimed at further elucidating the nuances of these important anti-arthritic agents.

References

A Head-to-Head Battle: Methotrexate Hydrate vs. Novel Antifolate Drugs in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of cancer chemotherapy, antifolate drugs have long been a cornerstone of treatment regimens. Methotrexate (B535133), a stalwart in this class, has been instrumental in managing a spectrum of malignancies. However, the advent of new-generation antifolate agents, such as pemetrexed (B1662193) and pralatrexate (B1268), has prompted a re-evaluation of the therapeutic arsenal. This comprehensive guide provides a head-to-head comparison of methotrexate hydrate (B1144303) with these newer alternatives, presenting key experimental data, detailed methodologies, and visual representations of their mechanisms of action to inform researchers, scientists, and drug development professionals.

Executive Summary

This guide delves into the comparative efficacy and mechanisms of methotrexate, pemetrexed, and pralatrexate. Pemetrexed distinguishes itself by targeting multiple enzymes in the folate pathway, while pralatrexate exhibits a significantly higher affinity for the primary cellular uptake transporter, the reduced folate carrier 1 (RFC-1), and is more efficiently polyglutamylated within cancer cells, leading to enhanced intracellular retention and cytotoxicity. These fundamental differences in pharmacology translate to variations in clinical efficacy and toxicity profiles, which are explored in detail throughout this report.

Comparative Analysis of In Vitro Efficacy and Cellular Pharmacology

The following tables summarize key quantitative data from preclinical studies, offering a direct comparison of the biochemical and cellular activities of methotrexate, pemetrexed, and pralatrexate.

Table 1: Comparative In Vitro Cytotoxicity (IC50, nM)

Cell LineCancer TypeMethotrexatePemetrexedPralatrexate
H2052Mesothelioma80-0.625[1]
RLTransformed Follicular Lymphoma30-50-3-5[2]
HTDiffuse Large B-cell Lymphoma30-50-3-5[2]
SKI-DLBCL-1Diffuse Large B-cell Lymphoma30-50-3-5[2]
RajiBurkitt's Lymphoma30-50-3-5[2]
Hs445Hodgkin's Disease30-50-3-5[2]
Pediatric Leukemia/Lymphoma (Median)Leukemia/Lymphoma78155-[3]

Table 2: Comparative Enzyme Inhibition and Cellular Transport/Metabolism

ParameterTarget/Transporter/EnzymeMethotrexatePemetrexedPralatrexate
Ki app (nM) Dihydrofolate Reductase (DHFR)26>20045[4]
Km (µmol/L) Reduced Folate Carrier 1 (RFC-1)4.8-0.3[2]
Vmax/Km Reduced Folate Carrier 1 (RFC-1)0.9-12.6[2]
Km (µmol/L) Folylpolyglutamate Synthetase (FPGS)32.3Lower than MTX5.9[2]
Vmax/Km Folylpolyglutamate Synthetase (FPGS)2.2-23.2[2]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for antifolate drugs is the disruption of folate metabolism, which is crucial for the synthesis of nucleotides necessary for DNA and RNA replication. However, these agents also exert their effects through other signaling pathways.

The Folate Synthesis Pathway and Antifolate Inhibition

Methotrexate, pemetrexed, and pralatrexate all interfere with the folate metabolic pathway, but they do so with different target specificities and efficiencies. This diagram illustrates the key enzymes in the pathway and the points of inhibition for each drug.

Folate Synthesis Pathway cluster_0 Cell Membrane cluster_1 Intracellular Folate Folate RFC1 RFC-1 Folate->RFC1 MTX MTX MTX->RFC1 FPGS Folylpolyglutamate Synthetase (FPGS) MTX->FPGS PMX PMX PMX->RFC1 PMX->FPGS PLX PLX PLX->RFC1 PLX->FPGS DHF Dihydrofolate (DHF) RFC1->DHF transport DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) TS Thymidylate Synthase (TS) THF->TS GARFT Glycinamide Ribonucleotide Formyltransferase (GARFT) THF->GARFT DHFR->THF Thymidine_Synth Thymidine Synthesis TS->Thymidine_Synth Purine_Synth Purine Synthesis GARFT->Purine_Synth DNA_RNA DNA & RNA Synthesis Purine_Synth->DNA_RNA Thymidine_Synth->DNA_RNA MTX_poly MTX Polyglutamates FPGS->MTX_poly PMX_poly PMX Polyglutamates FPGS->PMX_poly PLX_poly PLX Polyglutamates FPGS->PLX_poly MTX_poly->DHFR inhibition PMX_poly->DHFR inhibition PMX_poly->TS inhibition PMX_poly->GARFT inhibition PLX_poly->DHFR inhibition DNA_Methylation_Apoptosis Antifolates Methotrexate, Pemetrexed, Pralatrexate Folate_Depletion Folate Pathway Inhibition Antifolates->Folate_Depletion SAM_Depletion S-adenosylmethionine (SAM) Depletion Folate_Depletion->SAM_Depletion Nucleotide_Depletion Nucleotide Depletion Folate_Depletion->Nucleotide_Depletion DNMT_Inhibition DNA Methyltransferase (DNMT) Inhibition SAM_Depletion->DNMT_Inhibition Hypomethylation DNA Hypomethylation DNMT_Inhibition->Hypomethylation TSG_Reactivation Tumor Suppressor Gene Reactivation Hypomethylation->TSG_Reactivation Apoptosis Apoptosis TSG_Reactivation->Apoptosis DNA_Damage DNA Damage & Replication Stress Nucleotide_Depletion->DNA_Damage DNA_Damage->Apoptosis

References

A Comparative Guide to Nano-formulations of Methotrexate Versus Standard Methotrexate Hydrate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Efficacy, Bioavailability, and Cellular Interactions

Methotrexate (B535133) (MTX), a cornerstone in the treatment of rheumatoid arthritis and other autoimmune diseases, often faces limitations due to its systemic toxicity and variable patient response.[1] The emergence of nanotechnology in drug delivery has paved the way for novel methotrexate nano-formulations designed to enhance therapeutic efficacy while minimizing adverse effects. This guide provides a comprehensive comparison of various nano-formulations of methotrexate against the standard methotrexate hydrate, supported by experimental data, detailed protocols, and visual representations of key biological and experimental processes.

Quantitative Data Presentation: A Comparative Analysis

The following tables summarize the key quantitative data from various studies, offering a side-by-side comparison of different methotrexate formulations.

Table 1: Physicochemical and In Vitro Release Characteristics of Methotrexate Formulations

Formulation TypeParticle Size (nm)Polydispersity Index (PDI)Entrapment Efficiency (%)In Vitro Release ProfileReference
Standard MTX Hydrate N/AN/AN/ARapid release (e.g., ~81% in 6h)[2]
Lipid-Core Nanocapsules (LNC) 175 ± 171.6 ± 0.2Not ReportedSustained release[3]
Gold Nanoparticles (GNP) 60.62 ± 2.410.31 ± 0.0387.53 ± 1.10Slower release than free MTX (34.91 ± 1.96% release)[4][5][6]
PLGA Nanoparticles 163.7 ± 10.25Not Reported93.3 ± 0.5Sustained release[7]
PLGA Nanoparticles 227.2 ± 10.139 ± 0.04176.6 ± 4.9Sustained release[8]
Nanoemulsion 87.89 ± 2.860.2787 ± 0.25Sustained release (96.77 ± 0.63% after 72h)[9]
Solid Lipid Nanoparticles (SLN) Not ReportedNot ReportedNot ReportedSlower, sustained release (~50% between 4-6h, 80.26% at 12h)[2]

Table 2: Pharmacokinetic Parameters of Methotrexate Formulations

Formulation TypeAdministration RouteCmax (µg/mL)Tmax (h)AUC (µg/mL·h)Half-life (h)ClearanceReference
Free MTX Solution Oral / IVLowerShorterLowerShorterHigher[7][10]
MTX-loaded Nanoparticles Oral / IVSignificantly HigherLongerSignificantly HigherSignificantly HigherSignificantly Lower[7][10]
MTX-loaded Nanoemulsions Oral / IVSignificantly HigherLongerSignificantly HigherSignificantly HigherSignificantly Lower[10]
MTX-Nanoemulsion Gel (Topical) TopicalFNEG6: 9.1 ± 0.21Not ReportedFNEG6: 173.8 ± 21.7FNEG6: 9.1 ± 0.21Lower elimination rate[11]

Table 3: In Vivo Efficacy in Adjuvant-Induced Arthritis (AIA) Models

FormulationKey FindingsReference
MTX-Lipid-Core Nanocapsules (MTX-LNC) Achieved arthritis inhibition earlier (day 21) and at a 75% lower dose than standard MTX. Significantly reduced TNF-α and IL-1α serum levels.[3]
MTX-Gold Nanoparticles (MTX-GNP) Intra-articular MTX-GNPs inhibited IL-6 by 36.52%, ACCP by 63.25%, and RANKL by 63.67%, while increasing IL-10 by 190.18%.[4][5][6][12]
MTX-Nanoemulsion Showed superior anti-inflammatory effects in the synovia of arthritic joints compared to commercial MTX preparation.[1]
MTX-loaded Chitosan Nanoparticles Significantly reduced paw thickness and levels of pro-inflammatory markers TNF-α and IL-6.[13]
MTX-loaded PLGA Nanoparticles Ameliorated experimental autoimmune arthritis by regulating the balance of Th17 and regulatory T cells.[8]

Experimental Protocols

1. Preparation of Methotrexate-Loaded Gold Nanoparticles (MTX-GNPs)

  • Method: Chemical reduction technique.

  • Procedure: Gold nanoparticles (GNPs) are fabricated utilizing sodium citrate (B86180) and tween 20. Methotrexate is then conjugated to the GNPs.

  • Characterization: The resulting MTX-GNPs are characterized for entrapment efficiency, particle size, polydispersity index (PDI), and zeta potential.[4][5][6][12]

2. Preparation of Methotrexate-Loaded PLGA Nanoparticles

  • Method: Double emulsion solvent evaporation method.

  • Procedure: Poly(lactic-co-glycolic acid) (PLGA) is dissolved in an organic solvent. An aqueous solution of methotrexate is emulsified in the polymer solution, which is then emulsified in a larger aqueous phase containing a stabilizer. The organic solvent is then evaporated, leading to the formation of nanoparticles.

  • Purification: Non-encapsulated MTX is removed by dialysis.[8]

  • Characterization: Particle size, PDI, zeta potential, and encapsulation efficiency are determined.[7][8]

3. In Vitro Drug Release Study

  • Apparatus: Dialysis bag method.

  • Procedure: A known amount of the methotrexate formulation (nano-formulation or standard solution) is placed in a dialysis bag with a specific molecular weight cut-off. The bag is then immersed in a release medium (e.g., phosphate-buffered saline, pH 7.4) and kept under constant stirring at a controlled temperature.

  • Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn and analyzed for methotrexate content using a suitable analytical method, such as UV-Vis spectrophotometry. The withdrawn volume is replaced with fresh medium to maintain sink conditions.[4][9][14]

4. In Vivo Adjuvant-Induced Arthritis (AIA) Model in Rats

  • Induction: Arthritis is induced in rats (e.g., Wistar or Lewis rats) by a subplantar injection of Freund's Complete Adjuvant (FCA) into one of the hind paws.

  • Treatment: After the onset of arthritis (typically around day 14), animals are treated with different formulations of methotrexate (e.g., standard MTX, MTX nano-formulations) or a control vehicle, often via intravenous or intraperitoneal administration.

  • Evaluation: The severity of arthritis is assessed by measuring paw volume/thickness at regular intervals. At the end of the study, serum and tissue samples can be collected for the analysis of inflammatory markers (e.g., TNF-α, IL-6) and histological examination of the joints.[3][9][13]

Visualizing the Mechanisms and Workflows

Methotrexate's Anti-inflammatory Signaling Pathway

Methotrexate exerts its anti-inflammatory effects through multiple mechanisms, primarily by increasing extracellular adenosine (B11128) levels. This diagram illustrates the key steps in this pathway.

Methotrexate_Signaling_Pathway cluster_cell Cell Interior cluster_extracellular Extracellular Space MTX Methotrexate DHFR Dihydrofolate Reductase MTX->DHFR Inhibits ATIC AICAR Transformylase MTX->ATIC Inhibits AICAR AICAR AMPDA AMP Deaminase AICAR->AMPDA Inhibits ADA Adenosine Deaminase AICAR->ADA Inhibits AMP AMP Adenosine_in Adenosine AMP->Adenosine_in Adenosine_out Adenosine Adenosine_in->Adenosine_out Transport Adenosine_Receptor Adenosine Receptor (e.g., A2A) Adenosine_out->Adenosine_Receptor Binds cAMP cAMP Adenosine_Receptor->cAMP Activates Anti_inflammatory Anti-inflammatory Effects cAMP->Anti_inflammatory Leads to

Caption: Methotrexate inhibits enzymes leading to AICAR accumulation, which in turn increases intracellular and extracellular adenosine, ultimately resulting in anti-inflammatory effects.[15][16][17][18]

Experimental Workflow for Comparing Methotrexate Formulations

This diagram outlines a typical experimental workflow for the preclinical evaluation of methotrexate nano-formulations.

Experimental_Workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Animal Model) cluster_data Data Analysis & Comparison Prep Preparation of Nano-formulation Char Physicochemical Characterization (Size, PDI, EE%) Prep->Char Release In Vitro Drug Release Char->Release Uptake Cellular Uptake Studies Release->Uptake Cyto Cytotoxicity Assay Uptake->Cyto Induce Induction of Arthritis Cyto->Induce Treat Treatment with Formulations Induce->Treat Assess Assessment of Therapeutic Efficacy (Paw Edema, Scoring) Treat->Assess Biochem Biochemical & Histological Analysis Assess->Biochem Compare Comparison of Efficacy, Pharmacokinetics, & Toxicity Biochem->Compare

Caption: A streamlined workflow for the development and testing of methotrexate nano-formulations, from initial preparation to in vivo efficacy studies.

Logical Relationship of Nanoparticle Properties to Therapeutic Outcome

The enhanced therapeutic effect of methotrexate nano-formulations is a result of their unique physicochemical properties. This diagram illustrates this relationship.

Nanoparticle_Properties_to_Outcome cluster_properties Nanoparticle Properties cluster_effects Biological Effects cluster_outcome Therapeutic Outcome Size Small Particle Size (<200nm) EPR Enhanced Permeation & Retention (EPR) Effect Size->EPR CellUptake Enhanced Cellular Uptake Size->CellUptake Sustained Sustained Release Profile Bioavail Increased Bioavailability Sustained->Bioavail ReducedTox Reduced Systemic Toxicity Sustained->ReducedTox HighEE High Entrapment Efficiency HighEE->Bioavail ImprovedEfficacy Improved Therapeutic Efficacy EPR->ImprovedEfficacy Bioavail->ImprovedEfficacy ReducedTox->ImprovedEfficacy CellUptake->ImprovedEfficacy

Caption: Key nanoparticle characteristics lead to improved biological effects, culminating in enhanced therapeutic outcomes for methotrexate delivery.

Conclusion

The collective evidence strongly suggests that nano-formulations of methotrexate offer significant advantages over the standard this compound. These advantages include improved bioavailability, sustained drug release, and enhanced anti-inflammatory effects, often at lower doses.[3][10] The ability to passively target inflamed tissues through the enhanced permeability and retention (EPR) effect, coupled with potentially reduced systemic toxicity, makes nano-formulations a promising avenue for future drug development in the treatment of rheumatoid arthritis and other inflammatory conditions.[8][19] Further research, particularly well-designed head-to-head clinical trials, is warranted to fully elucidate the clinical benefits of these advanced drug delivery systems.

References

A Head-to-Head Battle: Oral Versus Injectable Methotrexate Hydrate in In Vivo Settings

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the in vivo performance of oral and injectable methotrexate (B535133) hydrate (B1144303), supported by experimental data for researchers, scientists, and drug development professionals.

Methotrexate (MTX), a cornerstone therapy for a variety of autoimmune diseases and cancers, is commonly administered in its hydrate form through both oral and injectable routes. The choice between these delivery methods is a critical consideration in clinical practice and drug development, with significant implications for therapeutic efficacy, patient safety, and adherence. This guide provides a comprehensive in vivo comparison of oral versus injectable methotrexate hydrate, summarizing key performance data, detailing experimental protocols, and visualizing relevant biological and procedural pathways.

Data Presentation: A Quantitative Comparison

The in vivo performance of oral and injectable this compound can be quantitatively assessed through pharmacokinetic parameters, clinical efficacy measures, and safety profiles. The following tables summarize data from various studies, offering a clear comparison between the two formulations.

Pharmacokinetic Profile

Pharmacokinetic studies reveal significant differences in the bioavailability and absorption of oral versus injectable methotrexate. Injectable formulations, particularly subcutaneous (SC) injections, consistently demonstrate higher and more predictable bioavailability compared to oral administration. This difference becomes more pronounced at higher doses, where the absorption of oral methotrexate can become saturated.[1][2]

ParameterOral MethotrexateInjectable (Subcutaneous) MethotrexateKey Findings
Bioavailability Variable, decreases with increasing doses (plateaus >15 mg/week)[1]High and predictable, linear dose-proportional increase[1]Subcutaneous administration leads to significantly higher and more consistent drug exposure, especially at doses above 15 mg/week.[1]
Mean Relative Bioavailability (vs. SC) ~64% - 86%[3][4]Not ApplicableOral bioavailability is, on average, lower than subcutaneous bioavailability.[3][4]
Maximum Plasma Concentration (Cmax) Generally lower and more variableGenerally higher and more consistentInjectable route leads to a higher peak concentration of the drug in the bloodstream.
Time to Maximum Concentration (Tmax) Typically 1-2 hoursTypically 0.5-1 hourInjectable methotrexate reaches its peak concentration in the blood faster than the oral form.
Area Under the Curve (AUC) Lower, especially at higher doses[5]Higher and dose-proportional[5]The total drug exposure over time is greater with subcutaneous administration.[5]
Clinical Efficacy in Rheumatoid Arthritis (RA)

In the context of rheumatoid arthritis, numerous studies have demonstrated the superior clinical efficacy of injectable methotrexate over its oral counterpart. This is often attributed to the enhanced bioavailability of the injectable form.

Efficacy EndpointOral MethotrexateInjectable (Subcutaneous) MethotrexateOdds Ratio (Injectable vs. Oral) for ACR20
ACR20 Response Lower response ratesHigher response rates3.02 (95% CI 1.41, 6.46)[6]
ACR50 Response Lower response ratesHigher response rates-
ACR70 Response Lower response ratesHigher response rates-
DAS28 Remission Lower rates of remissionHigher rates of remission-

ACR20/50/70 represents a 20%/50%/70% improvement in the American College of Rheumatology criteria. DAS28 is the Disease Activity Score in 28 joints.

Clinical Efficacy in Psoriasis

Similar to rheumatoid arthritis, studies in patients with psoriasis have shown that subcutaneous methotrexate can lead to a faster and greater improvement in disease severity.

Efficacy EndpointOral MethotrexateInjectable (Subcutaneous) MethotrexateKey Findings
PASI 75 Response Slower and lower response ratesFaster and higher response ratesSubcutaneous methotrexate may lead to a more rapid achievement of a 75% reduction in the Psoriasis Area and Severity Index (PASI).[7]
PASI 90 Response Lower response ratesHigher response ratesA higher proportion of patients on subcutaneous methotrexate achieve a 90% reduction in PASI scores.[8]
Time to PASI 90 LongerShorter (p < 0.001)[8]Patients on subcutaneous methotrexate reach the PASI 90 milestone significantly faster.[8]
Safety and Tolerability

While both formulations share a similar overall side effect profile, some studies suggest that injectable methotrexate may be better tolerated, particularly concerning gastrointestinal issues.[9] However, other studies have found no significant difference in the overall incidence of adverse events.[2]

Adverse Event ProfileOral MethotrexateInjectable (Subcutaneous) MethotrexateKey Considerations
Gastrointestinal Side Effects (Nausea, Vomiting) More frequently reported[9]Less frequently reported[9]Switching to subcutaneous methotrexate is a common strategy for patients experiencing gastrointestinal intolerance with the oral form.
Overall Adverse Events Some studies report a higher incidence[1]Some studies report a lower or similar incidence[1][2]The overall safety profiles are generally comparable, with the main difference being the route of administration-related side effects (e.g., injection site reactions for subcutaneous).

Experimental Protocols

The data presented above are derived from rigorously designed clinical trials. Understanding the methodologies of these studies is crucial for interpreting the results. Below are detailed summaries of typical experimental protocols used in comparing oral and injectable this compound.

Randomized Controlled Trial (RCT) for Rheumatoid Arthritis (e.g., MOOSE protocol)[6][10][11][12]
  • Study Design: A multi-center, open-label, assessor-blinded, two-arm randomized controlled trial.[6][10][11]

  • Participants: Adults with a confirmed diagnosis of rheumatoid arthritis according to the 2010 ACR/EULAR classification criteria, who are naïve to methotrexate treatment.[12]

  • Inclusion Criteria: Active disease defined by a Disease Activity Score in 28 joints (DAS28) > 3.2, and at least 3 tender and 3 swollen joints.[13]

  • Exclusion Criteria: Previous treatment with methotrexate, significant liver or kidney disease, pregnancy or breastfeeding, and certain concomitant medications.[12][14]

  • Intervention:

    • Group 1 (Oral): Weekly administration of oral methotrexate tablets, with dose escalation from an initial low dose (e.g., 7.5-15 mg/week) to a target dose (e.g., 20-25 mg/week) based on clinical response and tolerability.[15]

    • Group 2 (Injectable): Weekly subcutaneous injection of methotrexate, with a similar dose escalation strategy as the oral group.[15]

  • Primary Outcome: The primary endpoint is typically the proportion of patients achieving a predefined level of disease activity improvement at a specific time point (e.g., ACR20 response at 24 or 52 weeks).[6]

  • Secondary Outcomes: Include changes in DAS28, Health Assessment Questionnaire (HAQ) scores, incidence of adverse events, and patient-reported outcomes.

  • Statistical Analysis: The primary analysis is usually an intention-to-treat (ITT) analysis. The chi-squared test or Fisher's exact test is used to compare the proportion of responders in the two groups. Continuous secondary outcomes are often analyzed using t-tests or non-parametric equivalents.

Crossover Pharmacokinetic Study
  • Study Design: A randomized, open-label, crossover study design.[5]

  • Participants: Patients with a stable diagnosis of rheumatoid arthritis or another relevant condition, on a stable dose of methotrexate.

  • Procedure: Each participant receives a single dose of both oral and injectable methotrexate, separated by a washout period (typically 1-2 weeks). Blood samples are collected at predefined time points over a 24-hour period after each administration.[4]

  • Pharmacokinetic Analysis: Plasma concentrations of methotrexate are measured using a validated analytical method (e.g., fluorescence polarization immunoassay).[3] Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated using non-compartmental analysis.

  • Statistical Analysis: The pharmacokinetic parameters for the two routes of administration are compared using a paired t-test or a mixed-effects model. Bioequivalence is assessed based on the 90% confidence interval of the ratio of the geometric means for AUC and Cmax.[4]

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_oral Oral Administration cluster_injectable Injectable (Subcutaneous) Administration Oral MTX Oral MTX GI Tract GI Tract Oral MTX->GI Tract Ingestion Liver (First-Pass Metabolism) Liver (First-Pass Metabolism) GI Tract->Liver (First-Pass Metabolism) Absorption Systemic Circulation (Oral) Systemic Circulation (Lower & Variable Bioavailability) Liver (First-Pass Metabolism)->Systemic Circulation (Oral) Injectable MTX Injectable MTX Subcutaneous Tissue Subcutaneous Tissue Injectable MTX->Subcutaneous Tissue Injection Systemic Circulation (Injectable) Systemic Circulation (Higher & Predictable Bioavailability) Subcutaneous Tissue->Systemic Circulation (Injectable) Direct Absorption

Bioavailability Comparison

G Patient Screening Patient Screening Informed Consent Informed Consent Patient Screening->Informed Consent Randomization Randomization Informed Consent->Randomization Oral MTX Group Oral MTX Group Randomization->Oral MTX Group Injectable MTX Group Injectable MTX Group Randomization->Injectable MTX Group Treatment & Follow-up Treatment & Follow-up Oral MTX Group->Treatment & Follow-up Injectable MTX Group->Treatment & Follow-up Data Collection (Efficacy & Safety) Data Collection (Efficacy & Safety) Treatment & Follow-up->Data Collection (Efficacy & Safety) Statistical Analysis Statistical Analysis Data Collection (Efficacy & Safety)->Statistical Analysis Results & Conclusion Results & Conclusion Statistical Analysis->Results & Conclusion

RCT Workflow

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space MTX Methotrexate (MTX) MTX_in Methotrexate (MTX) MTX->MTX_in Reduced Folate Carrier (RFC1) MTX_PG MTX Polyglutamates MTX_in->MTX_PG FPGS DHFR Dihydrofolate Reductase (DHFR) MTX_PG->DHFR Inhibition TS Thymidylate Synthase (TS) MTX_PG->TS Inhibition AICART AICAR Transformylase MTX_PG->AICART Inhibition Pyrimidine_Synth Inhibition of Pyrimidine Synthesis DHFR->Pyrimidine_Synth TS->Pyrimidine_Synth Purine_Synth Inhibition of Purine Synthesis AICART->Purine_Synth Adenosine Increased Adenosine Release AICART->Adenosine

MTX Signaling Pathway

References

Validating DHFR Inhibition by Methotrexate Hydrate: An Enzymatic Assay Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the enzymatic validation of dihydrofolate reductase (DHFR) inhibition by methotrexate (B535133) hydrate. It is designed to offer an objective comparison of methotrexate's performance against other DHFR inhibitors, supported by experimental data and detailed protocols.

Introduction to DHFR and Methotrexate

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2][3][4] THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and several amino acids, which are the building blocks of DNA and proteins.[5] Consequently, the inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it a prime target for therapeutic intervention, particularly in cancer chemotherapy.[1][2][6]

Methotrexate, a folate analog, is a potent and competitive inhibitor of DHFR.[2][7] By binding to the active site of DHFR, methotrexate blocks the production of THF, leading to the depletion of essential precursors for DNA synthesis and subsequent cell cycle arrest and apoptosis.[6][7] This mechanism of action underlies its efficacy as an anti-cancer, anti-inflammatory, and antirheumatic agent.[7]

Comparative Performance of DHFR Inhibitors

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The lower the IC50 value, the more potent the inhibitor.

The following table summarizes the IC50 values of methotrexate and other common DHFR inhibitors determined through enzymatic assays.

InhibitorOrganism/Cell LineIC50 ValueReference
Methotrexate Hydrate (Not Specified)2.6 nM[7]
Methotrexate (Not Specified)0.12 ± 0.07 µM[8]
Pyrimethamine(Not Specified)52 ± 35 µM[8]
TrimethoprimL. casei~2.0% as effective as MTX[9]
2,4-diamino-N10-methylpteroic acid (DAMPA)L. casei~3.9% as effective as MTX[9]
7-hydroxymethotrexateL. casei~1.7% as effective as MTX[9]
TrimetrexateHuman4.74 nM[10]
TrimetrexateToxoplasma gondii1.35 nM[10]
PiritreximPneumocystis carinii0.038 µM[10]
PiritreximToxoplasma gondii0.011 µM[10]
WR99210(Not Specified)<0.075 nM[10]
Fluorofolin(Not Specified)2.5 nM[10]
DHFR-IN-4(Not Specified)123 nM[10]
DHFR-IN-5Quadruple mutant P. falciparumKi = 0.54 nM[10]

Note: IC50 values can vary depending on the specific assay conditions, enzyme source, and substrate concentrations.

Experimental Protocol: DHFR Enzymatic Inhibition Assay

This protocol outlines a standard spectrophotometric method for determining the inhibitory activity of methotrexate on DHFR. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.[1][3][4][11]

Materials and Reagents:

  • DHFR enzyme (recombinant or purified)

  • This compound

  • Dihydrofolic acid (DHF), substrate

  • NADPH, cofactor

  • Assay Buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, pH 7.5)[12]

  • DMSO (for dissolving inhibitors)

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 1x Assay Buffer by diluting a 10x stock solution with ultrapure water.[1]

    • Prepare a stock solution of NADPH (e.g., 10 mM) in Assay Buffer. Keep on ice and protect from light.[12]

    • Prepare a stock solution of DHF (e.g., 10 mM) in Assay Buffer. A small amount of NaOH may be needed for dissolution; adjust the pH back to 7.5. Aliquot and store at -80°C, protected from light.[12]

    • Prepare a stock solution of methotrexate (e.g., 1 mM) in Assay Buffer or DMSO.[12] Create a serial dilution of this stock to generate a range of inhibitor concentrations for IC50 determination.[1]

    • Dilute the DHFR enzyme to the desired working concentration in cold Assay Buffer on the day of the experiment.[12]

  • Assay Setup (96-well plate):

    • Blank (No Enzyme): Assay Buffer, DHF, and NADPH.[12]

    • Negative Control (No Inhibitor): Assay Buffer, DMSO (vehicle control), DHFR enzyme, DHF, and NADPH.[12]

    • Positive Control (Methotrexate): Assay Buffer, a known concentration of methotrexate, DHFR enzyme, DHF, and NADPH.[12]

    • Test Wells: Assay Buffer, serially diluted methotrexate, DHFR enzyme, DHF, and NADPH.[12]

  • Pre-incubation:

    • Add the Assay Buffer, inhibitor (or DMSO), and DHFR enzyme to the appropriate wells.

    • Mix gently and incubate the plate at room temperature for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[12]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the DHF substrate solution to all wells.[12]

    • Immediately place the plate in a microplate reader and begin kinetic measurement of the absorbance at 340 nm every 15-30 seconds for 10-20 minutes.[12]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).[12]

    • Calculate the percent inhibition for each methotrexate concentration using the following formula: % Inhibition = [(V₀ of Negative Control - V₀ of Test Well) / V₀ of Negative Control] x 100

    • Plot the percent inhibition against the logarithm of the methotrexate concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).[12]

Visualizing the Experimental Workflow and DHFR Pathway

To further clarify the experimental process and the biological context of DHFR inhibition, the following diagrams have been generated using Graphviz.

G cluster_prep 1. Reagent Preparation cluster_setup 2. Assay Setup (96-well plate) cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis P1 Prepare Assay Buffer S1 Add Buffer, Inhibitor/Vehicle, and DHFR Enzyme P1->S1 P2 Prepare NADPH Solution P2->S1 P3 Prepare DHF Solution R1 Initiate Reaction with DHF P3->R1 P4 Prepare Methotrexate Dilutions P4->S1 P5 Dilute DHFR Enzyme P5->S1 S2 Pre-incubate at Room Temperature S2->R1 R2 Kinetic Reading at 340 nm A1 Calculate Initial Velocities (V₀) R2->A1 A2 Calculate Percent Inhibition A1->A2 A3 Plot Dose-Response Curve A2->A3 A4 Determine IC50 Value A3->A4

Caption: Experimental workflow for the DHFR enzymatic inhibition assay.

DHFR_Pathway cluster_folate Folate Metabolism cluster_synthesis Nucleotide & Amino Acid Synthesis DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate AminoAcids Amino Acid Synthesis THF->AminoAcids DHFR->THF Product NADP NADP+ DHFR->NADP DNA DNA Synthesis Purines->DNA Thymidylate->DNA NADPH NADPH NADPH->DHFR Cofactor Methotrexate Methotrexate Methotrexate->DHFR Inhibition

Caption: The DHFR pathway and the inhibitory action of methotrexate.

Conclusion

Enzymatic assays provide a robust and quantitative method for validating the inhibition of DHFR by this compound. The data clearly demonstrates that methotrexate is a highly potent inhibitor of DHFR, with IC50 values in the nanomolar to low micromolar range. This guide offers the necessary protocols and comparative data to assist researchers in their drug discovery and development efforts targeting the folate pathway.

References

A Head-to-Head Battle of Immunosuppressants: Methotrexate Hydrate vs. Mycophenolate Mofetil

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Comparison for Researchers and Drug Development Professionals

In the landscape of immunosuppressive therapies, methotrexate (B535133) hydrate (B1144303) and mycophenolate mofetil stand out as two widely utilized agents in the management of autoimmune diseases and the prevention of transplant rejection. While both drugs effectively dampen the immune response, they do so through distinct mechanisms of action, leading to differences in their efficacy profiles, side effects, and clinical applications. This guide provides a comprehensive comparison of the immunosuppressive effects of methotrexate hydrate and mycophenolate mofetil, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and application of these compounds.

At a Glance: Key Differences in Immunosuppressive Action

FeatureThis compoundMycophenolate Mofetil (as Mycophenolic Acid)
Primary Mechanism Dihydrofolate reductase (DHFR) and AICAR transformylase inhibitionInosine (B1671953) monophosphate dehydrogenase (IMPDH) inhibition
Effect on Lymphocytes Induces apoptosis in activated T-cellsArrests T and B-cell proliferation in the G0/G1 phase[1]
Onset of Action Slower onset of cytokine inhibitionMore rapid and profound inhibition of T-cell cytokine production[1]
Primary Cellular Target Proliferating cells, particularly lymphocytesT and B lymphocytes

In Vitro Immunosuppressive Efficacy

Direct comparative in vitro studies providing specific IC50 values for lymphocyte proliferation are limited. However, qualitative and mechanistic studies consistently demonstrate the potent immunosuppressive effects of both agents.

Mycophenolic acid (MPA), the active metabolite of mycophenolate mofetil, has been shown to exert a more profound and earlier inhibition of T-cell cytokine production compared to methotrexate.[1] Methotrexate, on the other hand, is effective at inducing apoptosis in already activated T-cells.[1]

Table 1: Comparative Effects on Lymphocyte Functions (In Vitro)

ParameterThis compoundMycophenolate Mofetil (as Mycophenolic Acid)Reference
T-Cell Proliferation Inhibition, mechanism involves induction of apoptosis in activated cellsPotent inhibition, mechanism involves cell cycle arrest at G0/G1 phase[1]
B-Cell Proliferation Inhibitory effectPotent inhibition due to reliance on de novo purine (B94841) synthesis
Cytokine Production (T-Cells) Inhibition of various cytokinesMore profound and rapid inhibition of T-cell derived cytokines[1]
Expression of Activation Markers Can reduce expression of some activation markersInhibits the expression of activation markers such as HLA-DR and CD71 on T-cells[1]

Clinical Efficacy: Insights from the FAST Uveitis Trial

The First-line Antimetabolites as Steroid-sparing Treatment (FAST) uveitis trial provides valuable head-to-head clinical data on the efficacy of methotrexate and mycophenolate mofetil.

Table 2: Clinical Efficacy in Non-Infectious Uveitis (FAST Trial)

OutcomeMethotrexate (25 mg weekly)Mycophenolate Mofetil (3 g daily)p-valueReference
Treatment Success at 6 Months 66.7%57.1%0.20[2]
Treatment Success in Posterior or Panuveitis at 6 Months 74.4%55.3%0.02
Treatment Success in Intermediate Uveitis at 6 Months 33.3%63.6%0.07
Median Time to Treatment Success 9.9 months8.2 months-[3]

These results suggest that while both are effective, methotrexate may be superior for posterior and panuveitis, whereas mycophenolate mofetil may have an advantage in intermediate uveitis and a faster onset of action.[2][3]

Mechanisms of Action: A Deeper Dive

The distinct immunosuppressive effects of methotrexate and mycophenolate mofetil stem from their unique molecular targets.

Mycophenolate Mofetil: Mycophenolate mofetil is a prodrug that is rapidly hydrolyzed to its active form, mycophenolic acid (MPA). MPA is a potent, reversible, and uncompetitive inhibitor of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo pathway of guanosine (B1672433) nucleotide synthesis. T and B lymphocytes are highly dependent on this pathway for their proliferation, making them particularly susceptible to the effects of MPA. Inhibition of IMPDH leads to the depletion of guanosine triphosphate (GTP), which is essential for DNA synthesis, RNA synthesis, and protein glycosylation. This ultimately results in the arrest of lymphocyte proliferation at the G0/G1 phase of the cell cycle.[1]

This compound: Methotrexate's primary mechanism of immunosuppression involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is a vital cofactor in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. By depleting the intracellular pool of tetrahydrofolate, methotrexate disrupts DNA synthesis and repair, leading to the inhibition of proliferation in rapidly dividing cells, including activated lymphocytes. Additionally, methotrexate inhibits 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) transformylase, leading to the intracellular accumulation of AICAR and subsequent release of adenosine, which has potent anti-inflammatory effects.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by each drug and a general workflow for comparing their immunosuppressive effects in vitro.

Mycophenolate_Mofetil_Pathway Mycophenolate Mofetil Mechanism of Action MMF Mycophenolate Mofetil (Prodrug) MPA Mycophenolic Acid (MPA) (Active Drug) MMF->MPA Hydrolysis IMPDH Inosine Monophosphate Dehydrogenase (IMPDH) MPA->IMPDH Inhibits DeNovo De Novo Purine Synthesis Guanosine Guanosine Nucleotides (GTP) DeNovo->Guanosine DNA_RNA DNA & RNA Synthesis Guanosine->DNA_RNA Proliferation T & B Lymphocyte Proliferation DNA_RNA->Proliferation Methotrexate_Pathway This compound Mechanism of Action MTX Methotrexate DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR Inhibits AICAR_T AICAR Transformylase MTX->AICAR_T Inhibits THF Tetrahydrofolate DHFR->THF Reduces DHF Dihydrofolate PurinePyrimidine Purine & Pyrimidine Synthesis THF->PurinePyrimidine DNA_RNA DNA & RNA Synthesis PurinePyrimidine->DNA_RNA Proliferation Lymphocyte Proliferation DNA_RNA->Proliferation AICAR AICAR (accumulates) Adenosine Adenosine (released) AICAR->Adenosine AntiInflammatory Anti-inflammatory Effects Adenosine->AntiInflammatory Experimental_Workflow In Vitro Comparison Workflow cluster_assays Assays MLR Mixed Lymphocyte Reaction (MLR) Analysis Analyze Results MLR->Analysis Prolif Lymphocyte Proliferation Assay (e.g., MTT) Prolif->Analysis Cytokine Cytokine Production Assay (e.g., ELISA) Cytokine->Analysis PBMCs Isolate PBMCs from Healthy Donors Stimulation Stimulate with Mitogens or in MLR PBMCs->Stimulation Treatment Treat with varying concentrations of Methotrexate or Mycophenolate Mofetil Stimulation->Treatment Treatment->MLR Assess alloreactivity Treatment->Prolif Measure proliferation (IC50) Treatment->Cytokine Quantify cytokine levels

References

A Comparative Guide to LC-MS Methods for Quantifying Methotrexate Hydrate in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

High-dose methotrexate (B535133) (MTX) is a critical component in the treatment of various cancers, including non-Hodgkin lymphoma and acute lymphoblastic leukaemia.[1][2] Due to its narrow therapeutic window and potential for severe toxicity, therapeutic drug monitoring (TDM) of plasma MTX concentrations is crucial to ensure efficacy and patient safety.[1][2][3] While immunoassays are available, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a more specific and sensitive alternative, as it is not susceptible to interference from MTX metabolites.[3][4][5]

This guide provides an objective comparison of two distinct LC-MS/MS methods for the quantification of methotrexate in human plasma, supported by experimental data from published studies. We will delve into the detailed methodologies and present a clear comparison of their performance metrics.

Method 1: Protein Precipitation with Methanol (B129727) and Acetonitrile (B52724)

This widely used method involves a straightforward protein precipitation step to extract methotrexate from plasma samples. A mixture of methanol and acetonitrile is a common choice for efficient protein removal.[6]

Experimental Protocol[6]
  • Sample Preparation : To 100 µL of a plasma sample, add 500 µL of a precipitant solvent containing the internal standard (IS) in a methanol–acetonitrile (1:1, v/v) solution.

  • Vortex and Centrifuge : Vortex the mixture for 3 minutes, followed by centrifugation at 13,000 ×g for 5 minutes at room temperature.

  • Supernatant Transfer and Dilution : Transfer 50 µL of the supernatant to 200 µL of water.

  • Final Vortex and Centrifugation : Vortex the diluted sample for 1 minute and then centrifuge at 13,000 ×g for 3 minutes.

  • Injection : Inject 5 µL of the final supernatant into the HPLC-MS/MS system for analysis.

Chromatographic and Mass Spectrometric Conditions[7]
  • LC Column : Synergi Hydro-RP column (50 mm × 2.0 mm, 2.5 μm)

  • Mobile Phase : A gradient elution program using 5 mM ammonium (B1175870) formate (B1220265) aqueous solution with 0.2% formic acid and acetonitrile.

  • Flow Rate : 0.5 mL/min

  • Column Temperature : 40 °C

  • Mass Spectrometer : AB Sciex Triple Quad 4500 or Qtrap 5500

  • Ionization Mode : Electrospray ionization (ESI) in positive ion mode

  • Detection Mode : Multiple reaction-monitoring (MRM)

  • Mass Transitions :

    • Methotrexate: m/z 455.1 → m/z 308.0

    • Internal Standard (Tinidazole): m/z 248.1 → m/z 121.0

Method 2: Protein Precipitation with Methanol/Zinc Sulfate and Online Extraction

This method utilizes a different protein precipitation agent, methanol combined with zinc sulfate, followed by an online solid-phase extraction (SPE) step for further sample clean-up and concentration before chromatographic separation.[1]

Experimental Protocol[1]
  • Sample Preparation : Protein precipitation is performed with a methanol/ZnSO4 solution.

  • Online Enrichment : The sample undergoes an on-line enrichment step using a flush/back-flush cycle on a Poros R1/20 column (2.1 mm × 30 mm) before the analytical chromatography.

  • Injection : The enriched sample is then directed to the analytical column for separation and detection.

Chromatographic and Mass Spectrometric Conditions[1]
  • Analytical Column : Phenomenex Luna 5 μm Phenyl Hexyl column (2 mm × 50 mm)

  • Mass Spectrometer : ABSciex API 3200

  • Ionization Mode : Electrospray ionization (ESI) in positive ion mode

  • Mass Transitions :

    • Methotrexate: m/z 455.11 → 308.3

    • 7-OH-Methotrexate: m/z 471.14 → 324.3

    • Internal Standard (MTX¹³C²H₃): m/z 459.1 → 312.3

Quantitative Performance Comparison

The following table summarizes the key quantitative performance parameters for the two described LC-MS methods.

ParameterMethod 1: Methanol/Acetonitrile PrecipitationMethod 2: Methanol/ZnSO4 Precipitation with Online Extraction
Linearity Range 5–1000 ng/mLUp to 50 µmol L⁻¹
Correlation Coefficient (r²) >0.99[6]Not explicitly stated, but linearity is confirmed.
Lower Limit of Quantification (LLOQ) 5 ng/mL[6]25 nmol L⁻¹[1]
Limit of Detection (LOD) 1 ng/mL[6]Not explicitly stated.
Intra-day Precision (%CV) 4.13–7.67%[6]< 8.3%[1]
Inter-day Precision (%CV) 4.88–6.99%[6]< 8.3%[1]
Accuracy 97.00–102.15%[6]Not explicitly stated in percentage, but CVs are low.
Recovery 82.20–93.98%[7]24% for MTX, 57% for 7-OH-MTX[1]
Run Time 3.5 min[7]4 min[1]

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for the quantification of methotrexate in plasma samples using LC-MS.

LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS Analysis cluster_Data Data Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Precipitation Protein Precipitation (e.g., Methanol/Acetonitrile) Add_IS->Precipitation Vortex Vortex Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS System Supernatant->Injection Transfer LC_Separation Chromatographic Separation Injection->LC_Separation MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for methotrexate quantification in plasma by LC-MS.

Conclusion

Both presented LC-MS/MS methods offer reliable and accurate quantification of methotrexate in human plasma. The choice between the methods may depend on the specific requirements of the laboratory.

  • Method 1 (Methanol/Acetonitrile Precipitation) is a simple, rapid, and robust method with excellent recovery and precision.[6][7] Its straightforward sample preparation makes it suitable for high-throughput clinical applications.[6]

  • Method 2 (Methanol/ZnSO4 Precipitation with Online Extraction) provides a slightly more complex but automated sample clean-up process.[1] While the reported recovery for methotrexate is lower, the online enrichment can enhance sensitivity and reduce matrix effects.[1]

Ultimately, the selection of an appropriate LC-MS method should be based on a thorough validation in the end-user's laboratory to ensure it meets the required performance characteristics for its intended use in therapeutic drug monitoring or clinical research.

References

Unveiling the Downstream Cascade: A Comparative Guide to Western Blot Analysis of Methotrexate Hydrate's Effects

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methotrexate (B535133) hydrate's downstream effects with alternative therapies, supported by experimental data. We delve into the molecular pathways affected by this widely-used antifolate and offer detailed protocols for robust Western blot analysis, a cornerstone technique for confirming these cellular changes.

Methotrexate hydrate (B1144303), a cornerstone in the treatment of various cancers and autoimmune diseases, primarily exerts its effects by inhibiting dihydrofolate reductase (DHFR). This inhibition disrupts the synthesis of purines and pyrimidines, essential for DNA and RNA production, thereby halting cell proliferation. However, the influence of methotrexate extends beyond this primary mechanism, impacting a range of signaling pathways that regulate cell survival, inflammation, and apoptosis. Western blot analysis is an indispensable tool to dissect these downstream consequences, allowing for the quantification of changes in key protein expression and phosphorylation states.

Comparative Analysis of Downstream Protein Modulation

To understand the specific impact of methotrexate hydrate relative to other therapeutic agents, this section presents a comparative summary of its effects on key downstream signaling proteins, as quantified by Western blot analysis.

Target PathwayProtein TargetThis compound EffectAlternative DrugAlternative Drug EffectReference Cell Line/System
JAK/STAT Pathway Phospho-STAT5↓ (Significant reduction)Ruxolitinib (JAK1/2 Inhibitor)↓ (Comparable, more potent reduction)HEL (Human Erythroleukemia) cells[1]
Apoptosis Cleaved Caspase-3↑ (Increased expression)5-Fluorouracil (B62378)↑ (Increased expression)SW480 (Human colon adenocarcinoma) cells[2]
Folate Metabolism Dihydrofolate Reductase (DHFR)↑ (Increased expression with resistance)5-Fluorouracil↑ (Increased mRNA, altered enzyme activity)Methotrexate-resistant KB cells[3]
Pyrimidine Synthesis Thymidylate Synthase (TS)(Indirectly affects by depleting folate cofactors)Pemetrexed (B1662193)↑ (Increased expression with resistance)PC6 (Small cell lung cancer) cells[4]
Stress Signaling Phospho-JNK↑ (Increased phosphorylation)N/AN/AJurkat T cells[5]
Epigenetics Acetylated Histone H3↑ (Increased acetylation)N/AN/AOSA-06 (Osteosarcoma) cells[6]

Visualizing the Molecular Pathways

To illustrate the intricate signaling networks modulated by this compound, the following diagrams, generated using the DOT language, depict the key pathways discussed.

Methotrexate_DHFR_Pathway cluster_0 Methotrexate Action cluster_1 Folate Metabolism Methotrexate Methotrexate DHFR Dihydrofolate Reductase (DHFR) Methotrexate->DHFR Inhibits DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Purine Synthesis Purine Synthesis THF->Purine Synthesis Thymidylate Synthesis Thymidylate Synthesis THF->Thymidylate Synthesis DNA/RNA Synthesis DNA/RNA Synthesis Purine Synthesis->DNA/RNA Synthesis Thymidylate Synthesis->DNA/RNA Synthesis

Methotrexate's inhibition of DHFR and its downstream effects.

Methotrexate_Apoptosis_Pathway Methotrexate Methotrexate ROS Production ROS Production Methotrexate->ROS Production JNK Activation JNK Activation ROS Production->JNK Activation Caspase Cascade Caspase Cascade JNK Activation->Caspase Cascade Apoptosis Apoptosis Caspase Cascade->Apoptosis

Methotrexate-induced apoptotic signaling cascade.

Experimental Protocols: Western Blot Analysis

Here, we provide a detailed, generalized protocol for performing Western blot analysis to assess the downstream effects of this compound. Specific antibody concentrations and incubation times should be optimized for each target protein.

1. Cell Culture and Treatment:

  • Seed cells at an appropriate density in culture plates and allow them to adhere and reach 70-80% confluency.

  • Treat cells with the desired concentrations of this compound or alternative drugs (e.g., ruxolitinib, 5-fluorouracil, pemetrexed) for the specified duration. Include a vehicle-treated control group.

2. Protein Extraction:

  • After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail to prevent protein degradation and dephosphorylation.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing intermittently.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA (bicinchoninic acid) protein assay kit according to the manufacturer's instructions. This ensures equal loading of protein for each sample.

4. SDS-PAGE and Protein Transfer:

  • Prepare protein samples by mixing with Laemmli sample buffer and boiling at 95-100°C for 5 minutes to denature the proteins.

  • Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-polyacrylamide gel.

  • Perform electrophoresis to separate the proteins based on their molecular weight.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

5. Immunoblotting:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody specific to the target protein (e.g., anti-phospho-STAT5, anti-cleaved caspase-3, anti-DHFR, anti-TS, anti-phospho-JNK, or anti-acetylated histone H3) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST for 10 minutes each.

6. Detection and Data Analysis:

  • Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.

  • Capture the chemiluminescent signal using a digital imaging system.

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the intensity of the target protein band to a loading control (e.g., β-actin or GAPDH) to account for any variations in protein loading.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the Western blot workflow for analyzing the effects of this compound.

Western_Blot_Workflow cluster_workflow Western Blot Analysis Workflow A Cell Culture & Treatment (Methotrexate or Alternative) B Protein Extraction (Lysis) A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE (Separation by Size) C->D E Protein Transfer (to Membrane) D->E F Blocking (Prevent Non-specific Binding) E->F G Primary Antibody Incubation (Target Specific) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Signal Detection (Chemiluminescence) H->I J Data Analysis (Densitometry) I->J

A streamlined workflow for Western blot analysis.

By employing these detailed protocols and understanding the comparative effects on key signaling pathways, researchers can effectively utilize Western blot analysis to confirm and quantify the downstream molecular consequences of this compound and its alternatives, ultimately contributing to a more nuanced understanding of their therapeutic mechanisms.

References

A Comparative Guide to Gene Expression Analysis in Cells Treated with Methotrexate Hydrate and Alternative Antifolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of methotrexate (B535133) hydrate (B1144303) and its alternatives, pralatrexate (B1268) and pemetrexed (B1662193), focusing on their impact on cellular gene expression. The information presented is supported by experimental data from publicly available research to assist in making informed decisions for future studies.

Introduction to Antifolates

Methotrexate, a cornerstone therapy for cancer and autoimmune diseases, functions by inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular replication. However, the emergence of resistance and a desire for improved therapeutic indices have driven the development of newer generation antifolates like pralatrexate and pemetrexed. These alternatives exhibit different mechanisms of action and, consequently, distinct effects on global gene expression, which can influence their efficacy and potential side effects.

Comparative Performance: A Look at Gene Expression

Methotrexate Hydrate

Methotrexate's primary effect is the disruption of folate metabolism, leading to cell cycle arrest. However, its influence on gene expression extends beyond this core function, particularly in the context of inflammatory diseases like rheumatoid arthritis (RA).

In RA synovial fibroblasts, methotrexate has been shown to downregulate the expression of key inflammatory and tissue-degrading enzymes. For instance, studies have demonstrated a significant decrease in the expression of collagenase (MMP1) , a crucial enzyme in joint destruction, following methotrexate treatment.[1] Interestingly, this effect appears to be indirect, likely mediated by alterations in the synovial cytokine environment rather than a direct transcriptional suppression.[1] Furthermore, methotrexate can upregulate the expression of circadian transcriptional factors, such as PER2 and BIK , which in turn induce apoptosis in RA synovial fibroblasts.[2] In a different cellular context, methotrexate treatment in activated RA fibroblast-like synoviocytes has been observed to increase the expression of pro-inflammatory mediators like IL-1α (IL1A) and granulocyte-macrophage colony-stimulating factor (CSF2) .[3]

Pralatrexate

Pralatrexate is a more potent antifolate than methotrexate and exhibits a distinct pattern of activity, particularly in T-cell lymphomas.[4][5] Studies on pralatrexate-resistant T-cell lymphoma cell lines have revealed significant alterations in gene expression compared to their sensitive counterparts. A key finding is the differential expression of genes involved in drug resistance, such as increased expression of DHFR and downregulation of the reduced folate carrier (RFC1 or SLC19A1) .[6][7]

Furthermore, gene expression profiling has identified the dual-specificity phosphatase 4 (DUSP4 ) as a molecular target related to pralatrexate activity.[6][7] In multiple myeloma cell lines, pralatrexate's pro-apoptotic effects are linked to the cleavage of caspase-3 and caspase-9 , and a decrease in the expression of the anti-apoptotic protein Mcl-1 .[4]

Pemetrexed

Pemetrexed is a multi-targeted antifolate that inhibits not only DHFR but also other enzymes in the folate pathway, such as thymidylate synthase (TS) and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT).[8][9] A significant body of research on pemetrexed focuses on its effects in non-small cell lung cancer (NSCLC) and mesothelioma.

A primary determinant of pemetrexed sensitivity is the expression level of thymidylate synthase (TYMS) .[8][10][11] RNA-seq analysis of pemetrexed-resistant mesothelioma cells has shown a significant upregulation of TYMS expression compared to parental sensitive cells.[8][10] In NSCLC cells, pemetrexed has been shown to downregulate the expression of the DNA repair gene ERCC1 , which can enhance the cytotoxicity of other chemotherapeutic agents.[12] Additionally, a study on mesothelioma revealed that resistance to a pemetrexed-platinum combination was associated with the overexpression of genes related to DNA damage response and repair, including CHK2 , LIG3 , POLD1 , and POLA2 .[13]

Data Presentation: Summary of Gene Expression Changes

DrugKey Upregulated Genes/PathwaysKey Downregulated Genes/PathwaysCell Type/ContextReference(s)
This compound PER2, BIK, DBP, HLF, TEF (apoptosis induction); IL1A, CSF2 (pro-inflammatory)MMP1 (collagenase)Rheumatoid Arthritis Synovial Fibroblasts[1][2][3]
Pralatrexate DHFR (in resistant cells); Apoptosis signaling pathwaysRFC1 (in resistant cells); Mcl-1 (anti-apoptotic)T-cell lymphoma, Multiple Myeloma[4][6][7]
Pemetrexed TYMS (in resistant cells); DNA damage response and repair pathways (in resistant cells)ERCC1Mesothelioma, Non-Small Cell Lung Cancer[8][10][11][12][13]

Experimental Protocols

I. Cell Culture and Drug Treatment
  • Cell Line Maintenance: Culture the chosen cell line (e.g., A549 for lung cancer, Synovial Fibroblasts for RA) in the recommended growth medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Drug Preparation: Prepare stock solutions of this compound, pralatrexate, and pemetrexed in a suitable solvent (e.g., DMSO or sterile water) at a high concentration. Sterilize the stock solutions by filtration.

  • Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach a desired confluency (typically 70-80%). Treat the cells with the respective drugs at predetermined concentrations (e.g., IC50 values) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.

II. RNA Isolation and Quality Control
  • RNA Extraction: Following treatment, wash the cells with PBS and lyse them directly in the culture vessel using a lysis buffer containing a chaotropic agent (e.g., guanidinium (B1211019) thiocyanate) from a commercial RNA extraction kit.

  • Purification: Purify the total RNA from the lysate according to the manufacturer's protocol, which typically involves a combination of organic extraction and silica-based column chromatography.

  • DNase Treatment: To remove any contaminating genomic DNA, perform an on-column or in-solution DNase I digestion.

  • Quality Control: Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop), ensuring A260/A280 and A260/A230 ratios are within the optimal range. Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to obtain an RNA Integrity Number (RIN). A RIN of ≥ 8 is generally recommended for downstream applications.

III. Gene Expression Analysis: RNA-Seq
  • Library Preparation:

    • mRNA Enrichment: Isolate mRNA from the total RNA using oligo(dT)-attached magnetic beads.

    • Fragmentation and Priming: Fragment the enriched mRNA into smaller pieces and prime it with random hexamers.

    • First-Strand cDNA Synthesis: Synthesize the first strand of cDNA using reverse transcriptase and the random primers.

    • Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA using DNA Polymerase I and RNase H.

    • End Repair, A-tailing, and Adapter Ligation: Repair the ends of the double-stranded cDNA, add a single 'A' nucleotide to the 3' ends, and ligate sequencing adapters.

    • PCR Amplification: Amplify the adapter-ligated library by PCR to generate a sufficient quantity for sequencing.

  • Library Quality Control: Assess the quality and size distribution of the prepared library using an automated electrophoresis system. Quantify the library using a fluorometric method (e.g., Qubit) or qPCR.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to a reference genome using a splice-aware aligner (e.g., STAR).

    • Quantification: Count the number of reads mapping to each gene using tools like HTSeq-count or featureCounts.

    • Differential Expression Analysis: Identify differentially expressed genes between the treated and control groups using statistical packages like DESeq2 or edgeR.

IV. Gene Expression Analysis: Microarray
  • cDNA Synthesis and Labeling:

    • First-Strand cDNA Synthesis: Synthesize first-strand cDNA from total RNA using a reverse transcriptase and a T7-oligo(dT) primer.

    • Second-Strand cDNA Synthesis: Synthesize second-strand cDNA using DNA polymerase and RNase H.

    • cRNA Synthesis and Labeling: Synthesize biotin-labeled cRNA from the double-stranded cDNA using T7 RNA polymerase and biotinylated UTPs.

  • Fragmentation: Fragment the labeled cRNA to a uniform size.

  • Hybridization: Hybridize the fragmented and labeled cRNA to a microarray chip containing probes for the genes of interest.

  • Washing and Staining: Wash the microarray to remove non-specifically bound cRNA and then stain it with a streptavidin-phycoerythrin conjugate.

  • Scanning: Scan the microarray chip using a high-resolution scanner to detect the fluorescent signals.

  • Data Analysis:

    • Image Analysis: Quantify the fluorescence intensity of each spot on the microarray.

    • Normalization: Normalize the raw data to correct for systematic variations.

    • Differential Expression Analysis: Identify genes with statistically significant changes in expression between the treated and control groups.

V. Validation of Gene Expression Data: Quantitative PCR (qPCR)
  • cDNA Synthesis: Synthesize cDNA from an independent set of RNA samples (biological replicates) using a reverse transcription kit.

  • Primer Design: Design and validate qPCR primers for the target genes of interest and a set of stable housekeeping genes (e.g., GAPDH, ACTB).

  • qPCR Reaction: Set up qPCR reactions containing cDNA, primers, and a SYBR Green or probe-based master mix.

  • Data Analysis:

    • Relative Quantification: Use the comparative Ct (ΔΔCt) method to calculate the relative fold change in gene expression, normalized to the housekeeping genes.

    • Statistical Analysis: Perform statistical tests to determine the significance of the observed expression changes.

Visualizations

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_expression_analysis Gene Expression Analysis cluster_validation Validation cluster_data_analysis Data Analysis Cell_Culture Cell Seeding & Growth Drug_Treatment Treatment with Methotrexate or Alternatives Cell_Culture->Drug_Treatment RNA_Isolation Total RNA Isolation Drug_Treatment->RNA_Isolation QC1 RNA Quality Control (NanoDrop, Bioanalyzer) RNA_Isolation->QC1 RNA_Seq RNA-Sequencing QC1->RNA_Seq Microarray Microarray QC1->Microarray Bioinformatics Bioinformatics Analysis (Alignment, DEG) RNA_Seq->Bioinformatics Microarray->Bioinformatics qPCR Quantitative PCR (qPCR) Bioinformatics->qPCR Select Genes for Validation

Experimental workflow for gene expression analysis.

Antifolate_Mechanism cluster_methotrexate Methotrexate cluster_pralatrexate Pralatrexate cluster_pemetrexed Pemetrexed cluster_downstream Downstream Effects MTX Methotrexate DHFR_MTX DHFR Inhibition MTX->DHFR_MTX DNA_Synthesis Inhibition of DNA Synthesis DHFR_MTX->DNA_Synthesis PRAL Pralatrexate DHFR_PRAL DHFR Inhibition (High Potency) PRAL->DHFR_PRAL DHFR_PRAL->DNA_Synthesis PEM Pemetrexed DHFR_PEM DHFR Inhibition PEM->DHFR_PEM TS_PEM TS Inhibition PEM->TS_PEM GARFT_PEM GARFT Inhibition PEM->GARFT_PEM DHFR_PEM->DNA_Synthesis TS_PEM->DNA_Synthesis GARFT_PEM->DNA_Synthesis Cell_Cycle Cell Cycle Arrest DNA_Synthesis->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis

Simplified signaling pathways of antifolates.

References

Methotrexate Hydrate: A Comparative Analysis of its Efficacy Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This comprehensive guide offers a comparative analysis of methotrexate (B535133) hydrate's performance in various cancer cell lines, providing researchers, scientists, and drug development professionals with objective experimental data to inform their work. Methotrexate, a cornerstone of chemotherapy regimens, demonstrates varied efficacy across different cancer types. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying molecular mechanisms to facilitate a deeper understanding of its therapeutic potential and limitations.

Comparative Efficacy of Methotrexate Hydrate (B1144303): IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of methotrexate hydrate in a panel of human cancer cell lines, offering a comparative view of its cytotoxic effects. Lower IC50 values indicate greater sensitivity to the drug.

Cell LineCancer TypeIC50 (µM)
Hematological Malignancies
ML-2Acute Myeloid Leukaemia0.007053
MONO-MAC-6Acute Myeloid Leukaemia0.009083
ALL-POLymphoblastic Leukemia0.010858
MOLM-13Acute Myeloid Leukaemia0.011956
SLVLB_cell_lymphoma0.013969
NKM-1Acute Myeloid Leukaemia0.015636
JiyoyeP-2003Burkitt_lymphoma0.016805
ATN-1Lymphoblastic_T_cell_leukaemia0.018389
A3-KAWB_cell_lymphoma0.019296
SUP-M2Anaplastic_large_cell_lymphoma0.019339
Solid Tumors
RH-1Rhabdomyosarcoma0.005756
EW-7Ewing's Sarcoma0.006362
NCI-H661Lung NSCLC Large Cell0.007670
HCT-116Colorectal Carcinoma0.010104[1], 150 (at 48h)
ES1Ewing's Sarcoma0.013309
NCI-H2122Lung NSCLC Adenocarcinoma0.013977
ES4Ewing's Sarcoma0.016369
SNU-C5Colorectal Carcinoma0.016811
786-0Kidney Renal Cell Carcinoma0.017325
HeyOvarian Cancer0.018137
MES-SAUterine Cancer0.018209
42-MG-BAGlioma0.019054
DaoyMedulloblastoma0.095[2]
Saos-2Osteosarcoma0.035[2]
A549Lung Carcinoma100 (at 48h)

Note: IC50 values can vary depending on the experimental conditions, such as exposure time and the specific assay used. The data presented is a compilation from multiple sources to provide a broad overview.[1]

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to evaluate the efficacy of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of this compound concentrations (e.g., from 1x10⁻⁴ to 1x10² µM) for a specified period (e.g., 6 days).[2]

  • MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL). The plates are then incubated for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the desired concentrations of this compound for the designated time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated with this compound and then harvested.

  • Fixation: Cells are fixed in cold 70% ethanol (B145695) and stored at -20°C overnight.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA histograms.[3][4]

Signaling Pathways and Mechanisms of Action

Methotrexate primarily exerts its anticancer effects by inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides, which are the building blocks of DNA and RNA. This inhibition leads to the depletion of tetrahydrofolate (THF), causing an arrest of DNA synthesis and cell proliferation.

Beyond its direct impact on nucleotide synthesis, recent studies have elucidated other signaling pathways modulated by methotrexate.

Experimental Workflow for Assessing Methotrexate Efficacy

G cluster_0 In Vitro Studies cluster_1 Efficacy Assessment cluster_2 Mechanism of Action cell_culture Cancer Cell Line Culture treatment This compound Treatment (Varying Concentrations & Durations) cell_culture->treatment ic50 IC50 Determination (MTT Assay) treatment->ic50 apoptosis Apoptosis Analysis (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle pathway_analysis Signaling Pathway Analysis (Western Blot, RT-PCR) treatment->pathway_analysis data_analysis Data Analysis & Comparison ic50->data_analysis apoptosis->data_analysis cell_cycle->data_analysis pathway_analysis->data_analysis

Caption: A typical workflow for evaluating the in vitro efficacy of this compound in cancer cell lines.

Methotrexate-Induced Apoptotic Signaling Pathway

G cluster_0 Intracellular Effects cluster_1 Cellular Outcomes MTX Methotrexate DHFR DHFR Inhibition MTX->DHFR STAT3_inhibition STAT3 Inhibition MTX->STAT3_inhibition p53_activation p53 Activation MTX->p53_activation THF_depletion Tetrahydrofolate (THF) Depletion DHFR->THF_depletion DNA_synthesis_inhibition Inhibition of DNA Synthesis THF_depletion->DNA_synthesis_inhibition cell_cycle_arrest Cell Cycle Arrest DNA_synthesis_inhibition->cell_cycle_arrest apoptosis Apoptosis STAT3_inhibition->apoptosis p53_activation->apoptosis cell_cycle_arrest->apoptosis

Caption: Methotrexate induces apoptosis through inhibition of DHFR and modulation of STAT3 and p53 pathways.

STAT3 and p53 Interaction in Methotrexate-Induced Apoptosis

Methotrexate has been shown to induce apoptosis by inhibiting the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a critical downstream molecule in many cancer signaling pathways.[5] Concurrently, methotrexate can activate the p53 tumor suppressor protein.[5] The interplay between the inhibition of the pro-survival STAT3 pathway and the activation of the pro-apoptotic p53 pathway contributes significantly to the cytotoxic effects of methotrexate in sensitive cancer cells.

G cluster_0 Pro-Survival Signaling cluster_1 Pro-Apoptotic Signaling MTX Methotrexate STAT3 STAT3 MTX->STAT3 inhibits p53 p53 MTX->p53 activates Bcl2 Bcl-2 (Anti-apoptotic) STAT3->Bcl2 promotes Apoptosis Apoptosis Bcl2->Apoptosis inhibits Bax Bax (Pro-apoptotic) p53->Bax activates Bax->Apoptosis promotes

References

Unlocking Synergistic Potential: A Comparative Guide to Methotrexate Hydrate Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the synergistic effects of methotrexate (B535133) hydrate (B1144303) when used in combination with other therapeutic agents for the treatment of rheumatoid arthritis and various cancers. Designed for researchers, scientists, and drug development professionals, this document compiles quantitative data from key clinical and preclinical studies, details experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate a deeper understanding of these powerful drug combinations.

Executive Summary

Methotrexate (MTX), a cornerstone in the treatment of autoimmune diseases and cancer, has demonstrated significantly enhanced efficacy when administered in combination with other drugs. This guide explores the synergistic interactions of MTX with both biologic and conventional disease-modifying antirheumatic drugs (DMARDs) in rheumatoid arthritis, as well as with targeted therapies in oncology. The presented data underscores the potential of these combination therapies to improve patient outcomes, reduce individual drug dosages, and overcome drug resistance.

Rheumatoid Arthritis: Enhancing Clinical Remission and Halting Disease Progression

In the management of rheumatoid arthritis (RA), a chronic autoimmune disorder characterized by joint inflammation and destruction, methotrexate is the established anchor drug.[1] Combination therapy with MTX is a widely accepted strategy to improve clinical outcomes, especially in patients who do not adequately respond to MTX monotherapy.

Methotrexate and Etanercept: A Potent Biologic Combination

The combination of methotrexate with etanercept, a tumor necrosis factor (TNF) inhibitor, has been shown to be significantly more effective than either drug alone in reducing disease activity and slowing radiographic progression of joint damage. The TEMPO (Trial of Etanercept and Methotrexate with Radiographic Patient Outcomes) study provides robust evidence for this synergy.

Table 1: Comparison of Methotrexate, Etanercept, and Combination Therapy in RA (TEMPO Trial)

Outcome Measure (at 2 years)Methotrexate MonotherapyEtanercept MonotherapyCombination Therapy (MTX + Etanercept)
ACR20 Response --Significantly higher than either monotherapy (P<0.01)[2]
ACR50 Response --Significantly higher than either monotherapy (P<0.01)[2]
ACR70 Response --Significantly higher than either monotherapy (P<0.01)[2]
Clinical Remission (DAS < 1.6) --Significantly higher than either monotherapy (P<0.01)[2]
Radiographic Progression (Mean Change in Total Sharp Score) Positive ProgressionLess Progression than MTXNegative Progression (Improvement)[2]
Withdrawal Rate 48%39%29%[2]

ACR20, ACR50, ACR70 refer to the percentage of patients achieving a 20%, 50%, or 70% improvement in American College of Rheumatology criteria. DAS = Disease Activity Score.

Triple Therapy: A Cost-Effective Conventional DMARD Strategy

"Triple therapy," the combination of methotrexate with sulfasalazine (B1682708) and hydroxychloroquine, is another effective strategy for managing RA. Clinical trials have demonstrated that this combination is superior to double-combination therapies and, in some cases, offers efficacy comparable to more expensive biologic combinations.[3][4]

Table 2: Efficacy of Triple Therapy in Rheumatoid Arthritis

StudyComparison GroupsKey Findings
O'Dell et al.MTX + HCQ vs. MTX + SSZ vs. MTX + HCQ + SSZAt 2 years, 78% of the triple therapy group achieved ACR20 response, compared to 60% for MTX + HCQ and 49% for MTX + SSZ.[4]
--55% of the triple therapy group achieved ACR50 response, compared to 40% for MTX + HCQ and 29% for MTX + SSZ.[4]

HCQ = Hydroxychloroquine, SSZ = Sulfasalazine

Oncology: Overcoming Resistance and Enhancing Cytotoxicity

In cancer therapy, methotrexate's efficacy can be limited by drug resistance. Combining MTX with other agents that target different cellular pathways can produce synergistic effects, leading to enhanced cancer cell death.

Methotrexate and mTOR Inhibitors in Acute Lymphoblastic Leukemia

The combination of methotrexate with mTOR inhibitors, such as temsirolimus (B1684623), has shown significant synergy in preclinical models of acute lymphoblastic leukemia (ALL). The proposed mechanism involves the mTOR inhibitor-mediated decrease in dihydrofolate reductase (DHFR), the target enzyme of methotrexate, thereby increasing the sensitivity of cancer cells to MTX.[5]

Table 3: Synergistic Effect of Methotrexate and Temsirolimus in ALL Xenograft Model

Treatment GroupOutcome
Vehicle Control Rapid disease progression, death after 3 weeks.[6]
Temsirolimus Monotherapy Initial improvement followed by disease progression.[6]
Methotrexate Monotherapy Initial improvement followed by disease progression.[6]
Combination Therapy (MTX + Temsirolimus) Complete resolution of peripheral blasts by day 21 and durable remission.[6][7]
Methotrexate and Ganetespib (B611964) in Lung Cancer

The combination of methotrexate with the Hsp90 inhibitor ganetespib has demonstrated synergistic cytotoxicity against non-small cell lung cancer (NSCLC) A549 cells. This combination leads to increased production of reactive oxygen species (ROS) and impedes the NF-κB signaling pathway.

Table 4: In Vitro Synergy of Methotrexate and Ganetespib in A549 Lung Cancer Cells

TreatmentEffect
Ganetespib (GAN) alone Suppressed cell viability in a dose-dependent manner.
Methotrexate (MTX) alone Suppressed cell viability in a dose-dependent manner.
Combination (GAN + MTX) Elicited a further decline in cell viability compared to individual agents, demonstrating a synergistic cytotoxic effect (p < 0.001).[8]
-Synergistically augmented ROS generation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to enable replication and further investigation.

TEMPO Trial for Rheumatoid Arthritis (Methotrexate and Etanercept)
  • Study Design: A multicenter, double-blind, randomized controlled trial involving 682 patients with established RA.[2][3]

  • Patient Population: Patients with active RA who had an inadequate response to at least one DMARD other than methotrexate.

  • Treatment Arms:

    • Etanercept monotherapy (25 mg subcutaneously twice weekly) with a placebo for methotrexate.[2]

    • Methotrexate monotherapy (oral, up to 20 mg weekly) with a placebo for etanercept.[2]

    • Combination therapy with etanercept (25 mg subcutaneously twice weekly) and oral methotrexate (up to 20 mg weekly).[2]

  • Primary Endpoints:

    • Clinical response as measured by the American College of Rheumatology (ACR) criteria (ACR20, ACR50, ACR70) and Disease Activity Score (DAS).[2]

    • Radiographic progression of joint damage assessed by the modified Sharp score.[2]

  • Duration: 2 years.[2]

In Vivo Synergy Study in Acute Lymphoblastic Leukemia (Methotrexate and Temsirolimus)
  • Animal Model: Non-obese diabetic/severe combined immunodeficient (NOD/SCID) mice xenografted with human ALL patient samples.[6][7]

  • Treatment Groups:

    • Vehicle control.

    • Temsirolimus alone (e.g., 20 mg/kg weekly).[6]

    • Methotrexate alone.

    • Combination of temsirolimus and methotrexate.[6]

  • Drug Administration: Intraperitoneal injections.

  • Monitoring: Disease progression was monitored weekly by flow cytometry (FACS) of peripheral blood for human CD19 and CD45 markers to quantify blast counts.[6][7]

  • Outcome Measures:

    • Weekly changes in peripheral blast count.[6]

    • Time to disease progression, analyzed by Kaplan-Meier curves.[7]

    • Assessment of durable remission after cessation of treatment.[6]

In Vitro Synergy Assessment in Lung Cancer (Methotrexate and Ganetespib)
  • Cell Line: A549 human non-small cell lung cancer cell line.

  • Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability.

  • Protocol:

    • A549 cells are seeded in 96-well plates at a density of 1 x 10⁴ cells per well and incubated overnight.[9]

    • Cells are treated with various concentrations of methotrexate, ganetespib, or a combination of both for a specified period (e.g., 48 hours).[10]

    • Following treatment, MTT solution is added to each well, and the plates are incubated for 4 hours to allow for the formation of formazan (B1609692) crystals.[10]

    • The medium is removed, and the formazan crystals are solubilized with DMSO.[10]

    • The absorbance is measured using a microplate reader at a wavelength of 550 nm.[10]

  • Synergy Analysis: The Combination Index (CI) is calculated to determine the nature of the drug interaction (synergistic, additive, or antagonistic). A CI value less than 1 indicates synergy.

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental workflows are provided below using the DOT language for Graphviz.

Rheumatoid_Arthritis_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling TNFa TNF-α TNFR TNFR TNFa->TNFR IL6 IL-6 IL6R IL-6R IL6->IL6R Etanercept Etanercept Etanercept->TNFa Inhibits NFkB NF-κB Pathway TNFR->NFkB JAK_STAT JAK-STAT Pathway IL6R->JAK_STAT Pro_inflammatory_Cytokines Pro-inflammatory Cytokines & Chemokines NFkB->Pro_inflammatory_Cytokines JAK_STAT->Pro_inflammatory_Cytokines Joint_Destruction Joint Destruction Pro_inflammatory_Cytokines->Joint_Destruction DHFR DHFR MTX Methotrexate MTX->DHFR Inhibits Adenosine Adenosine Signaling MTX->Adenosine Promotes Adenosine->Pro_inflammatory_Cytokines Inhibits

Figure 1. Simplified signaling pathway in Rheumatoid Arthritis and points of intervention for Methotrexate and Etanercept.

mTOR_Pathway cluster_upstream Upstream Signals cluster_pathway PI3K/Akt/mTOR Pathway cluster_downstream Downstream Effects Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Protein_Synthesis Protein Synthesis (e.g., Cyclin D1) mTORC1->Protein_Synthesis mTOR_Inhibitor mTOR Inhibitor mTOR_Inhibitor->mTORC1 Inhibits Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth DHFR_Expression DHFR Expression Protein_Synthesis->DHFR_Expression MTX_Sensitivity Sensitivity to Methotrexate DHFR_Expression->MTX_Sensitivity Reduces

Figure 2. The mTOR signaling pathway and its role in regulating DHFR expression, a target for synergistic combination with Methotrexate.

In_Vitro_Synergy_Workflow start Start seed_cells Seed Cancer Cells in 96-well plates start->seed_cells treat_cells Treat cells with: - Drug A (MTX) alone - Drug B alone - Combination of A+B seed_cells->treat_cells incubate Incubate for a defined period (e.g., 48h) treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay measure_absorbance Measure Absorbance mtt_assay->measure_absorbance calculate_viability Calculate Cell Viability (%) measure_absorbance->calculate_viability calculate_ci Calculate Combination Index (CI) calculate_viability->calculate_ci end End calculate_ci->end

Figure 3. A generalized experimental workflow for assessing in vitro drug synergy using the MTT assay.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.